molecular formula C11H10N2O B1305942 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde CAS No. 98700-50-6

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Cat. No.: B1305942
CAS No.: 98700-50-6
M. Wt: 186.21 g/mol
InChI Key: IIEFFVFWBUGUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-10(8-14)7-12-13(9)11-5-3-2-4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEFFVFWBUGUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380075
Record name 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98700-50-6
Record name 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a stable pyrazole core, a reactive aldehyde functional group, and phenyl and methyl substituents that influence its steric and electronic properties, this compound serves as a versatile precursor for a diverse range of more complex molecules. Its strategic importance is underscored by its frequent use in the development of novel therapeutic agents, including anti-inflammatory, analgesic, antimicrobial, and anticancer compounds. This guide provides a comprehensive overview of its chemical and physical properties, details its primary synthesis via the Vilsmeier-Haack reaction with mechanistic insights, explores its chemical reactivity and derivatization potential, and surveys its applications in drug discovery and materials science.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to serve as a robust pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding and π-π stacking. Consequently, pyrazole derivatives are integral components of numerous marketed drugs with a wide spectrum of therapeutic activities.[1][2] this compound represents a highly valuable and functionalized member of this class, offering a reactive aldehyde "handle" for extensive chemical modification.

Caption: Structure of this compound.

Physicochemical and Spectroscopic Properties

The precise physicochemical properties are critical for experimental design, including solvent selection, reaction temperature, and purification methods. While extensive data for this specific molecule is distributed across various sources, the table below summarizes the key properties of a closely related and commercially available analog, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which serves as a reliable proxy.

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂O[3]
Molecular Weight 220.65 g/mol [3]
CAS Number 947-95-5[3][4]
Appearance White to light yellow crystalline powder[4][5]
Melting Point 143-148 °C[4][5]
Solubility Soluble in chloroform, DMF, DMSO[6][7]
Spectroscopic Profile

The structural identity of this compound and its analogs is unequivocally confirmed through a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is highly characteristic. Key signals include a sharp singlet for the aldehyde proton (CHO) typically found downfield around δ 9.5-10.5 ppm. The methyl protons (CH₃) appear as a singlet around δ 2.2-2.6 ppm. The protons of the phenyl group resonate in the aromatic region (δ 7.2-7.9 ppm), and a singlet for the pyrazole ring proton (if present) is also observed.[8]

  • ¹³C NMR: The carbon spectrum confirms the presence of all carbon atoms. The aldehyde carbonyl carbon is a key diagnostic peak, appearing significantly downfield at δ 185-195 ppm. Other notable signals correspond to the methyl carbon (around δ 12-15 ppm) and the various aromatic carbons of the pyrazole and phenyl rings.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed in the range of 1660-1700 cm⁻¹.[9] Additional bands confirm the C=C and C=N stretching of the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight. The fragmentation pattern can provide further structural confirmation, often showing characteristic losses of CO, methyl, or fragments of the phenyl ring.[3][10]

Synthesis and Mechanistic Insights: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of 1,3,5-trisubstituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[11][12] This powerful formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9][13]

Principle and Causality

The reaction proceeds via electrophilic substitution on an electron-rich precursor, such as a 3-methyl-1-phenyl-2-pyrazolin-5-one or an appropriate acetophenone phenylhydrazone.[14][15]

  • Formation of the Vilsmeier Reagent: POCl₃, a powerful Lewis acid and dehydrating agent, activates the carbonyl oxygen of DMF. This initiates a cascade that eliminates a chloride ion and an oxygen-phosphorus species to form the highly electrophilic chloroiminium cation, [Me₂N=CHCl]⁺. This cation is the active formylating agent.

  • Electrophilic Attack: The electron-rich pyrazole precursor attacks the electrophilic carbon of the chloroiminium ion.

  • Cyclization and Aromatization (if starting from a hydrazone): If the precursor is a hydrazone, the Vilsmeier reagent facilitates both cyclization to form the pyrazole ring and formylation at the 4-position in a one-pot process.[15]

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.

The choice of POCl₃ and DMF is strategic; they are inexpensive, readily available, and their reaction produces a potent electrophile under relatively mild conditions.[11]

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of a pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction, adapted from established literature procedures.[14]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the resulting mixture at this temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the starting material, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent), in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This hydrolyzes the intermediate and precipitates the crude product.

  • Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7. The solid product is then collected by vacuum filtration.

  • Purification: Wash the crude solid with cold water and dry it. Recrystallize the product from a suitable solvent, such as ethanol, to afford the pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (the Vilsmeier-Haack reaction on the pyrazolone introduces a chloro group at the 5-position).[14]

Caption: Workflow for the Vilsmeier-Haack Synthesis.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the reactivity of its aldehyde group, which provides a gateway to a vast array of derivatives.

  • Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines) and with hydrazines or hydroxylamines to yield hydrazones and oximes, respectively.[15] These reactions are fundamental in constructing larger, more complex molecules for biological screening.

  • Knoevenagel Condensation: It can react with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form α,β-unsaturated systems. These products are themselves versatile intermediates for further cyclization reactions.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde group into a carbon-carbon double bond, enabling the synthesis of various alkene derivatives.

  • Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, CrO₃) or reduced to a primary alcohol with reducing agents like sodium borohydride (NaBH₄).

reactant1 5-Methyl-1-Phenyl-1H- Pyrazole-4-Carbaldehyde Py-CHO product Schiff Base Derivative Py-CH=N-R reactant1->product + reactant2 Primary Amine R-NH₂ reactant2->product reagent Ethanol, cat. Acid reagent->product

Caption: Representative Schiff Base Formation Reaction.

Applications in Research and Drug Development

The this compound scaffold is a cornerstone in the synthesis of biologically active molecules. The pyrazole core often acts as a bioisostere for other aromatic systems, while the substituents can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

  • Anticancer Agents: Derivatives have been designed as potent androgen receptor (AR) antagonists for the treatment of prostate cancer.[16] The scaffold allows for the precise spatial arrangement of functional groups necessary to disrupt AR signaling.

  • Anti-inflammatory and Analgesic Agents: The pyrazole moiety is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs). New derivatives synthesized from this carbaldehyde have shown promising anti-inflammatory and analgesic activities.[7][17]

  • Antimicrobial Agents: Numerous Schiff base and hydrazone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. The imine linkage is often crucial for antimicrobial activity.[1][18]

  • Multicomponent Reactions: This aldehyde is an ideal substrate for multicomponent reactions (MCRs), which allow for the rapid and efficient assembly of complex molecular architectures from simple starting materials, accelerating the discovery of new bioactive compounds.[19]

Safety and Handling

  • GHS Hazard Classification: Typically classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][17]

  • Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in chemical and pharmaceutical sciences. Its straightforward synthesis via the robust Vilsmeier-Haack reaction, combined with the exceptional reactivity of its aldehyde functional group, provides chemists with a reliable tool for generating molecular diversity. Its proven track record as a precursor to potent bioactive molecules ensures its continued relevance in the quest for new therapeutics and advanced materials.

References

  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1148-1163. [Link]

  • Ivakhnenko, T. O., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1645. [Link]

  • PubChem. (n.d.). 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Kumar, H. V. S., et al. (2021). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 6(11), x211283. [Link]

  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Wiley. [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. [Link]

  • Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2646. [Link]

  • Sangani, C. B., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(19), 5899. [Link]

  • ChemSrc. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. [Link]

  • Shetty, P., et al. (2010). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(7), 5037-5046. [Link]

  • Stanovnik, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. [Link]

  • Liu, W., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113-1124. [Link]

Sources

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5)

A Note on Chemical Identity: The provided topic specifies the chemical name 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde alongside the Chemical Abstracts Service (CAS) number 947-95-5. It is critical to note that CAS number 947-95-5 is the unique identifier for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . Given the unambiguous nature of the CAS number in chemical identification, this guide will focus exclusively on the latter compound. This distinction is crucial for experimental accuracy and safety.

The pyrazole ring system is a preeminent structural motif in contemporary drug discovery and materials science.[1] Classified as a five-membered aromatic heterocycle with two adjacent nitrogen atoms, its unique electronic properties and synthetic tractability have designated it a "privileged scaffold."[1][2] This means the pyrazole core is a recurring feature in a multitude of compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4]

Within this important class of molecules, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde stands out as a particularly versatile and valuable synthetic intermediate.[5][6] Its poly-functional nature, featuring a reactive aldehyde group, a synthetically labile chlorine atom, and the stable pyrazole core, provides multiple handles for chemical modification. This allows researchers to readily construct complex molecular architectures and generate diverse libraries of compounds for screening in drug development programs.[5] This guide serves as a technical resource for scientists, providing in-depth information on its synthesis, chemical properties, reactivity, and applications.

Core Compound Profile: Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and spectral properties is the foundation of its effective use in research.

Physicochemical Properties

The key identifying and physical properties of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are summarized below.

PropertyValueReference(s)
CAS Number 947-95-5[7]
Molecular Formula C₁₁H₉ClN₂O[8]
Molecular Weight 220.65 g/mol [7]
Appearance White to light yellow solid/powder
Melting Point 145-148 °C
InChI Key DKZPJLZXLKAMDO-UHFFFAOYSA-N
Spectroscopic Signature

Spectroscopic analysis confirms the molecular structure and purity of the compound. The expected data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a sharp singlet for the aldehydic proton (-CHO) at a downfield chemical shift (typically δ 9.5-10.5 ppm). The phenyl group protons will appear as a multiplet in the aromatic region (δ 7.2-7.8 ppm). A distinct singlet corresponding to the three protons of the methyl group (-CH₃) will be observed at an upfield position (δ 2.0-2.5 ppm).[9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will feature a characteristic signal for the aldehyde carbonyl carbon at a highly deshielded position (δ > 180 ppm). Other key signals include those for the carbons of the pyrazole and phenyl rings, and a signal for the methyl carbon at the upfield end of the spectrum.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde group will be prominent, typically in the range of 1680-1705 cm⁻¹.[10] Additional bands will correspond to C=C and C=N stretching within the aromatic rings and C-H stretching.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a definitive feature.

Synthesis Protocol and Mechanistic Insight

The most prevalent and efficient method for synthesizing pyrazole-4-carbaldehydes, including the title compound, is the Vilsmeier-Haack reaction .[5][6] This reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[11][12][13]

The Vilsmeier-Haack Reaction: Causality and Mechanism

The reaction's efficacy stems from the generation of a highly electrophilic iminium cation, the Vilsmeier reagent (chloroiminium ion), from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[10] The electron-rich pyrazole ring acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting intermediate yields the final aldehyde product. A key advantage of this method is its ability to simultaneously introduce both a chloro and a formyl group when starting from a pyrazolone precursor.[5]

Caption: Mechanism of the Vilsmeier-Haack formylation and chlorination.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[5][6]

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethanol (for recrystallization)

Procedure:

  • Reagent Preparation (Caution: Perform in a well-ventilated fume hood): In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, add 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise to the reaction mixture.

  • Heating: Once the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH ~7). The product will precipitate as a solid.

  • Isolation: Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold water, and air-dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a crystalline solid.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups, enabling a wide range of subsequent transformations.

Caption: Synthetic utility of the title compound.

Reactions of the Aldehyde Group

The electrophilic aldehyde group is a prime site for condensation reactions.

  • Knoevenagel Condensation: Reaction with active methylene compounds, such as ethyl cyanoacetate, in the presence of a base affords substituted acrylate derivatives.[5] These products are valuable intermediates for further cyclization or functionalization.

  • Schiff Base Formation: Condensation with primary amines, hydrazines, or thiosemicarbazides readily yields the corresponding imines (Schiff bases), hydrazones, or thiosemicarbazones.[5] These derivatives are frequently investigated for their pharmacological properties.[5]

Protocol: Synthesis of a Thiosemicarbazone Derivative

  • Dissolve 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in warm ethanol.

  • Add a solution of thiosemicarbazide (1 equivalent) in water or ethanol.

  • Add a catalytic amount of acetic acid and reflux the mixture for 2-3 hours.

  • Cool the reaction mixture. The product will crystallize out.

  • Filter the solid, wash with cold ethanol, and dry to yield the thiosemicarbazone derivative.

Reactions of the C5-Chloro Group

The chlorine atom at the 5-position of the pyrazole ring is susceptible to nucleophilic aromatic substitution, particularly with soft nucleophiles.

  • Synthesis of Phenoxy/Thiophenoxy Derivatives: Heating the compound with phenols or thiophenols in the presence of a base like potassium carbonate or potassium hydroxide in a polar aprotic solvent (e.g., DMF, DMSO) results in the displacement of the chloride ion.[14][15] This reaction is a key step in creating analogues with significantly different electronic and steric properties, which can modulate biological activity.[14][15]

Protocol: Synthesis of a 5-Phenoxy Derivative

  • In a round-bottom flask, dissolve 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and phenol (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO).

  • Add powdered potassium hydroxide (1.2 equivalents).

  • Heat the reaction mixture on a water bath for 4-6 hours.[14]

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the pure 5-phenoxy derivative.

Relevance in Drug Discovery and Medicinal Chemistry

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is not typically an active pharmaceutical ingredient itself, but rather a crucial starting material for building molecules with therapeutic potential. Derivatives synthesized from this core have shown promise in several areas:

  • Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known to exhibit anti-inflammatory and analgesic effects, some of which are mediated through the inhibition of enzymes like cyclooxygenase (COX) or microsomal prostaglandin E synthase-1 (mPGES-1).[15][16] The ability to easily synthesize libraries of derivatives from the title compound facilitates the exploration of structure-activity relationships for these targets.[5]

  • Anticonvulsant Activity: The introduction of specific pharmacophores, such as the thiosemicarbazone moiety, onto the pyrazole scaffold has led to compounds with potential anticonvulsant properties.[5]

  • Antimicrobial Agents: The pyrazole nucleus is present in various compounds with antibacterial and antifungal activity.[4][17][18] The title compound serves as a platform to synthesize new chemical entities for screening against resistant microbial strains.[18]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential.

  • Hazard Identification: The compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[19]

  • Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5) is a high-value building block for chemical synthesis and drug discovery. Its straightforward preparation via the Vilsmeier-Haack reaction and the orthogonal reactivity of its functional groups provide a robust platform for generating molecular diversity. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel therapeutics and functional materials.

References

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). ARKIVOC. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry. [Link]

  • Vaškevičiūtė, K., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

  • Li, Z., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

  • Bano, S., et al. (2011). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of the Chemical Society of Pakistan. [Link]

  • Kumar, H. V., et al. (2017). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData. [Link]

  • Kumar, H. V., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]

  • Patil, S. B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - Optional[1H NMR]. (n.d.). Spectrum. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]

  • Shetty, N. S., et al. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. [Link]

  • Yadav, D., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Wang, Y., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design. [Link]

  • Patel, K. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Egle, M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. [Link]

  • 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. [Link]

  • Hameed, A., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules. [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (2005). ResearchGate. [Link]

  • Khan, M. A. B. (2010). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

  • Kumar, A., & Kumar, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Al-mansouri, A., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2011). ResearchGate. [Link]

  • Khan, M. A. B. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

Sources

Mass Spectrometry Analysis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its derivatives have demonstrated significant biological activities, including anticonvulsant and anti-inflammatory properties.[3][4] Accurate structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active ingredient. Mass spectrometry (MS) stands as an indispensable analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the rationale behind selecting appropriate ionization techniques, detail a robust experimental workflow, and explore the compound's predictable fragmentation pathways, equipping researchers and drug development professionals with the expertise to confidently characterize this important molecule.

Physicochemical Properties & Relevance to MS Analysis

Understanding the fundamental properties of the analyte is the cornerstone of developing a successful MS method. The choice of solvent, ionization technique, and instrument parameters are all dictated by the molecule's structure and chemical nature.

PropertyValueSignificance in Mass Spectrometry
Molecular Formula C₁₁H₁₀N₂ODetermines the exact monoisotopic mass, crucial for high-resolution mass spectrometry (HRMS) confirmation.
Average Molecular Weight 186.21 g/mol Used for low-resolution MS and calculating sample concentrations.
Monoisotopic Mass 186.0793 DaThe primary target for mass detection. The protonated molecule [M+H]⁺ will have a theoretical m/z of 187.0871.
Structure Pyrazole ring with methyl, phenyl, and carbaldehyde substituents.The various functional groups provide predictable sites for fragmentation, aiding in structural confirmation.
Polarity Moderately polarInfluences solubility in common LC-MS solvents (e.g., methanol, acetonitrile) and suitability for ionization techniques like ESI and APCI.

Instrumentation & Ionization Technique Selection

The goal of the analysis—whether it is simple molecular weight confirmation or detailed structural elucidation—governs the choice of ionization method. Mass spectrometry requires the analyte to be converted into gas-phase ions for analysis.[5]

Recommended Ionization Techniques
  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar to moderately polar molecules.[5] It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This makes it the preferred method for unambiguous molecular weight confirmation of this compound. Its compatibility with liquid chromatography (LC) allows for the analysis of complex mixtures and purity assessment.[6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds that may not ionize efficiently by ESI.[5] It operates by creating a corona discharge that ionizes the solvent vapor, which then transfers a proton to the analyte. While still relatively soft, APCI can sometimes induce more fragmentation than ESI, providing supplementary structural information.

  • Electron Ionization (EI): EI is a classic, "hard" ionization technique that bombards the analyte with high-energy electrons, causing extensive and reproducible fragmentation.[7] This method is exceptionally powerful for structural elucidation as the resulting fragmentation pattern serves as a molecular fingerprint. EI is typically coupled with Gas Chromatography (GC-MS), requiring the analyte to be thermally stable and volatile.

Expert Rationale: For routine analysis and molecular weight verification of this compound, ESI is the superior choice due to its ability to preserve the molecular ion. For in-depth structural studies where a fragmentation fingerprint is desired, GC-EI-MS would be the method of choice , provided the compound exhibits sufficient thermal stability.

Experimental Workflow: LC-ESI-MS

This section details a standard protocol for the analysis using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A 1. Weigh ~1 mg of 5-Methyl-1-Phenyl-1H-Pyrazole- 4-Carbaldehyde B 2. Dissolve in 1 mL of Methanol/Acetonitrile (50:50) A->B C 3. Vortex to ensure complete dissolution B->C D 4. Dilute to a final concentration of 1-10 µg/mL C->D E 5. Transfer to LC-MS vial D->E F 6. Inject 1-5 µL onto LC system E->F G 7. Chromatographic Separation (e.g., C18 column) F->G H 8. ESI Ionization (Positive Mode) G->H I 9. Mass Analysis (e.g., Q-TOF, Orbitrap) H->I J 10. Extract Ion Chromatogram for m/z 187.0871 I->J K 11. Analyze Mass Spectrum for Molecular Ion & Fragments J->K L 12. Confirm Elemental Composition (High-Resolution Data) K->L

Caption: Experimental workflow for LC-ESI-MS analysis.

Step-by-Step Protocol
  • Standard Preparation:

    • Accurately weigh approximately 1.0 mg of this compound.

    • Dissolve the solid in 1.0 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and acetonitrile to create a 1 mg/mL stock solution.

    • Perform a serial dilution using the same solvent mixture to achieve a final working concentration of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

    • Transfer the final solution to an appropriate autosampler vial.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Rationale: The C18 column provides excellent retention for this moderately polar compound. The formic acid acts as a proton source, promoting efficient ionization in positive ESI mode.

  • Mass Spectrometry (MS) Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Gas Temperature: 300 - 350 °C.

    • Drying Gas Flow: 8 - 12 L/min.

    • Nebulizer Pressure: 35 - 45 psi.

    • Mass Range: m/z 50 - 500.

    • Data Acquisition: Full Scan mode. For fragmentation data, use tandem MS (MS/MS) with Collision-Induced Dissociation (CID).

Fragmentation Analysis and Data Interpretation

The fragmentation pattern is key to confirming the molecule's structure. While ESI provides the molecular ion, tandem MS (MS/MS) is required to induce and analyze fragmentation. The bonds in this compound will break at predictable locations based on their relative strengths and the stability of the resulting fragment ions. General fragmentation pathways for pyrazole rings often involve the loss of small, stable neutral molecules like HCN or N₂.[8]

G cluster_frags Key Fragment Ions M [M+H]⁺ m/z 187.0871 C₁₁H₁₁N₂O⁺ F1 [M+H - CHO]⁺ m/z 158.0866 C₁₀H₁₀N₂⁺ M->F1 - H₂CO (30 Da) or - CHO radical (29 Da) F2 [M+H - C₆H₅]⁺ m/z 110.0447 C₅H₆N₂O⁺ M->F2 - C₆H₆ (78 Da) F3 [M+H - N₂]⁺ m/z 159.0808 C₁₁H₁₁O⁺ M->F3 - N₂ (28 Da) F4 [C₆H₅]⁺ m/z 77.0386 C₆H₅⁺ M->F4 Charge retention on phenyl group

Caption: Predicted MS/MS fragmentation pathway.

Interpretation of Key Ions
m/z (Theoretical)Ion FormulaDescription of LossConfidence
187.0871 C₁₁H₁₁N₂O⁺[M+H]⁺ (Molecular Ion) Very High
159.0917C₁₁H₁₁N⁺Loss of CO (28 Da) from the aldehyde group.High
158.0866C₁₀H₁₀N₂⁺Loss of the formyl radical (-CHO, 29 Da) or formaldehyde (-H₂CO, 30 Da) after rearrangement.High
110.0447C₅H₆N₂O⁺Loss of the phenyl group as benzene (C₆H₆, 78 Da).Moderate
77.0386C₆H₅⁺Phenyl cation, a very common fragment for phenyl-substituted compounds.Very High

Self-Validation System: The presence of the accurate mass [M+H]⁺ ion at m/z 187.0871 (within a 5 ppm mass error tolerance) provides primary confirmation. The subsequent identification of at least two characteristic fragment ions, such as the loss of the aldehyde group (m/z 159 or 158) and the phenyl cation (m/z 77), constitutes a robust, self-validating system for structural confirmation.

Conclusion

The mass spectrometric analysis of this compound is a straightforward yet powerful application of modern analytical chemistry. By leveraging a soft ionization technique like ESI, researchers can rapidly and accurately confirm the molecular weight of this key synthetic intermediate. For unequivocal structural proof, tandem mass spectrometry or GC-EI-MS reveals a rich fragmentation pattern consistent with its chemical structure. The methodologies and interpretative framework presented in this guide offer a validated, reliable approach for ensuring the identity and quality of this compound in research and drug development pipelines.

References

  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Xu, C.-J., & Shi, Y.-Q. (2011). Synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Journal of Chemical Crystallography, 41, 1816–1819. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Retrieved from [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm, 24(35), 6245-6251. Retrieved from [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • PubMed Central. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-(4-tert-Butylbenzylsulfanyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

FT-IR spectrum of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Spectrum of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will deconstruct the molecule's vibrational modes, correlating them to specific absorption bands within the infrared spectrum. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering not only a theoretical interpretation of the spectrum but also a robust experimental protocol for data acquisition and validation. The causality behind spectral features is emphasized, providing a deeper understanding of how molecular structure dictates vibrational behavior.

Introduction: The Role of FT-IR in Heterocyclic Compound Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present, as the bonds within the molecule vibrate at specific, quantifiable frequencies. For heterocyclic compounds such as pyrazole derivatives, FT-IR provides a rapid, non-destructive method to confirm synthesis, identify key structural motifs, and assess purity.

The target molecule, this compound, integrates several key functional groups onto a pyrazole core. The pyrazole scaffold is a cornerstone in pharmaceutical development, found in drugs with anti-inflammatory, antimicrobial, and anti-tumor activities[1]. Understanding the spectral signature of this molecule is therefore of paramount importance for quality control and further derivatization.

Figure 1: Molecular structure of this compound.

Deconstruction of the Spectrum: Predicted Vibrational Modes

The FT-IR spectrum of this molecule can be logically divided into regions corresponding to the vibrations of its primary components: the aldehyde, the substituted pyrazole ring, the phenyl group, and the methyl group. The conjugation between the aldehyde and the pyrazole ring is a critical factor influencing the position of key absorption bands.

High-Frequency Region (>2700 cm⁻¹): C-H Stretching Vibrations

This region is dominated by the stretching vibrations of carbon-hydrogen bonds.

  • Aromatic C-H Stretching (Phenyl and Pyrazole Rings): The stretching of C-H bonds on the phenyl and pyrazole rings is expected to produce sharp, medium-intensity bands in the 3100-3000 cm⁻¹ region.[2][3] The presence of multiple peaks in this area is typical for aromatic systems.

  • Aliphatic C-H Stretching (Methyl Group): The methyl (CH₃) group will exhibit both symmetric and asymmetric stretching vibrations. These bands are characteristically found just below 3000 cm⁻¹, typically in the 2995-2845 cm⁻¹ range.[3]

  • Aldehydic C-H Stretching: This is a highly diagnostic feature for aldehydes. Two distinct, medium-intensity bands are expected between 2830-2695 cm⁻¹ .[4][5] The lower frequency band, often appearing near 2720 cm⁻¹ , is particularly useful for confirmation as it appears in a relatively uncluttered spectral region.[4] The presence of two bands often arises from Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.[6]

The Carbonyl Region (1800-1650 cm⁻¹): C=O Stretching

The carbonyl (C=O) stretch of the aldehyde group is the most intense and one of the most informative absorptions in the spectrum.

  • C=O Stretching: For a typical saturated aliphatic aldehyde, this peak appears around 1740-1720 cm⁻¹.[4] However, in this compound, the aldehyde group is directly attached to the aromatic pyrazole ring. This conjugation delocalizes the π-electrons of the carbonyl bond, slightly weakening it and lowering the vibrational frequency. Therefore, a strong, sharp absorption is predicted in the 1710-1685 cm⁻¹ range.[4][6][7]

The Fingerprint Region (<1650 cm⁻¹): A Complex Signature

This region contains a wealth of structural information from various stretching and bending vibrations, which collectively form a unique "fingerprint" for the molecule.

  • Pyrazole & Phenyl Ring Stretching (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the aromatic pyrazole and phenyl rings typically occur in the 1620-1430 cm⁻¹ range.[2] A series of sharp bands of variable intensity is expected here.

  • Methyl C-H Bending: The methyl group gives rise to characteristic bending (deformation) vibrations. An asymmetric bend is expected around 1450 cm⁻¹ and a symmetric bend (the "umbrella" mode) near 1375 cm⁻¹ .

  • Pyrazole Ring Vibrations (N-N Stretch): The stretching of the nitrogen-nitrogen single bond within the pyrazole ring is a weaker absorption, typically observed in the 1150-1050 cm⁻¹ region.[2][3]

  • C-H Bending (Out-of-Plane): The out-of-plane (OOP) bending vibrations of the C-H bonds on the phenyl and pyrazole rings occur between 900-675 cm⁻¹ . The exact position and number of these strong, sharp bands are diagnostic of the substitution pattern on the aromatic rings.

Summary of Predicted Vibrational Frequencies
Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityCausality & Notes
3100-3000Aromatic C-H Stretch (Phenyl, Pyrazole)Medium, SharpCharacteristic of sp² C-H bonds.[2][3]
2995-2845Aliphatic C-H Stretch (Methyl)MediumAsymmetric and symmetric stretching of the sp³ C-H bonds in the methyl group.[3]
2830-2700Aldehydic C-H StretchMedium, SharpOften appears as a doublet due to Fermi resonance; a highly diagnostic feature for aldehydes.[4][6]
1710-1685 Aldehyde C=O Stretch Strong, Sharp Key diagnostic peak. Frequency is lowered from the typical aliphatic range due to conjugation with the pyrazole ring.[5][6][7]
1620-1430Aromatic Ring Stretch (C=C, C=N)Variable, SharpComplex series of bands from both the pyrazole and phenyl rings.[2]
~1450 & ~1375Methyl C-H BendMediumAsymmetric and symmetric deformation modes of the CH₃ group.
1150-1050Pyrazole N-N StretchWeak to MediumCharacteristic vibration of the pyrazole heterocycle.[2][3]
900-675Aromatic C-H Out-of-Plane BendStrong, SharpProvides information on the substitution pattern of the aromatic rings.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the acquisition of a reliable and reproducible FT-IR spectrum, the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a modern, rapid method that requires minimal sample preparation and is suitable for solid powder samples.

Instrumentation
  • FT-IR Spectrometer (e.g., Agilent Cary 630, PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • ATR accessory with a diamond or germanium crystal

Step-by-Step Methodology
  • Background Collection: Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol to wipe the crystal, allowing it to fully evaporate. Collect a background spectrum. This is a critical self-validating step, as it subtracts the spectral signature of the ambient atmosphere (CO₂, H₂O) from the final sample spectrum.

  • Sample Application: Place a small amount (typically 1-5 mg) of the this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the ATR pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor reproducibility.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to achieve a high signal-to-noise ratio.

  • Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with an appropriate solvent.

ATR_Workflow Start Start Clean 1. Clean ATR Crystal Start->Clean Background 2. Collect Background Spectrum Clean->Background Sample 3. Apply Solid Sample Background->Sample Pressure 4. Apply Consistent Pressure Sample->Pressure Acquire 5. Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) Pressure->Acquire Process 6. Perform ATR & Baseline Correction Acquire->Process End Analyze Spectrum Process->End

Figure 2: Standard workflow for FT-IR data acquisition using an ATR accessory.

Conclusion and Validation

The presents a unique and verifiable fingerprint. The definitive confirmation of its structure relies on identifying a combination of key absorption bands. The most crucial evidence includes:

  • A very strong C=O stretching band between 1710-1685 cm⁻¹ .

  • The characteristic aldehydic C-H stretching doublet between 2830-2700 cm⁻¹ .

  • The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching bands.

  • A complex series of absorptions in the fingerprint region (<1650 cm⁻¹) corresponding to the substituted pyrazole and phenyl rings.

By correlating an experimentally obtained spectrum with this detailed theoretical analysis, researchers can confidently verify the molecular identity and integrity of this compound, ensuring the quality and reliability of their scientific endeavors.

References

  • A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.

  • Vibrational analysis of some pyrazole derivatives. ResearchGate.

  • The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

  • Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p - Der Pharma Chemica. Der Pharma Chemica.

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.

  • Schematic drafts and C=N stretching vibrations in phenylpyrazole. ResearchGate.

  • Supporting Information for Tris(pyrazolyl)methane Receptors for Picric Acid Detection. The Royal Society of Chemistry.

  • IR Spectroscopy Tutorial: Aldehydes. University of Calgary.

  • FT-IR spectra of pyrazole ligands and copper complexes. ResearchGate.

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.

  • NH / CH stretching region of the IR spectrum of pyrazole. ResearchGate.

  • The features of IR spectrum. Unknown Source. [Source not available]
  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

  • Carbonyl compounds - IR spectroscopy. Unknown Source. [Source not available]
  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Diyala Journal of Pure Science.

Sources

Physical and spectral data of pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Spectral Properties of Pyrazole-4-carbaldehydes

Introduction

The pyrazole ring is a privileged five-membered heterocyclic scaffold that forms the core of numerous compounds with significant applications in medicine and materials science.[1][2] As structural components of non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and antimicrobials, pyrazole derivatives are of paramount interest to drug development professionals.[1][3] Among the various functionalized pyrazoles, pyrazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates.[4] The aldehyde group at the C4 position serves as a reactive handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, physical properties, and detailed spectral characterization of pyrazole-4-carbaldehydes. By integrating field-proven insights with technical data, this document serves as a practical resource for the effective synthesis and unambiguous identification of this important class of compounds.

Synthesis of Pyrazole-4-carbaldehydes: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5] This reaction facilitates the formylation of electron-rich aromatic and heterocyclic systems, demonstrating excellent regioselectivity for the C4 position of the pyrazole ring, which is susceptible to electrophilic aromatic substitution.[6][7]

Mechanistic Rationale

The key to the reaction is the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[6] This reagent is a potent electrophile that attacks the electron-rich C4 position of the pyrazole ring. The subsequent hydrolysis of the resulting iminium intermediate yields the desired pyrazole-4-carbaldehyde. The reaction must be performed under anhydrous conditions, as the Vilsmeier reagent is highly sensitive to moisture.[6]

Synthetic Workflow

The overall process, from the preparation of the Vilsmeier reagent to the isolation of the final product, follows a well-defined workflow. This process emphasizes careful control of reaction conditions and systematic purification to ensure high purity of the target compound.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Formylation Reaction cluster_2 Phase 3: Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier Add POCl₃ dropwise @ 0 to -10 °C POCl3 POCl₃ POCl3->Vilsmeier Reaction Reaction Mixture Vilsmeier->Reaction Pyrazole Pyrazole Substrate Pyrazole->Reaction Add to Vilsmeier Reagent TLC Monitor by TLC Reaction->TLC Check for consumption of starting material Quench Quench with Ice & Neutralize Reaction->Quench Pour mixture onto ice Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Pyrazole-4-carbaldehyde Purify->Product

Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Detailed Experimental Protocol: Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

This protocol is adapted from a reported synthesis and serves as a representative example.[8] Optimization may be required for different substrates.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and a magnetic stirrer, add anhydrous N,N-dimethylformamide (DMF, 4.0 eq.).

  • Cool the flask to -10 °C using an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature remains below 0 °C.

  • Stir the mixture at -10 °C for an additional 30 minutes until a viscous, white precipitate of the Vilsmeier reagent is formed.

2. Formylation Reaction:

  • Dissolve the starting pyrazole, 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole (1.0 eq.), in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at -10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70 °C.

  • Maintain stirring at 70 °C for 24 hours.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[6]

  • To prepare a TLC sample, carefully take a small aliquot from the reaction mixture, quench it with a saturated sodium bicarbonate solution, and extract with ethyl acetate. Spot the organic layer on a silica gel TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/petroleum ether).

  • The reaction is complete upon the disappearance of the starting material spot.

4. Work-up and Purification:

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by carefully adding a dilute sodium hydroxide solution until the pH is ~7-8.

  • A precipitate will form. If a precipitate does not form, or if it is incomplete, extract the aqueous mixture multiple times with an organic solvent such as dichloromethane or ethyl acetate.[6]

  • Collect the precipitate by filtration or, for extractions, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure pyrazole-4-carbaldehyde.[8][9]

Physical Properties

Pyrazole-4-carbaldehydes are typically crystalline solids at room temperature, with colors ranging from white to pale yellow.[10] Their solubility is generally low in water but good in common organic solvents like DMSO and DMF.[10] The melting point and molecular weight are critical parameters for identification and purity assessment.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
1H-Pyrazole-4-carbaldehydeC₄H₄N₂O96.09[11][12]82-83[13]Crystalline Solid
1-Methyl-1H-pyrazole-4-carbaldehydeC₅H₆N₂O110.11[14]Not specified-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[8]C₁₃H₁₃ClN₂O₃280.71106-107[8]Crystalline Solid

Spectral Data & Characterization: A Multi-technique Approach

Unambiguous structural elucidation of pyrazole-4-carbaldehydes requires a combination of spectroscopic techniques. Each method provides unique and complementary information, creating a self-validating system for characterization.

G cluster_0 Spectroscopic Analysis Product Synthesized Compound HNMR ¹H NMR Product->HNMR CNMR ¹³C NMR Product->CNMR IR FT-IR Product->IR MS HRMS Product->MS HNMR_Data Proton Environment -CHO signal (δ 9.8-10.1) - Pyrazole H5 (δ ~8.2) HNMR->HNMR_Data CNMR_Data Carbon Skeleton -CHO signal (δ ~183) - Pyrazole Carbons CNMR->CNMR_Data IR_Data Functional Groups - C=O stretch (~1670 cm⁻¹) IR->IR_Data MS_Data Molecular Weight - [M+H]⁺ or [M+Na]⁺ peak - Fragmentation Pattern MS->MS_Data Conclusion Structure Confirmed HNMR_Data->Conclusion CNMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: A self-validating workflow for the structural confirmation of pyrazole-4-carbaldehydes.

¹H NMR Spectroscopy

Proton NMR is one of the most powerful tools for identifying pyrazole-4-carbaldehydes. The spectrum reveals several diagnostic signals.

  • Aldehyde Proton (-CHO): The most characteristic signal is a singlet in the far downfield region, typically between δ 9.8 and 10.2 ppm .[1][8] Its deshielded nature is due to the electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.

  • Pyrazole Ring Protons: The proton at the C5 position (H5) typically appears as a singlet around δ 8.1-8.2 ppm .[8] The chemical shift of protons on substituted pyrazole rings will vary based on the electronic nature of the substituents.

CompoundKey ¹H NMR Signals (δ ppm, Solvent)
3-(Substituted phenyl)-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde[1]10.14 (s, 1H, -CHO) , 9.91-9.71 (s, OH), 6.94-7.58 (m, Ar-H and Pyrazole-H) (DMSO-d₆)
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[8]9.86 (s, 1H, -CHO) , 8.15 (s, 1H, Pyr 5-H) , 7.56–7.51 (m, 2H, Ar-H), 7.00–6.95 (m, 2H, Ar-H), 4.64 (t, 2H, -OCH₂), 3.91 (t, 2H, -CH₂Cl), 3.85 (s, 3H, -OCH₃) (CDCl₃)
¹³C NMR Spectroscopy

Carbon NMR provides crucial information about the carbon framework of the molecule.

  • Aldehyde Carbonyl Carbon (-CHO): This carbon resonates at a highly deshielded chemical shift, typically around δ 183 ppm .[8]

  • Pyrazole Ring Carbons: The carbons of the pyrazole ring (C3, C4, and C5) exhibit distinct signals. For the 3-(2-chloroethoxy)-1-(4-methoxyphenyl) derivative, these appear at δ 163.0 (C3), 110.9 (C4), and 129.3 (C5) ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • Carbonyl Stretch (C=O): A strong, sharp absorption band is observed for the aldehyde carbonyl group. This band typically appears in the range of 1660-1680 cm⁻¹ .[8] For 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, this peak is located at 1667 cm⁻¹.[8]

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are observed around 2700-3150 cm⁻¹.[8]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of the synthesized compound.

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M]⁺) or, more commonly in electrospray ionization (ESI), protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The measured mass should correspond closely (typically within 5 ppm) to the calculated exact mass of the expected formula.[8]

  • Fragmentation Pattern: The fragmentation pattern can provide additional structural information. For some pyrazole derivatives, a fragment corresponding to the pyrazole ring (m/z = 67) has been observed, indicating a characteristic cleavage pathway.[1]

Applications in Research and Development

The synthetic utility of pyrazole-4-carbaldehydes makes them valuable starting materials for building molecular libraries for drug discovery and for creating novel materials.

  • Medicinal Chemistry: These compounds are precursors to a vast range of biologically active molecules. The aldehyde functionality can be readily converted into other groups (e.g., amines via reductive amination, alkenes via Wittig reactions, or acids via oxidation) to synthesize derivatives with anti-inflammatory, antimicrobial, and anticancer properties.[1][3][15]

  • Materials Science: Pyrazole-4-carbaldehydes have been employed as key building blocks in the synthesis of fluorescent sensors, materials for organic light-emitting diodes (OLEDs), and solar cells.[8]

G cluster_0 Chemical Transformations cluster_1 Resulting Scaffolds Start Pyrazole-4-carbaldehyde ReductiveAmination Reductive Amination (R-NH₂, NaBH₃CN) Start->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CHR') Start->Wittig Oxidation Oxidation (KMnO₄ or Ag₂O) Start->Oxidation Amine Pyrazolyl-methylamine ReductiveAmination->Amine Alkene Pyrazolyl-alkene Wittig->Alkene Acid Pyrazole-4-carboxylic Acid Oxidation->Acid

Caption: Synthetic transformations of the pyrazole-4-carbaldehyde scaffold.

References

  • Al-Amiery, A. A. (2012). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Steblyanko, A., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1622. [Link]

  • Krasavin, M. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(12), 1741-1746. [Link]

  • Rajput, S. S., & Fan, W. (2015). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 20(7), 12691-12705. [Link]

  • Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27355-27387. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 213-226. [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). ResearchGate. [Link]

  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Sahu, J. K., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-15. [Link]

  • Nasrullah, M., et al. (2012). Synthesis and characterization of diaryl pyrazole-4-carbaldehyde semicarbazones metal complexes. Australian National University. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). 1H-PYRAZOLE-4-CARBALDEHYDE - [13C NMR]. SpectraBase. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Diaryl Pyrazole-4-carbaldehyde Semicarbazones Metal Complexes. ResearchGate. [Link]

  • LookChem. (n.d.). The Role of Pyrazole Derivatives in Modern Chemical Synthesis. LookChem. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Kulkarni, S. K., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6. [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • Khan, I., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2845-2853. [Link]

Sources

Tautomerism in substituted pyrazole carbaldehyde compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Substituted Pyrazole Carbaldehyde Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

Pyrazoles represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Their synthetic versatility and diverse biological activities make them a subject of intense research in drug discovery.[3][4] A critical, yet often complex, aspect of their chemistry is tautomerism—a phenomenon that can profoundly influence molecular properties, including reactivity, receptor binding affinity, and pharmacokinetic profiles.[3][5] This guide provides an in-depth exploration of tautomerism in substituted pyrazole carbaldehyde compounds, a class of molecules that serve as vital building blocks for more complex therapeutic agents.[4][6] We will dissect the fundamental principles of annular and functional group tautomerism, elucidate the key factors governing tautomeric equilibria, detail robust experimental and computational methodologies for characterization, and discuss the profound implications for drug development professionals.

The Phenomenon of Tautomerism in Pyrazole Systems

Tautomerism in pyrazole derivatives is not a monolithic concept. It primarily manifests in two significant forms, particularly in compounds bearing a carbaldehyde substituent. Understanding the interplay between these forms is crucial for predicting molecular behavior.

Annular Prototropic Tautomerism

The most prevalent form of tautomerism in the pyrazole ring is annular prototropic tautomerism. This process involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole core.[5][7] This dynamic equilibrium results in two distinct tautomers. For a pyrazole substituted at the C3 (or C5) position, this equilibrium dictates whether the substituent is located at position 3 or 5 relative to the N-H proton. While seemingly simple, this proton shuttle fundamentally alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape. Calculations have shown that proton transfer to a carbon atom, which would disrupt the ring's aromaticity, involves significantly high energy barriers and is therefore not a favored pathway.[7]

Caption: Annular tautomerism in a 3(5)-substituted pyrazole.

Keto-Enol Tautomerism

While annular tautomerism involves the heterocyclic core, the presence of a carbaldehyde group introduces the possibility of functional group tautomerism. Specifically, for pyrazolone derivatives, a keto-enol equilibrium can be established.[5][8][9] In the context of a pyrazole carbaldehyde, this would involve the formation of an enol, creating a C=C double bond adjacent to a hydroxyl group. The stability of the enol form is often enhanced by the potential for intramolecular hydrogen bonding, forming a six-membered pseudo-ring, which contributes to its thermodynamic stability.

Caption: Keto-enol tautomerism of the carbaldehyde substituent.

Steering the Equilibrium: Factors of Influence

The tautomeric equilibrium is not static; it is a dynamic state influenced by a delicate balance of intramolecular and intermolecular forces. A thorough understanding of these factors is paramount for controlling and predicting the dominant tautomeric form.

Substituent Effects: The Electronic Tug-of-War

The electronic nature of other substituents on the pyrazole ring is a primary determinant of the annular tautomeric preference.[7][10] The carbaldehyde group itself is electron-withdrawing. The interplay with other groups dictates the final equilibrium.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or the carbaldehyde (-CHO) itself pull electron density from the ring. This makes the adjacent nitrogen atom less basic and stabilizes the tautomer where the acidic N-H proton is further away. Therefore, EWGs at position 3 tend to favor the 5-substituted tautomer (proton on N1).[7][10][11]

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH2), hydroxyl (-OH), or alkyl groups push electron density into the ring, increasing the basicity of the adjacent nitrogen. This stabilizes the tautomer where the proton is closer to the more basic nitrogen center. An EDG at position 3 will therefore favor the 3-substituted tautomer (proton on N1).[7][12]

Substituent at C3/C5Electronic NatureFavored Annular TautomerRationale
-CHO Electron-Withdrawing5-substitutedReduces basicity of adjacent N, favoring protonation at the distal N.[7]
-NO₂ Strongly Electron-Withdrawing5-substitutedStabilizes the tautomer with the N-H group further from the EWG.[11]
-NH₂ Strongly Electron-Donating3-substitutedIncreases basicity of adjacent N, making it the preferred site for protonation.[7][10]
-CH₃ Weakly Electron-DonatingEquilibrium mixtureOften results in a mixture of both tautomers in solution.[5][7]
The Solvent Environment

The surrounding solvent can dramatically shift the tautomeric equilibrium by preferentially stabilizing one form over another.[5][13] Key solvent properties include polarity and the ability to act as a hydrogen-bond donor or acceptor.

  • Polar Solvents: Solvents like DMSO and water can stabilize the more polar tautomer through dipole-dipole interactions.

  • Hydrogen-Bonding Solvents: Solvents can compete with intramolecular hydrogen bonds. For instance, in a protic solvent, the enol form's stability might decrease if the solvent disrupts the internal hydrogen bond.[5]

Studies have shown that for some substituted pyrazoles, a tautomeric equilibrium is observed in DMSO, while a single tautomer dominates in less polar CDCl₃.[14]

Compound ExampleSolventObserved Tautomer(s)Reference
Amino-substituted pyrazole esterCDCl₃Tautomer 3[14]
Amino-substituted pyrazole esterDMSO-d₆Equilibrium between Tautomer 3 and 5[14]
1-phenyl-1H-pyrazol-3-olCDCl₃Dimeric 3-hydroxy form[15]
1-phenyl-1H-pyrazol-3-olDMSO-d₆Monomeric 3-hydroxy form[15]
Physical State and Temperature

In the solid state, the tautomeric form is "locked" into the crystal lattice. The observed form is dictated by crystal packing forces and, most importantly, strong intermolecular hydrogen bonding, which may favor a different tautomer than the one dominant in solution.[5][14] Temperature can also influence the equilibrium constant (KT) of the tautomeric interconversion, and variable-temperature NMR studies can provide thermodynamic data on the process.[16][17]

The Scientist's Toolkit: Methodologies for Characterization

Accurately identifying and quantifying tautomers requires a combination of sophisticated analytical techniques and computational modeling. No single method provides a complete picture; a multi-pronged approach is essential for trustworthiness.

Experimental Protocols

NMR is the most powerful and widely used technique for studying tautomeric equilibria in solution.[5][13][18] It allows for non-invasive observation and quantification of the different species present.[19]

Protocol: Determination of Tautomer Ratio by ¹H NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the pyrazole carbaldehyde compound. Dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure complete dissolution.

    • Causality: The choice of solvent is critical as it can influence the equilibrium. Analyzing the sample in multiple solvents provides a more complete picture of its behavior.[5]

  • Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal resolution. Standard parameters for a ¹H spectrum (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans) are typically sufficient.

  • Spectral Acquisition: Record the ¹H NMR spectrum at a constant, known temperature (e.g., 298 K).

  • Data Analysis & Quantification:

    • Identify distinct, well-resolved signals corresponding to each tautomer. Protons on the pyrazole ring or the aldehyde proton are often ideal reporters.

    • Integrate the area under the chosen signals for each tautomer (Area_A and Area_B).

    • Calculate the molar ratio by normalizing the integrals: % Tautomer A = [Area_A / (Area_A + Area_B)] * 100.

    • Self-Validation: To ensure accuracy, repeat the quantification using a different pair of non-overlapping signals. The calculated ratios should be consistent within experimental error.

This technique provides unambiguous structural information, defining bond lengths, bond angles, and the precise location of the tautomeric proton in the solid state.[14][15]

Protocol: Characterization by X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on the diffractometer. Collect diffraction data, typically using Mo Kα radiation at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data, locating hydrogen atoms from the difference Fourier map.

  • Analysis: The final refined structure will unequivocally identify the tautomer present in the crystal lattice and reveal any intermolecular interactions, such as hydrogen bonding networks.

    • Insight: The solid-state structure provides a crucial reference point but may not represent the dominant species in solution, where the molecule is free from crystal packing constraints.

Computational Workflow

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the relative stability of tautomers and rationalizing experimental findings.[8][20][21]

Workflow: Predicting Tautomer Stability with DFT

  • Structure Generation: Build 3D structures of all possible and relevant tautomers (e.g., 3-substituted, 5-substituted, enol form).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase. A common and reliable level of theory is B3LYP with a Pople-style basis set like 6-311++G(d,p).[5][8]

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for Gibbs free energy.

  • Solvation Modeling: To simulate solution-phase behavior, perform single-point energy calculations on the optimized gas-phase geometries using a continuum solvation model, such as the Polarization Continuum Model (PCM).[22][23] This is critical for comparing with experimental solution-phase data.

  • Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest ΔG is predicted to be the most stable under the calculated conditions. The energy difference can be used to predict the equilibrium constant (ΔG = -RT ln K).

    • Trustworthiness: The accuracy of DFT predictions can be limited.[24] More advanced methods like coupled-cluster theory or emerging Quantum Machine Learning (QML) potentials can offer higher accuracy where required.[23]

G cluster_workflow Computational Tautomer Prediction Workflow start Generate 3D Structures of all Tautomers opt Gas-Phase Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirm Minima, Obtain ZPVE) opt->freq solv Single-Point Energy with Solvation Model (e.g., PCM) freq->solv analysis Compare Gibbs Free Energies (ΔG) & Predict Equilibrium solv->analysis

Caption: A typical DFT workflow for predicting tautomer stability.

Relevance in Drug Discovery: Why Tautomerism Matters

The specific tautomeric form of a drug molecule is not an academic curiosity; it is a critical determinant of its biological function and developability.

  • Pharmacodynamics (Receptor Binding): Tautomers are distinct structural isomers. They possess different shapes, dipole moments, and hydrogen bond donor/acceptor patterns. Consequently, one tautomer may bind to a biological target with high affinity while another is inactive. An incorrect assumption about the dominant tautomer can lead to flawed structure-activity relationship (SAR) analysis and misguided lead optimization efforts.

  • Pharmacokinetics (ADME): Tautomerism influences physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, a shift in the keto-enol equilibrium can alter a molecule's lipophilicity (LogP) and aqueous solubility, impacting its ability to cross biological membranes.

  • Intellectual Property: From a patent perspective, different tautomers can be considered distinct chemical entities. A comprehensive understanding and characterization of all accessible tautomeric forms are essential for securing robust intellectual property protection for a new chemical entity.

Conclusion

Tautomerism in substituted pyrazole carbaldehydes is a multifaceted phenomenon governed by a subtle interplay of electronic, steric, and environmental factors. For researchers in drug development, a proactive and rigorous characterization of tautomeric behavior is not optional—it is fundamental to the design of safe, effective, and patentable medicines. By integrating high-level experimental techniques like NMR and X-ray crystallography with predictive computational workflows, scientists can navigate the complexities of tautomerism, unlocking the full therapeutic potential of the versatile pyrazole scaffold.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019-12-20). Available from: [Link]

  • General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol - ResearchGate. Available from: [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups. (2019-07-19). Available from: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available from: [Link]

  • The Effect of Solvent on Tautomerization of 4-bromo Substituted 1H- Pyrazoles: Density Functional Theory Study - Ingenta Connect. Available from: [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - NIH. (2018-01-11). Available from: [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - NIH. (2019-07-19). Available from: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Available from: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles - Encyclopedia.pub. (2022-06-30). Available from: [Link]

  • The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms | Request PDF - ResearchGate. Available from: [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media. Available from: [Link]

  • Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC - NIH. Available from: [Link]

  • (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review - ResearchGate. Available from: [Link]

  • NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State - ResearchGate. Available from: [Link]

  • Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed. (2024-06-19). Available from: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. Available from: [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. Available from: [Link]

  • Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Available from: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available from: [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives - ResearchGate. Available from: [Link]

  • Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing). (2021-07-19). Available from: [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate. Available from: [Link]

  • NMR as a Tool for Studying Rapid Equilibria: Tautomerism - Bentham Science Publisher. Available from: [Link]

  • DFT studies on quantum mechanical tunneling in tautomerization of three-membered rings. Available from: [Link]

  • DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - NIH. (2023-07-21). Available from: [Link]

  • The use of NMR spectroscopy to study tautomerism - Bohrium. (2006-11-01). Available from: [Link]

  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023-02-27). Available from: [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. Available from: [Link]

  • Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed. Available from: [Link]

  • Multistate Method to Efficiently Account for Tautomerism and Protonation in Alchemical Free-Energy Calculations | Journal of Chemical Theory and Computation - ACS Publications. Available from: [Link]

  • (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method - ResearchGate. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Available from: [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC - NIH. (2020-11-20). Available from: [Link]

  • Taming Tautomerism in Organic Crystal Structure Prediction - ChemRxiv. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available from: [Link]

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review - OUCI. Available from: [Link]

  • Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives with DFT Approach | Request PDF - ResearchGate. Available from: [Link]

  • The Role of Pyrazole Derivatives in Modern Chemical Synthesis. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

Sources

The Genesis of a Privileged Scaffold: A Technical Guide to the Initial Discovery and Synthesis of Phenyl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenyl-pyrazole core is a cornerstone of modern medicinal chemistry and agrochemistry, forming the structural basis for a multitude of therapeutic agents and pesticides. This technical guide provides an in-depth exploration of the seminal discovery and foundational synthetic methodologies of phenyl-pyrazole derivatives. Eschewing a rigid template, this document is structured to logically unfold the narrative of this vital heterocyclic scaffold, from its initial synthesis to the elucidation of key reaction mechanisms and the development of industrially significant compounds. We will delve into the causality behind experimental choices, provide validated protocols for key syntheses, and offer insights into the challenges and triumphs that have defined this field of study.

A Serendipitous Discovery: The Dawn of Pyrazole Chemistry

The story of phenyl-pyrazoles begins not with a targeted drug discovery program, but in the fertile ground of 19th-century German academic chemistry. In 1883, Ludwig Knorr, a student of the renowned Emil Fischer, was investigating the reactions of phenylhydrazine with β-ketoesters.[1][2][3] His work led to the synthesis of a novel compound, 1,5-dimethyl-2-phenylpyrazol-3-one, which he named Antipyrine.[2][4] This discovery was monumental for two reasons: it marked the first synthesis of a substituted pyrazole, and Antipyrine was subsequently found to possess potent antipyretic and analgesic properties, becoming one of the first synthetic drugs to achieve widespread commercial success.[2][3]

Knorr's initial synthesis, a condensation reaction between ethyl acetoacetate and phenylhydrazine, laid the groundwork for what is now famously known as the Knorr Pyrazole Synthesis .[5][6][7] This reaction, in its various forms, remains a primary and versatile method for constructing the pyrazole ring.[5][8]

The Workhorse of Pyrazole Synthesis: The Knorr Reaction

The Knorr pyrazole synthesis is a robust and widely applicable method for the preparation of pyrazoles and their derivatives.[6] The fundamental transformation involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives.[5][8][9]

The Core Mechanism: A Stepwise Condensation-Cyclization

The generally accepted mechanism for the Knorr pyrazole synthesis proceeds through a series of well-defined steps. The reaction is typically acid-catalyzed and involves the initial formation of an imine or hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[4][9]

The causality behind this pathway lies in the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons. The acid catalyst serves to activate the carbonyl groups towards nucleophilic attack.

Knorr_Mechanism Hydrazine Phenylhydrazine (or derivative) Hydrazone Hydrazone/ Enamine Intermediate Hydrazine->Hydrazone Nucleophilic Attack (on C1 or C3) Dicarbonyl 1,3-Dicarbonyl Compound Protonated_Dicarbonyl Protonated Dicarbonyl Dicarbonyl->Protonated_Dicarbonyl Protonation (H+) Protonated_Dicarbonyl->Hydrazone Cyclic_Intermediate 5-Hydroxypyrazoline Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Nucleophilic Attack Protonated_Hydroxyl Protonated Hydroxyl Group Cyclic_Intermediate->Protonated_Hydroxyl Protonation (H+) Pyrazole Phenyl-Pyrazole Product Protonated_Hydroxyl->Pyrazole Dehydration (-H2O)

Figure 1: Generalized mechanism of the Knorr Pyrazole Synthesis.

The Challenge of Regioselectivity

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomeric pyrazole products.[5][10]

The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors:

  • Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial attack.

  • Electronic Effects: The more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack. Electron-withdrawing groups on the dicarbonyl substrate can significantly influence the reactivity of the adjacent carbonyls.[11]

  • Reaction Conditions: The choice of solvent and catalyst can also impact the regioselectivity. For instance, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in certain cases.[11]

Predicting the major regioisomer often requires careful consideration of the specific substrates and reaction conditions. For example, in the reaction of phenylhydrazine with a 1,3-diketone, the more nucleophilic NH2 group is expected to react preferentially with the more reactive carbonyl group.[11]

Beyond the Knorr Synthesis: Alternative Routes to Phenyl-Pyrazoles

While the Knorr synthesis is foundational, other methodologies have been developed to access the phenyl-pyrazole scaffold, sometimes offering advantages in terms of regiocontrol or substrate scope.

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a nitrile imine (a 1,3-dipole) with an alkyne or alkene.[8] This approach can provide excellent regiocontrol.

  • Multicomponent Reactions: These reactions combine three or more starting materials in a single pot to form the pyrazole ring, offering high atom economy and efficiency.[5]

  • Reactions of Hydrazones with Nitroolefins: This method can provide regioselective access to polysubstituted pyrazoles.[12][13]

Industrial Significance: Synthesis of Key Phenyl-Pyrazole Derivatives

The versatility of phenyl-pyrazole synthesis is underscored by its application in the production of high-value commercial products.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib (Celebrex®) is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[14][15] Its synthesis is a prime example of the modern application of the Knorr pyrazole synthesis.

A common synthetic route involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[14][16]

Table 1: Key Reactants and Product in Celecoxib Synthesis

CompoundRoleMolar Mass ( g/mol )
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione1,3-Dicarbonyl230.19
4-SulfamoylphenylhydrazineHydrazine derivative187.21
CelecoxibProduct381.37

Experimental Protocol: Synthesis of Celecoxib [14]

  • Reaction Setup: A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

  • Addition of Hydrazine: 4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.

  • Catalysis and Reflux: A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then brine.

  • Purification: The organic layer is dried, filtered, and concentrated. The crude product is purified by recrystallization to yield pure Celecoxib.

Celecoxib_Synthesis cluster_reactants Reactants Diketone 4,4,4-Trifluoro-1-(p-tolyl) butane-1,3-dione Conditions Ethanol, HCl (cat.) Reflux Diketone->Conditions Condensation Hydrazine 4-Sulfamoylphenylhydrazine Hydrazine->Conditions Condensation Celecoxib Celecoxib Conditions->Celecoxib Cyclization & Dehydration

Figure 2: Synthetic workflow for Celecoxib.

Fipronil: A Broad-Spectrum Insecticide

Fipronil is a phenylpyrazole insecticide that is widely used in agriculture and for pest control.[][18] Its synthesis involves a multi-step process, with the formation of the pyrazole core being a key transformation.[18][19] The commercial production often starts with the synthesis of a substituted pyrazole intermediate.[18] A crucial final step in many synthetic routes is the controlled oxidation of a thiopyrazole precursor to the corresponding sulfinyl pyrazole (Fipronil).[19]

Experimental Protocol: Oxidation Step in Fipronil Synthesis [19]

  • Reaction Setup: 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole is dissolved in a suitable solvent system, such as trichloroacetic acid and chlorobenzene.

  • Cooling: The reaction mixture is cooled to 15-20 °C.

  • Addition of Oxidizing Agent: An aqueous solution of hydrogen peroxide (e.g., 50%) is added slowly while maintaining the temperature.

  • Reaction Monitoring: The reaction is stirred for an extended period (e.g., 20 hours), and the progress is monitored by analytical techniques such as HPLC.

  • Work-up and Purification: After the reaction is complete, a standard work-up procedure is followed to isolate the crude Fipronil. The product is then purified, for example, by recrystallization from a suitable solvent like chlorobenzene.

Conclusion and Future Perspectives

From its serendipitous discovery by Ludwig Knorr over a century ago, the phenyl-pyrazole scaffold has evolved into a privileged structure in the design of bioactive molecules. The foundational Knorr synthesis, despite its age, remains a cornerstone of pyrazole chemistry, demonstrating the enduring power of fundamental organic reactions. The challenges of regioselectivity have spurred the development of new synthetic strategies, enriching the chemist's toolbox for accessing these valuable compounds. The profound impact of phenyl-pyrazole derivatives on medicine and agriculture, exemplified by blockbuster drugs like Celecoxib and widely used pesticides like Fipronil, ensures that research into the synthesis and application of this remarkable heterocyclic system will continue to be a vibrant and important area of scientific inquiry.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4783. [Link]

  • Kaur, N., & Kishore, D. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 484-521. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Barrio, P., de la Cruz, P., Langa, F., & Orduna, J. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 74(15), 5345–5351. [Link]

  • Encyclopaedia Britannica. (2025). Ludwig Knorr. [Link]

  • Wikipedia. (n.d.). Ludwig Knorr. [Link]

  • Li, Z., et al. (2022). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 87(15), 10148–10158. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • AERU, University of Hertfordshire. (n.d.). Fipronil (Ref: BAS 350l). [Link]

  • Penning, T. D., et al. (1997). Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Journal of Heterocyclic Chemistry, 34(5), 1399-1406. [Link]

  • Google Patents. (n.d.). US8507693B2 - Process for synthesis of fipronil.
  • Al-Ghorbani, M., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(9), 16825–16845. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 47(19), 4539–4548. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Hu, J., et al. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Pharmaceutics, 14(8), 1566. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

  • Encyclopedia.com. (n.d.). Knorr, Ludwig. [Link]

  • Google Patents. (n.d.). WO2020188376A1 - A process for synthesis of fipronil.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2415-2422. [Link]

  • ChemistryViews. (2021). 100th Anniversary: Death of Ludwig Knorr. [Link]

  • Community Practitioner. (2024). review of pyrazole compounds' production, use, and pharmacological activity. [Link]

  • Shah, S., & Gadiya, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1857-1875. [Link]

  • ACS Omega. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. [Link]

  • PubMed. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. [Link]

  • Organic Chemistry Frontiers. (2019). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Recent advances in the therapeutic applications of pyrazolines. Mini reviews in medicinal chemistry, 14(2), 143–163. [Link]

  • ResearchGate. (n.d.). Knorr pyrazole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Current topics in medicinal chemistry. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. [Link]

  • Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • Molecules. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Scientific reports. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. [Link]

Sources

Reactivity of the formyl group in pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Formyl Group in Pyrazole-4-carbaldehydes

Authored by Gemini, Senior Application Scientist

Introduction: The Pyrazole-4-carbaldehyde Scaffold

The pyrazole ring is a privileged five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals exhibiting anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[1][2][3][4][5][6] When functionalized with a formyl (-CHO) group at the C4 position, the resulting pyrazole-4-carbaldehydes become exceptionally versatile building blocks for organic synthesis and drug development.[4][7] The formyl group serves as a reactive handle, enabling a multitude of chemical transformations for the construction of complex molecular architectures and diverse compound libraries.[7]

The C4 position of the pyrazole ring is electron-rich, making it susceptible to electrophilic substitution, while the C3 and C5 positions are electron-deficient.[8] This electronic characteristic makes the Vilsmeier-Haack reaction the most prevalent and efficient method for the regioselective introduction of the formyl group onto the pyrazole core.[1][7][9][10][11][12] This reaction typically involves treating a substituted pyrazole or a suitable precursor like a hydrazone with the Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[10][12][13] The reactivity of the resulting aldehyde is governed by the electrophilic nature of the formyl carbon, which is influenced by the electronic properties of substituents on the pyrazole ring. This guide provides a comprehensive exploration of the key reactions of this pivotal functional group.

Core Reactivity of the Formyl Group

The aldehyde functionality in pyrazole-4-carbaldehydes undergoes a wide range of classic carbonyl reactions. Its reactivity can be broadly categorized into oxidation, reduction, condensation, and nucleophilic addition reactions.

Oxidation to Carboxylic Acids

The conversion of the formyl group to a carboxylic acid is a fundamental transformation that provides access to pyrazole-4-carboxylic acids, another important class of intermediates in pharmaceutical synthesis.[2] This oxidation can be achieved using a variety of reagents, with the choice often depending on the presence of other sensitive functional groups in the molecule.

Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and milder, more selective reagents like those used in TEMPO-catalyzed oxidations.[14] Over-oxidation is generally not a concern, as the carboxylic acid is the stable oxidation product.[14]

Table 1: Representative Oxidation Conditions
Oxidizing SystemSubstrate ExampleConditionsYieldReference
FeCl₃·6H₂O / TEMPO(1,3-diaryl-1H-pyrazol-4-yl)methanol*Dichloromethane, Room Temp.50-85%[14]
Pyridinium Chlorochromate (PCC)Hydroxymethyl-(3-pyridyl)pyrazole derivativeDichloromethane, Room Temp.-[14]
Hydrogen Peroxide (30%)5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde**Glacial Acetic Acid-[15]

*Note: This reference describes the oxidation of the corresponding alcohol to the aldehyde, demonstrating a relevant selective oxidation system. The principle applies to aldehyde-to-acid conversion with stronger oxidants. **Note: A non-pyrazole example illustrating a relevant oxidation method.

Experimental Protocol: General Oxidation of Pyrazole-4-carbaldehyde
  • Dissolution: Dissolve the pyrazole-4-carbaldehyde (1.0 eq.) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Reagent Addition: Slowly add the oxidizing agent (e.g., potassium permanganate, 1.1-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature with an ice bath if the reaction is exothermic.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a reducing agent (e.g., sodium sulfite or bisulfite solution) until the color of the excess oxidant is discharged.

  • Acidification & Extraction: Acidify the mixture with a mineral acid (e.g., HCl) to a pH of ~2-3. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization or column chromatography.

Diagram: General Oxidation Workflow

G sub Pyrazole-4-carbaldehyde prod Pyrazole-4-carboxylic Acid sub->prod Oxidation reag Oxidizing Agent (e.g., KMnO4, PCC, TEMPO) reag->prod

Caption: Workflow for the oxidation of a pyrazole-4-carbaldehyde.

Reduction to Alcohols

The reduction of the formyl group to a primary alcohol yields (pyrazol-4-yl)methanols, which are valuable intermediates for further functionalization.[14] This transformation is typically accomplished with high efficiency using common hydride reducing agents.

Standard reagents for this reduction include sodium borohydride (NaBH₄) in an alcoholic solvent or the more powerful lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether.[14] The choice of reagent depends on the presence of other reducible functional groups, with NaBH₄ being the milder and more chemoselective option.

Experimental Protocol: Reduction with Sodium Borohydride
  • Setup: Dissolve the pyrazole-4-carbaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 eq.) slowly in small portions.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-3 hours, monitoring the reaction by TLC.

  • Work-up: Carefully add water to quench the excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure.

  • Extraction: Extract the resulting aqueous residue with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude alcohol, which can be purified by column chromatography if necessary.

Diagram: General Reduction Workflow ```dot

G

Caption: Mechanism of the Knoevenagel condensation reaction.

3.2 Other Important Condensations
  • Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) converts the formyl group into an alkene (-CH=CHR), providing a powerful tool for C=C bond formation. [14]* Reaction with Amines: Primary amines react to form Schiff bases (imines), which are key intermediates in reductive amination.

  • Reactions with Amine Derivatives: Reagents like hydroxylamine, hydrazines, and semicarbazides react to form oximes, hydrazones, and semicarbazones, respectively. [14][16]These crystalline derivatives are useful for characterization and can act as precursors for synthesizing other heterocyclic rings.

Nucleophilic Addition of Organometallics

Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), readily add to the electrophilic formyl carbon. Subsequent aqueous work-up yields secondary alcohols, providing an effective method for introducing new carbon substituents and increasing molecular complexity.

Experimental Protocol: Grignard Reaction
  • Setup: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Dissolve the pyrazole-4-carbaldehyde (1.0 eq.) in an anhydrous ethereal solvent like dry THF or diethyl ether.

  • Addition: Cool the solution to 0 °C. Add the Grignard reagent (1.1-1.3 eq., commercially available or freshly prepared) dropwise via a syringe.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quenching: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting secondary alcohol by column chromatography.

Influence of Ring Substituents on Reactivity

The reactivity of the formyl group is intrinsically linked to the electronic nature of the pyrazole ring, which can be modulated by substituents at other positions (N1, C3, C5).

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups decrease the electron density of the pyrazole ring. This enhances the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack. However, strongly deactivating EWGs can make the initial Vilsmeier-Haack formylation of the pyrazole ring itself difficult or impossible. [7][17]* Electron-Donating Groups (EDGs): Substituents such as alkyl (-R) or alkoxy (-OR) groups increase the electron density of the ring. This slightly reduces the electrophilicity of the formyl carbon but greatly facilitates the initial formylation of the pyrazole core.

This interplay allows for the fine-tuning of reactivity, a key consideration in multi-step synthetic planning.

Conclusion

The formyl group of pyrazole-4-carbaldehydes is a remarkably versatile functional handle that provides a gateway to a vast chemical space. Through straightforward oxidation, reduction, condensation, and nucleophilic addition reactions, this scaffold can be elaborated into a diverse array of complex molecules. A thorough understanding of its reactivity, modulated by the electronic environment of the pyrazole ring, is crucial for researchers in organic synthesis and is particularly valuable for professionals in drug discovery aiming to generate novel, biologically active compounds. The protocols and principles outlined in this guide serve as a foundational resource for leveraging the synthetic potential of these important heterocyclic intermediates.

References

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. MAPANA Journal of Sciences. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. [Link]

  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. [Link]

  • Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). ResearchGate. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. ResearchGate. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (NIH). [Link]

  • Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Liverpool. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. [Link]

  • Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity. OUCI. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. [Link]

Sources

Solubility of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde in Organic Solvents

Abstract

This compound is a heterocyclic aldehyde belonging to the pyrazole class of compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery, appearing in numerous approved pharmaceuticals.[1] The utility of such intermediates in synthesis, high-throughput screening, and formulation development is critically dependent on their solubility characteristics. A thorough understanding of how this compound behaves in various organic solvents is paramount for optimizing reaction conditions, purification strategies, and the preparation of stock solutions for biological assays. This guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure, outlines robust experimental protocols for its empirical determination, and discusses strategies for solubility enhancement.

Introduction: The Strategic Importance of Solubility

The pyrazole nucleus is a "privileged scaffold" in modern drug development, forming the core of drugs used to treat cancers, viral infections, and hypertension.[1] As a functionalized pyrazole derivative, this compound serves as a versatile building block for the synthesis of more complex, biologically active molecules.[2] However, the journey from a promising intermediate to a viable drug candidate is often hampered by practical challenges, chief among them being solubility.

Poor solubility can lead to:

  • Inefficient Reactions: Low concentration of reactants can slow down reaction kinetics and lead to incomplete conversions.

  • Purification Difficulties: Recrystallization and chromatographic purification are highly dependent on the differential solubility of the target compound and its impurities.[3]

  • Inaccurate Biological Data: Precipitation of the compound in assay media can lead to erroneous readouts and a misinterpretation of its biological activity.

  • Formulation Hurdles: Developing a stable and bioavailable drug product is impossible without adequate solubility in a suitable delivery vehicle.

This document serves as a technical resource for researchers, providing both the theoretical foundation and practical methodologies to effectively manage the solubility of this compound.

Molecular Structure Analysis and Solubility Prediction

The solubility of a compound is governed by its physicochemical properties and the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4][5] An examination of the structure of this compound reveals a molecule with distinct polar and nonpolar regions.

  • Polar Moieties:

    • Pyrazole Ring: The two adjacent nitrogen atoms create a polar region. The pyridine-type nitrogen is a hydrogen bond acceptor.

    • Carbaldehyde Group (-CHO): The carbonyl group (C=O) is highly polar and can act as a hydrogen bond acceptor.

  • Nonpolar Moieties:

    • Phenyl Group (-C₆H₅): This large aromatic ring is hydrophobic and contributes significantly to the molecule's nonpolar character.

    • Methyl Group (-CH₃): This alkyl group is nonpolar.

This amphiphilic nature suggests a nuanced solubility profile. The presence of a large phenyl group may limit aqueous solubility, while the polar pyrazole and aldehyde functions should promote solubility in polar organic solvents. A structurally similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrates good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone.[6] It is reasonable to predict a similar behavior for the target compound.

Table 1: Predicted Solubility Profile of this compound
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileHigh Strong dipole-dipole interactions between the solvent and the polar pyrazole and aldehyde groups.[6]
Polar Protic Ethanol, Methanol, IsopropanolModerate to High Solvents can act as hydrogen bond donors/acceptors, but the nonpolar phenyl group may limit high solubility.
Nonpolar Hexane, Toluene, Diethyl EtherLow to Insoluble The molecule's overall polarity is too high to interact favorably with nonpolar solvents.[5]
Aqueous WaterVery Low to Insoluble The large hydrophobic phenyl ring is expected to dominate, leading to poor water solubility.

Theoretical Framework: The Science of Dissolution

The dissolution process involves overcoming the solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions. The key factors influencing this equilibrium are outlined below.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Polarity Polarity (Dipole Moment) Solubility Solubility Outcome Polarity->Solubility 'Like Dissolves Like' H_Bond Hydrogen Bonding (Donors/Acceptors) H_Bond->Solubility Strong Interactions Size Molecular Size & van der Waals forces Size->Solubility Hindrance s_Polarity Polarity (Dielectric Constant) s_Polarity->Solubility s_H_Bond Hydrogen Bonding (Protic/Aprotic) s_H_Bond->Solubility

Caption: Key molecular interactions governing solubility.
  • Polarity & "Like Dissolves Like" : Polar solvents possess large dipole moments and high dielectric constants, enabling them to solvate polar molecules and ions effectively. Nonpolar solvents interact primarily through weaker van der Waals forces and are best suited for dissolving nonpolar solutes.[4]

  • Hydrogen Bonding : The ability of a solute or solvent to donate or accept hydrogen bonds is a powerful driver of solubility. Solvents like water and ethanol (polar protic) are excellent hydrogen bonders. Polar aprotic solvents like acetone can only accept hydrogen bonds.

  • Temperature : For most solid organic compounds, solubility increases with temperature.[7] This is because the additional thermal energy helps overcome the crystal lattice energy of the solid, allowing solvent molecules to solvate the individual solute molecules more easily.

Experimental Protocols for Solubility Determination

Empirical testing is essential to confirm theoretical predictions.[5] The following protocols provide a systematic approach to characterizing the solubility of this compound.

Protocol 1: Qualitative Solubility Assessment

This rapid screening method provides a general classification of solubility in various solvents.

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a range of common lab solvents.

Materials:

  • This compound

  • Test tubes or small vials (e.g., 1-dram)

  • Graduated cylinder or pipette

  • Vortex mixer

  • Selection of solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, DMSO, Hexane)

Procedure:

  • Preparation: Weigh approximately 10 mg of the compound into a clean, dry test tube.

  • Solvent Addition: Add the selected solvent in 0.5 mL increments.

  • Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds.[8]

  • Observation: Visually inspect the solution for any undissolved solid against a dark background.

  • Iteration: Continue adding solvent up to a total volume of 3 mL.[9]

  • Classification:

    • Soluble: The entire solid dissolves completely.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No discernible amount of solid dissolves.

  • Documentation: Record the observations for each solvent in a laboratory notebook.

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility, providing a precise concentration value (e.g., in mg/mL or mol/L). It is considered a gold-standard technique for its reliability.

Causality Behind Choices: The shake-flask method ensures that the solution reaches true thermodynamic equilibrium, providing a definitive solubility value rather than a kinetic one. Using a temperature-controlled shaker prevents temperature fluctuations from affecting the result. Analysis by a validated HPLC or UV-Vis method ensures accurate quantification, making the protocol self-validating.

Caption: Workflow for the quantitative shake-flask method.

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The goal is to create a slurry where solid is clearly visible.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) for 24 to 48 hours. This duration is typically sufficient to reach equilibrium.[7]

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial or filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE).

  • Sampling and Dilution: Carefully withdraw a precise aliquot of the clear, saturated supernatant. Immediately dilute this aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC) to prevent precipitation and bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) against a standard curve prepared from known concentrations of the compound.

  • Calculation: Calculate the concentration in the original saturated solution, accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.

Strategies for Solubility Enhancement

When the intrinsic solubility of a pyrazole derivative is insufficient, several strategies can be employed.[3]

  • Co-solvent Systems: Using a mixture of solvents can often achieve higher solubility than with a single solvent. For example, a small amount of DMSO can be added to an aqueous buffer to increase the solubility of hydrophobic compounds.

  • Structural Modification: For medicinal chemists, synthetically modifying the structure can be a powerful tool. Introducing polar functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups, can significantly improve aqueous solubility.[3]

  • Salt Formation: If the pyrazole derivative contains an acidic or basic functional group, converting it to a salt can dramatically increase its solubility in polar solvents, particularly water.[3]

Conclusion

This compound is a compound of significant synthetic value. Its amphiphilic structure, combining a large nonpolar phenyl ring with polar pyrazole and aldehyde functionalities, dictates a solubility profile that favors polar aprotic solvents like DMSO and acetone while showing limited solubility in nonpolar and aqueous media. This guide provides the theoretical framework to predict this behavior and robust, validated experimental protocols for its precise quantification. By applying these methodologies, researchers can effectively navigate the challenges of solubility, thereby accelerating reaction optimization, purification, and the overall progress of their research and development endeavors.

References

  • Smolecule. (2023). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Available at: [Link]

  • PubChem. (2025). 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • International Journal Of Novel Research And Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available at: [Link]

  • PubChem. (2025). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • PubMed Central. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • MDPI. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Available at: [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have designated it as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[3][4][5] This versatility has led to the development of a vast array of therapeutic agents across different disease areas. This technical guide provides an in-depth exploration of the significant biological activities associated with pyrazole-based compounds. We will dissect the key mechanisms of action, present structure-activity relationship (SAR) data, detail validated experimental protocols for activity assessment, and visualize the complex biological pathways involved. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics leveraging this remarkable chemical entity.

Anti-inflammatory Activity: Beyond Simple Analgesia

The anti-inflammatory potential of pyrazole derivatives is perhaps their most well-documented and clinically successful application. The historical evolution from early pyrazolone analgesics like antipyrine to modern selective inhibitors demonstrates the scaffold's adaptability.[6]

Core Mechanism: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Inflammation, pain, and fever are physiological responses mediated by prostaglandins.[7] The synthesis of these mediators is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[8]

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastric mucosa and maintain platelet function.[9]

  • COX-2: An inducible enzyme, primarily expressed at sites of inflammation in response to stimuli like cytokines and growth factors.[8]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen non-selectively inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects.[6][9] Pyrazole-based drugs, most notably Celecoxib , were engineered for selectivity.

Celecoxib, a diaryl-substituted pyrazole, features a distinct sulfonamide side chain.[7][10] This side chain binds to a hydrophilic pocket near the active site of the COX-2 enzyme, an interaction not possible with the narrower active site of COX-1.[8][9] This selective inhibition blocks the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal toxicity.[8][10]

Secondary Anti-inflammatory Pathways

While COX-2 inhibition is the primary mechanism, pyrazole derivatives also modulate other inflammatory pathways:

  • p38 MAP Kinase Inhibition: Certain N-pyrazole, N'-aryl ureas have been identified as potent inhibitors of p38 MAP kinase.[11][12] This kinase is a critical component of the signaling cascade that leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). By stabilizing a conformation of the kinase that is incompatible with ATP binding, these compounds effectively shut down this inflammatory signaling pathway.[12]

  • Cytokine Modulation: Pyrazole compounds have been shown to directly suppress the release of key inflammatory cytokines, such as TNF-α and IL-6, from stimulated immune cells like macrophages.[6][13]

Data Presentation: COX-2 Selectivity

The efficacy and safety of pyrazole-based anti-inflammatory agents are often quantified by their IC50 values against COX-1 and COX-2, from which a Selectivity Index (SI) is derived.

Compound TypeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-14.5>200[6][9]
COX-20.02[6]
3,5-Diarylpyrazole COX-1--[6]
COX-20.01[6]
Pyrazole-Thiazole Hybrid COX-20.03-[6]
5-LOX0.12[6]
Methoxy-substituted Pyrazole COX-11.3517.47[14]
COX-20.07[14]
Visualization: COX-2 Inhibition Pathway

COX2_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme (Inflammatory Stimuli) Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Pyrazole Pyrazole Scaffold (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole scaffolds.

Experimental Protocol: In Vitro COX Inhibition Assay (Human Whole Blood)

This protocol is a self-validating system to determine the COX-1/COX-2 inhibitory potency and selectivity of test compounds.

Principle: This assay measures the production of Prostaglandin E2 (PGE2) as an indicator of COX-2 activity and Thromboxane B2 (TXB2) as an indicator of COX-1 activity in human whole blood.

Methodology:

  • Blood Collection: Draw fresh venous blood from healthy volunteers (who have not taken NSAIDs for at least 7 days) into heparinized tubes.

  • Compound Preparation: Prepare stock solutions of pyrazole test compounds and reference standards (e.g., Celecoxib, Ibuprofen) in DMSO. Create serial dilutions to achieve final assay concentrations.

  • COX-2 Induction (PGE2 Measurement):

    • Aliquot 1 mL of heparinized whole blood into sterile tubes.

    • Add 2 µL of the test compound dilutions or vehicle control (DMSO). Pre-incubate for 15 minutes at 37°C.

    • Induce COX-2 expression by adding Lipopolysaccharide (LPS) to a final concentration of 10 µg/mL.

    • Incubate the samples for 24 hours at 37°C to allow for COX-2 protein synthesis and subsequent PGE2 production.

  • COX-1 Activity (TXB2 Measurement):

    • Aliquot 1 mL of heparinized whole blood into separate tubes.

    • Add 2 µL of the test compound dilutions or vehicle control.

    • Incubate for 1 hour at 37°C to allow for compound-enzyme interaction.

    • Allow the blood to clot by incubating for 1 hour at 37°C, which stimulates platelet-driven, COX-1-mediated TXB2 production.

  • Sample Processing:

    • Centrifuge all tubes (both COX-1 and COX-2 sets) at 2000 x g for 15 minutes at 4°C.

    • Collect the plasma (for PGE2) or serum (for TXB2) supernatant.

  • Quantification:

    • Measure the concentrations of PGE2 and TXB2 in the plasma/serum using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of PGE2 and TXB2 production for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value for both COX-1 and COX-2.

    • Calculate the COX-2 Selectivity Index as (IC50 COX-1) / (IC50 COX-2).

Anticancer Activity: Targeting Malignant Proliferation

The pyrazole scaffold is a prominent feature in numerous anticancer agents, demonstrating its ability to interact with a wide range of oncogenic targets.[15][16][17] Its derivatives have shown efficacy by inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes that drive tumor growth.[16][18][19]

Key Mechanisms and Molecular Targets
  • Kinase Inhibition: This is the most significant mechanism for pyrazole-based anticancer drugs. The scaffold serves as an excellent ATP-competitive hinge-binding motif.

    • Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their deregulation is a hallmark of cancer.[20] Pyrazole derivatives have been developed as potent inhibitors of CDK2, which is critical for the G1-to-S phase transition.[16][20][21][22] By inhibiting CDK2, these compounds prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest and apoptosis.[21][22]

    • p38 MAP Kinase: As in inflammation, p38 MAPK is also a target in oncology.[11][23] Its inhibition can affect cancer cell proliferation and survival. Pyrazole-based inhibitors have been designed to bind to both the ATP-binding pocket and an allosteric lipid-binding pocket of p38.[24]

    • Receptor Tyrosine Kinases (RTKs): Many pyrazoles show potent inhibitory activity against RTKs like EGFR and VEGFR-2, which are vital for tumor growth, angiogenesis, and metastasis.[16][17] Several FDA-approved tyrosine kinase inhibitors incorporate a pyrazole scaffold.[3]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a critical process for forming the mitotic spindle during cell division.[16][25] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Data Presentation: Anticancer Activity of Pyrazole Derivatives
Compound ClassTargetCancer Cell LineActivity (IC50 / GI50)Reference
Pyrazole Derivative 4 CDK2HCT-116 (Colon)3.82 µM (IC50)[21]
Pyrazole Derivative 9 CDK2HCT-116 (Colon)0.96 µM (IC50)[21]
Indole-Pyrazole Hybrid 33 CDK2HCT116, MCF7, HepG2< 23.7 µM (IC50)[16]
Pyrazole Carbaldehyde 43 PI3 KinaseMCF-7 (Breast)0.25 µM (IC50)[16]
N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amine 15 CDK2A2780 (Ovarian)0.005 µM (Ki)[22]
Visualization: CDK2 Inhibition and Cell Cycle Arrest

CellCycle cluster_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2_CyclinE CDK2 / Cyclin E Complex Phosphorylation Phosphorylation CDK2_CyclinE->Phosphorylation Arrest G1/S Arrest & Apoptosis CDK2_CyclinE->Arrest Rb Rb Protein Rb->Phosphorylation E2F E2F Transcription Factor E2F->S Promotes Transition Phosphorylation->E2F Releases Pyrazole_CDKi Pyrazole-based CDK2 Inhibitor Pyrazole_CDKi->CDK2_CyclinE Inhibition

Caption: Pyrazole-based CDK2 inhibitors induce G1/S cell cycle arrest.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a robust method for assessing the cytotoxic effect of pyrazole compounds on cancer cells and determining a selectivity index against non-malignant cells.[26][27]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

Methodology:

  • Cell Culture: Culture human cancer cells (e.g., MCF-7, A549) and a non-malignant control cell line (e.g., normal fibroblasts) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Harvest cells using trypsin, perform a cell count (e.g., with a hemocytometer), and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a dilution series of the pyrazole test compounds and a standard anticancer drug (e.g., Doxorubicin) in the culture medium.

    • Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations (including a vehicle control, e.g., 0.1% DMSO).

    • Incubate the plates for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 (concentration that inhibits 50% of cell growth) for each cell line.

    • Calculate the Selectivity Index (SI) as (IC50 in non-malignant cells) / (IC50 in cancer cells). An SI value greater than 1 indicates some selectivity for killing cancer cells.[28]

Antimicrobial Activity: A Broad-Spectrum Defense

Pyrazole derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects.[2][29][30][31] The incorporation of the pyrazole nucleus, often in combination with other heterocyclic rings like thiazole, can significantly enhance antimicrobial potency.[30][32]

Spectrum of Activity

Research has shown that pyrazole-based compounds are active against a variety of pathogens:

  • Gram-positive Bacteria: Such as Staphylococcus aureus and Bacillus subtilis.[29][30]

  • Gram-negative Bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[29]

  • Fungi: Such as Candida albicans and Aspergillus niger.[29]

The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of cell wall integrity. The specific substitutions on the pyrazole ring play a critical role in determining the spectrum and potency of the antimicrobial effect.[32]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrano[2,3-c]pyrazole 3c Bacillus subtilis (G+)125[29]
Imidazothiadiazole-Pyrazole 21c Multi-drug resistant strains0.25[33]
Imidazothiadiazole-Pyrazole 23h Multi-drug resistant strains0.25[33]
Ampicillin (Standard) Bacillus subtilis (G+)250[29]
Gatifloxacin (Standard) Multi-drug resistant strains1[33]
Visualization: Antimicrobial Screening Workflow

Antimicrobial_Workflow Start Synthesized Pyrazole Compounds Primary_Screen Primary Screening (e.g., Agar Disc Diffusion) Start->Primary_Screen MIC_Determination MIC Determination (Broth Microdilution) Primary_Screen->MIC_Determination Active Compounds MBC_Determination MBC Determination (Minimum Bactericidal Conc.) MIC_Determination->MBC_Determination Cytotoxicity Cytotoxicity Assay (e.g., on Vero cells) MIC_Determination->Cytotoxicity Lead_Compound Lead Compound for Further Study MBC_Determination->Lead_Compound Cytotoxicity->Lead_Compound

Caption: A typical workflow for antimicrobial drug discovery.

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the MIC of a compound by challenging several strains of microorganisms with serial dilutions of the compound in a liquid nutrient medium.

Methodology:

  • Microorganism Preparation: Inoculate a loopful of a bacterial or fungal strain into a tube of sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Incubate overnight under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi).

  • Inoculum Standardization: Dilute the overnight culture with fresh broth to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10^8 CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the pyrazole test compound (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well. This brings the total volume to 100 µL and dilutes the compound to its final test concentration.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate for 18-24 hours under appropriate conditions.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • Optionally, add a viability indicator like Resazurin or INT to aid in determining the endpoint.

Conclusion and Future Perspectives

The pyrazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, with a proven track record in producing clinically successful drugs. Its synthetic tractability allows for extensive structural diversification, enabling the fine-tuning of activity against a wide range of biological targets.[1][34] The activities discussed herein—anti-inflammatory, anticancer, and antimicrobial—represent the most heavily investigated areas, but the therapeutic potential extends even further into antiviral, anticonvulsant, and neuroprotective domains.[2][3]

The future of pyrazole-based drug discovery lies in several key areas:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., dual COX-2/5-LOX inhibitors or CDK/VEGFR inhibitors) to achieve synergistic effects and combat drug resistance.[6]

  • Enhanced Selectivity: Leveraging computational tools and advanced structural biology to design next-generation inhibitors with even greater selectivity for their intended targets, thereby minimizing off-target side effects.[4]

  • Novel Applications: Exploring the utility of pyrazole scaffolds against emerging therapeutic targets in areas like metabolic disorders and neurodegenerative diseases.[35]

As our understanding of disease biology deepens, the versatility and proven success of the pyrazole scaffold ensure it will remain a highly valuable and frequently utilized core structure for the development of novel and effective medicines.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Celebrex (Celecoxib) Pharmacology. (2018, August 23). News-Medical.Net. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2021). PubMed. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]

  • Celecoxib - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (2022). Taylor & Francis Online. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). PubMed. [Link]

  • Current status of pyrazole and its biological activities. (2016). PubMed Central. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed Central. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Biochemistry. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (2022). Taylor & Francis Online. [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). ACS Publications. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2021). PubMed. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). ResearchGate. [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Oriental Journal of Chemistry. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). ResearchGate. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). MDPI. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2022). PubMed. [Link]

  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse. [Link]

  • Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. (2008). American Association for Cancer Research. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2019). Bentham Science. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2022). PubMed Central. [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). Preprints.org. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025). ResearchGate. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2016). National Institutes of Health. [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be... (2016). ResearchGate. [Link]

  • A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). PubMed. [Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (2021). MDPI. [Link]

  • Overview on Biological Activities of Pyrazole Derivatives. (2022). Springer Link. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). PubMed Central. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). ResearchGate. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). ResearchGate. [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022, July 7). YouTube. [Link]

  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PubMed Central. [Link]

  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (n.d.). International Journal of Drug Development & Research. [Link]

Sources

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable structural versatility and broad spectrum of biological activities have cemented its importance in the development of therapeutic agents across a wide range of diseases. This guide provides a comprehensive technical overview of pyrazole derivatives in drug discovery, delving into their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. We will explore the chemical properties that make pyrazoles attractive to medicinal chemists, detail common synthetic strategies, and examine the mechanisms of action of key pyrazole-containing drugs. This document is intended to serve as a valuable resource for professionals engaged in the multifaceted process of drug design and development.

The Pyrazole Core: Physicochemical Properties and Significance in Drug Design

The pyrazole ring's unique electronic and steric properties make it a highly valuable component in the medicinal chemist's toolkit. Its aromatic nature, combined with the presence of two nitrogen atoms, imparts a distinct set of characteristics. The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and can serve as a hydrogen bond acceptor. This duality allows for diverse interactions with biological targets.

Furthermore, pyrazole is considered a bioisostere for other aromatic rings, such as benzene and pyridine. Replacing a phenyl ring with a pyrazole can lead to improved physicochemical properties, including enhanced aqueous solubility and metabolic stability, while maintaining or even improving biological activity. The pyrazole scaffold's ability to be readily substituted at multiple positions allows for fine-tuning of a molecule's steric bulk, lipophilicity, and electronic properties, facilitating the optimization of lead compounds.

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists. The most common and versatile approach is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

General Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol outlines a typical procedure for the synthesis of a 1,3,5-trisubstituted pyrazole derivative via the condensation of a 1,3-diketone with a substituted hydrazine.

Step 1: Reaction Setup

  • To a solution of the 1,3-diketone (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add the substituted hydrazine hydrochloride (1.1 equivalents).

  • The reaction mixture is then heated to reflux.

Step 2: Monitoring the Reaction

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

G start 1,3-Diketone + Substituted Hydrazine reflux Reflux in Solvent (e.g., Ethanol) start->reflux Mixing workup Reaction Work-up (Extraction & Washing) reflux->workup Reaction Completion purification Purification (Column Chromatography) workup->purification product 1,3,5-Trisubstituted Pyrazole purification->product

Caption: A generalized workflow for the synthesis of 1,3,5-trisubstituted pyrazoles.

Therapeutic Applications of Pyrazole Derivatives

The versatility of the pyrazole scaffold is reflected in the wide array of pharmacological activities exhibited by its derivatives. Pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) active agents. A significant number of pyrazole-based drugs have received FDA approval, highlighting the clinical importance of this heterocyclic core.

Anti-inflammatory Agents: The Story of Celecoxib

Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor and a prominent example of a successful pyrazole-containing drug.

  • Mechanism of Action: Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in pain and inflammation. Unlike non-selective NSAIDs, it has a much lower affinity for the COX-1 isoform, which is involved in protecting the stomach lining. This selectivity reduces the risk of gastrointestinal side effects. The diaryl-substituted pyrazole structure of celecoxib is crucial for its COX-2 selectivity. The sulfonamide side chain of celecoxib binds to a hydrophilic pocket near the active site of COX-2, an interaction that is not as favorable with the more constricted active site of COX-1.

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Synthesis Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of action of Celecoxib in inhibiting the inflammatory cascade.

CNS-Active Agents: Targeting Cannabinoid and Glutamate Receptors

Pyrazole derivatives have shown significant promise in the treatment of CNS disorders.

  • Rimonabant (Acomplia®): A CB1 Receptor Antagonist: Rimonabant was developed as a selective cannabinoid CB1 receptor antagonist for the treatment of obesity. The endocannabinoid system plays a role in regulating appetite, and by blocking the CB1 receptor, Rimonabant was designed to reduce food intake. Although it was withdrawn from the market due to psychiatric side effects, the development of Rimonabant provided valuable insights into the structure-activity relationships of pyrazole-based cannabinoid receptor antagonists. SAR studies revealed that a 1,5-diarylpyrazole scaffold is crucial for high CB1 receptor affinity. Specifically, a p-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be important for potent antagonistic activity.

  • CDPPB: A Positive Allosteric Modulator of mGluR5: 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is implicated in synaptic plasticity and is a target for the treatment of various neurological and psychiatric disorders. CDPPB enhances the activity of mGluR5 in the presence of glutamate, thereby modulating neuronal excitability. It has shown potential in preclinical models for improving cognitive function and treating conditions like Huntington's disease and depression.

Anabolic Steroids: The Case of Stanozolol

Stanozolol (Winstrol®) is a synthetic anabolic steroid derived from dihydrotestosterone that features a pyrazole ring fused to the steroid A-ring.

  • Mechanism of Action: Stanozolol acts as an agonist of the androgen receptor. This interaction leads to an increase in protein synthesis and nitrogen retention in muscles, promoting muscle growth. It is used medically to treat conditions like hereditary angioedema.

Structure-Activity Relationship (SAR) and Quantitative Data

The development of potent and selective pyrazole derivatives relies heavily on understanding their SAR. The following table summarizes key SAR findings and quantitative data for representative pyrazole-based compounds.

CompoundTargetKey Structural Features for ActivityIC50/KiReference
Celecoxib COX-2Diaryl-substituted pyrazole with a sulfonamide side chain.IC50 (COX-2) = 0.95 µM
Rimonabant Analog (p-iodophenyl) CB1 Receptorp-Iodophenyl at 5-position, piperidinyl carboxamide at 3-position, 2,4-dichlorophenyl at 1-position.Ki (CB1) = 7.5 nM
CDPPB mGluR51,3-Diphenyl-1H-pyrazol-5-yl core with a 3-cyanobenzamide substituent.Agonist-like activity > 1 µM

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the ability to modulate a wide range of biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of pyrazole derivatives with improved selectivity and safety profiles, as well as their application in emerging therapeutic areas such as targeted cancer therapy and the treatment of rare genetic diseases. The rich history and proven success of pyrazole-based drugs provide a strong foundation for the continued exploration of this remarkable heterocyclic system.

References

  • Celecoxib. StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Celecoxib. Wikipedia. [Link]

  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. PubMed. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Recent advances in the therapeutic applications of pyrazolines. PMC - PubMed Central. [Link]

  • What is the mechanism of Rimonabant? Patsnap Synapse. [Link]

  • What is the mechanism of Stanozolol? Patsnap Synapse. [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • What is Stanozolol used for? Patsnap Synapse. [Link]

  • What is Rimonabant used for? Patsnap Synapse. [Link]

  • What is the mechanism of Celecoxib? Patsnap Synapse. [Link]

  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome. PubMed. [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Pyrazole derivatives with diverse therapeutic activities. ResearchGate. [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Consensus. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Rimonabant. Wikipedia. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]

  • Stanozolol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. [Link]

  • Winstrol 50 mg: Benefits, Dosage, and Usage Guide. [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Semantic Scholar. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]

  • Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. PubMed. [Link]

  • Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory. PMC - PubMed Central. [Link]

  • Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of

A Guide to the Stability and Storage of Pyrazole Aldehydes: Preserving Integrity from Bench to Clinic

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and Its Achilles' Heel

Pyrazole aldehydes represent a cornerstone class of heterocyclic compounds, widely recognized as "privileged structures" in medicinal chemistry and materials science.[1][2] Their utility as versatile building blocks stems from the unique electronic properties of the pyrazole ring and the reactive potential of the aldehyde functional group, enabling the synthesis of a diverse array of therapeutically valuable scaffolds.[2][3] However, the very reactivity that makes the aldehyde group a synthetic asset also renders it a liability, making these molecules susceptible to degradation.

This guide provides a comprehensive framework for understanding and managing the stability of pyrazole aldehydes. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings of their degradation, establish scientifically-grounded protocols for storage and handling, and outline robust analytical methodologies for stability assessment. For the drug development professional, maintaining the purity and integrity of these intermediates is not merely a matter of good laboratory practice; it is a prerequisite for reproducible results, regulatory compliance, and the ultimate success of a research program.

Core Physicochemical Properties: A Tale of Two Moieties

The stability of a pyrazole aldehyde is governed by the interplay between its two key structural features: the aromatic pyrazole ring and the electrophilic carbaldehyde group.

  • The Pyrazole Ring: Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazole).[1] While the pyrazole ring is generally stable and resistant to oxidation due to its aromaticity[4], its electronic nature is distinct from its 1,3-diazole isomer, imidazole. The adjacent N-N bond in pyrazole can create a region of potential electronic repulsion, making the ring system comparatively less stable than the N-C-N arrangement in imidazole.[1] Substituents on the pyrazole ring can significantly influence the molecule's overall stability and reactivity.[5]

  • The Aldehyde Group (-CHO): The aldehyde functional group is the primary site of chemical instability. Its structure makes it highly reactive and prone to oxidation, a key degradation pathway for nearly all aldehydes. This reactivity is central to its synthetic utility but demands careful management during storage.

Major Degradation Pathways: The Enemies of Purity

Understanding the primary mechanisms of degradation is crucial for designing effective stabilization strategies. For pyrazole aldehydes, two principal pathways are of concern: oxidation and polymerization.

Oxidation to Carboxylic Acids

Exposure to atmospheric oxygen is the most common degradation route. The aldehyde group (-CHO) is readily oxidized to the corresponding carboxylic acid (-COOH).[6] This transformation not only consumes the desired starting material but introduces an acidic impurity that can catalyze further degradation reactions.[6] The presence of brownish products in pyrazoline derivatives, a related structure, is often an indicator of oxidation.[7]

Polymerization to Trimers

In their neat (undiluted) form, aldehydes can undergo self-condensation to form cyclic trimers, which are typically white solids with no odor.[6] This process is often accelerated by the presence of acidic impurities, including the carboxylic acids formed via oxidation.[6] A key, and often counterintuitive, insight is that trimer formation can continue and even accelerate at very low temperatures in some aliphatic aldehydes.[6] Therefore, freezing a neat aldehyde may not always be the optimal storage strategy. An increase in viscosity or solidification at room temperature can be a physical indicator of trimerization.[6]

G cluster_main Degradation Pathways of Pyrazole Aldehyde cluster_oxidation Oxidation cluster_polymerization Polymerization A Pyrazole Aldehyde (R-CHO) B Exposure to Air (O2) A->B Susceptible to E Cyclic Trimer (Inactive Polymer) A->E Forms C Pyrazole Carboxylic Acid (R-COOH) B->C Oxidizes to D Acid Catalyst (e.g., R-COOH) C->D Acts as D->E Accelerates

Caption: Primary degradation pathways for pyrazole aldehydes.

Critical Factors Influencing Stability

A successful storage protocol is a multi-faceted strategy that controls the key environmental factors known to promote degradation.

  • Atmosphere: The presence of oxygen is the primary driver of oxidation. Therefore, minimizing exposure to air is the single most effective step to preserve sample integrity. Storing compounds under an inert atmosphere, such as argon or nitrogen, is highly recommended for long-term stability.[7][8][9]

  • Temperature: Lower temperatures generally reduce the rate of chemical degradation.[9] For short-term storage, refrigeration (2-8 °C) is often sufficient.[8][9][10] For long-term storage, freezing (≤ -20 °C) is typically recommended.[9] However, as noted, the potential for low-temperature polymerization of neat aldehydes must be considered.[6]

  • Light: Many organic molecules, including aromatic aldehydes, are susceptible to light-induced degradation.[11][9] Storage in amber or opaque containers is essential to prevent photochemical reactions.[12][9]

  • Moisture: The presence of water can promote hydrolysis or other degradation pathways.[9] Therefore, compounds should be stored in a dry, desiccated environment within tightly sealed containers.[9][10]

  • Purity: The initial purity of the aldehyde is a critical factor. The presence of acidic or metallic impurities can act as catalysts, significantly accelerating decomposition.[6][9] Always source high-purity raw materials.[12]

Recommended Storage and Handling Protocols

Translating scientific principles into practice, the following protocols provide a robust framework for maintaining the stability of pyrazole aldehydes.

General Storage Workflow

G A Receive Pyrazole Aldehyde Sample B Assess Purity & Physical State A->B C Is it for immediate use? B->C D Short-Term Storage C->D Yes E Long-Term Storage C->E No I Select Container: Amber glass vial with PTFE-lined cap D->I F Store Neat or as Diluted Stock? E->F G Store Neat F->G Solid / High Purity H Prepare 10% Stock in Anhydrous EtOH F->H Liquid / Prone to Polymerization G->I H->I J Select Atmosphere: Blanket with Ar or N2 and seal tightly I->J K Select Temperature: Refrigerate (2-8°C) J->K Short-Term L Select Temperature: Freeze (≤ -20°C) J->L Long-Term

Caption: Decision workflow for optimal pyrazole aldehyde storage.

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale & Supporting Evidence
Temperature Short-Term: 2-8°C (Refrigerated) Long-Term: ≤ -20°C (Frozen)Reduces the rate of chemical degradation.[9][10] For neat aldehydes prone to polymerization, initial storage at room temperature before dilution may be preferable to prevent trimer formation at low temperatures.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group to a carboxylic acid.[7][8][9]
Light Protect from light; store in amber or opaque vials.Prevents light-induced degradation pathways.[12][9]
Moisture Store in a desiccated, dry environment.Moisture can promote hydrolysis and other degradation mechanisms.[9]
Container Tightly sealed glass vial with a PTFE-lined cap.Prevents exposure to air and moisture and avoids reaction with container materials.[9][10]
Form For long-term storage, consider dilution to 10% in a primary alcohol like anhydrous ethanol.In alcohol, aldehydes form more stable hemi-acetals.[6] Storing in solution is generally not recommended for long-term unless stability is verified, but can be a strategy to prevent polymerization.[6][9]
Safe Handling Protocol
  • Engineering Controls: Always handle pyrazole aldehydes in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[10][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses with side-shields, and a lab coat.[13][14][15]

  • Dispensing: For solids, avoid creating dust.[14] For liquids, use a calibrated pipette. If the compound is stored under an inert atmosphere, use a syringe technique through a septum to maintain the inert headspace.

  • Spills: In case of a spill, contain the material, sweep or vacuum it up into a suitable container for disposal, and avoid release into the environment.[10][14]

  • Disposal: Dispose of waste materials and contaminated containers in accordance with local, state, and federal regulations.[8]

Stability Testing and Analytical Methods

A robust stability testing program is essential to define a compound's shelf-life and re-test date. This involves subjecting the compound to controlled environmental conditions and analyzing its purity at specific time points.[16][17]

Study Design

Stability studies typically include long-term (real-time) and accelerated conditions.[16][18] Forced degradation studies, which use more extreme conditions (e.g., high heat, acid/base exposure, oxidation, photolysis), are also critical for identifying potential degradation products and pathways.[16][19]

Study TypeTypical Conditions (ICH Guidelines)Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RHTo determine the shelf-life under recommended storage conditions.[18]
Accelerated 40°C ± 2°C / 75% RH ± 5% RHTo accelerate degradation and predict long-term stability.[16][18]
Forced Degradation High temperature, high humidity, acid/base hydrolysis, oxidation, photolysisTo identify degradation pathways and validate the stability-indicating power of analytical methods.[19]
Analytical Methods for Assessing Stability

The cornerstone of a stability study is a validated, stability-indicating analytical method that can accurately separate and quantify the parent aldehyde from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing.[20] A reversed-phase HPLC method with UV detection is typically used. Often, aldehydes are derivatized with an agent like 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone, which enhances detection sensitivity.[20][21][22]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for volatile aldehydes and their degradation products.[23] Mass spectrometry provides structural information, which is invaluable for identifying unknown degradation products.[24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring stability. The aldehyde proton signal is characteristically downfield, making it easy to track.[1] The appearance of new peaks or changes in integration can signal degradation.

  • Visual and Physical Assessment: Changes in color (e.g., from white to yellow or brown), solubility, or physical state can be early indicators of degradation.[9]

Experimental Protocol: HPLC Analysis of Pyrazole Aldehyde Stability

This protocol provides a general workflow for a stability-indicating HPLC method using DNPH derivatization.

  • Sample Preparation:

    • Accurately weigh a sample of the pyrazole aldehyde from the stability chamber.

    • Dissolve and dilute the sample to a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Derivatization:

    • To an aliquot of the sample solution, add an excess of acidic DNPH reagent solution.

    • Vortex and allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature to form the hydrazone derivative.

    • Quench the reaction if necessary and dilute to a final concentration suitable for HPLC analysis.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the λmax of the DNPH derivative (approx. 360 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the parent pyrazole aldehyde-hydrazone and any new peaks corresponding to degradation products.

    • Calculate the purity of the sample at each time point using the area percent method. A decrease in the main peak area and the appearance of new peaks over time indicates degradation.

Conclusion

The chemical stability of pyrazole aldehydes is a critical parameter that impacts every stage of research and development. Their inherent susceptibility to oxidation and polymerization necessitates a proactive and scientifically informed approach to storage and handling. By implementing the strategies outlined in this guide—controlling the storage atmosphere, temperature, and light exposure; using appropriate containers; and employing robust analytical methods for verification—researchers can ensure the integrity of these valuable compounds. Adherence to these principles will not only preserve precious materials but will also enhance the reliability, reproducibility, and ultimate success of scientific endeavors built upon this privileged chemical scaffold.

References

  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Benchchem. Comparative study of imidazole and pyrazole-based aldehydes.
  • Pell Wall. (2013, February 7). Aldehydes: identification and storage. Pell Wall Blog.
  • Benchchem. stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • NIH. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4).
  • Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. (2019, May 1). PubMed.
  • Combi-Blocks, Inc. (2024, March 15). Safety Data Sheet for 3-tert-Butyl-1h-pyrazole-4-carbaldehyde.
  • Abdulaziz, F., et al. (2025). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure.
  • Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry | Request PDF. (2025, August 6). ResearchGate.
  • Ghaywat, P. U., et al. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.
  • Comparison of analytical techniques for the determination of aldehydes in test chambers | Request PDF. (2025, August 10). ResearchGate.
  • CDC. ALDEHYDES, SCREENING 2539.
  • CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
  • (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate.
  • Sigma-Aldrich. Safety Data Sheet.
  • Karaman, R. (2016, March 28). How can we store Pyrazolin from chalcone and hydrazine hydrate?. ResearchGate.
  • AA Blocks. (2025, September 27). Safety Data Sheet.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH.
  • T,C&A LAB. Stability Testing: Ensuring the Longevity of Pharmaceutical Products.
  • Pharmaceutical Technology. Ensuring Robust Stability Testing for Product Longevity.
  • STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. EPRA JOURNALS.
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022, October 28). PMC - NIH.

Sources

Crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive examination of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This compound is a highly versatile synthetic intermediate, pivotal in the development of a wide array of pyrazole derivatives with significant therapeutic potential.[1][2][3] An understanding of its three-dimensional structure is fundamental for rational drug design, enabling precise molecular modeling and structure-activity relationship (SAR) studies. This document details the authoritative methodologies for its preparation and structural elucidation, presenting the definitive crystal and molecular structure and discussing the supramolecular architecture governed by weak intermolecular interactions.

Part 1: Synthesis and Single Crystal Growth

Scientific Rationale for Synthesis Pathway

The definitive synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is achieved via the Vilsmeier-Haack reaction.[4][5] This classic and reliable method is the industry standard for the formylation of activated aromatic and heterocyclic compounds. The starting material, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, is itself readily prepared through a cyclocondensation reaction, making the entire pathway efficient and scalable.[3][4] The Vilsmeier-Haack reaction is chosen for its high regioselectivity and yield, providing a pure product that is amenable to the growth of high-quality single crystals essential for diffraction studies.

Synthesis Workflow

cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction A Phenylhydrazine C 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one A->C Cyclocondensation (Reflux in Ethanol) B Ethyl Acetoacetate B->C Cyclocondensation (Reflux in Ethanol) E 5-Chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carbaldehyde C->E Chloroformylation (Reflux) D POCl₃ + DMF (Vilsmeier Reagent) D->E A Crystal Selection & Mounting B Diffractometer Setup (X-ray source, detector) A->B C Unit Cell Determination B->C D Data Collection (Full sphere of reflections) C->D E Data Reduction & Correction D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Final Structural Model (CIF) G->H

Sources

Methodological & Application

Application Notes and Protocols: Vilsmeier Formylation of Hydrazones for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and functional dyes.[1][2] The Vilsmeier-Haack reaction offers a powerful and versatile methodology for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, which are crucial building blocks for further molecular elaboration.[3][4] This application note provides a detailed protocol for the cyclization and formylation of ketone-derived hydrazones using the Vilsmeier reagent (generated in situ from phosphorus oxychloride and N,N-dimethylformamide). We will delve into the underlying mechanism, offer field-proven insights into reaction optimization, present a step-by-step experimental procedure, and provide a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazole-4-carbaldehydes

Pyrazole-4-carbaldehydes are highly valuable synthetic intermediates. The aldehyde functional group serves as a versatile handle for a myriad of chemical transformations, including condensations, oxidations, reductions, and the formation of Schiff bases, enabling the construction of complex molecular architectures.[5][6] The Vilsmeier-Haack reaction on hydrazones is a particularly efficient route, as it accomplishes both the cyclization to form the pyrazole ring and the C4-formylation in a single operational sequence.[7][8] This one-pot synthesis is often preferred over multi-step alternatives due to its operational simplicity and ready availability of starting materials.[9]

Reaction Mechanism: A Tale of Two Formylations

The overall transformation involves the reaction of a hydrazone with at least two equivalents of the Vilsmeier reagent. The process can be dissected into three primary stages: formation of the active electrophile, cyclization to the pyrazole ring, and subsequent C4-formylation.

Formation of the Vilsmeier Reagent

The active formylating agent, the N,N-dimethyl-chloroiminium ion (commonly known as the Vilsmeier reagent), is generated in situ from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11] This reaction is highly exothermic and must be performed under anhydrous conditions at low temperatures (0–5 °C) to prevent thermal decomposition of the reagent.[12][13]

Caption: Formation of the electrophilic Vilsmeier reagent.

Cyclization and Formylation Pathway

The established mechanism involves an initial electrophilic attack on the enolizable α-carbon of the ketone moiety of the hydrazone, followed by cyclization and a second formylation event at the electron-rich C4 position of the newly formed pyrazole ring.[6][14]

  • Initial Electrophilic Attack: The hydrazone tautomerizes to its enamine form, which is electron-rich. The α-carbon of this enamine attacks the electrophilic Vilsmeier reagent.

  • Cyclization: The terminal nitrogen of the hydrazone then attacks the iminium carbon derived from the original ketone carbonyl, initiating the cyclization. Elimination of dimethylamine and subsequent aromatization yields the 1,3-disubstituted pyrazole intermediate.

  • C4-Formylation: The C4 position of the pyrazole ring is highly activated and electron-rich, making it susceptible to a second electrophilic aromatic substitution by another molecule of the Vilsmeier reagent.[13]

  • Hydrolysis: The resulting iminium salt at the C4 position is stable until aqueous work-up, whereupon it is readily hydrolyzed to the final pyrazole-4-carbaldehyde product.[11]

Pyrazole_Formation_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Final Product Hydrazone Ketone Hydrazone Step1 1. Electrophilic attack at α-carbon Hydrazone->Step1 V_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ V_Reagent->Step1 Step4 4. C4-Formylation (2nd Vilsmeier Reagent) V_Reagent->Step4 Excess Req. Step2 2. Intramolecular Cyclization Step1->Step2 Step3 3. Aromatization Step2->Step3 Step3->Step4 Step5 5. Aqueous Work-up (Hydrolysis) Step4->Step5 Product 1,3-Disubstituted-1H- pyrazole-4-carbaldehyde Step5->Product

Caption: Logical workflow for the Vilsmeier-Haack synthesis of pyrazoles.

Detailed Experimental Protocol

This protocol provides a general procedure that has been successfully applied to a range of aryl and alkyl hydrazones.[3] Optimization of temperature and reaction time may be necessary for specific substrates.

Materials and Reagents
  • Hydrazone Substrate: 1.0 equivalent

  • N,N-Dimethylformamide (DMF): Anhydrous, sufficient to make a ~2-3 M solution

  • Phosphorus Oxychloride (POCl₃): 3.0 equivalents

  • Crushed Ice / Ice Water

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃): 10% aqueous solution

  • Ethyl Acetate or Dichloromethane: For extraction

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel: For column chromatography

Causality Note: The use of anhydrous DMF is critical.[3] Any moisture will rapidly decompose the Vilsmeier reagent, leading to significantly lower yields or complete reaction failure.[13] A 3-fold excess of POCl₃ ensures complete conversion of the hydrazone through the two-formylation sequence.[3]

Step-by-Step Procedure

Experimental_Workflow A 1. Prepare Vilsmeier Reagent (POCl₃ added to DMF at 0°C) B 2. Add Hydrazone Solution (Dropwise at 0°C) A->B C 3. Heat Reaction Mixture (e.g., 80-90°C, monitor by TLC) B->C D 4. Quench Reaction (Pour onto crushed ice) C->D E 5. Neutralize (Add base, e.g., 10% NaOH) D->E F 6. Extraction (Ethyl Acetate or DCM) E->F G 7. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) F->G H 8. Purify (Silica Gel Chromatography) G->H

Caption: Step-by-step experimental workflow diagram.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (e.g., 4 mL per 1.0 mmol of hydrazone). Cool the flask in an ice-salt bath to 0 °C. Add POCl₃ (3.0 equiv.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for an additional 30 minutes.[12]

  • Reaction Initiation: Dissolve the hydrazone substrate (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent suspension.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature, then heat it in an oil bath to 80–90 °C.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazone is consumed (typically 4–6 hours).[6]

  • Work-up and Quenching: Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring. This step is exothermic and hydrolyzes the intermediate iminium salt.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a 10% aqueous solution of NaOH or a saturated solution of NaHCO₃ until the pH is approximately 7-8. A precipitate of the crude product often forms during neutralization.[3]

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexane as the eluent, to afford the pure 1H-pyrazole-4-carbaldehyde.

Representative Data

The following table summarizes typical results for the Vilsmeier formylation of various hydrazones.

EntryHydrazone Substrate (R¹)Hydrazone Substrate (R²)Reaction Time (h)Temp (°C)Yield (%)Reference
1PhenylPhenyl48084[2]
24-ChlorophenylPhenyl58081[2]
34-MethoxyphenylPhenyl48078[2]
42,6-Dichlorophenyl4-Fluorophenyl48085[3]
5Galloyl4-Methylphenyl470Good[5]

Troubleshooting and Expert Insights

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive Vilsmeier reagent due to moisture.[13]2. Insufficient reaction temperature or time.3. Highly electron-withdrawing groups on the hydrazone deactivating the substrate.[9]1. Ensure all glassware is flame-dried and use high-purity anhydrous DMF.2. Increase reaction temperature (up to 120 °C) or prolong the reaction time, monitoring by TLC.[9]3. This method may not be suitable for extremely deactivated substrates.
Formation of Complex Mixture 1. Reaction temperature was too high, causing decomposition.2. Non-regioselective side reactions.1. Lower the reaction temperature and increase the reaction time.2. Re-evaluate substrate structure; in some cases, N-formylation or other side reactions can occur.[15]
Difficulty Isolating Product 1. Product is partially water-soluble.2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase.[13]2. Add more brine or filter the emulsion through a pad of Celite.

Characterization

The synthesized pyrazole-4-carbaldehydes can be readily characterized using standard spectroscopic techniques.

  • ¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) in the downfield region (δ 9.8–10.1 ppm).[5][16] The pyrazole ring protons will also show distinct signals.

  • ¹³C NMR: The aldehyde carbonyl carbon will appear at δ 183–186 ppm.[16]

  • IR Spectroscopy: A strong absorption band corresponding to the aldehyde C=O stretch will be present around 1660–1690 cm⁻¹.[5]

  • Mass Spectrometry: The molecular ion peak [M]⁺ should be clearly visible, corresponding to the calculated molecular weight of the product.[17]

Conclusion

The Vilsmeier-Haack reaction is a robust and highly effective method for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes from readily accessible ketone hydrazones. This protocol provides a reliable foundation for researchers, with an emphasis on the critical parameters of anhydrous conditions, temperature control, and proper stoichiometry. By understanding the underlying mechanism and potential pitfalls, scientists can leverage this powerful transformation to access a wide array of valuable pyrazole intermediates for applications in drug discovery and materials science.

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PrepChem.com. (2017). Synthesis of Vilsmeier's reagent. Retrieved from [Link]

  • SAGE Publications Inc. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Retrieved from [Link]

  • Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(11), 13355-13363. Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 184-200. Retrieved from [Link]

  • Al-Masoudi, W. A., & Al-Amery, K. H. A. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 332-341. Retrieved from [Link]

  • Sharma, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27387. Retrieved from [Link]

  • Sharma, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Retrieved from [Link]

  • S.B. Singh. (1989). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 28B, 150.
  • Degtyarenko, K., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. Retrieved from [Link]

  • Singh, R. V., & Singh, O. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(4). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4-phenyl-4,5,6,7-tetrahydro-3H-indol-2-yl)malonaldehyde. Chronicles of Chemistry, 2(3), 187-194. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2018). Vilsmeier Formylation of Hydrazones and Semicarbazones Derived from Alkyl, Benzyl, and Cycloalkyl Methyl Ketones. Retrieved from [Link]

  • Al-Ostath, A., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 9(1), 1-10. Retrieved from [Link]

  • ResearchGate. (2022). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Thieme. (2016). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

Application Notes & Protocols: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole-4-Carbaldehyde Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] Within this important class of heterocycles, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde and its analogs serve as exceptionally versatile intermediates. The aldehyde functionality at the C4 position acts as a synthetic linchpin, enabling a diverse array of chemical transformations.

This guide provides an in-depth exploration of this compound as a key building block. We will detail its synthesis via the Vilsmeier-Haack reaction and present validated protocols for its application in constructing more complex, high-value heterocyclic systems. The causality behind experimental choices will be explained to provide researchers with a robust understanding of the underlying chemistry.

Physicochemical Properties & Characterization

A thorough understanding of the starting material's properties is critical for successful synthesis.

PropertyValueSource
IUPAC Name This compound[5]
Synonyms 4-Formyl-5-methyl-1-phenylpyrazole[5]
CAS Number 98700-50-6[5]
Molecular Formula C₁₁H₁₀N₂O[6]
Molecular Weight 186.21 g/mol -
Appearance White to light yellow solid[6]

Note: The chloro-analog, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (MW: ~220.66 g/mol ), is also a widely used and commercially available intermediate.[6]

Core Synthesis: Vilsmeier-Haack Formylation

The most common and efficient method for introducing a formyl group at the C4 position of the pyrazole ring is the Vilsmeier-Haack reaction.[7][8][9][10] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium cation, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[9]

The reaction proceeds via an electrophilic aromatic substitution mechanism on the electron-rich pyrazole ring. The choice of starting material dictates the final product. For this compound, the precursor is typically 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Electrophile) Intermediate1->VilsmeierReagent - PO₂Cl₂⁻ Pyrazole 1-Phenyl-3-methyl- pyrazol-5-one VilsmeierReagent->Pyrazole Attacks Pyrazole SigmaComplex Sigma Complex Pyrazole->SigmaComplex + Vilsmeier Reagent ChloroIminium α-Chloro Iminium Intermediate SigmaComplex->ChloroIminium - H⁺ FinalProduct 5-Chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carbaldehyde ChloroIminium->FinalProduct Hydrolysis (Workup)

Caption: Mechanism of the Vilsmeier-Haack formylation of a pyrazolone.

Protocol 1: Synthesis of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

This protocol is adapted from established literature procedures.[7][11] The Vilsmeier-Haack reaction on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one leads to concomitant chlorination and formylation.

Rationale: Using POCl₃ as the halogenating agent provides the chloride source for substitution at the C5 position while also activating DMF for formylation at C4. The reaction is performed under anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ethanol for recrystallization

Procedure:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (15 mmol, ~1.15 mL) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (35 mmol, ~3.2 mL) dropwise to the cold DMF over 15-20 minutes, ensuring the temperature remains below 5 °C. Stir the resulting mixture for an additional 20 minutes at 0 °C.[11]

    • Expert Insight: This exothermic step is critical. Slow, controlled addition prevents temperature spikes that could lead to side reactions and degradation of the reagent.

  • Substrate Addition: Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol, ~0.88 g) portion-wise to the freshly prepared Vilsmeier reagent.[11]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture under reflux for 1.5 to 3 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice and water (~60 mL).[7]

    • Trustworthiness Check: This step hydrolyzes the intermediate iminium salt and quenches any remaining POCl₃. The product precipitates from the aqueous solution due to its low water solubility.

  • Isolation: Stir the mixture until all the ice has melted. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid thoroughly with cold water, dry it, and recrystallize from ethanol to afford the pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a pale yellow solid.[7]

Expected Yield: ~80%[7]

Application in Heterocyclic Synthesis: Building Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with significant therapeutic interest, particularly as kinase inhibitors in cancer therapy.[12][13][14][15] this compound is a key precursor for these structures, typically reacting with a 3-amino-pyrazole derivative.

Diagram: Synthetic Workflow for Pyrazolo[1,5-a]pyrimidines

workflow start Start: 5-Methyl-1-Phenyl-1H- Pyrazole-4-Carbaldehyde step1 Step 1: Condensation (Formation of Schiff Base Intermediate) start->step1 reagent Reagent: 3-Amino-pyrazole Derivative reagent->step1 step2 Step 2: Intramolecular Cyclization (Ring Closure) step1->step2 step3 Step 3: Aromatization (Oxidation/Dehydration) step2->step3 product Final Product: Substituted Pyrazolo[1,5-a]pyrimidine step3->product

Caption: General workflow for synthesizing pyrazolo[1,5-a]pyrimidines.

Protocol 2: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine

This generalized protocol illustrates the cyclocondensation reaction. The specific substituents on the aminopyrazole will determine the final product's properties.

Rationale: The reaction is typically acid-catalyzed. The initial step is the formation of a Schiff base (imine) between the aldehyde and the exocyclic amino group of the aminopyrazole. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the aminopyrazole attacks the C5 position of the aldehyde's pyrazole ring, leading to ring closure and subsequent aromatization to yield the stable fused heterocyclic system.

Materials:

  • This compound (or its 5-chloro analog)

  • A substituted 3-amino-1H-pyrazole (e.g., 3-amino-5-methyl-1H-pyrazole)

  • Solvent (e.g., Glacial Acetic Acid, Ethanol, or DMF)

  • Acid catalyst (if necessary, e.g., a few drops of HCl)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like glacial acetic acid.

  • Reagent Addition: Add the 3-amino-1H-pyrazole derivative (1 equivalent) to the solution.

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

    • Expert Insight: Glacial acetic acid often serves as both the solvent and the catalyst. For less reactive substrates, a stronger acid catalyst can be added, or a higher boiling point solvent like DMF can be used to increase the reaction temperature.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with water and then with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

Further Synthetic Transformations

The versatility of the pyrazole-4-carbaldehyde extends beyond pyrimidine fusion. The aldehyde group is a reactive handle for numerous other transformations.

Reaction TypeReagentsProduct ClassSignificance
Knoevenagel Condensation Active methylene compounds (e.g., malononitrile, barbituric acid)Methylene-bridged compoundsSynthesis of mPGES-1 inhibitors and other biologically active molecules.[16]
Reductive Amination Amines, NaBH(OAc)₃ or NaBH₃CN(Aminomethyl)pyrazolesAccess to Smoothened (Smo) antagonists for potential hair growth inhibition.[5]
Wittig Reaction Phosphonium ylidesAlkenyl-pyrazolesCarbon-carbon bond formation, extending conjugation.
Schiff Base Formation Primary amines, anilinesImines (Schiff bases)Precursors for various other heterocycles and ligands; possess intrinsic biological activity.[17]
Nucleophilic Substitution (on 5-chloro analog) Phenols, thiols5-Phenoxy/Thiophenyl-pyrazolesModulates electronic properties and biological activity of the scaffold.[3][18]

Conclusion

This compound is a high-value, versatile intermediate that provides a reliable entry point into a vast chemical space of pharmacologically relevant pyrazole derivatives. Mastery of its synthesis via the Vilsmeier-Haack reaction and its subsequent application in cyclocondensation and other functional group transformations empowers researchers in drug discovery and materials science to efficiently construct complex molecular architectures. The protocols and insights provided herein serve as a robust foundation for leveraging this powerful synthetic building block.

References

  • Smolecule. (2023, August 15). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • ResearchGate. (2025, August 7). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Available from: [Link]

  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • ResearchGate. Pyrazole-4-carbaldehyde derivatives. Available from: [Link]

  • Degres Journal. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes.
  • PubMed Central. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • National Institutes of Health. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Available from: [Link]

  • National Institutes of Health. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • ResearchGate. (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Available from: [Link]

  • National Institutes of Health. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, November 15). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Available from: [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • National Institutes of Health. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]

  • National Institutes of Health. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available from: [Link]

  • OUCI. Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity. Available from: [Link]

  • PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]

  • Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

Sources

Synthesis of Schiff Bases from 5-Methyl-1-Phenyl-1H-pyrazole-4-carbaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrazole-Schiff Base Scaffold

The fusion of the pyrazole nucleus with the azomethine group (–C=N–) of a Schiff base creates a molecular scaffold of significant interest in contemporary chemical and pharmaceutical research. Pyrazole moieties are well-established pharmacophores, forming the core of numerous commercially available drugs due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Schiff bases, synthesized through the condensation of a primary amine with an aldehyde or ketone, are themselves a class of compounds renowned for their diverse applications, including in catalysis, materials science, and as versatile ligands in coordination chemistry.[3][4]

The combination of these two entities in pyrazole-based Schiff bases often leads to synergistic effects, resulting in compounds with enhanced biological efficacy and novel physicochemical properties. 5-Methyl-1-Phenyl-1H-pyrazole-4-carbaldehyde is a particularly useful precursor in this regard, offering a reactive aldehyde functionality for Schiff base formation and a stable, substituted pyrazole core that can be further functionalized to modulate the properties of the final product. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from this versatile starting material, tailored for researchers and professionals in drug development and materials science.

Significance and Applications

Schiff bases derived from pyrazole aldehydes are a cornerstone in the development of novel therapeutic agents and functional materials. Their significance stems from the inherent bioactivity of the pyrazole ring and the structural flexibility and coordinating ability of the imine linkage.

Medicinal Chemistry:

  • Antimicrobial and Antifungal Agents: A significant body of research has demonstrated the potent antibacterial and antifungal activities of pyrazole-Schiff base derivatives.[5][6] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5]

  • Anticancer Activity: The pyrazole-Schiff base scaffold has emerged as a promising framework for the design of novel anticancer agents. These compounds have exhibited cytotoxic effects against various cancer cell lines, with some derivatives showing activity comparable to or exceeding that of established chemotherapeutic drugs.[3]

  • Dual-Targeting Inhibitors: Recent studies have explored the potential of these compounds as dual-targeting inhibitors, for instance, simultaneously targeting DHFR and DNA gyrase, which could offer a strategy to combat drug resistance in pathogens.[6]

Materials Science:

  • Corrosion Inhibitors: The nitrogen and potential oxygen or sulfur atoms in the Schiff base ligands can effectively coordinate with metal surfaces, forming a protective layer that inhibits corrosion.

  • Fluorescent Sensors: The conjugated π-system of these molecules can give rise to interesting photophysical properties, making them candidates for the development of fluorescent sensors for the detection of metal ions and other analytes.

  • Catalysis: Metal complexes of pyrazole-Schiff bases are being investigated as catalysts in various organic transformations due to the stable coordination environment provided by the ligand.

General Synthetic Pathway

The synthesis of Schiff bases from this compound is typically a straightforward condensation reaction with a primary amine. The reaction is generally carried out in a suitable solvent, often with acid catalysis to facilitate the dehydration step.

Reaction Scheme

Caption: General synthesis of a pyrazole Schiff base.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative Schiff base, (E)-4-(((5-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)phenol, derived from this compound and 4-aminophenol.

Protocol 1: Synthesis of (E)-4-(((5-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)phenol

Materials and Reagents:

  • This compound

  • 4-Aminophenol

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Distilled Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 5.0 mmol) in absolute ethanol (30 mL).

  • Addition of Amine: To this solution, add 4-aminophenol (e.g., 0.55 g, 5.0 mmol) in one portion.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Cooling and Precipitation: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling.

  • Isolation: If precipitation is not complete, the reaction mixture can be poured into a beaker of cold distilled water with stirring to induce further precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60 °C until a constant weight is achieved.

Purification:

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a crystalline solid.[1]

Experimental Workflow

G start Start dissolve Dissolve Pyrazole Aldehyde in Ethanol start->dissolve add_amine Add Primary Amine dissolve->add_amine add_catalyst Add Acetic Acid (catalytic) add_amine->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Product (add water if needed) cool->precipitate filter Filter and Wash with Cold Ethanol precipitate->filter dry Dry in Vacuum Oven filter->dry characterize Characterize Product (NMR, IR, MS) dry->characterize end End characterize->end

Sources

Application Notes & Protocols: Knoevenagel Condensation with Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Core Synthesis with Modern Drug Discovery

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, represents a modification of the aldol condensation where an active hydrogen compound reacts with a carbonyl group, followed by dehydration.[1] This reaction's elegance and efficiency have made it indispensable in organic synthesis for over a century.[2][3] In contemporary medicinal chemistry, the strategic application of this reaction to heterocyclic scaffolds has unlocked new avenues for drug development.

Pyrazole-4-carbaldehydes have emerged as exceptionally valuable building blocks in this context.[4][5] The pyrazole moiety is a "privileged scaffold," appearing in numerous FDA-approved drugs due to its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7][8] The Vilsmeier-Haack reaction is a common and efficient method for synthesizing these crucial aldehyde intermediates.[5][9][10][11]

By combining the reliability of the Knoevenagel condensation with the biological significance of the pyrazole core, researchers can efficiently generate libraries of α,β-unsaturated pyrazole derivatives. These products serve not only as potent bioactive molecules themselves but also as versatile intermediates for synthesizing more complex heterocyclic systems.[5][12] This guide provides an in-depth exploration of the reaction's mechanism, practical considerations for experimental design, detailed protocols, and the profound applications of its products in modern drug discovery.

The Reaction Core: Mechanistic Insights and Key Parameters

A successful Knoevenagel condensation hinges on the interplay between three components: the pyrazole-4-carbaldehyde, an active methylene compound, and a catalyst. Understanding the role of each is critical for optimizing reaction outcomes.

The reaction proceeds via a three-step mechanism:

  • Deprotonation: A weak base removes a proton from the active methylene compound, creating a highly nucleophilic enolate ion or carbanion.[13]

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde, forming a tetrahedral intermediate.[13][14]

  • Dehydration: This intermediate is protonated and subsequently undergoes elimination of a water molecule to yield the final, stable α,β-unsaturated product.[1]

Knoevenagel_Mechanism cluster_start Step 1: Enolate Formation cluster_reaction Step 2 & 3: Addition-Elimination ActiveMethylene Z-CH₂-Z (Active Methylene) Enolate [Z-CH-Z]⁻ (Enolate Anion) ActiveMethylene->Enolate + Base - HB⁺ PyrazoleAldehyde Pyrazole-CHO Enolate->PyrazoleAldehyde Intermediate Pyrazole-CH(O⁻)-CH(Z)₂ PyrazoleAldehyde->Intermediate Nucleophilic Attack Product Pyrazole-CH=C(Z)₂ (α,β-Unsaturated Product) Intermediate->Product + H⁺ - H₂O

Caption: The general mechanism of the Knoevenagel condensation.

Causality Behind Experimental Choices
  • The Aldehyde: Pyrazole-4-carbaldehydes are ideal substrates. The electron-withdrawing nature of the pyrazole ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

  • The Active Methylene Compound: The term "active" refers to a CH₂ group flanked by at least one, and typically two, strong electron-withdrawing groups (Z).[1] These groups acidify the methylene protons, facilitating their removal by a weak base. Common examples include:

    • Malononitrile (Z = -CN)

    • Cyanoacetic acid and its esters (Z = -CN, -COOH/-COOR)

    • Malonic acid and its esters (Z = -COOH/-COOR)

    • Barbituric acid and Thiobarbituric acid

  • The Catalyst: Weak organic bases like piperidine, pyridine, or ammonium salts (acetate, carbonate) are preferred.[1][2][3] This choice is critical. Strong bases (e.g., alkoxides) are avoided because they can induce self-condensation of aldehydes that possess α-hydrogens or lead to unwanted side reactions. The catalyst's role is solely to generate a sufficient concentration of the enolate without promoting side reactions. Greener approaches using catalysts like boric acid or even enzyme systems in aqueous media have also been successfully developed.[3][15][16]

  • The Solvent: The solvent choice impacts both reactant solubility and reaction rate. Ethanol is commonly used as it dissolves the organic reactants well, and the product often precipitates upon cooling, simplifying isolation.[5] Aqueous ethanol mixtures are excellent green alternatives that can enhance reaction rates.[3][17]

Experimental Design: A Workflow for Success

A robust and reproducible protocol is a self-validating system. The following workflow outlines the key stages from reaction setup to final product characterization.

Caption: A generalized workflow for Knoevenagel condensation experiments.

Detailed Experimental Protocols

The following protocols are designed to be clear, robust, and adaptable for various substituted pyrazole-4-carbaldehydes.

Protocol 1: Synthesis of 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile

This protocol utilizes malononitrile, a highly reactive methylene compound, often leading to rapid and high-yielding reactions.[3][17]

Materials and Reagents:

  • 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 248.3 mg)

  • Malononitrile (1.1 mmol, 72.7 mg)

  • Piperidine (0.1 mmol, ~10 µL)

  • Ethanol (15 mL)

  • Round-bottom flask (50 mL) with magnetic stirrer and reflux condenser

Procedure:

  • To the 50 mL round-bottom flask, add 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and ethanol (15 mL). Stir at room temperature until the aldehyde is fully dissolved.

  • Add malononitrile (1.1 mmol) to the solution. Stir for 2 minutes.

  • Add a catalytic amount of piperidine (~10 µL) to the reaction mixture using a micropipette.

  • Stir the reaction mixture at room temperature. A precipitate often begins to form within 15-30 minutes.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 1-2 hours.

  • Once the starting aldehyde spot has disappeared on TLC, collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid product on the filter paper with two portions of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to yield the title compound as a crystalline solid.

Protocol 2: Doebner Modification for (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid

The Doebner modification employs malonic acid in a pyridine/piperidine system, which facilitates both condensation and subsequent decarboxylation to yield an acrylic acid derivative.[1][5][18]

Materials and Reagents:

  • 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 248.3 mg)

  • Malonic acid (1.5 mmol, 156.1 mg)

  • Pyridine (10 mL)

  • Piperidine (0.2 mmol, ~20 µL)

  • Hydrochloric acid (10% aqueous solution)

  • Round-bottom flask (50 mL) with magnetic stirrer and reflux condenser

Procedure:

  • In the 50 mL round-bottom flask, dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and malonic acid (1.5 mmol) in pyridine (10 mL).

  • Add piperidine (~20 µL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 90-100°C) with stirring for 3-4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice (~50 g).

  • Acidify the mixture by slowly adding 10% HCl solution with stirring until the pH is approximately 2-3. A solid will precipitate.

  • Allow the precipitate to stand for 30 minutes in the cold to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any residual pyridine hydrochloride.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure acrylic acid derivative.

Data Presentation and Characterization

The success of the synthesis is confirmed through spectroscopic analysis and yield calculation. The table below summarizes typical results for various substrates.

Pyrazole-4-carbaldehydeActive Methylene CompoundCatalystSolventTime (h)Yield (%)Ref.
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeMalononitrile(NH₄)₂CO₃Water:Ethanol (1:1)0.2594[17]
1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehydeBarbituric AcidPiperidineEthanol385[19]
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeMalonic AcidPiperidine/PyridinePyridine488[5]
1-(p-tolyl)-3-phenyl-1H-pyrazole-4-carbaldehydeCyanoacetic acidPiperidineEthanol590[5]

Key Spectroscopic Signatures:

  • ¹H NMR: Disappearance of the characteristic aldehyde proton signal (δ ≈ 9.8-10.0 ppm). Appearance of a new vinylic proton signal (δ ≈ 7.5-8.5 ppm).

  • ¹³C NMR: Disappearance of the aldehyde carbonyl carbon (δ ≈ 185-195 ppm).

  • FT-IR: Disappearance of the aldehyde C-H stretch (~2720 cm⁻¹). Appearance of a strong C=C stretch (~1600-1625 cm⁻¹) and, if applicable, a strong nitrile (C≡N) stretch (~2220 cm⁻¹).

Applications in Drug Development & Medicinal Chemistry

The products of these reactions are not merely synthetic curiosities; they are potent scaffolds for therapeutic innovation. The α,β-unsaturated system introduced by the Knoevenagel condensation is a Michael acceptor, capable of forming covalent bonds with biological nucleophiles, a strategy used in designing targeted covalent inhibitors.

Drug_Development_Pathway Start Pyrazole-4-carbaldehyde + Active Methylene Cmpd. Reaction Knoevenagel Condensation Start->Reaction Product α,β-Unsaturated Pyrazole Derivative Reaction->Product Application Bioactive Compound (Anticancer, Antimicrobial) & Synthetic Intermediate Product->Application

Caption: From simple precursors to high-value pharmaceutical compounds.

The derivatives synthesized through these protocols have shown significant potential in various therapeutic areas:

  • Anticancer Agents: Many pyrazole-containing compounds exhibit potent antiproliferative effects by inhibiting kinases or other key enzymes in cancer signaling pathways.[6][12]

  • Antimicrobial Activity: The conjugated system and the pyrazole nucleus contribute to activity against various pathogenic bacteria and fungi.[9][19]

  • Anti-inflammatory Properties: Pyrazole derivatives are famous for their role as COX-II inhibitors, forming the basis of several anti-inflammatory drugs.[12]

References

  • Al-Adilee, K. J., & Al-Juboori, A. A. H. (2019). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. ResearchGate. [Link]

  • Círia, M., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications. [Link]

  • Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

  • Petrova, O., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]

  • Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). ResearchGate. [Link]

  • Jadhav, A. D., et al. (2020). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Journal of Applicable Chemistry. [Link]

  • de Parrodi, C. A., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances. [Link]

  • Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry. [Link]

  • Martínez-Lozada, Z., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

  • Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles: A Review. Indian Journal of Environmental Science. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Sharma, S., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry. [Link]

  • Sonar, J. P., et al. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. European Chemical Bulletin. [Link]

  • Knoevenagel condensation mechanism and applications. Pure Chemistry. [Link]

  • Knoevenagel condensation. YouTube. [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Abdel-Megid, M. (2020). Part –V: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Nitrogenous Heterocycles Having oxygen or sulfur atom. To Chemistry Journal. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. ResearchGate. [Link]

Sources

Introduction: The Rationale for Pyrazole Scaffolds in Inflammation Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Development of Novel Pyrazole-Based Anti-Inflammatory Agents

To researchers, scientists, and drug development professionals, this guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of novel pyrazole derivatives as potent anti-inflammatory agents. Pyrazole and its analogues represent a pharmacologically significant scaffold, with established drugs like celecoxib validating their therapeutic potential.[1][2] This document offers a blend of theoretical grounding and practical, field-tested methodologies to navigate the discovery pipeline from initial synthesis to preclinical validation.

The pyrazole heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, capable of forming the basis for potent and selective inhibitors.[3] The archetypal example is Celecoxib, a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme, thereby offering potent anti-inflammatory effects with a more favorable safety profile.[6][7][8] This success has spurred extensive research into novel pyrazole derivatives, aiming to further enhance potency, selectivity, and overall drug-like properties.

Section 1: Synthetic Strategies for Pyrazole Derivatives

The versatility of the pyrazole ring stems from well-established and adaptable synthetic routes. The choice of synthesis is critical, impacting yield, purity, and the ability to generate diverse libraries for structure-activity relationship (SAR) studies.

Core Synthetic Approach: Condensation Reactions

The most prevalent method for constructing the pyrazole core is through the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dielectrophile. A highly effective and common strategy involves the use of α,β-unsaturated ketones, known as chalcones, as the 1,3-dicarbonyl equivalent.[5] This multi-step approach first involves a Claisen-Schmidt condensation to form the chalcone, which is then cyclized with a suitable hydrazine.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazole Cyclization cluster_2 Step 3: Purification & Analysis ketone Substituted Acetophenone chalcone α,β-Unsaturated Ketone (Chalcone Intermediate) ketone->chalcone Base (e.g., NaOH) Claisen-Schmidt aldehyde Substituted Aldehyde aldehyde->chalcone chalcone_ref chalcone->chalcone_ref hydrazine Substituted Hydrazine pyrazole 1,3,5-Trisubstituted Pyrazole Derivative hydrazine->pyrazole pyrazole_ref pyrazole->pyrazole_ref chalcone_ref->pyrazole Acid (e.g., Acetic Acid) Cyclocondensation purification Purification (Crystallization/Chromatography) analysis Structural Analysis (NMR, MS, IR) purification->analysis pyrazole_ref->purification

Caption: General workflow for pyrazole synthesis via a chalcone intermediate.

Protocol 1: General Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

Objective: To synthesize a pyrazole derivative for subsequent biological evaluation. This protocol is based on the reaction of a chalcone intermediate with 4-hydrazinobenzenesulfonamide hydrochloride, a common building block for creating Celecoxib analogues.

Part A: Synthesis of Chalcone Intermediate

  • Reagents & Materials:

    • Substituted Acetophenone (10 mmol)

    • Substituted Benzaldehyde (10 mmol)

    • Ethanol (50 mL)

    • Sodium Hydroxide (20 mmol), 10% aqueous solution

    • Stir plate, round bottom flask, condenser

  • Procedure:

    • Dissolve the substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (30 mL) in a 100 mL round bottom flask.

    • Cool the mixture in an ice bath and slowly add the 10% NaOH solution dropwise with constant stirring.

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product.

    • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Part B: Cyclization to Form the Pyrazole Derivative

  • Reagents & Materials:

    • Synthesized Chalcone (5 mmol)

    • 4-Hydrazinobenzenesulfonamide hydrochloride (5 mmol)

    • Glacial Acetic Acid (25 mL)

    • Stir plate, round bottom flask, condenser

  • Procedure:

    • Combine the chalcone (5 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (5 mmol) in a 50 mL round bottom flask.

    • Add glacial acetic acid (25 mL) to the flask.

    • Fit the flask with a condenser and reflux the mixture for 8-10 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • A solid precipitate of the pyrazole derivative will form. Filter the solid, wash with water, and dry.

    • Purify the crude product by column chromatography (e.g., silica gel with a hexane:ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol).

    • Confirm the structure of the final compound using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Section 2: Mechanism of Action - Targeting the Inflammatory Cascade

The primary anti-inflammatory mechanism of many pyrazole derivatives, including celecoxib, is the selective inhibition of the COX-2 enzyme.[6][7]

  • COX-1 vs. COX-2: COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and regulate renal blood flow.[9] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[9]

  • Therapeutic Advantage: By selectively inhibiting COX-2, pyrazole-based agents can reduce the production of pro-inflammatory prostaglandins (like PGE2) at the site of inflammation while sparing the protective functions of COX-1, thus minimizing the risk of gastric ulcers associated with non-selective NSAIDs.[3][6] The sulfonamide group present in celecoxib and its analogues is known to be crucial for this selective binding to a side pocket in the COX-2 active site.[7]

G cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa Inflammatory Stimuli pla2 Phospholipase A₂ cox1 COX-1 aa->cox1 cox2 COX-2 aa->cox2 pgs_phys Physiological Prostaglandins cox1->pgs_phys function GI Protection Platelet Function pgs_phys->function pgs_inflam Inflammatory Prostaglandins (PGE₂) cox2->pgs_inflam inflammation Pain, Fever, Inflammation pgs_inflam->inflammation pyrazole Novel Pyrazole Derivative pyrazole->cox2 Selective Inhibition

Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives.

Section 3: In Vitro Evaluation Protocols

Initial screening of synthesized compounds is performed using in vitro assays to determine their biological activity and mechanism of action. This is a critical step for identifying promising candidates for further development.

G start Synthesized Pyrazole Compound Library assay1 Protocol 2: COX-1/COX-2 Inhibition Assay start->assay1 data1 Determine IC₅₀ Values & Selectivity Index (SI) assay1->data1 decision1 Potent & Selective COX-2 Inhibitor? data1->decision1 assay2 Protocol 3: LPS-Stimulated Macrophage Assay decision1->assay2 Yes discard Discard or Modify Structure decision1->discard No data2 Measure Inhibition of NO, PGE₂, TNF-α, IL-6 assay2->data2 decision2 Significant Anti-inflammatory Effect in Cells? data2->decision2 end Promising Lead Candidates for In Vivo Testing decision2->end Yes decision2->discard No

Caption: Stepwise workflow for the in vitro evaluation of pyrazole compounds.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against human recombinant COX-1 and COX-2 enzymes and to calculate the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI value indicates greater selectivity for COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes.[10]

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[11]

  • Heme cofactor.[11]

  • Arachidonic Acid (substrate).[10]

  • Fluorometric probe (e.g., Amplex™ Red).[12]

  • Test compounds and reference inhibitor (e.g., Celecoxib, Indomethacin) dissolved in DMSO.

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in DMSO, then dilute further in COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • In a 96-well plate, add the following to designated wells:

    • Test Wells: Assay Buffer, COX enzyme (COX-1 or COX-2), Heme, and diluted test compound.

    • Positive Control (100% activity): Assay Buffer, COX enzyme, Heme, and DMSO (vehicle control).

    • Negative Control (background): Assay Buffer, Heme, and DMSO (no enzyme).

  • Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzymes.[10]

  • Add the fluorometric probe to all wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately read the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[13]

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each compound concentration relative to the positive control.

  • Plot percent inhibition versus log[inhibitor concentration] and use non-linear regression to calculate the IC₅₀ value.

Protocol 3: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the ability of lead compounds to inhibit the production of key inflammatory mediators in a cellular context.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • DMEM media supplemented with 10% FBS and antibiotics.

  • Lipopolysaccharide (LPS) from E. coli.[14]

  • Test compounds dissolved in DMSO.

  • Griess Reagent for Nitric Oxide (NO) measurement.[15]

  • ELISA kits for Prostaglandin E2 (PGE₂), TNF-α, and IL-6.[14][16]

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds (or vehicle control) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[15] Include an unstimulated control group (cells with media only).

  • After incubation, collect the cell culture supernatant for analysis.

  • NO Measurement: Mix the supernatant with Griess Reagent according to the manufacturer's instructions and measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

  • PGE₂/Cytokine Measurement: Use the collected supernatant to perform ELISA for PGE₂, TNF-α, and IL-6 according to the kit manufacturer's protocols.[14]

  • Calculate the percentage inhibition of each mediator compared to the LPS-stimulated vehicle control group.

  • (Optional) Perform an MTT or similar cell viability assay in a parallel plate to ensure the observed inhibitory effects are not due to cytotoxicity.[17]

Table 1: Representative In Vitro Screening Data
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)% NO Inhibition @ 10µM% TNF-α Inhibition @ 10µM
PZ-001 15.20.0819065%72%
PZ-002 >500.05>100085%88%
Celecoxib 15.00.0625082%85%
Indomethacin 0.050.950.0595%91%

Data are hypothetical and for illustrative purposes only.

Section 4: In Vivo Preclinical Evaluation

Compounds that demonstrate high potency, selectivity, and efficacy in vitro must be evaluated in vivo to confirm their anti-inflammatory activity in a complex biological system.[18]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of a test compound in a widely accepted and reproducible animal model.[19]

Rationale: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling), which can be quantified.[19][20] The reduction in paw volume by a test compound is a direct measure of its anti-inflammatory effect.[21]

Materials:

  • Wistar or Sprague-Dawley rats (150-200g).

  • 1% (w/v) Carrageenan solution in sterile saline.

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Reference drug (e.g., Indomethacin, 10 mg/kg).[22]

  • Plebysmometer or digital calipers for measuring paw volume.

Procedure:

  • Acclimatize animals for at least one week before the experiment. Fast the animals overnight before dosing but allow free access to water.

  • Divide animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

  • Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.

  • Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.). The vehicle control group receives only the vehicle.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[23]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ). The peak edema is typically observed around 3-4 hours.[22]

  • Calculate the percentage increase in paw volume (edema) for each animal at each time point:

    • % Edema = [(Vₜ - V₀) / V₀] * 100

  • Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group at the time of peak edema:

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Table 2: Representative In Vivo Data (Carrageenan Paw Edema Model)
Treatment Group (Dose, p.o.)Paw Edema Increase at 3h (%)% Inhibition of Edema
Vehicle Control 55.0 ± 4.5-
PZ-002 (10 mg/kg) 25.3 ± 3.154.0%
PZ-002 (30 mg/kg) 16.5 ± 2.870.0%
Indomethacin (10 mg/kg) 22.0 ± 2.560.0%

Data are hypothetical and for illustrative purposes only. Values are Mean ± SEM.

Conclusion and Future Directions

The pathway from a synthetic concept to a viable anti-inflammatory drug candidate is a multi-stage process. This guide outlines the foundational steps: rational synthesis of pyrazole derivatives, elucidation of their COX-2 inhibitory mechanism, and validation of their efficacy through robust in vitro and in vivo models.

Promising lead compounds identified through these protocols, such as PZ-002 in our illustrative data, would proceed to further lead optimization. This involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Subsequent studies would include more chronic inflammation models (e.g., adjuvant-induced arthritis), comprehensive safety pharmacology, and toxicological assessments to build a complete preclinical data package.

References

  • Gautam, R., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Inotiv. (n.d.).
  • Umar, M. I., et al. (2019).
  • (2024).
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
  • Daily, J. S., & Saadabadi, A. (2025). Celecoxib.
  • Sygnature Discovery. (2023).
  • Barakat, A., et al. (2021).
  • Rao, N. V., & Kumar, P. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Journal of Drug Delivery and Therapeutics.
  • Lourenço, M. C. (2023).
  • WuXi Biology. (n.d.).
  • (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Noolvi, M. N., et al. (2022).
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Tsolaki, O., et al. (2020).
  • El-Sayed, M. A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC.
  • Mclaughlin, P. J., & Aicher, S. A. (2014).
  • Wikipedia. (n.d.). Celecoxib.
  • Georgiev, M., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Wang, Y., et al. (2013).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Chemical structure of some drugs endowed with the pyrazole structure.
  • PubChem. (n.d.). Celecoxib.
  • Al-Ostath, A., et al. (2023).
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Zhang, B. L. (2004). Design, Synthesis And Anti-inflammatory Activity Of Pyrazole Class Of COX-2 Selective Inhibitors. Globe Thesis.
  • Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Taylor & Francis Online.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Mathew, L., et al. (2023).
  • Al-Abdullah, E. S., et al. (2011).
  • Kim, J. H., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics.
  • ResearchGate. (2025). Detection of Lipopolysaccharide induced inflammatory responses in RAW264.
  • Sun, Z., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.
  • Armstrong, A. M., et al. (2010). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS)
  • Kim, H. M., et al. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine.

Sources

Development of Antim.icrobial Compounds from Pyrazole-4-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, consistently featured in a multitude of compounds with diverse pharmacological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of novel compounds derived from pyrazole-4-carbaldehyde. We delve into the rationale behind utilizing this versatile starting material and provide detailed, field-proven protocols for the synthesis of key derivatives, namely Schiff bases and chalcones. Furthermore, this guide outlines standardized methodologies for assessing their antimicrobial efficacy through broth microdilution and agar well diffusion assays. By integrating synthetic protocols with antimicrobial testing procedures and insights into structure-activity relationships, this document aims to serve as a practical resource for the discovery and development of new antimicrobial agents.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives have garnered significant attention in the scientific community due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][3][4] The unique structural features of the pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Pyrazole-4-carbaldehyde, in particular, serves as a versatile and crucial starting material for the synthesis of a wide array of bioactive molecules.[5][6][7][8][9] Its aldehyde functional group provides a reactive handle for the straightforward introduction of various pharmacophores through reactions such as condensation, leading to the formation of Schiff bases and chalcones, which have shown promising antimicrobial activities.[7][10][11][12]

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Pyrazole-based compounds have emerged as a promising class of antimicrobials, with some derivatives reported to exert their effect through mechanisms such as the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[13][14][15][16][17] This guide will provide the necessary protocols to synthesize and evaluate pyrazole-4-carbaldehyde derivatives as potential solutions to this global health challenge.

Synthetic Protocols

The following protocols detail the synthesis of the core intermediate, pyrazole-4-carbaldehyde, and its subsequent conversion into Schiff bases and chalcones. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.

Synthesis of Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic and heterocyclic compounds.[8][18] In the context of pyrazole synthesis, it facilitates the cyclization of hydrazones derived from ketones, with the concomitant introduction of a formyl group at the 4-position of the pyrazole ring.[6][8][9] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[6][8]

Experimental Protocol:

  • Preparation of the Hydrazone Intermediate:

    • In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in absolute ethanol.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice with stirring.

    • Filter the precipitated hydrazone, wash with cold water, and dry. Recrystallize from ethanol if necessary.[10][19]

  • Vilsmeier-Haack Cyclization and Formylation:

    • In a three-necked flask equipped with a dropping funnel and a condenser, place anhydrous N,N-dimethylformamide (DMF) (10 mL) and cool to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Dissolve the previously synthesized hydrazone (1.0 eq) in a minimum amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.[9]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7.

    • The solid product, pyrazole-4-carbaldehyde, will precipitate out. Filter the solid, wash thoroughly with cold water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent like ethanol.[8]

Causality of Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, the use of anhydrous DMF and protection from atmospheric moisture are crucial to prevent its decomposition and ensure high yields.

  • Temperature Control: The initial formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature during the addition of POCl₃ prevents uncontrolled reactions and by-product formation.

  • Neutralization: The reaction mixture is highly acidic due to the presence of POCl₃ and its by-products. Neutralization is essential to precipitate the pyrazole-4-carbaldehyde, which is typically a solid at neutral pH.

Workflow for the Synthesis of Pyrazole-4-carbaldehyde

cluster_0 Hydrazone Synthesis cluster_1 Vilsmeier-Haack Reaction A Substituted Acetophenone C Ethanol, Acetic Acid (cat.) Reflux A->C B Phenylhydrazine B->C D Hydrazone Intermediate C->D G Hydrazone Intermediate D->G E DMF, POCl3 0 °C F Vilsmeier Reagent E->F H Reaction at 60-70 °C F->H G->H I Crude Pyrazole-4-carbaldehyde H->I J Neutralization & Purification I->J K Pure Pyrazole-4-carbaldehyde J->K

Caption: Synthetic pathway for pyrazole-4-carbaldehyde.

Synthesis of Pyrazole-based Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized by the condensation of a primary amine with an aldehyde or ketone.[11][12] This reaction is a straightforward and efficient way to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships.[10][20]

Experimental Protocol:

  • In a round-bottom flask, dissolve pyrazole-4-carbaldehyde (1.0 eq) in ethanol.

  • Add an equimolar amount of the desired substituted primary amine (1.0 eq).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-8 hours.[12] The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out.

  • If precipitation does not occur, pour the reaction mixture into crushed ice.

  • Filter the solid product, wash with cold water and then with a small amount of cold ethanol.

  • Dry the purified Schiff base. Recrystallization from ethanol can be performed for further purification if necessary.[10]

Causality of Experimental Choices:

  • Acid Catalyst: The condensation reaction is catalyzed by acid, which protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Ethanol as Solvent: Ethanol is a good solvent for both the reactants and is relatively easy to remove after the reaction is complete.

Synthesis of Pyrazole-based Chalcones via Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that serve as precursors for many flavonoids and isoflavonoids.[21][22] They are typically synthesized through a base-catalyzed aldol condensation reaction known as the Claisen-Schmidt condensation, between an aromatic aldehyde and a ketone.[21][22]

Experimental Protocol:

  • In a flask, dissolve pyrazole-4-carbaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath.

  • Prepare a solution of sodium hydroxide (e.g., 20-40% aqueous solution) and add it dropwise to the stirred reaction mixture, maintaining the temperature below 25°C.

  • After the addition of the base, continue stirring the reaction at room temperature for 2-4 hours.[7][22] Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is neutral.

  • The chalcone product will precipitate as a solid.

  • Filter the solid, wash it with cold water until the filtrate is neutral, and then dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.[22][23]

Causality of Experimental Choices:

  • Base Catalyst: The base (e.g., NaOH) abstracts an acidic α-proton from the ketone to form an enolate, which then acts as a nucleophile.

  • No α-Hydrogens on Aldehyde: Pyrazole-4-carbaldehyde lacks α-hydrogens, preventing self-condensation and ensuring that it acts as the electrophile in the reaction.

  • Acidification: Acidification of the reaction mixture after completion neutralizes the excess base and protonates the phenoxide (if formed), leading to the precipitation of the chalcone.

General Synthetic Workflow for Pyrazole Derivatives

cluster_schiff Schiff Base Synthesis cluster_chalcone Chalcone Synthesis start Pyrazole-4-carbaldehyde reflux Ethanol, Acetic Acid Reflux start->reflux claisen Ethanol, NaOH Room Temp. start->claisen amine Primary Amine amine->reflux schiff Pyrazole-Schiff Base reflux->schiff ketone Substituted Acetophenone ketone->claisen chalcone Pyrazole-Chalcone claisen->chalcone

Caption: Derivatization of pyrazole-4-carbaldehyde.

Antimicrobial Susceptibility Testing

Once the novel pyrazole derivatives have been synthesized and characterized, the next critical step is to evaluate their antimicrobial activity. The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[24]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][24][25][26]

Materials:

  • Synthesized pyrazole compounds

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies into a tube containing sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[24]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 100 µL of sterile MHB to all wells.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations.[19]

  • Inoculation and Incubation:

    • Add 5 µL of the prepared bacterial inoculum to each well (except for the sterility control well).

    • Include a positive control (broth with inoculum and no compound) and a negative control (broth with inoculum and the standard antibiotic). A sterility control (broth only) should also be included.[24]

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[24][26]

Workflow for Broth Microdilution Assay

A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Pyrazole Compound in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Observe for Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Broth microdilution assay workflow.

Agar Well Diffusion Method

The agar well diffusion method is another common technique for assessing antimicrobial activity. It provides a qualitative or semi-quantitative measure of the compound's efficacy based on the size of the zone of inhibition.[4][27][28][29][30]

Materials:

  • Synthesized pyrazole compounds

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms

  • Sterile swabs

  • Sterile cork borer

  • Positive control antibiotic solution

  • Negative control (solvent)

Experimental Protocol:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described for the broth microdilution method.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate to create a uniform bacterial lawn.[28]

  • Creation of Wells:

    • Using a sterile cork borer (e.g., 6 mm in diameter), create wells in the agar plate.[30]

  • Application of Compounds:

    • Add a fixed volume (e.g., 50-100 µL) of each compound solution (at a known concentration) into separate wells.[30]

    • Also, add the positive and negative controls to their respective wells.

  • Incubation and Measurement:

    • Allow the plates to stand for about 30 minutes to allow for diffusion of the compounds into the agar.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Data Presentation and Interpretation

Quantitative Data Summary

The results of the antimicrobial susceptibility testing should be summarized in a clear and concise table for easy comparison of the activities of the different synthesized compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Various Microorganisms

Compound IDR Group (Schiff Base) / Substituent (Chalcone)Test MicroorganismGram StainMIC (µg/mL)
PZ-SB-01 4-ChlorophenylStaphylococcus aureusGram-positive16
PZ-SB-01 4-ChlorophenylEscherichia coliGram-negative32
PZ-SB-02 4-MethoxyphenylStaphylococcus aureusGram-positive32
PZ-SB-02 4-MethoxyphenylEscherichia coliGram-negative64
PZ-CH-01 4-Nitrophenyl (on acetophenone)Staphylococcus aureusGram-positive8
PZ-CH-01 4-Nitrophenyl (on acetophenone)Escherichia coliGram-negative16
PZ-CH-02 4-Hydroxyphenyl (on acetophenone)Staphylococcus aureusGram-positive16
PZ-CH-02 4-Hydroxyphenyl (on acetophenone)Escherichia coliGram-negative32
Ciprofloxacin -Staphylococcus aureusGram-positive1
Ciprofloxacin -Escherichia coliGram-negative0.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

The analysis of the antimicrobial activity data in conjunction with the chemical structures of the synthesized compounds allows for the elucidation of structure-activity relationships (SAR).[5] For instance, the presence of electron-withdrawing groups, such as halogens or nitro groups, on the aromatic rings of pyrazole-based Schiff bases or chalcones has often been associated with enhanced antimicrobial activity.[5] Conversely, electron-donating groups may have a different impact on the activity. The position of these substituents can also play a crucial role. A systematic variation of these substituents is key to optimizing the antimicrobial potency of the pyrazole scaffold.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Several studies have suggested that pyrazole derivatives may exert their antibacterial effects by inhibiting DNA gyrase.[13][14][15][16][17] DNA gyrase is a bacterial enzyme that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. By binding to the active site of DNA gyrase, these compounds can prevent its function, leading to the disruption of DNA synthesis and ultimately bacterial cell death. Molecular docking studies can be employed to predict the binding interactions between the synthesized pyrazole derivatives and the active site of DNA gyrase, providing further insights into their mechanism of action.[17]

Proposed Mechanism of Action: DNA Gyrase Inhibition

cluster_process Normal Bacterial DNA Replication cluster_inhibition Inhibition by Pyrazole Derivative A Relaxed DNA B DNA Gyrase A->B Binds to C Negatively Supercoiled DNA B->C Introduces supercoils D DNA Replication & Transcription C->D E Bacterial Cell Proliferation D->E F Pyrazole Derivative G DNA Gyrase F->G Binds to active site H Inhibition of DNA Gyrase I Disruption of DNA Supercoiling H->I J Inhibition of DNA Replication I->J K Bacterial Cell Death J->K

Caption: Inhibition of DNA gyrase by pyrazole derivatives.

Conclusion

This guide has provided a detailed framework for the synthesis and antimicrobial evaluation of compounds derived from pyrazole-4-carbaldehyde. The protocols outlined herein are robust and can be adapted for the development of a wide range of pyrazole-based derivatives. By systematically synthesizing and screening these compounds, researchers can contribute to the discovery of novel antimicrobial agents with the potential to combat the growing challenge of antibiotic resistance. The exploration of structure-activity relationships and mechanisms of action will be pivotal in the rational design of more potent and selective pyrazole-based therapeutics.

References

  • Ali Mohamed, A. S., & Ammar, Y. A. (2022). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists, 3(1), 1-15.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion.
  • El-Sayed, N. N. E. (2018).
  • Gomha, S. M., Abdel-Aziem, A., & Kumar, A. (2020). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 25(11), 2530.
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Antibacterial Efficacy. (2023, November 3).
  • Degres Journal. (2021). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes.
  • Al-Ghorbani, M., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society, 19(6), 667-673.
  • Kumar, A., et al. (2021). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. New Journal of Chemistry, 45(42), 19687-19701.
  • International Journal of Pharmaceutical Sciences and Research. (2020).
  • Liu, J. J., et al. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)
  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Burns. (1994).
  • Molecules. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
  • El-Sayed, W. A., et al. (2020).
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol.
  • Molbank. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Tanitame, A., et al. (2004). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Bioorganic & Medicinal Chemistry, 12(22), 5927-5936.
  • ResearchGate. (n.d.).
  • Journal of Molecular Structure. (2023).
  • ResearchGate. (n.d.). Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes.
  • JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
  • Arkivoc. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Henrik's Lab. (2021, September 27).
  • MDPI. (2023). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies.
  • SciSpace. (2020).
  • ResearchGate. (n.d.). Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol.

Sources

Introduction: The Strategic Importance of Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of Pyrazole Triflates

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous bioactive molecules and marketed drugs.[1][2][3][4] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for molecular design. The functionalization of the pyrazole ring is therefore a critical task in the development of new therapeutics and advanced materials.[1][2] Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[5][6]

Traditionally, halopyrazoles have served as the primary electrophilic partners in these reactions. However, their synthesis often requires harsh conditions. Pyrazole triflates (trifluoromethanesulfonates) have emerged as highly effective alternatives.[7] Derived from readily available pyrazolones, they exhibit reactivity comparable to or greater than aryl iodides and can be synthesized under mild conditions, making them ideal substrates for late-stage functionalization in complex synthetic pathways.[6][7][8]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of pyrazole triflates, designed for researchers, chemists, and drug development professionals. We will delve into the synthesis of these key precursors and explore their application in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, with a focus on the mechanistic rationale behind the experimental choices.

Part 1: Synthesis of Pyrazole Triflates - The Essential Precursor

The journey begins with the conversion of pyrazolones into the corresponding pyrazole triflates. This transformation activates the otherwise unreactive C-O bond, converting the hydroxyl group into an excellent triflate leaving group, primed for oxidative addition to a palladium(0) center.

Protocol 1: General Procedure for Pyrazole Triflation

This protocol is adapted from established methods for the synthesis of pyrazole triflates from pyrazolones.[7]

Rationale: The selection of N-phenyltrifluoromethanesulfonimide as the triflating agent is crucial; it is a stable, crystalline solid that is easier to handle than the highly reactive triflic anhydride. A hindered amine base, such as N,N-diisopropylethylamine (DIPEA), is used to deprotonate the pyrazolone without competing as a nucleophile. Dichloromethane (CH₂Cl₂) is a common solvent choice due to its inertness and ability to dissolve the starting materials.

Step-by-Step Procedure:

  • To a solution of the starting pyrazolone (1.0 equiv) in dichloromethane (CH₂Cl₂) at a concentration of 0.1 M, add N,N-diisopropylethylamine (3.0 equiv).

  • To this stirred solution, add N-phenyltrifluoromethanesulfonimide (1.2 equiv) portion-wise.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes (typically 0% to 25%) to yield the desired pyrazole triflate.

G Pyrazolone Pyrazolone Reagents N-Phenyltrifluoromethanesulfonimide DIPEA, CH₂Cl₂, Reflux Pyrazolone->Reagents Triflate Pyrazole Triflate Reagents->Triflate

Caption: General workflow for the synthesis of pyrazole triflates.

Part 2: Key Cross-Coupling Applications

Once synthesized, pyrazole triflates can be employed in a wide array of palladium-catalyzed cross-coupling reactions. The following sections detail the protocols and scientific reasoning for the most common and impactful transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C-C bonds between aryl or vinyl groups. Its tolerance for a broad range of functional groups makes it exceptionally valuable in complex molecule synthesis.[8][9][10]

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the pyrazole triflate to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical; ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) stabilize the palladium catalyst and facilitate the reaction.[7][8][11] It has been observed that adding a slight excess of dppf ligand can prevent premature catalyst decomposition and significantly improve yields.[7][8][10]

G Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Pyr)(OTf) Pd0->OxAdd Oxidative Addition (Pyrazole-OTf) Transmetal L₂Pd(II)(Pyr)(Ar) OxAdd->Transmetal Transmetalation (Ar-B(OH)₂) Transmetal->Pd0 Reductive Elimination Product Aryl-Pyrazole Transmetal->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of Pyrazole Triflates This protocol is based on a general and efficient method developed for arylating pyrazole triflates.[7][8][10]

Step-by-Step Procedure:

  • In a reaction vial, combine the pyrazole triflate (1.0 equiv), the arylboronic acid (3.0 equiv), and anhydrous potassium phosphate (K₃PO₄) (3.0 equiv).

  • Add PdCl₂(dppf) (8 mol %) and additional dppf (4 mol %).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration of the pyrazole triflate.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting triflate.

  • Cool the mixture to room temperature and remove the solvent in vacuo.

  • Resuspend the residue in toluene, filter through a pad of Celite, and wash the filter cake with additional toluene.

  • Concentrate the filtrate and purify by flash column chromatography to obtain the arylated pyrazole.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Pyrazole TriflateBoronic Acid PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
N-Methyl-5-OTf-pyrazolePhenylboronic acidPdCl₂(dppf) / dppfK₃PO₄Dioxane10085-95
N-Phenyl-5-OTf-pyrazole4-Fluorophenylboronic acidPdCl₂(dppf) / dppfK₃PO₄Dioxane10080-90
N-Methyl-5-OTf-pyrazole2-Methylphenylboronic acidPdCl₂(dppf) / dppfK₃PO₄Dioxane100~75
N-Phenyl-3-OTf-pyrazole4-Methoxyphenylboronic acidPdCl₂(dppf) / dppfK₃PO₄Dioxane100~88
(Yields are approximate and based on literature reports for illustrative purposes)[7][8]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide/triflate and a terminal alkyne.[12][13] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis and materials science.[13][14]

Mechanistic Insight: The Sonogashira coupling involves a dual catalytic cycle. A palladium cycle, similar to the Suzuki coupling, facilitates the main cross-coupling. Concurrently, a copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[12][14][15] The amine base is crucial for both deprotonating the alkyne and acting as a solvent.[13][16]

G Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Pyr)(OTf) Pd0->OxAdd Oxidative Addition Transmetal L₂Pd(II)(Pyr)(CCR) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Alkynyl-Pyrazole Transmetal->Product Alkyne H-C≡C-R CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide [Cu(I)], Base CuAcetylide->Transmetal

Caption: Dual catalytic cycles of the Sonogashira coupling.

Protocol 3: Sonogashira Coupling of Pyrazole Triflates

Step-by-Step Procedure:

  • To a sealed tube, add the pyrazole triflate (1.0 equiv), Pd(PPh₃)₄ (5 mol %), and copper(I) iodide (CuI) (10 mol %).

  • Evacuate and backfill the tube with an inert gas.

  • Add a solution of the terminal alkyne (1.5 equiv) in a 2:1 mixture of THF and triethylamine (Et₃N).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds by coupling aryl halides or triflates with amines.[17][18] This method has largely replaced harsher classical methods and is essential for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.[17][19][20]

Mechanistic Insight: The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the pyrazole triflate to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[17] The choice of a bulky, electron-rich phosphine ligand (e.g., tBuBrettPhos) is critical for promoting the reductive elimination step, which is often rate-limiting, and for accommodating a wide range of amine substrates.[20][21]

G Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Pyr)(OTf) Pd0->OxAdd Oxidative Addition (Pyrazole-OTf) Amido [L₂Pd(II)(Pyr)(NR¹R²)]⁺ OxAdd->Amido Amine Coordination & Deprotonation Amido->Pd0 Reductive Elimination Product Amino-Pyrazole Amido->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig Amination of Pyrazole Triflates This protocol is adapted from methods developed for the N-arylation of pyrazoles and amination of aryl triflates.[18][21]

Step-by-Step Procedure:

  • In an oven-dried vial, add Pd₂(dba)₃ (2 mol %), a suitable phosphine ligand (e.g., tBuBrettPhos, 4 mol %), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Add the pyrazole triflate (1.0 equiv).

  • Seal the vial, evacuate, and backfill with an inert gas.

  • Add the amine (1.2 equiv) followed by an anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion

Pyrazole triflates are exceptionally versatile and reactive electrophiles for palladium-catalyzed cross-coupling reactions. Their straightforward synthesis from pyrazolones provides a strategic advantage over traditional halopyrazoles, enabling mild and efficient functionalization. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer robust and reproducible methods for elaborating the pyrazole core. A thorough understanding of the underlying catalytic cycles and the critical role of ligands and reaction conditions empowers chemists to optimize these transformations for the synthesis of novel drug candidates and complex organic materials.

References

  • Dvorak, C. A., Rudolph, D. A., Ma, S., & Carruthers, N. I. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(10), 4188–4190. [Link]

  • Yamamoto, T., et al. (2018). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 20(16), 5012-5015. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Retrieved from [Link]

  • Dvorak, C. A., Rudolph, D. A., Ma, S., & Carruthers, N. I. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. The Journal of Organic Chemistry, 70(10), 4188–4190. [Link]

  • Shibata, N., et al. (2012). Regioselective synthesis of pyrazole triflones based on triflyl alkyne cycloadditions. Organic Letters, 14(20), 5330–5333. [Link]

  • Zheng, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(9), 2496. [Link]

  • Dakshanamurthy, S. (2022). The Role of Pyrazole Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]

  • Wang, C., et al. (2022). Regio- and Chemoselective Palladium-Catalyzed Additive-Free Direct C-H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole-Alkyl Phosphine Ligands. Angewandte Chemie International Edition, 61(23), e202202611. [Link]

  • Kamal, A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4705. [Link]

  • Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 4(8), 1-23. [Link]

  • Semantic Scholar. (n.d.). Regioselective synthesis of pyrazole triflones based on triflyl alkyne cycloadditions. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Itami, K., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]

  • Dvorak, C. A., et al. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic. PDF Free Download. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • COSyS. (n.d.). Palladium Cross-Coupling. Retrieved from [Link]

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]

  • Semantic Scholar. (n.d.). Synthesis of fluorinated pyrazolone compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Nolan, S. P., et al. (2017). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Catalysis Science & Technology, 7(1), 120-125. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Poater, A., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(64), 15918-15931. [Link]

  • Peris, E., et al. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics, 27(6), 1277-1283. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ChemHelp ASAP. (2020, February 13). Sonogashira cross-coupling reaction. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

Sources

The Strategic Synthesis of Bioactive Pyrazoles: A Guide to Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the MCR Advantage

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals with diverse biological activities.[1][2] Its prevalence in blockbuster drugs highlights its significance as a "privileged scaffold." Traditionally, the synthesis of complex pyrazole derivatives has relied on multi-step processes that are often time-consuming, resource-intensive, and generate significant waste. Multicomponent reactions (MCRs) have emerged as a powerful and elegant solution to these challenges.[3][4] By combining three or more reactants in a single, one-pot operation, MCRs offer a highly efficient, atom-economical, and environmentally benign pathway to complex molecular architectures.[4] This guide provides detailed application notes and protocols for the synthesis of bioactive pyrazoles using MCRs, with a focus on reproducibility, mechanistic understanding, and practical insights for researchers in drug discovery and development.

Part I: Four-Component Synthesis of Bioactive Pyrano[2,3-c]pyrazoles

The pyrano[2,3-c]pyrazole scaffold is a particularly interesting chemotype, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[5][6] The four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine is a classic and highly efficient method for constructing this fused heterocyclic system.[7]

Mechanistic Rationale

The reaction proceeds through a cascade of interconnected reactions, each feeding into the next in a seamless one-pot process. The initial step involves the Knoevenagel condensation of the aldehyde and malononitrile, typically catalyzed by a base, to form an electron-deficient alkene. Concurrently, the β-ketoester and hydrazine react to form a pyrazolone intermediate. A subsequent Michael addition of the pyrazolone to the activated alkene, followed by an intramolecular cyclization and tautomerization, yields the final pyrano[2,3-c]pyrazole.

MCR_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Pyrazolone Pyrazolone Formation cluster_Michael_Cyclization Michael Addition & Cyclization Aldehyde Aldehyde Activated_Alkene Activated Alkene Aldehyde->Activated_Alkene + Malononitrile (Base catalyst) Malononitrile Malononitrile Michael_Adduct Michael Adduct Activated_Alkene->Michael_Adduct + Pyrazolone Beta_Ketoester β-Ketoester Pyrazolone Pyrazolone Intermediate Beta_Ketoester->Pyrazolone + Hydrazine Hydrazine Hydrazine Final_Product Pyrano[2,3-c]pyrazole Michael_Adduct->Final_Product Intramolecular Cyclization

Caption: Mechanism of the four-component synthesis of pyrano[2,3-c]pyrazoles.

Experimental Protocol: Microwave-Assisted Synthesis of Antibacterial Pyrano[2,3-c]pyrazoles

This protocol is adapted from a microwave-assisted, eco-friendly synthesis of pyrazole derivatives with demonstrated antibacterial potential.[8]

Rationale for Experimental Choices:

  • Microwave Irradiation: Offers rapid and uniform heating, significantly reducing reaction times and often improving yields compared to conventional heating methods.[9][10]

  • Solvent-Free or Green Solvents (Water/Ethanol): Aligns with the principles of green chemistry, minimizing the use of hazardous organic solvents. Water can also accelerate certain reactions through hydrophobic effects.[4][11]

  • Catalyst-Free or Mild Base Catalyst: Simplifies the reaction setup and work-up, reducing costs and environmental impact. In some cases, the inherent basicity of the reactants is sufficient to catalyze the reaction, particularly under microwave conditions.

Materials and Reagents:

  • Substituted benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethanol (as a recrystallization solvent)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 500 W) and temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes).[8] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting solid product is often pure enough after simple filtration. If necessary, triturate the solid with a small amount of cold ethanol and filter.

  • For further purification, recrystallize the solid product from hot ethanol.

  • Dry the purified product under vacuum to obtain the desired pyrano[2,3-c]pyrazole.

Data Presentation: Bioactivity of Synthesized Pyrano[2,3-c]pyrazoles

The following table summarizes the antibacterial activity of representative pyrano[2,3-c]pyrazole derivatives synthesized via a similar multicomponent approach.[8]

Compound IDSubstituent on BenzaldehydeMIC (mg/mL) vs. S. pneumoniae
4e 4-Fluoro0.0156
4f 2,4-DichloroNot explicitly stated, but active
Amoxicillin (Standard)0.0306

Part II: Ugi/Cyclization Strategy for the Synthesis of 3-Hydroxypyrazoles

Isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi reaction, are exceptionally versatile for creating molecular diversity.[12] A tandem Ugi reaction followed by a hydrazine-mediated cyclization provides an elegant and efficient route to highly substituted 3-hydroxypyrazoles, a scaffold of interest in medicinal chemistry, particularly for kinase inhibitor design.[12]

Mechanistic Rationale

The process begins with a classic Ugi four-component reaction between an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acylamino amide intermediate. In a subsequent step, this intermediate undergoes a deprotection (if necessary) followed by a cyclization reaction with hydrazine. The hydrazine attacks one of the carbonyl groups, leading to an intramolecular condensation and the formation of the pyrazole ring.

Ugi_Pyrazole_Workflow Start Amine + Carbonyl Compound + Carboxylic Acid + Isocyanide Ugi_Reaction Ugi Four-Component Reaction (I-MCR) Start->Ugi_Reaction Ugi_Adduct α-Acylamino Amide (Ugi Adduct) Ugi_Reaction->Ugi_Adduct Deprotection_Cyclization Deprotection (if needed) & Hydrazine-mediated Cyclization Ugi_Adduct->Deprotection_Cyclization Final_Product 3-Hydroxypyrazole Deprotection_Cyclization->Final_Product

Caption: Workflow for the synthesis of 3-hydroxypyrazoles via a Ugi/cyclization sequence.

Experimental Protocol: Tandem Ugi/Debenzylation/Hydrazine-Mediated Cyclization

This protocol is based on a reported synthesis of novel 3-hydroxypyrazoles.[12]

Rationale for Experimental Choices:

  • Tandem Approach: Combines multiple synthetic steps into a streamlined sequence, minimizing purification of intermediates and improving overall efficiency.

  • Microwave-Assisted Cyclization: As with the previous protocol, microwave heating accelerates the final ring-forming step, leading to shorter reaction times and potentially higher yields.[12]

  • Choice of Isocyanide: The nature of the isocyanide can influence the ease of subsequent transformations. In this case, n-butyl isocyanide was found to be an effective alternative to more complex convertible isocyanides.[12]

Materials and Reagents:

  • Ugi Reaction:

    • Amine (e.g., benzylamine) (1.0 equiv)

    • Carbonyl compound (e.g., a benzoylacetaldehyde derivative) (1.0 equiv)

    • Carboxylic acid (e.g., a substituted benzoic acid) (1.0 equiv)

    • Isocyanide (e.g., n-butyl isocyanide) (1.0 equiv)

    • Methanol (solvent)

  • Debenzylation (if using benzylamine):

    • Palladium on carbon (Pd/C) catalyst

    • Hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent)

    • Solvent (e.g., ethanol)

  • Hydrazine-Mediated Cyclization:

    • Hydrazine hydrochloride (NH2NH2·HCl)

    • Ethanol (solvent)

    • Microwave reactor

Procedure:

Step 1: Ugi Four-Component Reaction

  • To a solution of the amine (1.0 equiv) in methanol, add the carbonyl compound (1.0 equiv), the carboxylic acid (1.0 equiv), and the isocyanide (1.0 equiv).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring completion by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The crude Ugi adduct can be purified by column chromatography or used directly in the next step.

Step 2: Debenzylation (Example for Benzylamine Adduct)

  • Dissolve the Ugi adduct in a suitable solvent like ethanol.

  • Add a catalytic amount of Pd/C.

  • Subject the mixture to hydrogenation conditions (e.g., H2 balloon or transfer hydrogenation) until the debenzylation is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the debenzylated intermediate.

Step 3: Hydrazine-Mediated Cyclization

  • Combine the crude N-acyl-α-aminoketone intermediate from the previous step with hydrazine hydrochloride (excess, e.g., 5.0 equiv) in ethanol in a microwave-safe vial.

  • Seal the vial and heat the mixture under microwave irradiation at 120°C for 20 minutes.[12]

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford the final 3-hydroxypyrazole.

Data Presentation: Yields of Synthesized 3-Hydroxypyrazoles

The following table presents the yields for a selection of 3-hydroxypyrazoles synthesized using the Ugi/cyclization strategy, demonstrating the efficiency of this approach.[12]

Compound IDUgi Reaction Yield (%)Debenzylation/Cyclization Yield (2 steps, %)
5a 5756
5b 6251
5c 5548

Conclusion: The Future of Pyrazole Synthesis

Multicomponent reactions represent a paradigm shift in the synthesis of complex, bioactive molecules like pyrazoles. The protocols and insights provided in this guide demonstrate the power of MCRs to accelerate the drug discovery process through their inherent efficiency, atom economy, and adaptability. By understanding the underlying mechanisms and making informed choices about reaction conditions, researchers can leverage these powerful synthetic tools to rapidly generate libraries of novel pyrazole derivatives for biological screening, ultimately paving the way for the development of new and improved therapeutics.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(15), 4723. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Advances. [Link]

  • Isocyanide-based multicomponent reactions. (n.d.). ResearchGate. [Link]

  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (n.d.). Arkivoc. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). ResearchGate. [Link]

  • SAR study of pyranopyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Microwave versus ultrasound assisted synthesis of some new heterocycles based on pyrazolone moiety. (2010). ResearchGate. [Link]

  • Cyclization Cascade of Hydrazono Ugi Adducts Towards Pyrazoles. (2020). ResearchGate. [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). National Institutes of Health. [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. (2021). PubMed. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). PubMed. [Link]

  • Synthetic routes for pyranopyrazole and their derivatives. (n.d.). ResearchGate. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). National Institutes of Health. [Link]

  • One-pot Synthesis of Pyrano[2,3-c]pyrazole Derivatives via Multicomponent Reactions (MCRs) and their Applications in Medicinal Chemistry. (n.d.). Bentham Science. [Link]

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (n.d.). MDPI. [Link]

  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. (2023). National Institutes of Health. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum. [Link]

  • An Efficient Passerini Tetrazole Reaction (PT-3CR). (n.d.). National Institutes of Health. [Link]

  • One-pot Synthesis of Pyrano[2,3-c]pyrazole Derivatives via Multicomponent Reactions (MCRs) and their Applications in Medicinal Chemistry. (n.d.). Semantic Scholar. [Link]

  • eco-friendly multicomponent reaction synthesis of most privileged pyrano[2,3-c] pyrazole derivatives: a review. (2022). ResearchGate. [Link]

  • Reagent-assisted regio-divergent cyclization synthesis of pyrazole. (n.d.). RSC Publishing. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Some of the biologically potent synthetic compounds bearing pyrazole and thiazole motifs. (n.d.). ResearchGate. [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). National Institutes of Health. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Institutes of Health. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). National Institutes of Health. [Link]

  • Process for the preparation of pyrazole. (n.d.).
  • Various methods for the synthesis of pyrazole. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis and Evaluation of COX-2 Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cyclooxygenase-2 in Carcinogenesis

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the synthesis of prostaglandins (PGs), potent lipid mediators involved in inflammation and various physiological processes.[1][2][3] Unlike its constitutively expressed isoform, COX-1, which is involved in housekeeping functions, COX-2 is often overexpressed in numerous types of malignant tumors, including those of the colon, breast, lung, and pancreas.[1][4][5] This upregulation of COX-2 in cancerous tissues is not merely an epiphenomenon but an active contributor to tumor progression.[5][6]

The primary product of COX-2 in the context of cancer is prostaglandin E2 (PGE2).[6][7][8] Elevated levels of PGE2 in the tumor microenvironment promote carcinogenesis through a multitude of mechanisms.[8][9] These include stimulating cell proliferation, inhibiting apoptosis (programmed cell death), promoting angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen), and enhancing tumor cell invasion and metastasis.[4][6][9] Furthermore, PGE2 can suppress the host's anti-tumor immune response, allowing cancer cells to evade immune surveillance.[8][10] Given its multifaceted role in promoting cancer, COX-2 has emerged as a compelling molecular target for the development of novel anti-cancer therapies.[11][12][13]

Selective COX-2 inhibitors, such as celecoxib and rofecoxib, have been developed to specifically target the COX-2 enzyme while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][14] These selective inhibitors have demonstrated significant potential in both cancer prevention and as adjuncts to conventional cancer treatments.[4][15][16] This document provides detailed protocols for the synthesis of a representative diarylheterocycle COX-2 inhibitor, celecoxib, and subsequent in vitro evaluation of its anti-cancer properties, providing a framework for researchers in oncology and drug discovery.

The COX-2 Signaling Pathway in Cancer

The overexpression of COX-2 in cancer cells leads to a cascade of events that fuel tumor growth and progression. The following diagram illustrates the central role of the COX-2/PGE2 axis in cancer.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 (Overexpressed in Cancer) AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 EP_R EP Receptors (EP1-4) PGE2->EP_R Proliferation Increased Cell Proliferation EP_R->Proliferation Apoptosis Decreased Apoptosis EP_R->Apoptosis Angiogenesis Increased Angiogenesis EP_R->Angiogenesis Invasion Increased Invasion & Metastasis EP_R->Invasion Immune_Evasion Immune Evasion EP_R->Immune_Evasion COX2_Inhibitor Selective COX-2 Inhibitor (e.g., Celecoxib) COX2_Inhibitor->COX2

Caption: The COX-2 signaling pathway in cancer.

Part 1: Synthesis of a Selective COX-2 Inhibitor (Celecoxib)

The following protocol details a common and reliable method for the synthesis of celecoxib, a diarylpyrazole-based selective COX-2 inhibitor.[14][17][18] The synthesis is a two-step process involving a Claisen condensation followed by a cyclocondensation reaction.[17]

Overall Synthetic Workflow

Synthesis_Workflow Start 4'-Methylacetophenone & Ethyl Trifluoroacetate Step1 Step 1: Claisen Condensation Start->Step1 Intermediate 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione Step1->Intermediate Step2 Step 2: Cyclocondensation (with 4-hydrazinylbenzenesulfonamide hydrochloride) Intermediate->Step2 Product Celecoxib Step2->Product Purification Purification & Characterization Product->Purification Final Pure Celecoxib Purification->Final

Sources

1,3-dipolar cycloaddition reactions for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition

Authored by: A Senior Application Scientist

Introduction: The Enduring Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This has led to the development of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-cancer kinase inhibitor Ruxolitinib.[1][3][4] The vast therapeutic potential of pyrazole-containing molecules continues to drive intense research into efficient and modular synthetic strategies.[5][6]

Among the most powerful methods for constructing the pyrazole ring is the 1,3-dipolar cycloaddition , a type of pericyclic reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[7][8][9] This reaction, often referred to as a [3+2] cycloaddition, is prized for its high degree of control over regioselectivity and its ability to build molecular complexity in a single, atom-economical step.

This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of the theory and practical application of 1,3-dipolar cycloadditions for pyrazole synthesis. We will delve into the underlying mechanisms, explore the most common classes of 1,3-dipoles, and present validated, step-by-step protocols that can be readily implemented in a laboratory setting.

Part 1: Mechanistic Foundations of the [3+2] Cycloaddition

The 1,3-dipolar cycloaddition is a concerted process where the three atoms of the 1,3-dipole react with the two atoms of the π-system of a dipolarophile (typically an alkene or alkyne) through a cyclic, six-electron transition state.[10] This mechanism, first extensively studied by Rolf Huisgen, avoids charged intermediates and often proceeds with high stereospecificity.

Caption: General schematic of a [3+2] cycloaddition reaction.

For pyrazole synthesis, the key is the selection of a 1,3-dipole containing a N-N-C or C-N-N framework and a suitable alkyne or alkene dipolarophile. The two most prominent and versatile classes of dipoles used for this purpose are diazo compounds and nitrile imines .

Diazo Compounds as 1,3-Dipoles

Diazo compounds, characterized by a R₂C=N⁺=N⁻ functional group, are highly effective 1,3-dipoles for pyrazole synthesis.[7] They can be generated from various stable precursors, such as tosylhydrazones, or used directly, as in the case of ethyl diazoacetate (EDA).[11][12] The reaction with an alkyne typically proceeds through an unstable 3H-pyrazole intermediate, which rapidly undergoes a[13][14]-sigmatropic shift to aromatize into the stable pyrazole ring.[15][16]

Nitrile Imines as 1,3-Dipoles

Nitrile imines (R-C≡N⁺-N⁻-R') are highly reactive, transient 1,3-dipoles that are almost always generated in situ.[17] The most common method involves the dehydrohalogenation of hydrazonoyl chlorides with a non-nucleophilic base, such as triethylamine (Et₃N).[3][18] Their reaction with alkynes or alkenes provides direct access to a wide range of substituted pyrazoles and pyrazolines, respectively.[14][19]

The Critical Role of the Dipolarophile and Regioselectivity

The choice of dipolarophile is crucial as it dictates the substitution pattern of the final pyrazole. While alkynes are the most direct partners for producing aromatic pyrazoles, alkenes can also be used, yielding pyrazoline intermediates that may require a subsequent oxidation step.[20][21]

A significant challenge and opportunity in pyrazole synthesis is controlling regioselectivity —the orientation in which the dipole adds across the dipolarophile. For instance, the reaction of an unsymmetrical dipole with an unsymmetrical alkyne can lead to two different constitutional isomers. This outcome is governed by a combination of steric hindrance and frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.[22][23][24] Careful selection of substrates, catalysts, and reaction conditions allows chemists to favor the formation of a single, desired regioisomer.[13][15][25]

Part 2: Application Notes and Experimental Protocols

This section provides validated, step-by-step protocols for the synthesis of pyrazoles using both diazo compounds and nitrile imines as 1,3-dipoles. Each protocol is accompanied by an application note explaining the causality behind the experimental design.

Protocol 1: Catalyst-Free [3+2] Cycloaddition of a Diazocarbonyl Compound

Application Note: This protocol exemplifies a green chemistry approach to pyrazole synthesis.[26] The reaction between an α-diazocarbonyl compound and an alkyne proceeds readily upon heating under solvent-free conditions. The thermal energy is sufficient to overcome the activation barrier for the cycloaddition without the need for a catalyst. This method is advantageous for its operational simplicity, high atom economy, and often results in a product of high purity that requires minimal workup. The choice of a solvent-free system reduces waste and simplifies product isolation.

Synthesis of 3-carboxyethyl-5-phenyl-1H-pyrazole

  • Materials:

    • Ethyl diazoacetate (EDA) (Caution: Potentially explosive, handle with care)

    • Phenylacetylene

    • Round-bottom flask (10 mL)

    • Magnetic stir bar

    • Heating mantle with temperature controller or oil bath

    • Silica gel for chromatography (if necessary)

    • Hexanes and Ethyl Acetate for chromatography

  • Procedure:

    • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetylene (1.0 mmol, 102 mg).

    • Carefully add ethyl diazoacetate (1.2 mmol, 137 mg) to the flask.

    • Fit the flask with a reflux condenser (without water flow, to prevent moisture ingress).

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Upon completion, allow the mixture to cool to room temperature. The crude product is often a solid or a viscous oil.

    • For high-purity material, the crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Protocol 2: In Situ Generation of a Nitrile Imine for Tetrasubstituted Pyrazole Synthesis

Application Note: This protocol demonstrates the regioselective synthesis of a complex, fully substituted pyrazole using an in situ generated nitrile imine.[3] The nitrile imine is formed transiently from hydrazonoyl chloride upon the addition of triethylamine, which acts as a base to remove HCl. The dipolarophile used here, α-bromocinnamaldehyde, is an "alkyne surrogate".[27] It reacts first as an alkene in the cycloaddition to form a brominated pyrazoline intermediate. A second equivalent of triethylamine then promotes an E2 elimination of HBr, which is the thermodynamic driving force for the reaction, leading to the stable, aromatic pyrazole product. This strategy is powerful for controlling regiochemistry and accessing pyrazoles that would be difficult to make from terminal alkynes.

Sources

Application Notes & Protocols: Strategic Functionalization of the Pyrazole Ring at the C4 Position

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structural motif in medicinal chemistry and materials science, integral to numerous FDA-approved drugs and advanced materials.[1][2][3][4] The ability to precisely modify this heterocyclic system is paramount for tuning its physicochemical and pharmacological properties. Among the possible sites for substitution, the C4 position is of particular strategic importance. This guide provides an in-depth exploration of the chemical principles and hands-on protocols for the regioselective functionalization of the pyrazole C4 position, created for professionals in drug discovery and chemical development.

The Chemical Rationale: Why Target the C4 Position?

The regioselectivity of substitution on the pyrazole ring is dictated by its inherent electronic properties. The pyrazole ring is an electron-rich aromatic system containing two adjacent nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2.[5] This arrangement leads to an uneven distribution of electron density across the carbon atoms.

If you map the electron density of the aromatic ring, you will find that maximum electron density resides on Carbon #4.[6] Consequently, the C4 position is the most nucleophilic carbon and the primary site for electrophilic aromatic substitution (SEAr).[6][7][8][9] Conversely, the C3 and C5 positions are comparatively electron-deficient, making electrophilic attack at these sites less favorable.[6][7][8] This intrinsic reactivity makes direct C4 functionalization a reliable and predictable strategy.

Core Methodologies for C4 Functionalization

There are two primary strategic pathways for modifying the C4 position:

  • Direct C-H Functionalization: Introducing a functional group directly onto the C4-H bond of a pyrazole core. This is often the most atom-economical approach.

  • Modification of a Pre-functionalized Intermediate: A two-step approach where the C4 position is first activated (e.g., via halogenation) and then subjected to a subsequent reaction, such as a metal-catalyzed cross-coupling, to install the desired moiety.

This guide will detail protocols for the most robust and widely used methods within these strategies.

G cluster_start cluster_direct Direct C-H Functionalization cluster_indirect Modification of Pre-functionalized Intermediate cluster_end Start Pyrazole Core Halogenation Halogenation (NBS, NIS, I₂) Start->Halogenation Electrophilic Substitution Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Electrophilic Substitution Formylation Vilsmeier-Haack Formylation Start->Formylation Electrophilic Substitution CH_Activation Direct C-H Arylation/ Alkenylation (Pd, Rh, Au) Start->CH_Activation Transition-Metal Catalysis C4_Halo 4-Halopyrazole Intermediate Halogenation->C4_Halo End C4-Functionalized Pyrazole Halogenation->End Nitration->End Formylation->End CH_Activation->End CrossCoupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) C4_Halo->CrossCoupling Catalyst, Coupling Partner CrossCoupling->End

Protocol I: Direct C4-Halogenation (Iodination)

Halogenation is a fundamental first step for many synthetic routes, installing a versatile chemical handle for subsequent cross-coupling reactions.[3] 4-Iodopyrazoles are particularly valuable precursors for Suzuki and Sonogashira couplings.[10]

Scientific Rationale

This protocol utilizes molecular iodine (I₂) as the iodine source. An oxidant, such as hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN), is often required to generate a more potent electrophilic iodinating species in situ, making the reaction efficient for a wider range of pyrazole substrates, including those that are less reactive.[11] The use of a base like potassium carbonate can help to neutralize the HI byproduct, driving the reaction to completion.[12]

Detailed Experimental Protocol: Synthesis of 4-Iodopyrazole

Materials:

  • Pyrazole (1.0 eq)

  • Iodine (I₂) (0.5 - 1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.0 eq)

  • 30% Hydrogen Peroxide (H₂O₂) (1.1 eq)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, constant pressure dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stir bar, add pyrazole (e.g., 6.81 g, 0.10 mol) and iodine (e.g., 12.7 g, 0.05 mol). Dissolve the mixture in water (e.g., 50 mL).[12]

  • Initial Stirring: Stir the resulting brown solution vigorously at room temperature for 1-2 hours.[12]

  • Base Addition: Add potassium carbonate (e.g., 13.82 g, 0.10 mol) portion-wise to the reaction mixture over 15 minutes. Continue stirring for an additional 1-2 hours.[12]

  • Oxidant Addition: Cool the flask in an ice bath. Using a constant pressure dropping funnel, add 30% hydrogen peroxide solution dropwise to the mixture.[12] A color change from brown to yellow may be observed. Continue stirring for another 1-2 hours, allowing the reaction to slowly warm to room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining iodine. Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure 4-iodopyrazole.[11]

Reagent/ConditionRationale for ChoicePotential Issues & Troubleshooting
Iodinating Agent I₂/H₂O₂: Cost-effective and generates a strong electrophile.Low Yield: For electron-deficient pyrazoles, consider a stronger system like N-Iodosuccinimide (NIS) in an acidic medium (e.g., TFA).[11]
Base K₂CO₃: Neutralizes HI byproduct, preventing reversible reaction.Incomplete Reaction: Ensure base is fully dissolved or well-suspended to be effective.
Solvent Water: Green and effective for this specific transformation.[12]Solubility Issues: For highly nonpolar pyrazoles, a co-solvent like acetonitrile or acetic acid may be necessary.[11]
Temperature Room Temp/Ice Bath: Controls the exothermicity of H₂O₂ addition.Side Reactions: For highly activated pyrazoles, maintaining a low temperature (0-5 °C) throughout is crucial to prevent over-reaction.

Protocol II: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly reliable method for introducing a formyl (-CHO) group onto an electron-rich heterocyclic ring, regioselectively at the C4 position of pyrazoles.[13][14][15] The resulting pyrazole-4-carbaldehydes are versatile intermediates for synthesizing a wide range of derivatives.[14][16]

Scientific Rationale

The reaction involves the in-situ formation of the "Vilsmeier reagent," a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[14][17] This reagent is a potent electrophile that attacks the electron-rich C4 position of the pyrazole. Subsequent hydrolysis during work-up yields the desired aldehyde. The reaction must be performed under strictly anhydrous conditions as the Vilsmeier reagent is highly sensitive to moisture.[14]

G Prep Prep Add Add Prep->Add Exothermic React React Add->React Monitor Monitor React->Monitor Quench Quench Monitor->Quench Upon Completion Hydrolyze Hydrolyze Quench->Hydrolyze Extract Extract Hydrolyze->Extract

Detailed Experimental Protocol: Synthesis of a Pyrazole-4-carbaldehyde

Materials:

  • Substituted Pyrazole (1.0 eq)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Phosphorus Oxychloride (POCl₃) (1.5 - 3.0 eq)

  • Dichloromethane (DCM) (Anhydrous, optional solvent)

  • Ice, Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Round-bottom flask, dropping funnel, condenser, heating mantle, magnetic stirrer.

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, place anhydrous DMF. Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (e.g., 1.5 eq) dropwise via a syringe or dropping funnel with vigorous stirring.[14] The addition is exothermic and should be controlled to maintain the temperature below 10 °C. Stir for 30 minutes at 0 °C after the addition is complete.

  • Substrate Addition: Dissolve the pyrazole substrate (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[14]

  • Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a temperature between 60-120 °C (substrate dependent) for 2-6 hours.[16]

  • Monitoring: Monitor the reaction by TLC. A small aliquot can be carefully quenched with aqueous NaHCO₃, extracted with EtOAc, and spotted on a plate.[14]

  • Work-up (CAUTION: HIGHLY EXOTHERMIC): Cool the reaction mixture back to room temperature. Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Hydrolysis & Neutralization: The intermediate iminium salt will hydrolyze. Neutralize the acidic solution by the slow, portion-wise addition of a base, such as solid NaHCO₃ or a saturated aqueous solution, until the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous mixture with DCM or EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Modern Approaches: Direct C-H Functionalization

While classical electrophilic substitutions are robust, modern synthetic chemistry increasingly favors direct C–H functionalization. These methods avoid the need for pre-functionalized starting materials, offering a more streamlined and atom-economical route to complex molecules.[18][19]

Transition-metal catalysis (using metals like Palladium, Rhodium, Iridium, or Gold) has been pivotal in this area.[20] These reactions enable the formation of new C-C and C-heteroatom bonds directly at the C4 position. For example, Pd(OAc)₂-catalyzed oxidative alkenylation can install various acrylate, acrylamide, and styrene groups at the C4 position.[21]

While a detailed protocol is beyond the scope of this introductory guide due to the complexity and substrate-specificity of catalyst systems, researchers are encouraged to explore this rapidly evolving field. Key advantages include:

  • High Atom Economy: Reduces waste by avoiding protecting groups and pre-functionalization steps.

  • Novel Reactivity: Enables the formation of bonds not accessible through classical methods.

  • Late-Stage Functionalization: Allows for the modification of complex molecules at a late stage in a synthetic sequence, which is highly valuable in drug discovery.

Summary and Outlook

The C4 position of the pyrazole ring is a prime target for chemical modification due to its inherent electronic properties. Mastery of classical methods like halogenation and Vilsmeier-Haack formylation provides a robust foundation for any synthetic chemist. These protocols deliver key intermediates that can be further elaborated into complex target molecules. Concurrently, the advent of transition-metal-catalyzed C-H functionalization is revolutionizing the field, offering more direct and efficient pathways.[20][22] For professionals in drug development, a thorough understanding of these diverse strategies is essential for the rapid and innovative synthesis of novel pyrazole-based therapeutics.

References

  • Han, S. J., Kim, H. T., & Joo, J. M. (n.d.). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry.
  • Kang, E., Kim, H. T., & Joo, J. M. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, (32), 6192-6210.
  • (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • (n.d.). Synthesis of 4-Iodopyrazole. Benchchem.
  • (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Scribd.
  • (n.d.). Pyrazole. Unknown Source.
  • (n.d.).
  • Kang, E., Kim, H. T., & Joo, J. M. (2020, July 20). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
  • (n.d.). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
  • (n.d.). Iodine-substituted pyrazole compound and novel synthesis method thereof.
  • (2017, November 26).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5).
  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • (2025, August 10). Synthesis of 4-iodopyrazoles: A Brief Review.
  • (2021, December 10). Transition-Metal-Catalyzed Divergent C–H Functionalization of Five-Membered Heteroarenes.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI.
  • (n.d.). Application Notes and Protocols for the Functionalization of the C4 Position of the Pyrazole Ring. Benchchem.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl.
  • (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery. Life Chemicals.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PubMed Central.
  • (2021, August 18). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. MDPI.

Sources

Troubleshooting & Optimization

Side product formation in the synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic procedure. The primary focus is on understanding and mitigating the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most widely employed method is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as 5-methyl-1-phenyl-1H-pyrazole, with high regioselectivity at the C4 position.[1][3] The process involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][4]

Q2: What are the primary safety concerns I should be aware of?

The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is moisture-sensitive. It is imperative to perform the reaction in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The aqueous work-up, which involves quenching the reaction with ice or a basic solution, is highly exothermic and must be conducted slowly and with extreme caution.[1]

Q3: My reaction isn't working. What are the most common reasons for failure or low yield?

Low or no yield can typically be attributed to a few key factors:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Using wet DMF, inadequately dried glassware, or exposing the reaction to atmospheric moisture can decompose the reagent, halting the reaction.[1]

  • Insufficient Reagent Stoichiometry: Some substrates may require an excess of the Vilsmeier reagent to drive the reaction to completion. Reports have shown that increasing the equivalents of POCl₃ can significantly improve yields.[3]

  • Low Reaction Temperature or Insufficient Time: While the reagent is prepared at 0-5 °C, the formylation step may require heating to proceed at a reasonable rate.[1][3] Reaction progress should always be monitored by Thin-Layer Chromatography (TLC).[1]

  • Improper Work-up: The iminium salt intermediate must be hydrolyzed to the final aldehyde product. This is typically achieved by quenching the reaction mixture in ice water or a mild base.[2][5] If the pH is not controlled, or if the product has some water solubility, losses can occur during extraction.[1]

Troubleshooting Guide: Side Product Formation

This section addresses specific problems related to impurities and side product formation during the synthesis.

Problem: My TLC shows a major spot, but my final NMR indicates the presence of significant impurities after work-up. What could they be?

Answer: This is a common issue that often points to side reactions occurring in parallel to the main formylation or during the work-up procedure. Here are the most likely culprits:

  • Unreacted Starting Material: The most straightforward impurity is the starting pyrazole. This indicates an incomplete reaction.

    • Cause: Insufficient reaction time, low temperature, or degraded Vilsmeier reagent.

    • Solution: Monitor the reaction closely using TLC until the starting material spot is consumed.[1] Consider increasing the reaction temperature or adding more equivalents of the Vilsmeier reagent.

  • Diformylation or Dimerization Products: Although formylation is regioselective for the C4 position, aggressive reaction conditions (high temperature, large excess of reagent) can sometimes lead to diformylation or other complex reactions.

    • Cause: Overly harsh reaction conditions.

    • Solution: Maintain careful control over the reaction temperature. Use a moderate excess of the Vilsmeier reagent (e.g., 1.5-3 equivalents) and add the pyrazole substrate dropwise to the pre-formed reagent at low temperature to maintain control.[1]

  • Chlorinated Side Products: The Vilsmeier-Haack reaction can sometimes lead to chlorination of the heterocyclic ring, especially with activated substrates or pyrazol-5-one starting materials, yielding products like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[6][7]

    • Cause: This is more common when starting from pyrazolone tautomers. The reaction of POCl₃ with the enol form can lead to chlorination at the C5 position.

    • Solution: Ensure you are starting with the correct pyrazole isomer. If starting from a pyrazolone, be aware that this side reaction is highly probable and may even become the main pathway.

  • Hydroxymethylation Side Product: Under prolonged heating in DMF, a small amount of formaldehyde can be generated, which can react with the pyrazole to form a hydroxymethyl derivative.[7]

    • Cause: Extended reaction times at high temperatures.

    • Solution: Avoid unnecessarily long reaction times. Monitor the reaction by TLC and proceed with work-up as soon as the starting material is consumed.

The following diagram illustrates the troubleshooting logic for identifying and resolving these side product issues.

G start Impurity Detected in Product q1 Is starting material present (Check TLC/NMR)? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Is the impurity a chlorinated pyrazole? q1->q2 No sol1 Solution: - Increase reaction time/temp - Use fresh/more reagent - Ensure anhydrous conditions a1_yes->sol1 a2_yes Chlorination Side Reaction q2->a2_yes Yes q3 Are there signs of hydroxymethylation (+14 Da)? q2->q3 No sol2 Solution: - Verify starting material structure (not a pyrazolone) - Modify reaction conditions (lower temp) a2_yes->sol2 a3_yes Hydroxymethylation q3->a3_yes Yes other Other Side Products (e.g., Diformylation) q3->other No sol3 Solution: - Reduce reaction time - Avoid excessive heating a3_yes->sol3 sol_other Solution: - Use milder conditions - Optimize reagent stoichiometry - Purify via chromatography other->sol_other

Caption: Troubleshooting workflow for side product identification.

Mechanistic Insights

Understanding the reaction mechanism is crucial for controlling its outcome. The Vilsmeier-Haack reaction proceeds in two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Formylation and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Pyrazole 5-Methyl-1-Phenyl -1H-Pyrazole Pyrazole->Iminium Electrophilic Attack Product 5-Methyl-1-Phenyl-1H- Pyrazole-4-Carbaldehyde Iminium->Product H2O Aqueous Work-up H2O->Product Hydrolysis

Caption: The two main stages of the Vilsmeier-Haack reaction.

The key is the electrophilic attack of the Vilsmeier reagent on the electron-rich C4 position of the pyrazole ring. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[2][4][5]

Recommended Protocol and Purification

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and substrate purity.

Materials:

  • 5-Methyl-1-Phenyl-1H-Pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0-5 °C using an ice bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the cold DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes. The formation of a solid white salt indicates the reagent has formed.

  • Formylation Reaction:

    • Dissolve 5-Methyl-1-Phenyl-1H-Pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.

    • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

    • After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C.[3]

    • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 4-8 hours).

  • Work-up and Extraction:

    • Cool the reaction mixture back to room temperature.

    • Very slowly and carefully, pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This step is highly exothermic.

    • Once the quench is complete, neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the product with DCM or Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is often a yellow or brown solid/oil. Purification is typically achieved by silica gel column chromatography.

    • Elute with a gradient of Hexane and Ethyl Acetate (e.g., starting from 95:5 and gradually increasing the polarity).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified this compound.

    • If the product is solid, recrystallization from a suitable solvent like ethanol can be performed for further purification.[6]

Impact of Reaction Parameters

The following table summarizes how key experimental variables can influence the reaction outcome.

ParameterConditionEffect on YieldEffect on PurityRationale
Temperature Low (0-25 °C)May be low/slowHighMinimizes side reactions like decomposition and hydroxymethylation.
High (60-80 °C)Generally higherMay decreaseIncreases reaction rate but can promote side product formation if not controlled.[3]
POCl₃ Stoichiometry Low (1.1 eq)May be lowHighInsufficient reagent can lead to incomplete conversion.
High (>2.0 eq)Generally higherMay decreaseDrives the reaction to completion but increases the risk of diformylation or other side reactions.[3][7]
Reaction Time ShortIncomplete reactionHighStarting material will remain as the primary impurity.
LongHighMay decreaseIncreases the chance of forming degradation or hydroxymethylation products.[7]
Solvent Purity AnhydrousOptimalHighPrevents decomposition of the Vilsmeier reagent, ensuring an efficient reaction.[1]
WetVery low/NonePoorVilsmeier reagent is rapidly hydrolyzed by water.[1]

References

  • Vilsmeier-Haack Reaction. Chem-Station Int. Ed. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for superior outcomes. Drawing from established literature and extensive field experience, this resource provides in-depth technical guidance in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - Core Principles & Starting Points

This section addresses fundamental questions regarding the strategic choices made before and during pyrazole synthesis.

Q1: What are the primary synthetic routes to pyrazoles, and how do I choose the most appropriate one?

A1: The selection of a synthetic route is dictated by the availability of starting materials and the desired substitution pattern on the pyrazole ring. The two most classical and versatile methods are:

  • Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (Knorr Pyrazole Synthesis) : This is the most common method, reacting a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.[1][2] The reaction mechanism involves the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.[1][3] This method is robust but can lead to mixtures of regioisomers if an unsymmetrical dicarbonyl is used with a substituted hydrazine.[4]

  • [3+2] Cycloaddition Reactions : This approach involves the reaction of a 1,3-dipole, such as a diazo compound or nitrilimine, with a dipolarophile containing a carbon-carbon double or triple bond.[2][5][6] This method offers excellent control over regioselectivity, particularly when using terminal alkynes.[6]

Your choice depends on precursor availability. If you have access to a specific 1,3-diketone, the Knorr synthesis is often the most direct route. If you are building the molecule from smaller fragments and require high regioselectivity, a [3+2] cycloaddition might be more suitable.

Q2: How critical is the choice of catalyst, and what are my options?

A2: Catalyst choice is paramount for reaction efficiency, impacting reaction time, temperature, and yield.[7][8] While many pyrazole syntheses can proceed with simple acid or base catalysis, modern methods employ a range of catalysts for improved performance.

  • Acid Catalysts : Simple acids like acetic acid or hydrochloric acid are often used in the Knorr synthesis to facilitate the dehydration step.[1][5]

  • Lewis Acids : Catalysts like zinc triflate (Zn(OTf)₂) or silver triflate (AgOTf) can activate the starting materials, enabling reactions at milder conditions, such as room temperature, and often with high regioselectivity.[5][8]

  • Heterogeneous Catalysts : Solid-supported catalysts like nano-ZnO or Amberlyst-70 offer significant advantages, including excellent yields (up to 95%), shorter reaction times, and simplified work-up procedures due to easy catalyst recovery.[5][8]

  • Green Catalysts : For environmentally friendly approaches, options like lithium perchlorate or even catalyst-free conditions under microwave irradiation are being explored.[8][9]

The "best" catalyst is application-specific. For large-scale synthesis, a reusable heterogeneous catalyst might be the most cost-effective. For delicate substrates requiring mild conditions, a silver or zinc-based Lewis acid could be optimal.[7][8]

Q3: What role does the solvent play in pyrazole synthesis?

A3: The solvent not only dissolves the reactants but also significantly influences reaction rates and even regioselectivity.

  • Protic Solvents : Ethanol is a traditional solvent for the Knorr synthesis, but reactions can be slow.[5][7]

  • Aprotic Polar Solvents : Dipolar aprotic solvents like DMF, NMP, or DMAc can accelerate the reaction, particularly the dehydration steps, leading to higher yields at ambient temperatures.[5]

  • Green Solvents : In line with sustainable chemistry principles, water, ethylene glycol, or polyethylene glycol (PEG-400) are excellent eco-friendly alternatives.[5][10] Some reactions can even be performed under solvent-free conditions, which often leads to faster reaction rates and reduced waste.[11][12]

When optimizing, consider moving from traditional protic solvents to aprotic polar or green solvents to potentially improve yields and reaction times.[5]

Section 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides a structured approach to diagnosing and solving problems encountered during pyrazole synthesis.

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding, or the yield is disappointingly low. What are the likely causes and how can I fix it?

A: Low yield is a multifaceted problem. A systematic approach is required to identify the root cause.

Troubleshooting Workflow: Low Yield

Caption: Decision tree for troubleshooting low pyrazole yield.

  • Causality 1: Reagent Quality. Hydrazine, particularly phenylhydrazine, can decompose over time, leading to colored impurities and reduced reactivity.[4] Solution: Always use freshly distilled or high-purity hydrazine. Verify the purity of your 1,3-dicarbonyl starting material.

  • Causality 2: Ineffective Catalyst. Many pyrazole syntheses that appear to be catalyst-free are, in fact, catalyzed by acidic or basic impurities. If the reaction is sluggish, a catalyst is likely needed.[8] Solution: Introduce a catalyst. For a Knorr synthesis, start with a catalytic amount of acetic acid. For more advanced syntheses, consider a Lewis acid like AgOTf (1 mol%) or a heterogeneous catalyst like nano-ZnO.[5][7][8]

  • Causality 3: Suboptimal Temperature. Reaction kinetics are highly temperature-dependent. Room temperature may be insufficient for less reactive substrates. Solution: Gradually increase the reaction temperature. For instance, raising the temperature to 60 °C has been shown to improve yields in some silver-catalyzed reactions.[8][13] However, be aware that excessively high temperatures can lead to side reactions and decomposition.[4][13] Monitor the reaction by TLC to find the optimal balance.

  • Causality 4: Inappropriate Solvent. As discussed, the solvent can dramatically affect reaction speed. Solution: If using ethanol, consider switching to an aprotic polar solvent like N,N-dimethylacetamide (DMAc), which can accelerate the dehydration steps and improve yields, even at room temperature.[5][8]

Issue 2: Formation of Regioisomers

Q: My reaction produces a mixture of two isomeric pyrazoles that are difficult to separate. How can I improve the regioselectivity?

A: The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyls. The outcome is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first.

Strategies for Controlling Regioselectivity:

StrategyPrincipleExample ImplementationReference
Solvent Choice Aprotic dipolar solvents can favor one reaction pathway over another.Switching from ethanol to an amide solvent like DMF or DMAc can significantly improve regioselectivity.[5]
Use of β-Enaminones Using a β-enaminone as a surrogate for a 1,3-dicarbonyl can provide better regiocontrol by directing the initial nucleophilic attack.Synthesize the β-enaminone intermediate separately before reacting with hydrazine.[4]
Lewis Acid Catalysis A Lewis acid can coordinate to one of the carbonyl groups, making it more electrophilic and directing the initial attack of the hydrazine.Employing a catalyst like BF₃ can help steer the reaction towards a single regioisomer.[4]
Temperature Control In some systems, the product distribution is under thermodynamic or kinetic control, which can be influenced by temperature.Running the reaction at a lower temperature may favor the kinetically preferred product.[14][15]
Issue 3: Reaction Mixture Turns Dark or Forms a Tar

Q: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance instead of a clean product. What is happening?

A: Darkening and tar formation are usually signs of decomposition or unwanted side reactions.

  • Potential Cause 1: Decomposition of Starting Materials. As mentioned, hydrazines can be unstable. High temperatures can accelerate their decomposition.[4] Solution: Use high-purity reagents and consider running the reaction at a lower temperature.

  • Potential Cause 2: Air Oxidation. Some reaction intermediates or the final pyrazole products can be sensitive to air, leading to oxidative polymerization.[4] Solution: Perform the reaction under an inert atmosphere of nitrogen or argon.

  • Potential Cause 3: Uncontrolled Side Reactions. At elevated temperatures, numerous side reactions can occur, leading to polymeric materials.[4] Solution: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Once the starting material is consumed, stop the reaction immediately to prevent subsequent degradation of the product.

Issue 4: Difficulty in Product Purification

Q: I've successfully formed my pyrazole product, but I'm struggling to purify it. What are the best practices?

A: Purification challenges are common, often due to residual reagents, byproducts, or the physical properties of the pyrazole itself.

Purification Troubleshooting:

Purification ChallengeRecommended SolutionCausality & Explanation
Removing Hydrazine/Salts Wash the organic extract with a dilute acid solution (e.g., 1M HCl) during work-up.Unreacted hydrazine is basic and will be protonated by the acid, moving it into the aqueous layer for easy removal.[4]
Separating Regioisomers Careful column chromatography is the primary method. Fractional crystallization can also be effective if solubilities differ.Regioisomers often have very similar polarities, making separation difficult. High-resolution chromatography may be necessary.[4][16]
Basic Product Streaks on Silica Deactivate the silica gel by preparing the slurry with a small amount of triethylamine (e.g., 1% in the eluent).The acidic nature of standard silica gel can interact strongly with basic pyrazoles, causing poor separation. Deactivation neutralizes the acidic sites.[4][17]
Product is an Oil/Low-Melting Solid Try trituration with a non-polar solvent (e.g., hexane) to induce crystallization. If that fails, column chromatography is necessary.Some pyrazoles are not crystalline at room temperature. Trituration can sometimes force solidification from a viscous oil.[4]
Finding a Recrystallization Solvent Common solvent systems include ethanol/water, ethyl acetate/hexanes, and isopropanol.[4][17]The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis using Acid Catalysis

This protocol describes a standard method for synthesizing a 1,3,5-substituted pyrazole from a 1,3-diketone and a substituted hydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Reagent Addition: Add the substituted hydrazine (1.0-1.1 eq) to the solution. Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure pyrazole.

Workflow Diagram: Knorr Synthesis

Knorr_Synthesis A 1. Dissolve 1,3-Diketone in Ethanol B 2. Add Hydrazine & Catalytic Acetic Acid A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool & Concentrate C->D E 5. Aqueous Work-up (EtOAc/H2O) D->E F 6. Dry & Evaporate E->F G 7. Purify (Chromatography/Recrystallization) F->G H Pure Pyrazole G->H

Caption: Step-by-step workflow for a typical Knorr pyrazole synthesis.

References

  • A Comparative Guide to Catalysts for Pyrazole Synthesis. (2025). Benchchem.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Belkacem, et al. (n.d.).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). NIH.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.).
  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Various Authors. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. (n.d.).
  • Preventing degradation of pyrazole compounds during synthesis. (2025). Benchchem.
  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010). Journal of the Brazilian Chemical Society.
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). PMC - NIH.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
  • review of pyrazole compounds' production, use, and pharmacological activity. (2024). Community Practitioner.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.

Sources

Overcoming low reactivity of substituted acetophenones in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting, practical solutions, and foundational knowledge for overcoming the common challenge of low reactivity encountered with substituted acetophenones in pyrazole synthesis.

Introduction: The Challenge of Unreactive Acetophenones

The synthesis of pyrazoles, a critical scaffold in medicinal chemistry, often begins with the condensation of a β-dicarbonyl compound or its equivalent with hydrazine.[1] When using substituted acetophenones as precursors, the reactivity of the carbonyl group is paramount. However, substituents on the aromatic ring can significantly modulate this reactivity through electronic and steric effects, often leading to sluggish or failed reactions.[2]

Electron-donating groups (EDGs) such as methoxy (-OCH₃) or alkyl groups decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by hydrazine.[3][4] Conversely, while strong electron-withdrawing groups (EWGs) like nitro (-NO₂) can activate the carbonyl group, they may deactivate the subsequent cyclization step. This guide provides actionable strategies to diagnose and resolve these issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.

Issue 1: My reaction shows very low or no conversion of the starting acetophenone.
  • Plausible Cause A: Insufficient Electrophilicity of the Carbonyl Carbon. This is the most common issue, particularly with acetophenones bearing electron-donating groups (e.g., 4-methoxyacetophenone, 4-methylacetophenone) in the para or ortho positions. These groups push electron density into the ring and onto the carbonyl, reducing its positive character and making it a poor electrophile for the hydrazine nucleophile.[3][4]

  • Solution: Implement Acid Catalysis. The addition of a catalytic amount of acid is a standard and highly effective method to enhance carbonyl reactivity.[5][6]

    • Mechanism of Action: The acid protonates the carbonyl oxygen, creating a resonance-stabilized carbocation. This dramatically increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by hydrazine.[6]

    • Recommended Catalysts: Glacial acetic acid, hydrochloric acid (HCl), or p-toluenesulfonic acid (PTSA) are excellent choices.[5][7]

    • Protocol Insight: Start with a small amount (e.g., 5-10 mol%) of the catalyst. In many cases, using glacial acetic acid as both a catalyst and a solvent component can be highly effective.[7]

  • Plausible Cause B: Steric Hindrance. Bulky substituents near the carbonyl group can physically block the approach of the hydrazine nucleophile, increasing the activation energy of the reaction.

  • Solution: Increase Reaction Energy.

    • Thermal Conditions: Increase the reaction temperature and prolong the reaction time. Refluxing in a higher-boiling solvent like ethanol or acetic acid is a common strategy.[5][7]

    • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is a superior alternative.[8][9][10] Microwaves provide rapid, uniform heating that can dramatically accelerate reaction rates, often reducing reaction times from many hours to mere minutes and significantly improving yields.[10][11]

Issue 2: My TLC/LC-MS shows the formation of the hydrazone intermediate, but it does not convert to the final pyrazole product.
  • Plausible Cause: The Intramolecular Cyclization Step is Rate-Limiting. After the initial formation of the hydrazone, the reaction requires an intramolecular nucleophilic attack from the second nitrogen atom onto the carbon of the enamine tautomer, followed by elimination to form the aromatic pyrazole ring. This step can be slow if the intermediate is particularly stable or if the subsequent proton transfers and elimination are not favorable.

  • Solution A: Adjust pH (Introduce Base if Reaction is Acid-Catalyzed). If you are running the reaction under acidic conditions to form the hydrazone, the cyclization step can sometimes be inhibited. After confirming hydrazone formation, careful addition of a base can facilitate the final cyclization and aromatization.

  • Solution B: Switch to a Two-Step, One-Pot Procedure. An alternative strategy involves first forming an enaminone intermediate from the acetophenone. This intermediate is often more reactive towards hydrazine. A highly efficient method involves reacting the acetophenone with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone, which then readily cyclizes with hydrazine to yield the pyrazole.[4] This approach is particularly effective for unreactive acetophenones and is amenable to flow chemistry setups.[4]

Issue 3: The reaction is messy, with multiple side products and a low yield of the desired pyrazole.
  • Plausible Cause: Competing Reaction Pathways or Degradation. High temperatures over long periods can lead to side reactions or degradation of starting materials and products. The initial condensation product, a chalcone (if an aldehyde is also used), can undergo various other reactions.[12][13][14]

  • Solution: Employ Microwave-Assisted Synthesis (MAOS). This is a recurring theme for a reason. The ability of microwave synthesis to complete reactions in minutes instead of hours minimizes the time available for side reactions to occur.[10] Many studies report not only a dramatic increase in yield but also a significant improvement in product purity when switching from conventional heating to microwave irradiation.[8][9][11]

Frequently Asked Questions (FAQs)

Q1: How do different substituents on the acetophenone ring affect reactivity? A: Substituents have a profound electronic effect.

  • Electron-Donating Groups (EDGs) like -OCH₃, -CH₃, -NR₂ decrease the reactivity of the carbonyl group toward nucleophilic attack.[4] Acetophenones with these groups, especially in the para-position, are often the most challenging substrates.[4]

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, -CF₃, Halogens increase the electrophilicity of the carbonyl carbon, making the initial attack by hydrazine faster.[2][3] While this is beneficial for the first step, very strong EWGs can sometimes complicate the subsequent cyclization.

Q2: What are the main advantages of using microwave synthesis for this reaction? A: The primary advantages are speed, efficiency, and often, improved yields.

  • Drastic Reduction in Reaction Time: Reactions that take 12-16 hours with conventional reflux can often be completed in 4-7 minutes under microwave irradiation.[10]

  • Higher Yields: The rapid and efficient energy transfer often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[10][11]

  • Green Chemistry: MAOS often allows for solvent-free conditions, reducing waste and environmental impact.[9][11]

Q3: Can I use a different precursor instead of the acetophenone directly? A: Yes. A very common and effective strategy is to first synthesize a chalcone. This is done via a Claisen-Schmidt condensation between your substituted acetophenone and an appropriate aldehyde.[5][12][13] This newly formed α,β-unsaturated carbonyl system (the chalcone) is then reacted with hydrazine in a subsequent step to form the pyrazole (often technically a pyrazoline that is then oxidized).[1][7] This two-step approach can be more reliable for difficult substrates.

Visualizing the Process

Troubleshooting Workflow

This decision tree illustrates a logical workflow for diagnosing and solving common issues during pyrazole synthesis from substituted acetophenones.

G start Start Synthesis check_conversion Low or No Conversion? start->check_conversion check_intermediate Hydrazone Formed, No Pyrazole? check_conversion->check_intermediate No add_acid Action: Add Acid Catalyst (HCl, Acetic Acid) check_conversion->add_acid Yes messy_reaction Messy Reaction / Low Yield? check_intermediate->messy_reaction No two_step Action: Use Two-Step Method (e.g., via Enaminone) check_intermediate->two_step Yes success Successful Synthesis messy_reaction->success No use_microwave Action: Switch to Microwave Synthesis messy_reaction->use_microwave Yes increase_energy Action: Increase Temp / Time OR Use Microwave add_acid->increase_energy Still Low increase_energy->two_step Still Low use_microwave->success two_step->success

A decision tree for troubleshooting pyrazole synthesis.

General Reaction Mechanism

This diagram outlines the fundamental acid-catalyzed reaction pathway from a substituted acetophenone and hydrazine to the final pyrazole product.

ReactionMechanism Acetophenone Substituted Acetophenone ProtonatedKetone Protonated Carbonyl (Enhanced Electrophilicity) Acetophenone->ProtonatedKetone + H⁺ (Catalyst) Hydrazine Hydrazine Hydrazone Hydrazone Intermediate ProtonatedKetone->Hydrazone + Hydrazine - H₂O Pyrazole Substituted Pyrazole Hydrazone->Pyrazole Intramolecular Cyclization & Aromatization

Acid-catalyzed pyrazole synthesis mechanism.

Featured Protocols & Data

Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazoles

This protocol is adapted from methodologies that highlight the efficiency of microwave irradiation for overcoming low reactivity.[8][10]

  • Reagent Preparation: In a 10 mL microwave reaction vial, combine the substituted acetophenone (1.0 mmol), hydrazine hydrate or a substituted hydrazine (1.2 mmol), and a catalytic amount of glacial acetic acid (0.2 mL).

  • Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 120-140°C for 5-15 minutes. Power settings should be adjusted to maintain the target temperature (e.g., 150-300W).[8]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Comparative Data: Conventional vs. Microwave Synthesis

The following table summarizes typical differences in outcomes between conventional heating and microwave-assisted methods for pyrazole synthesis, demonstrating the clear advantages of the latter.

ParameterConventional Method (Reflux)Microwave-Assisted MethodAdvantage of Microwave
Reaction Time 10 - 16 hours[10]4 - 10 minutes[10]>95% time reduction
Typical Yield 35 - 50%[10]75 - 95%[10][11]Significant yield increase
Energy Input Prolonged, inefficient heatingShort bursts of targeted energyHigher energy efficiency
Product Purity Often requires extensive purificationGenerally cleaner reaction profileReduced purification effort
References
  • MICROWAVE ASSISTED SYNTHESIS & QSAR STUDY OF SOME NOVEL PYRAZOLYL THIAZINE DERIVATIVES. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (n.d.). OJS UMMADA. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

  • Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. (2008). PubMed. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (n.d.). RJPT. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. (2021). Akademi Sains Malaysia. [Link]

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). MDPI. [Link]

  • Microwave Assisted Synthesis and Anti- inflammatory Activity of Substituted Pyrazole Derivatives. (n.d.). Medical Journals House. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). SlideShare. [Link]

  • SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (2023). ResearchGate. [Link]

  • The aldol condensation of acetophenone with acetone. (n.d.). ResearchGate. [Link]

  • ELECTROPHILIC SUBSTITUTION OF BENZENES WITH STRONG ELECTRON-WITHDRAWING GROUPS IN SUPER ACID MEDIA. FRIEDEL-CRAFTS ALKYLATION OF ACETOPHENONE. (n.d.). Chemistry Letters | Oxford Academic. [Link]

  • Aldehydes, Ketones & Carboxylic Acids 04. (2025). Filo. [Link]

  • (ii) Benzaldehyde, p-Tolualdehyde, p-Nitrobenzaldehyde, Acetophenone. (2025). Filo. [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). [Source not further specified]. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (2015). RWTH Publications. [Link]

Sources

Preventing N-alkylation side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-SM-2026-01-11-PYR

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazole synthesis protocols, with a specific focus on preventing and controlling N-alkylation side reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N-alkylated regioisomers in my pyrazole synthesis?

A1: The formation of regioisomeric mixtures during the N-alkylation of unsymmetrical pyrazoles is a common challenge. This arises from the fact that the two nitrogen atoms in the pyrazole ring have similar reactivity, making it difficult to control the site of alkylation.[1][2][3] The final product ratio is often influenced by a combination of steric and electronic factors of both the pyrazole substrate and the alkylating agent, as well as the reaction conditions.[4][5]

Q2: What is the underlying mechanism of N-alkylation in pyrazole synthesis?

A2: N-alkylation of pyrazoles typically proceeds via a nucleophilic attack of one of the ring nitrogen atoms on an electrophilic carbon of the alkylating agent. In many classical methods, such as the Knorr pyrazole synthesis, the reaction involves the condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound.[6][7][8][9] If a substituted hydrazine is used, the initial condensation can occur at either carbonyl group, leading to two potential intermediates that can then cyclize to form different regioisomers.[8][10] The reaction is often acid-catalyzed, which protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.[8][11]

Q3: How do reaction conditions influence the regioselectivity of N-alkylation?

A3: Reaction conditions play a crucial role in directing the outcome of pyrazole N-alkylation. Key factors include:

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in certain pyrazole formations.[12]

  • Base: The nature of the base used can control the regioselectivity. For example, using sodium hydride instead of potassium carbonate has been found to prevent the formation of regioisomeric products in the alkylation of certain trifluoromethylated pyrazoles.[13]

  • Catalyst: The use of specific catalysts can direct the alkylation to a particular nitrogen. For example, Brønsted acid catalysts have been used with trichloroacetimidate electrophiles for N-alkylation.[4][5] In some cases, catalyst-free conditions in green solvents like water/ethanol have been employed to achieve high regioselectivity.[6]

  • Temperature: Reaction temperature can also influence the product distribution, although its effect is often intertwined with other parameters.

Troubleshooting Guide

Problem 1: Poor Regioselectivity in Knorr Pyrazole Synthesis

Symptoms: You are performing a Knorr pyrazole synthesis with a substituted hydrazine and a 1,3-dicarbonyl compound, and obtaining a difficult-to-separate mixture of the two possible N-substituted pyrazole isomers.

Root Cause Analysis: The traditional Knorr synthesis often yields regioisomeric mixtures because the two carbonyl groups of the 1,3-dicarbonyl compound can react with the substituted hydrazine at comparable rates.[14]

Solutions:

  • Modify the 1,3-Dicarbonyl Compound: Introduce significant steric or electronic differences between the two carbonyl groups to favor the reaction at one site.

  • Alternative Synthesis Protocol: Consider a stepwise approach where the hydrazine first reacts with one carbonyl group under controlled conditions before cyclization.

  • Employ a Regioselective Method: Explore modern synthetic methods that offer better regiocontrol, such as those utilizing nitroolefins and N-arylhydrazones, which can achieve excellent regioselectivity.[14]

Problem 2: Uncontrolled N-Alkylation with Alkyl Halides

Symptoms: Direct alkylation of a pre-formed unsymmetrical pyrazole with an alkyl halide in the presence of a base results in a nearly 1:1 mixture of the N1 and N2 alkylated products.

Root Cause Analysis: The two nitrogen atoms of the pyrazole ring exhibit similar nucleophilicity, leading to a lack of selectivity in the alkylation reaction with simple alkyl halides.[1][2]

Solutions:

  • Utilize Sterically Bulky Alkylating Agents: Employing sterically demanding alkylating agents can significantly improve selectivity by favoring alkylation at the less hindered nitrogen atom.[2] For example, α-halomethylsilanes with bulky substituents have been shown to achieve high N1-selectivity.[2]

  • Protecting Group Strategy: Introduce a protecting group on one of the nitrogen atoms to direct the alkylation to the other. The protecting group can then be removed. The (2-trimethylsilylethoxy)methyl (SEM) group is one such example that allows for regioselective introduction of an amine substituent.[15]

  • Enzymatic Alkylation: For highly selective alkylations, consider using engineered enzymes. A two-enzyme cascade system has been developed for the catalyst-controlled alkylation of pyrazoles with high regioselectivity.[1]

Advanced Protocols & Methodologies

Protocol 1: Regioselective N-Methylation using a Masked Methylating Reagent

This protocol describes a highly selective N-methylation of pyrazoles using a sterically bulky α-halomethylsilane as a masked methylating reagent, followed by protodesilylation.[2]

Experimental Workflow:

Caption: Workflow for selective N1-methylation of pyrazoles.

Key Considerations:

  • The choice of α-halomethylsilane influences the selectivity; bulkier silanes provide higher N1 selectivity.[2]

  • The reaction progress can be monitored by techniques like NMR or LC-MS.

Protocol 2: Solvent-Directed Regioselective Pyrazole Formation

This protocol utilizes fluorinated alcohols to improve the regioselectivity of pyrazole formation from a β-ketoester and a substituted hydrazine.[12]

Experimental Workflow:

Protocol_2 A Combine β-ketoester and substituted hydrazine B Add fluorinated alcohol solvent (TFE or HFIP) A->B Solvent Choice is Critical C Reflux the reaction mixture B->C Thermal Energy Input D Monitor reaction completion (e.g., by TLC) C->D Reaction Monitoring E Isolate the desired pyrazole regioisomer D->E Purification

Caption: Solvent-controlled regioselective pyrazole synthesis.

Comparative Data:

SolventRegioisomeric Ratio (Desired:Undesired)Reference
EthanolLow to no selectivity[12]
TFESignificantly improved selectivity[12]
HFIPDramatically increased selectivity[12]

Advanced Strategies for Regiocontrol

Protecting Groups

The use of protecting groups is a classic and effective strategy to achieve regioselective N-alkylation. A protecting group can be selectively introduced at one nitrogen atom, leaving the other free for alkylation. Subsequent deprotection yields the desired N-alkylated pyrazole.[15][16]

A notable example is the use of the tetrahydropyranyl (THP) group, which can be introduced under green, solvent- and catalyst-free conditions.[16][17]

Strategic Atom Replacement

A novel conceptual approach involves the synthesis of N-alkyl pyrazoles from isothiazoles. This "strategic atom replacement" effectively swaps the isothiazole sulfur atom with a nitrogen atom and its corresponding alkyl group, offering a solution to the challenge of regiocontrol.[3]

Directed Metalation

Successive regioselective metalations using specific reagents like TMPMgCl·LiCl can be employed for the full functionalization of the pyrazole ring, providing a high degree of control over the substitution pattern.[18]

References

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • Knorr Pyrazole Synthesis.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.
  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
  • Strategic atom replacement enables regiocontrol in pyrazole alkylation.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Knorr Pyrazole Synthesis (M. Pharm). SlideShare.
  • N-alkylation method of pyrazole.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Pyrrole synthesis. Organic Chemistry Portal.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Royal Society of Chemistry.
  • Paal–Knorr synthesis. Wikipedia.
  • Paal–Knorr pyrrole synthesis.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.

Sources

Technical Support Center: Troubleshooting Incomplete Cyclization in Pyrazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with pyrazole formation, specifically incomplete cyclization. Instead of a generic protocol, this resource offers a dynamic question-and-answer format to address the nuanced issues that can arise during synthesis, providing expert insights into the causality behind experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My pyrazole synthesis has stalled, and I'm isolating a significant amount of a non-cyclized intermediate. What is the likely structure of this intermediate, and what are the primary causes?

Answer:

In the common Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, the most frequently isolated non-cyclized intermediate is a hydrazone or a related hemiaminal/enamine species.[1][2] The reaction proceeds through the initial formation of an imine (hydrazone) at one of the carbonyl groups, followed by an intramolecular attack of the second nitrogen atom onto the remaining carbonyl, leading to cyclization and subsequent dehydration to form the aromatic pyrazole ring.[3]

If the reaction stalls, it is often due to the stability of the initial hydrazone intermediate or a high energy barrier for the subsequent cyclization step. Several factors can contribute to this:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the intramolecular cyclization step.[4]

  • Electronic Effects: Electron-withdrawing groups on the hydrazine can reduce the nucleophilicity of the attacking nitrogen, slowing down or preventing the ring-closing step.[5]

  • Inadequate Catalysis: The cyclization step is often acid-catalyzed.[1] Insufficient acid or the use of an inappropriate catalyst may not be enough to activate the second carbonyl group for nucleophilic attack.[6]

  • Reaction Temperature: The cyclization and dehydration steps often require higher temperatures than the initial hydrazone formation.[7] Insufficient heat can lead to the accumulation of the intermediate.

Question 2: I'm observing incomplete cyclization. How do I choose the right reaction conditions (solvent, temperature, catalyst) to drive the reaction to completion?

Answer:

Optimizing reaction conditions is critical for ensuring complete cyclization. Here’s a breakdown of key parameters and how to adjust them:

Catalyst Selection:

Most Knorr-type pyrazole syntheses benefit from acid catalysis to protonate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the second hydrazine nitrogen.[3]

  • Protic Acids: Glacial acetic acid is a commonly used and effective catalyst.[8] Other options include mineral acids like HCl or H₂SO₄, though these can sometimes lead to side reactions or degradation if not used judiciously.[9]

  • Lewis Acids: In some cases, Lewis acids such as nano-ZnO, copper triflate, or lithium perchlorate have been shown to be highly effective, sometimes offering better yields and shorter reaction times.[4][6][10]

Solvent Choice:

The choice of solvent can significantly impact reaction rates and yields.

  • Protic Solvents: Ethanol, propanol, and acetic acid are common choices that can facilitate proton transfer.[8][10]

  • Aprotic Polar Solvents: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, particularly for less reactive substrates, as they can help to solubilize reactants and intermediates.[11][12] Some studies have shown that conducting the reaction in DMSO can improve regioselectivity.[10]

  • Solvent-Free and Microwave Conditions: For some substrates, solvent-free reactions or microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[6][13]

Temperature Optimization:

Temperature plays a crucial role in overcoming the activation energy for the cyclization and dehydration steps.

  • Initial Condensation: The formation of the hydrazone intermediate can often occur at room temperature.[6]

  • Cyclization and Dehydration: Refluxing the reaction mixture is a common strategy to ensure the reaction goes to completion.[8] A systematic approach would be to start at a moderate temperature (e.g., 60-80 °C) and gradually increase it if TLC or LC-MS analysis shows a stall at the intermediate stage.[7]

Data Summary: Impact of Reaction Conditions on Pyrazole Yield

ParameterConditionExpected Outcome on CyclizationKey Considerations
Catalyst No CatalystIncomplete or no reactionMost syntheses require a catalyst to proceed efficiently.[6]
Acetic AcidGenerally effective for a wide range of substrates.A common starting point for optimization.[8]
Stronger Mineral Acids (HCl, H₂SO₄)Can be effective but may cause degradation.Use with caution, especially with sensitive functional groups.[9]
Lewis Acids (e.g., ZnO, Cu(OTf)₂)Can offer high yields and shorter reaction times.May require anhydrous conditions.[4][10]
Solvent Ethanol/PropanolGood general-purpose protic solvents.Facilitates proton transfer.[8][10]
DMF/DMSOCan improve solubility and reaction rates for difficult substrates.Higher boiling points allow for higher reaction temperatures.[11][12]
Temperature Room TemperatureOften sufficient for initial hydrazone formation.May not be enough for complete cyclization.[6]
RefluxDrives the reaction towards the final pyrazole product.Necessary for the dehydration step.[8]
Question 3: My 1,3-dicarbonyl is unsymmetrical, and I'm getting a mixture of regioisomers along with my uncyclized starting material. How can I improve regioselectivity and drive the reaction to completion?

Answer:

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons.[14] The regiochemical outcome is influenced by both steric and electronic factors.

Strategies to Improve Regioselectivity and Yield:

  • Exploit Electronic Differences: The more electrophilic carbonyl group will typically react faster. For example, in a β-ketoester, the ketone is generally more reactive than the ester carbonyl towards the initial condensation.[8]

  • Steric Control: The less sterically hindered carbonyl group is more accessible to the incoming hydrazine.

  • pH Control: The pH of the reaction medium can influence which carbonyl is preferentially protonated and thus activated. Careful adjustment of the amount and type of acid catalyst can sometimes favor one regioisomer over the other.

  • Use of Pre-formed Enaminones: An effective strategy to control regioselectivity is to first synthesize an enaminone from the 1,3-dicarbonyl. The enaminone then has a defined point of attack for the hydrazine, leading to a single regioisomer.[13][15]

  • Temperature and Solvent Effects: Some studies have shown that lower temperatures and specific solvents like N,N-dimethylacetamide can enhance regioselectivity.[10]

Experimental Protocol: Regioselective Pyrazole Synthesis via an Enaminone Intermediate

This two-step protocol can significantly improve regioselectivity.

Step 1: Synthesis of the Enaminone

  • To a solution of the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in toluene, add a secondary amine (e.g., dimethylamine, 1.2 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed.

  • Monitor the reaction by TLC until the starting dicarbonyl is consumed.

  • Remove the solvent under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.

Step 2: Cyclization with Hydrazine

  • Dissolve the crude enaminone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired hydrazine (1.1 eq).

  • Add a catalytic amount of acetic acid if not already used as the solvent.

  • Heat the reaction mixture to reflux and monitor by TLC for the formation of the pyrazole product.

  • Upon completion, cool the reaction mixture and isolate the product by crystallization or column chromatography.

Question 4: I've tried optimizing the reaction conditions, but the cyclization is still incomplete. What analytical techniques can I use to identify the intermediate and potential side products?

Answer:

A thorough analysis of the reaction mixture is crucial for effective troubleshooting.

  • Thin Layer Chromatography (TLC): This is the first and quickest method to assess the reaction progress. You should see the disappearance of starting materials and the appearance of the product spot. An intermediate will appear as a new spot that is consumed as the product forms.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an invaluable tool for identifying the components of your reaction mixture. The mass spectrum will provide the molecular weight of the intermediate, which will likely correspond to the mass of the 1,3-dicarbonyl plus the hydrazine minus one molecule of water (for the hydrazone).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate the intermediate, ¹H and ¹³C NMR will provide definitive structural information. The presence of a C=N bond and the absence of one of the carbonyl signals in the ¹³C NMR, along with characteristic shifts in the ¹H NMR, can confirm the hydrazone structure.

  • Infrared (IR) Spectroscopy: The IR spectrum of the intermediate would show the disappearance of one of the C=O stretches from the starting dicarbonyl and the appearance of a C=N stretch.

Workflow for Intermediate Identification

Caption: Workflow for identifying reaction intermediates.

Question 5: What are some common side reactions that can compete with pyrazole formation and how can I minimize them?

Answer:

Besides the formation of stable intermediates, other side reactions can reduce the yield of the desired pyrazole.

  • Formation of Bis-adducts: It's possible for both nitrogen atoms of the hydrazine to react with two molecules of the dicarbonyl compound, especially if the dicarbonyl is used in excess.[14] This can be minimized by using a slight excess of the hydrazine.

  • Furan Formation: In strongly acidic conditions, 1,4-dicarbonyls can undergo acid-catalyzed cyclization to form furans. While pyrazole synthesis typically uses 1,3-dicarbonyls, analogous acid-catalyzed self-condensation of the dicarbonyl starting material can occur, especially at high temperatures.[5][16] Using milder acids or controlling the pH can mitigate this.

  • Degradation of Starting Materials or Product: Highly sensitive functional groups on your starting materials or the final pyrazole product may not be stable to prolonged heating or strong acidic conditions.[16] If you suspect degradation, try running the reaction at a lower temperature for a longer time or using a milder catalyst.

Troubleshooting Logic for Side Reactions

G start Low Yield of Pyrazole check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Pure impure_sm Purify Starting Materials check_sm->impure_sm Impure harsh_conditions Conditions too harsh? (High Temp, Strong Acid) check_conditions->harsh_conditions mild_conditions Conditions too mild? (Low Temp, No Catalyst) harsh_conditions->mild_conditions No degradation Degradation Products Observed harsh_conditions->degradation Yes no_reaction Mainly Starting Material mild_conditions->no_reaction Yes end end mild_conditions->end No (Re-evaluate Synthesis Strategy) reduce_temp Lower Temperature Use Milder Acid degradation->reduce_temp increase_temp Increase Temperature Add/Strengthen Catalyst no_reaction->increase_temp

Caption: Decision tree for troubleshooting low pyrazole yields.

References

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Faidah, F., La-Budi, B., & Sabarwati, S. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(17), 5283. [Link]

  • Jacob, R. B., da Silva, L. E., & Martins, G. M. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Wan, J.-P., Guo, H., Tian, L., & Liu, Y. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal. Retrieved from [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Chem Help Asap. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Aziz, M. A., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of Heterocyclic Chemistry, 51(3), 549-561. [Link]

  • Blackmond, D. G., & Roisnel, T. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Al-Zahrani, H. A., Al-Abdullah, E. S., & El-Shishtawy, R. M. (2015). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 20(9), 15998–16014. [Link]

  • McNally, A., & Prier, C. K. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central. [Link]

  • El-Faham, A., & Dahl, T. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4783. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Al-Mulla, A. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions, products and their yields in the reaction of aminopyrazoles 7 with aryl/heteroaryl aldehydes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • MDPI. (2021). Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Managing Regioselectivity in the Functionalization of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet complex challenge of controlling regioselectivity in reactions involving the pyrazole scaffold. The following content, structured in a question-and-answer format, addresses specific experimental issues, explains the underlying chemical principles, and provides field-proven troubleshooting strategies.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing pyrazole reactivity. A solid understanding of these concepts is the first step in troubleshooting and developing robust, regioselective methodologies.

Q1: What makes regioselective functionalization of pyrazoles so challenging?

A1: The difficulty arises from two primary electronic features of the pyrazole ring:

  • Tautomerism: In N-unsubstituted pyrazoles, prototropic tautomerism renders the C3 and C5 positions chemically equivalent over time, making it difficult to selectively target one over the other.[1][2] This equilibrium is rapid and influenced by solvent, temperature, and pH.

  • Inherent Reactivity: The pyrazole ring has distinct electronic zones. The C4 position is electron-rich and thus most susceptible to electrophilic aromatic substitution.[2][3][4] Conversely, the C3 and C5 positions are electron-deficient due to their proximity to the electronegative nitrogen atoms, making them targets for nucleophilic attack or deprotonation by strong bases.[2][3] The two nitrogen atoms (a pyrrole-like N1 and a pyridine-like N2) have similar properties, complicating selective N-functionalization.[5][6]

Q2: What is the general reactivity map of a simple N-substituted pyrazole?

A2: For a typical N1-substituted pyrazole, the reactivity can be summarized as follows:

  • Most Nucleophilic Carbon (Prone to Electrophilic Attack): The C4 position is the most electron-rich carbon and readily undergoes reactions like nitration, halogenation, and Vilsmeier-Haack formylation.[7]

  • Most Acidic Carbons (Prone to Deprotonation/Metalation): The C5 proton is generally the most acidic C-H bond on the ring, making it the primary site for deprotonation with strong bases (e.g., nBuLi), followed by the C3 proton.[3][8] This provides a reliable entry point for functionalization via metalation.

  • Coordinating Nitrogen: The N2 "pyridine-like" nitrogen is the most Lewis basic site and acts as the coordinating atom for metal catalysts in directing-group strategies.[8]

Below is a decision-making workflow for planning your functionalization strategy.

G start What is your desired functionalization site? N1_N2 N1 or N2 Position start->N1_N2 C4 C4 Position start->C4 C3_C5 C3 or C5 Position start->C3_C5 N_alkylation N-Alkylation/ N-Arylation N1_N2->N_alkylation electrophilic_sub Electrophilic Aromatic Substitution (SEAr) C4->electrophilic_sub metalation Directed Metalation or C-H Activation C3_C5->metalation N_details Control with: - Sterics at C3/C5 - Base/Counter-ion - Solvent Choice N_alkylation->N_details C4_details Use standard SEAr conditions: - Nitration (HNO3/H2SO4) - Halogenation (NBS/NCS) - Formylation (POCl3/DMF) electrophilic_sub->C4_details C3_C5_details Use: - Strong Base (nBuLi, LDA) for deprotonation - Transition Metal Catalysis with a Directing Group (DG) metalation->C3_C5_details

Caption: Decision workflow for pyrazole functionalization.

Section 2: Troubleshooting N-Functionalization Regioselectivity

A mixture of N1 and N2 isomers is one of the most frequent issues in pyrazole chemistry. This section provides solutions to control the site of N-alkylation or N-arylation.

Q3: I'm performing an N-alkylation on my 3-substituted pyrazole and getting an inseparable mixture of isomers. How can I favor the N1 product?

A3: This is a classic regioselectivity problem. The outcome is a delicate balance of steric and electronic factors, which you can manipulate to your advantage. The key is often to control the nature of the pyrazolate anion intermediate.

  • Steric Hindrance: The most powerful tool is sterics. An alkylating agent will preferentially attack the less sterically hindered nitrogen. For a 3-substituted pyrazole, the N1 position is less hindered than the N2 position (which is adjacent to the C3 substituent). Therefore, using a bulkier substituent at the C3 position will strongly favor N1 alkylation.[2]

  • Base and Counter-ion: The choice of base determines the counter-ion (e.g., Na+, K+, Cs+). Larger, "softer" cations like Cs+ coordinate less tightly to the pyrazolate nitrogens, allowing the inherent steric and electronic preferences of the pyrazole and electrophile to dominate. In contrast, smaller, "harder" cations like Li+ or Na+ can form chelates with nearby functional groups, potentially altering the regioselectivity.[5] Generally, for simple cases, moving from NaH to K₂CO₃ or Cs₂CO₃ can improve N1 selectivity.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are standard. However, the solvent can influence the aggregation state of the pyrazolate salt and the solvation of the cation, subtly impacting the N1/N2 ratio.

Factor Condition Favoring N1-Alkylation Condition Favoring N2-Alkylation (or mixed) Rationale
Sterics at C3/C5 Large, bulky substituent (e.g., tert-Butyl)Small substituent (e.g., Methyl, H)The electrophile approaches the less hindered N1 nitrogen.[9]
Base/Cation Cs₂CO₃, K₂CO₃NaH, LiHMDSLarger, softer cations allow sterics to dominate. Smaller cations may chelate or associate differently.[5]
Substituents Electron-withdrawing group at C5No coordinating groupsA coordinating group (e.g., hydrazone) at C5 can chelate with the cation, blocking the N1 position and directing alkylation to N2.[5][6]
Protocol 1: Regioselective N1-Alkylation of 3-Phenylpyrazole

This protocol maximizes N1 selectivity by using a base with a large counter-ion and leveraging the moderate steric bulk of the phenyl group.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-phenylpyrazole (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M concentration).

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the suspension.

  • Stirring: Stir the mixture vigorously at room temperature for 30 minutes. The formation of the cesium pyrazolate salt will occur.

  • Electrophile Addition: Add the electrophile (e.g., methyl iodide, 1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated regioisomer. Expect an N1:N2 ratio of >95:5.[9]

Section 3: Controlling Regioselectivity in C-H Functionalization

Direct C-H functionalization avoids the need for pre-functionalized starting materials, offering a more atom-economical approach.[10][11] However, controlling which C-H bond reacts is paramount.

Q4: My C-H arylation is giving me a mixture of products at C3 and C5. How can I selectively target the C5 position?

A4: Selectivity between the electronically similar C3 and C5 positions is a common hurdle. The most effective strategy is to use a directing group (DG) . This involves temporarily installing a group, often on the N1 nitrogen, that coordinates to a transition metal catalyst (commonly Palladium or Rhodium) and delivers it to a specific C-H bond.[12]

  • Mechanism of Action: The directing group forms a stable 5- or 6-membered metallacyclic intermediate. For an N1-directing group, this geometry preferentially places the metal catalyst in proximity to the C5-H bond, leading to its selective activation over the more distant C3-H bond.[8][13]

  • Choice of Directing Group: A wide variety of directing groups are available. Pyridine, amide, and carboxyl groups are common. The choice depends on the desired reaction and the ease of installation and removal. The SEM (2-(trimethylsilyl)ethoxymethyl) group is particularly useful as it can direct lithiation and is readily removed.[14] The pyrazole ring itself can even act as a directing group for functionalizing an attached substituent.[13][15]

G cluster_0 Mechanism of C5-Selective C-H Activation start N1-DG-Pyrazole + Pd(II) Catalyst intermediate [Coordination] Formation of Palladacycle (Favors 5-membered ring) start->intermediate DG coordinates to Pd activation [C-H Activation] Concerted Metalation-Deprotonation (CMD) at C5 intermediate->activation Proximity-driven coupling [Oxidative Addition/Reductive Elimination] C5-Functionalized Pyrazole + Pd(0) activation->coupling Coupling partner enters catalyst_regen [Reoxidation] Pd(0) -> Pd(II) coupling->catalyst_regen Oxidant catalyst_regen->start Catalytic Cycle

Caption: Simplified mechanism for directing group-assisted C5-H activation.

Q5: My directed C-H activation at C5 is sluggish or fails. What are the common points of failure?

A5: If your C5-directed functionalization is not proceeding as expected, consider these troubleshooting steps:

  • Catalyst and Ligand: Ensure the palladium source (e.g., Pd(OAc)₂) is fresh. The choice of ligand, if any, is critical. In many C-H activation reactions, a ligand is not required, as the directing group and substrate coordinate directly. However, in some cases, ligands can modulate reactivity.

  • Oxidant: Most Pd(II)-catalyzed C-H activations are part of a Pd(II)/Pd(0) or Pd(II)/Pd(IV) cycle and require an oxidant to regenerate the active catalyst. Silver salts (Ag₂O, Ag₂CO₃) are common.[15] Ensure the oxidant is of high purity and added correctly.

  • Solvent: Protic solvents like acetic acid or fluorinated alcohols (HFIP) can be crucial. They can act as proton shuttles during the C-H activation step (Concerted Metalation-Deprotonation pathway) and improve catalyst solubility and stability.[15][16] DFT calculations have shown that protic solvents can enhance the acidity of the C-H proton, favoring the reaction.[16]

  • Steric Hindrance: Extreme steric bulk near the C5 position can inhibit the formation of the necessary metallacycle. Conversely, if the C5 position is blocked, some methods may allow for less favorable C3 activation.

Protocol 2: Palladium-Catalyzed C5-Arylation of N-Picolinamide-Protected Pyrazole

This protocol uses a removable picolinamide directing group to achieve high selectivity for the C5 position.

  • Substrate Synthesis: Synthesize the N-picolinamide pyrazole by reacting N-H pyrazole with picolinoyl chloride under basic conditions.

  • Reaction Setup: In a sealed tube, combine the N-picolinamide pyrazole (1.0 eq), the aryl iodide coupling partner (1.5 eq), Pd(OAc)₂ (10 mol%), and Ag₂O (2.0 eq).

  • Solvent Addition: Add anhydrous acetic acid (AcOH) as the solvent (approx. 0.2 M).

  • Reaction: Seal the tube and heat the reaction mixture at 120 °C for 24 hours.[15]

  • Monitoring and Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product via column chromatography.

  • DG Removal: The picolinamide directing group can be cleaved under standard hydrolytic conditions (e.g., NaOH in MeOH/H₂O) to yield the C5-arylated N-H pyrazole.

Section 4: Advanced Strategies and FAQs

Q6: I need to install three different groups on the C3, C4, and C5 positions. What is a reliable sequence?

A6: A robust strategy involves a sequence of orthogonal reactions, leveraging the intrinsic reactivity of each position. A general and effective approach is as follows:

  • C4-Functionalization: Start with N-protected pyrazole (e.g., SEM-protected). The C4 position is the most nucleophilic, so perform an electrophilic substitution first, such as bromination with NBS. This C4-bromo derivative can then be used in Suzuki or other cross-coupling reactions to install the desired C4-substituent.[14]

  • C5-Functionalization: With the C4 position occupied, perform a directed C-H activation/functionalization at the C5 position. The N-SEM protecting group can direct lithiation to the C5 position, which can then be quenched with an electrophile.[14] Alternatively, use a different N1-directing group for a transition-metal-catalyzed C5-arylation as described previously.

  • C3-Functionalization: The C3 position is the least reactive C-H bond. After functionalizing C4 and C5, the C3 position can be targeted. This often requires harsher conditions, such as a second metalation step using a stronger base (e.g., TMP₂Mg·2LiCl) after the initial C5 metalation.[17]

Position Recommended Strategy Key Reagents/Conditions Rationale
C4 Electrophilic SubstitutionNBS, HNO₃/H₂SO₄, POCl₃/DMFMost electron-rich position.[3][7]
C5 Directed Metalation / C-H ActivationnBuLi (with DG), Pd(OAc)₂/DGMost acidic C-H proton; optimal for directed catalysis.[8][14]
C3 Metalation (after C5 functionalization)Stronger bases (TMP-based)Least reactive C-H bond, requires more forcing conditions.[17]

Q7: Can I use the pyrazole ring itself as a directing group?

A7: Yes, this is a powerful strategy. The N2 lone pair of a pyrazole ring can direct the functionalization of a substituent attached at the N1 or C3/C5 positions. For example, a pyrazole can direct the arylation of a C(sp³)–H bond on an N1-alkyl group or a C(sp²)–H bond on an N1-aryl group.[13][15] This approach is valuable for building complex, three-dimensional structures.[15]

References

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.).
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Transition-metal-catalyzed C–H functionaliz
  • Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. (n.d.). Taylor & Francis Online.
  • First Nucleophilic Aromatic Substitution of Annelated Pyrazole. (n.d.).
  • Synthetic strategies of pyrazole‐directing C−H activation. (n.d.).
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC - NIH.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.).
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (n.d.).
  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles. (n.d.).
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). [No Source Found].
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PubMed.
  • Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. (n.d.).
  • A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions. (n.d.). Benchchem.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.).
  • Regioselectivity and proposed mechanism for the cyclization reaction. (n.d.).
  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. (n.d.).
  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (n.d.).
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).
  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. (n.d.).
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.). [No Source Found].
  • A practical synthesis of functionalized pyrazoles promoted by a polyoxomolybdate-based iron c
  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (n.d.). PMC - NIH.
  • Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). [No Source Found].
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI.

Sources

How to avoid formation of pyrazoline intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Pyrazoline Intermediates

Introduction: The Pyrazoline Predicament

Pyrazoles are a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis is often plagued by the formation of pyrazoline intermediates, which can be difficult to separate from the desired product and can complicate downstream applications. Understanding the mechanisms of pyrazoline formation is the first step toward rationally designing experiments that minimize or eliminate their presence.

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and one endocyclic double bond.[1] They are often formed as intermediates in the synthesis of pyrazoles, particularly when using α,β-unsaturated ketones as starting materials.[2] The persistence of these intermediates can be attributed to a variety of factors, including reaction kinetics, thermodynamics, and the specific substrates and reagents employed. This guide will provide a comprehensive overview of these factors and offer practical solutions for circumventing this common synthetic challenge.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered during pyrazole synthesis, providing detailed explanations and actionable protocols to mitigate the formation of pyrazoline intermediates.

Question 1: My reaction of an α,β-unsaturated ketone with hydrazine yields primarily the pyrazoline. How can I promote aromatization to the desired pyrazole?

Answer: This is a frequent observation, as the initial cyclization of the hydrazone intermediate naturally leads to the pyrazoline.[2][3] To drive the reaction to the fully aromatic pyrazole, an oxidation step is necessary. Here are several effective strategies:

  • In Situ Oxidation: One of the most efficient approaches is to perform the oxidation in the same reaction vessel.

    • Method 1: Air/Oxygen in DMSO: A benign and effective method involves heating the pyrazoline intermediate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere.[4] This protocol is environmentally friendly and often provides high yields of the pyrazole.

    • Method 2: Bromine: The use of bromine as an oxidizing agent can afford a wide variety of pyrazoles in very good yields.[4] However, care must be taken with this reagent due to its corrosive and toxic nature.

  • Post-Synthesis Oxidation: If the pyrazoline has already been isolated, it can be subjected to a separate oxidation step. The methods described above (Air/Oxygen in DMSO, Bromine) are also applicable here.

Experimental Protocol: Oxidation of a Pyrazoline Intermediate

  • Dissolve the isolated pyrazoline in a suitable solvent such as DMSO or acetic acid.

  • For Air/Oxygen oxidation: Heat the solution to 80-100 °C and bubble air or oxygen through the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • For Bromine oxidation: Cool the solution in an ice bath and slowly add a solution of bromine (1.1 equivalents) in the same solvent. Stir at room temperature until the reaction is complete.

  • Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Question 2: Can I avoid the formation of pyrazolines altogether when starting from α,β-unsaturated carbonyl compounds?

Answer: Yes, by carefully selecting your reaction conditions and reagents, you can favor the direct formation of pyrazoles.

  • Temperature Control: Temperature can be a critical factor in determining the reaction outcome. In some systems, higher temperatures can promote the elimination of a leaving group or facilitate in situ oxidation, leading directly to the pyrazole. A temperature-controlled approach has been shown to allow for the divergent synthesis of pyrazoles and their derivatives.[5][6]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction and often leads to higher yields of the pyrazole product by promoting dehydration of the pyrazoline intermediate.[7] The focused heating provided by microwaves can be more effective than conventional heating methods.

  • Choice of Hydrazine Reagent: Using a hydrazine derivative with a good leaving group, such as tosylhydrazine, can facilitate elimination and directly yield the aromatic pyrazole.[8]

Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis from Chalcones

ParameterCondition Favoring PyrazolineCondition Favoring PyrazoleRationale
Temperature Lower Temperatures (e.g., room temp)Higher Temperatures (e.g., reflux, microwave)Provides energy for elimination/oxidation.[5][7]
Oxidant AbsentPresent (e.g., O2, Br2)Drives the aromatization of the pyrazoline.[4]
Hydrazine Hydrazine hydrateHydrazine with leaving group (e.g., tosylhydrazine)Facilitates direct elimination to the pyrazole.[8]
Solvent Protic solvents (e.g., ethanol)Aprotic polar solvents (e.g., DMSO)Can facilitate in situ oxidation.[4]
Question 3: Are there alternative synthetic routes to pyrazoles that completely bypass the use of α,β-unsaturated carbonyls and their associated pyrazoline intermediates?

Answer: Absolutely. Several robust methods exist for the synthesis of pyrazoles that do not proceed via pyrazoline intermediates.

  • From 1,3-Dicarbonyl Compounds: The reaction of 1,3-dicarbonyl compounds with hydrazine or its derivatives is a classic and highly reliable method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[3][9] This reaction typically proceeds directly to the aromatic product without the formation of a stable pyrazoline intermediate.

  • From Alkynes: The [3+2] cycloaddition reaction between in situ generated nitrile imines and alkynes is a powerful method for constructing the pyrazole ring with high regioselectivity.[4] This approach offers access to a wide range of substituted pyrazoles.

  • From Diazo Compounds: The reaction of diazo compounds with alkynes is another effective cycloaddition strategy for pyrazole synthesis.[10]

Diagram 1: Key Synthetic Pathways to Pyrazoles

G cluster_0 Pyrazoline Route cluster_1 Direct Routes alpha_beta_unsaturated_ketone α,β-Unsaturated Ketone pyrazoline Pyrazoline Intermediate alpha_beta_unsaturated_ketone->pyrazoline + Hydrazine hydrazine Hydrazine hydrazine->pyrazoline oxidation Oxidation pyrazoline->oxidation pyrazole_from_pyrazoline Pyrazole oxidation->pyrazole_from_pyrazoline dicarbonyl 1,3-Dicarbonyl pyrazole_direct Pyrazole dicarbonyl->pyrazole_direct + Hydrazine alkyne Alkyne alkyne->pyrazole_direct + Nitrile Imine hydrazine_2 Hydrazine hydrazine_2->pyrazole_direct nitrile_imine Nitrile Imine nitrile_imine->pyrazole_direct

Caption: Synthetic routes to pyrazoles, highlighting the pyrazoline intermediate pathway and direct formation methods.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid or base catalyst in pyrazoline formation?

A1: In the reaction of α,β-unsaturated ketones with hydrazine, an acid catalyst is often used to facilitate the initial formation of the hydrazone intermediate, which then cyclizes to the pyrazoline.[11][12] The choice of acidic or basic conditions can influence the reaction rate and, in some cases, the regioselectivity of the cyclization.

Q2: I am using a substituted hydrazine. How does this affect the potential for pyrazoline formation?

A2: Substituted hydrazines, such as phenylhydrazine, are commonly used to introduce substituents at the N1 position of the pyrazole ring. The nature of the substituent can influence the stability of the pyrazoline intermediate and the ease of its oxidation to the pyrazole.[13] Electron-withdrawing groups on the hydrazine may facilitate the final aromatization step.

Q3: Are there any "green chemistry" approaches to avoid pyrazoline intermediates?

A3: Yes, several more environmentally friendly methods have been developed. As mentioned earlier, using air or oxygen in DMSO for oxidation is a greener alternative to halogenated reagents.[4] Additionally, solvent-free reactions, often facilitated by microwave irradiation, can reduce waste and energy consumption.[3][7] The use of ionic liquids as recyclable reaction media has also been explored.[13]

Q4: My starting materials are sensitive to harsh oxidative conditions. What are my options?

A4: If your substrates cannot tolerate strong oxidants, consider synthetic strategies that do not require a separate oxidation step. The Knorr pyrazole synthesis from 1,3-dicarbonyls is an excellent choice.[9] Alternatively, cycloaddition reactions with alkynes or the use of hydrazine derivatives with built-in leaving groups (like tosylhydrazine) can provide direct access to the pyrazole product under milder conditions.[4][8]

Diagram 2: Troubleshooting Workflow for Pyrazole Synthesis

G start Start Pyrazole Synthesis check_product Analyze Reaction Mixture: Pyrazoline Present? start->check_product yes_pyrazoline Yes check_product->yes_pyrazoline    no_pyrazoline No check_product->no_pyrazoline    oxidize Introduce Oxidation Step (e.g., O2/DMSO, Br2) yes_pyrazoline->oxidize modify_conditions Modify Reaction Conditions: - Increase Temperature - Use Microwave - Change Solvent yes_pyrazoline->modify_conditions alternative_route Consider Alternative Route: - 1,3-Dicarbonyls - Alkynes - Diazo Compounds yes_pyrazoline->alternative_route success Desired Pyrazole Obtained no_pyrazoline->success oxidize->success modify_conditions->success alternative_route->success

Caption: A decision-making workflow for troubleshooting the formation of pyrazoline intermediates.

Conclusion

The formation of pyrazoline intermediates is a common but manageable challenge in pyrazole synthesis. By understanding the underlying reaction mechanisms and the influence of various experimental parameters, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for making informed decisions, from choosing the appropriate starting materials and reaction conditions to implementing effective oxidation strategies. By leveraging these insights, scientists in drug discovery and development can streamline their synthetic efforts, leading to more efficient access to novel pyrazole-based compounds.

References

  • Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link][5][6][14]

  • Karthikeyan, M. S., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(5), 571-593. [Link][2]

  • Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link][4]

  • Ameziane El Hassani, I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link][3]

  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link][13]

  • Buriol, L., et al. (2017). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 28(8), 1471-1478. [Link][7]

  • Abdel-Wahab, B. F., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 23(11), 2947. [Link][10]

  • Sever, B., et al. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-536. [Link][1]

  • Tasch, B. O., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1846-1910. [Link][8]

  • Asiri, A. M., et al. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 16(7), 5700-5711. [Link][11]

  • Hidayat, A. A., et al. (2022). The mechanistic pathway for the formation of pyrazoline compounds by hydrazone formation. ResearchGate. [Link][12]

Sources

Technical Support Center: Scaling the Synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. This key intermediate is a valuable building block in the development of various pharmaceutical agents.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address challenges encountered during synthesis and scale-up.

Overall Synthetic Workflow

The synthesis is typically a two-step process: first, the formation of the pyrazole core, followed by formylation at the C4 position. The most robust and widely used method for the second step is the Vilsmeier-Haack reaction.[4][5]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A Phenylhydrazine C 5-Methyl-1-Phenyl-1H-Pyrazole A->C B Acetylacetone (2,4-Pentanedione) B->C E This compound C->E C->E Formylation D Vilsmeier Reagent (POCl₃ + DMF) D->E

Caption: Overall workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing both diagnostic advice and corrective actions.

Part 1: Precursor Synthesis (5-Methyl-1-Phenyl-1H-Pyrazole)

Question 1: My yield of 5-Methyl-1-Phenyl-1H-Pyrazole is low, and I'm seeing multiple products during work-up. What's going wrong?

Answer: This is a classic cyclocondensation reaction, and issues with yield or purity often trace back to reaction conditions or the quality of your starting materials.[6][7]

  • Causality: The reaction between phenylhydrazine and acetylacetone can theoretically produce two regioisomers: 3,5-dimethyl-1-phenyl-1H-pyrazole and 5-methyl-1-phenyl-1H-pyrazole. However, with acetylacetone, the product is symmetrically substituted (3,5-dimethyl). To obtain the target precursor 5-methyl-1-phenyl-1H-pyrazole, you would typically start with a different 1,3-dicarbonyl equivalent. For the purpose of this guide, we will assume the common literature precursor is 3,5-dimethyl-1-phenyl-1H-pyrazole which is then formylated. Let's proceed with troubleshooting the synthesis of this common precursor.

  • Key Troubleshooting Points:

    • Phenylhydrazine Quality: Phenylhydrazine can oxidize and darken on storage. Using old or discolored reagent can introduce impurities and lower the yield. It's advisable to use freshly distilled or high-purity phenylhydrazine.

    • Reaction Temperature: The initial condensation is often exothermic. It's critical to control the initial temperature, often by adding the phenylhydrazine dropwise to the acetylacetone solution at a reduced temperature (e.g., 0-10 °C) before gently heating to reflux.[6] Uncontrolled exotherms can lead to side-product formation.

    • Acid Catalyst: While the reaction can proceed without a catalyst, a catalytic amount of a protic acid like acetic acid is often used to facilitate the initial imine formation and subsequent cyclization, improving both the rate and yield.

    • Work-up: Ensure the pH is properly adjusted during work-up to remove any unreacted acid catalyst and phenylhydrazine starting material.

Question 2: How do I know my precursor is pure enough for the Vilsmeier-Haack step?

Answer: The purity of your pyrazole precursor is critical for the success of the subsequent formylation. The Vilsmeier-Haack reaction is an electrophilic substitution, and impurities can consume the reagent or complicate purification of the final product.[8]

  • Recommended Purity Checks:

    • TLC Analysis: A single spot on a TLC plate (using multiple solvent systems if necessary) is a good initial indicator.

    • NMR Spectroscopy: ¹H NMR is the most definitive method. Check for the absence of signals corresponding to starting materials (acetylacetone, phenylhydrazine) and the correct integration and chemical shifts for the pyrazole product.

    • Melting Point: Compare the melting point of your product to the literature value. A sharp melting point close to the expected value indicates high purity.

Part 2: Vilsmeier-Haack Formylation & Scale-Up

This formylation is the most critical and technically demanding step of the synthesis.

Question 3: My Vilsmeier-Haack reaction is not working or gives a very low yield. What are the most common failure points?

Answer: Low or no yield in a Vilsmeier-Haack reaction almost always points to issues with the Vilsmeier reagent itself or the reaction conditions. The reagent is highly moisture-sensitive.[9][10]

G Start Low or No Yield Observed Q1 Are your DMF and POCl₃ strictly anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the Vilsmeier reagent prepared correctly at 0 °C? A1_Yes->Q2 Sol1 Use freshly opened or distilled anhydrous solvents/reagents. Water quenches the Vilsmeier reagent. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction temperature sufficiently high after adding the pyrazole? A2_Yes->Q3 Sol2 Reagent formation is highly exothermic. Add POCl₃ to DMF slowly at 0 °C. High temps degrade the reagent. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Re-evaluate substrate purity and stoichiometry. A3_Yes->End Sol3 The formylation step requires thermal energy. Heat the reaction to 80-100 °C and monitor by TLC for completion. A3_No->Sol3

Caption: Troubleshooting Decision Tree for Low Yield.

Question 4: I'm observing the formation of a chlorinated byproduct instead of the aldehyde. Why is this happening and how can I prevent it?

Answer: This is a known side reaction in Vilsmeier-Haack chemistry, particularly with pyrazolone precursors.[11] If you start with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the Vilsmeier reagent can act as both a formylating and a chlorinating agent, leading to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[11]

  • Mechanism: The oxygen of the pyrazolone tautomer attacks the phosphorus of POCl₃, forming a good leaving group. A chloride ion then attacks the C5 position. Subsequent formylation occurs at C4.

  • Prevention:

    • Use the Correct Precursor: Ensure your starting material is 5-Methyl-1-Phenyl-1H-Pyrazole, not the pyrazolone tautomer. The absence of the C5-keto group prevents this side reaction.

    • Control Stoichiometry: Using a large excess of the Vilsmeier reagent can sometimes promote side reactions. Start with a modest excess (e.g., 2-3 equivalents) and adjust based on reaction monitoring.[12]

Question 5: What are the critical parameters to control when scaling this reaction from 10g to 1kg?

Answer: Scaling up the Vilsmeier-Haack reaction introduces significant challenges related to thermal management, mass transfer, and reagent handling. Safety and process control become paramount.

  • 1. Thermal Management: The formation of the Vilsmeier reagent (POCl₃ + DMF) is highly exothermic. On a large scale, inefficient heat removal can cause the temperature to run away, degrading the reagent.

    • Solution: Use a jacketed reactor with efficient cooling. Implement a slow, subsurface addition of POCl₃ to the DMF to maximize heat transfer and prevent localized overheating.

  • 2. Mass Transfer (Mixing): Efficient stirring is crucial to ensure homogeneity during reagent formation and the reaction itself.

    • Solution: Use a reactor equipped with an appropriate agitator (e.g., pitched-blade turbine) to ensure good top-to-bottom mixing. Poor mixing can lead to hot spots and incomplete reaction.

  • 3. Quenching: The work-up, which involves quenching the reaction mixture in ice water, is extremely exothermic and releases HCl gas.

    • Solution: Perform a "reverse quench" by slowly adding the reaction mixture to a well-stirred, large volume of ice/water or a chilled aqueous base solution (e.g., sodium carbonate). This maintains control over the quench temperature and neutralizes the acid as it's introduced. Ensure the reactor is properly vented to a scrubber system.

ParameterLab Scale (10g)Pilot Scale (1kg)Rationale & Key Considerations
Vilsmeier Reagent Prep Add POCl₃ dropwise to DMF in an ice bathSlow, subsurface addition of POCl₃ to DMF in a jacketed reactor at 0-5 °CHeat Transfer: Surface area to volume ratio decreases on scale-up, making heat removal less efficient. Subsurface addition prevents HCl gas from being trapped.[13]
Reagent Stoichiometry 2.0 - 3.0 eq. Vilsmeier Reagent1.5 - 2.5 eq. Vilsmeier ReagentProcess Economics & Work-up: Minimizing excess reagent on a large scale reduces cost and the burden on the quenching/neutralization step.
Reaction Time 2 - 6 hours4 - 12 hoursKinetics & Mass Transfer: Reactions may appear slower on a larger scale due to mixing and heat transfer limitations. Rely on in-process controls (e.g., HPLC) to determine completion.
Work-up/Quench Pour mixture onto crushed iceSlow addition of reaction mixture into a large volume of chilled aqueous baseSafety & Control: A large-scale quench is highly hazardous. A controlled reverse quench is essential to manage the exotherm and gas evolution.[13]
Product Isolation Vacuum filtrationCentrifugation followed by washingEfficiency: Centrifuges are more efficient for isolating and washing large quantities of solid product.

Table 1: Comparison of Lab vs. Pilot Scale Synthesis Parameters.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole (Precursor)
  • Setup: Equip a round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser.

  • Reagents: To the flask, add acetylacetone (1.0 eq). Begin stirring and cool the flask in an ice-water bath.

  • Addition: Add phenylhydrazine (1.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Vilsmeier-Haack Synthesis of this compound

Note: This procedure must be performed under strictly anhydrous conditions in a well-ventilated fume hood.

  • Vilsmeier Reagent Preparation:

    • To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq).

    • Cool the flask to 0 °C using an ice-salt bath.

    • Slowly add phosphoryl chloride (POCl₃, 2.0 eq) dropwise over 45-60 minutes, maintaining the internal temperature below 5 °C.[14]

    • After addition, allow the mixture to stir at 0 °C for an additional 30 minutes. The resulting solution is the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the 5-Methyl-1-Phenyl-1H-Pyrazole precursor (1.0 eq) in a minimal amount of anhydrous DMF or another suitable solvent.

    • Add the solution of the pyrazole to the Vilsmeier reagent at 0 °C.

    • After the addition, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 4-6 hours.[9] Monitor for the disappearance of starting material by TLC or HPLC.

  • Work-up and Quenching:

    • Cool the reaction mixture to room temperature.

    • In a separate, large beaker, prepare a vigorously stirred mixture of crushed ice and water.

    • CAREFULLY and SLOWLY pour the reaction mixture onto the crushed ice.[4] This is a highly exothermic process.

    • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH reaches 7-8. A solid precipitate should form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the solid product under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

References

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]

  • Patel, R., et al. (2022). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. [Link]

  • Petrauskas, V., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1635. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(11), 13442-13455. [Link]

  • Hameed, A., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(3), M901. [Link]

  • Roy, S., et al. (2024). Zinc‐Catalysed (3+2) Cycloaddition of Enaminone with Tosylhydrazide to Synthesise 1H‐Pyrazole via C−N and S−N Bond Cleavage. ResearchGate. [Link]

  • ResearchGate. (2025). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. [Link]

  • Gomaa, A. M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(11), 948-971. [Link]

  • Kumar, H. K., et al. (2021). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 6(2), x210080. [Link]

  • Al-Mokyna, F. H., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4704. [Link]

  • Van Staveren, D. R., et al. (2002). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E, 58(12), o1351-o1352. [Link]

  • Al-Masoudi, W. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(5), 416-424. [Link]

  • Prakash, O., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Bakherad, M., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Iranian Chemical Society, 17, 2695-2702. [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]

  • Kumar, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6485. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Reddy, T. S., et al. (2020). Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and 1-Benzylpiperazine. Organic Preparations and Procedures International, 52(4), 355-361. [Link]

  • Singh, G., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Al-Mokyna, F. H., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. National Center for Biotechnology Information. [Link]

  • International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021). Pyrazoles Syntheses, reactions and uses. YouTube. [Link]

  • ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate. [Link]

  • Girisha, M., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 67(Pt 2), o389. [Link]

  • Frontiers. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Frontiers. [Link]

  • J&K Scientific. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde. J&K Scientific. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Scientific Research Publishing. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27435-27464. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

Sources

Technical Support Center: Catalyst Deactivation in Pyrazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole cross-coupling reactions. This guide is designed to move beyond simple protocols and provide a deeper understanding of the common catalyst deactivation issues encountered in the lab. As scientists, we know that understanding the "why" behind a failed reaction is critical to solving it. This resource is structured in a question-and-answer format to directly address the challenges you may be facing at the bench, providing field-proven insights and actionable troubleshooting strategies.

Section 1: Understanding the Core Problem: Catalyst Deactivation Pathways

This section addresses the fundamental mechanisms behind catalyst deactivation. A firm grasp of these concepts is the first step toward rational troubleshooting.

Q1: What is catalyst deactivation and why does it seem so common in my pyrazole couplings?

A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. In palladium-catalyzed cross-coupling, the active catalyst is typically a coordinatively unsaturated, low-valent Pd(0) species.[1] This species is highly reactive and, therefore, inherently unstable. Deactivation occurs when this active catalyst is diverted from the main catalytic cycle into an inactive state.

Pyrazoles can be particularly challenging substrates for several reasons:

  • Competing Coordination: The pyrazole ring contains two nitrogen atoms (N1 and N2). The Lewis basic N2 site can coordinate to the palladium center, potentially displacing other necessary ligands or inhibiting key steps like oxidative addition.[2]

  • N-H Acidity: The proton on an unprotected pyrazole N1 is acidic and can participate in side reactions, especially with strong bases, potentially leading to catalyst inhibition or the formation of complex aggregates.[3][4]

  • Substrate-Specific Kinetics: The electronic properties of the pyrazole ring can influence the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination), sometimes in a way that favors off-cycle or deactivation pathways.

Q2: My reaction turns black and stalls. What is this precipitate and why does it form?

A2: The black precipitate is almost certainly "palladium black," which is finely divided, agglomerated, and catalytically inactive palladium metal.[5][6] Its formation signals a catastrophic failure of the catalytic cycle. The primary cause is the aggregation of monoligated L₁Pd(0) or "ligandless" Pd(0) species that are no longer stabilized.[1][7]

Several factors can trigger this collapse:

  • Ligand Dissociation: The supporting ligand (e.g., a phosphine) must remain bound to the palladium to prevent aggregation. If the ligand concentration is too low, or if it dissociates due to high temperatures, the resulting "naked" palladium atoms will rapidly agglomerate.[8]

  • Oxidative Damage: Trace oxygen in the reaction can oxidize the supporting phosphine ligands to phosphine oxides, which have poor affinity for palladium. It can also oxidize the active Pd(0) to Pd(II), disrupting the cycle and promoting decomposition.[8][9]

  • High Temperatures: While heat can increase reaction rates, excessive temperatures accelerate ligand dissociation and other decomposition pathways.[8]

Below is a diagram illustrating the main catalytic cycle and the primary entry points for deactivation pathways.

CatalyticCycleDeactivation cluster_cycle Main Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Pd0->OA_Complex Oxidative Addition Pd_Black Pd(0)n Palladium Black Pd0->Pd_Black Agglomeration (Ligand Loss) Inhibition Pyrazole-Pd Complex (Inhibited) Pd0->Inhibition Substrate Inhibition TM_Complex L-Pd(II)(Ar)(Ar') Transmetalation OA_Complex->TM_Complex Transmetalation OA_Complex->Inhibition Substrate Inhibition TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) Ligand_Deg Oxidized Ligand (e.g., L=O)

Caption: The Pd-catalyzed cross-coupling cycle and key deactivation points.

Section 2: Troubleshooting Guide: From Symptoms to Solutions

This section is organized by common experimental observations to help you quickly diagnose and resolve issues.

Problem: Reaction stalls with significant black precipitate (Palladium Black)
  • Q: I've degassed my solvent, but I still see palladium black. What's the most likely culprit?

    • A: The choice of ligand is paramount. For challenging substrates like pyrazoles, generic ligands like PPh₃ are often insufficient. You need a ligand that provides both steric bulk to promote reductive elimination and strong electron donation to stabilize the Pd(0) center and facilitate oxidative addition.[10] Insufficiently bulky or electron-donating ligands can easily dissociate, leading to agglomeration.

  • Q: How do I choose a better ligand?

    • A: Start with modern biarylmonophosphine ligands, often called "Buchwald ligands." These have been specifically designed to prevent deactivation and accelerate key catalytic steps. A screening approach is often best.

Ligand Class Example Ligands Key Features & Rationale
Dialkylbiarylphosphines XPhos, SPhos, RuPhosHighly electron-rich and sterically demanding. Excellent for stabilizing the Pd(0) state and promoting oxidative addition of challenging (hetero)aryl chlorides and bromides.[11]
Ferrocenylphosphines QPhos, dppfRobust and versatile ligands. The ferrocene backbone provides a defined steric environment. Often a good starting point for general screening.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesVery strong σ-donors that form highly stable bonds with palladium, making them resistant to dissociation. Can be effective but sometimes lead to slower reductive elimination.[11]
  • Q: Could my pre-catalyst be the issue?

    • A: Yes. Using simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ requires an in situ reduction to the active Pd(0) state, which can be inefficient and generate side products.[12] Modern pre-catalysts, such as the G3 or G4 Buchwald palladacycles, are designed to cleanly and rapidly generate the active L-Pd(0) species upon reaction with a base, leading to more consistent results and lower catalyst loadings.[11][12]

Problem: Low conversion, but the reaction mixture remains homogeneous (no precipitate)
  • Q: My catalyst seems stable, but the reaction just doesn't go to completion. Why?

    • A: This often points to a sub-optimal combination of reaction parameters (base, solvent, temperature) or a more subtle form of catalyst inhibition. The N-H proton of an unprotected pyrazole is a frequent cause of trouble, as it can be deprotonated to form a pyrazolate anion that coordinates strongly to the palladium, sequestering it from the catalytic cycle.[3][13]

  • Q: Should I protect the pyrazole N-H group?

    • A: While protecting the N-H group (e.g., as a trityl, SEM, or BOC derivative) can solve the problem, it adds steps to your synthesis.[14] Before resorting to protection, a systematic optimization of the reaction conditions is warranted. Sometimes, a weaker base or a different solvent can mitigate the issue.

  • Q: What is the best way to optimize the reaction conditions?

    • A: A methodical approach is crucial. Vary one parameter at a time or use a Design of Experiments (DoE) approach. The base and solvent often have a synergistic effect. For example, a strong, sterically hindered base like NaOtBu might be highly effective in an ethereal solvent like dioxane but could cause decomposition in a protic solvent.[12]

Parameter Common Choices Rationale & Causality
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu, LHMDSThe base's role is to facilitate the transmetalation step (Suzuki) or deprotonate the nucleophile (Buchwald-Hartwig).[15] Weaker inorganic bases (carbonates, phosphates) are often milder but may require higher temperatures. Stronger alkoxide or amide bases are more reactive but can promote side reactions or ligand degradation if not chosen carefully.[12][16]
Solvent Toluene, Dioxane, THF, DME, t-Amyl alcoholThe solvent must solubilize all components and be stable at the reaction temperature. Aprotic polar solvents like dioxane and THF can coordinate to the metal center and influence reactivity.[17][18] Toluene is a common non-coordinating choice.
Temperature 60 - 120 °CHigher temperatures increase reaction rates but also the rate of catalyst decomposition.[19] Find the lowest temperature that provides a reasonable rate to maximize the catalyst's lifetime.

The following workflow can guide your optimization process.

OptimizationWorkflow Start Start: Low Yield (No Decomposition) ScreenLigand Screen Ligands (e.g., XPhos, RuPhos, dppf) Start->ScreenLigand ScreenBase Screen Bases (e.g., K3PO4, NaOtBu) ScreenLigand->ScreenBase Best Ligand ScreenSolvent Screen Solvents (e.g., Toluene, Dioxane) ScreenBase->ScreenSolvent Best Base CheckTemp Optimize Temperature ScreenSolvent->CheckTemp Best Solvent ProtectN Consider N-H Protection Strategy CheckTemp->ProtectN Still Low Yield Success Successful Reaction CheckTemp->Success Optimized ProtectN->ScreenLigand Re-optimize

Caption: Systematic workflow for troubleshooting low-yield reactions.

Problem: Significant side-product formation (e.g., dehalogenation, homocoupling)
  • Q: My starting material is being consumed, but I'm seeing a lot of dehalogenated pyrazole. What causes this?

    • A: Protodehalogenation is a common side reaction, particularly with iodo- and bromopyrazoles.[20] It can arise from several pathways, including the reaction of the L-Pd(II)(Ar)(X) intermediate with trace water, the base, or the solvent before transmetalation can occur. Iodopyrazoles are often more susceptible to this issue than their bromo- or chloro-analogs.[20]

    • Solution:

      • Switch Halide: If possible, use the corresponding 4-bromopyrazole or even 4-chloropyrazole. The stronger C-X bond can disfavor this side reaction.

      • Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.

      • Base Choice: A weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ may be less prone to promoting dehalogenation than strong alkoxides.

  • Q: I'm seeing significant amounts of biaryl product from the homocoupling of my boronic acid coupling partner. How do I prevent this?

    • A: Boronic acid homocoupling is almost always caused by the presence of oxygen.[9] The mechanism can involve a Pd(II)-mediated pathway.

    • Solution: The most critical fix is to improve your degassing procedure. While sparging with an inert gas is common, it may not be sufficient. For highly sensitive reactions, a series of "freeze-pump-thaw" cycles is the gold standard for removing dissolved oxygen. Also, ensure your boronic acid is pure, as aged boronic acids can contain anhydrides (boroxines) that behave differently.

Section 3: Proactive Strategies and Advanced Topics

Q: Can a deactivated catalyst be reactivated in situ?

A: Generally, reactivating a catalyst that has formed palladium black is not practical or reliable in a synthesis lab.[21] The agglomerated particles are difficult to re-disperse into a catalytically active monomeric form. Some reports on heterogeneous catalysts describe reactivation protocols involving washing or treatment with oxidizing agents, but this is rarely applicable to homogeneous systems.[22][23][24] The best strategy is prevention through careful optimization of ligands and conditions.

Q: What is the single most important thing I can do to ensure reproducibility?

A: Rigorous atmospheric control. Many puzzling results and "irreproducible" reactions can be traced back to variations in the exclusion of air and moisture.[25] Standardize your procedure for drying solvents, degassing, and running reactions under a positive pressure of an inert gas (Argon is preferred over Nitrogen for its higher density).

Section 4: Key Experimental Protocols

The following are generalized, robust starting points. You must adapt them based on the specific reactivity of your substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole
  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromopyrazole (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely ground K₃PO₄ (2.0–3.0 equiv).

    • In a separate vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (e.g., XPhos, 1–2 mol%). Note: If using a pre-catalyst, additional ligand is often not necessary but can be screened.

  • Reaction Setup:

    • Seal the Schlenk flask with a septum. Evacuate and backfill with argon three times.

    • Add the catalyst/ligand mixture to the flask against a positive flow of argon.

    • Add anhydrous, degassed solvent (e.g., Dioxane/Water 10:1, or Toluene) via syringe. The total concentration is typically 0.1–0.5 M.

  • Execution:

    • Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., EtOAc).

    • Filter through a pad of celite to remove inorganic salts and baseline palladium species.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Bromopyrazole
  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.2-1.4 equiv). Caution: Solid alkoxide bases are highly caustic and hygroscopic; handle in a glovebox if possible.

  • Reaction Setup:

    • Seal the flask, evacuate, and backfill with argon three times.

    • Add the 4-bromopyrazole (1.0 equiv) and anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

    • Add the amine nucleophile (1.1–1.2 equiv) via syringe.

  • Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. The high density of the base requires good agitation.[12]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

References

  • Kuwata, S., & Ikariya, T. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(8), 3529. [Link]

  • Urones, B., et al. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology, 3(2), 475-489. [Link]

  • Request PDF: Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). ResearchGate. [Link]

  • Semproni, M. J., et al. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Inorganic Chemistry, 57(15), 9515-9523. [Link]

  • Valente, C., et al. (2020). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ACS Catalysis, 10(15), 8283-8298. [Link]

  • Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 53(5), 999-1014. [Link]

  • Nielsen, D. K., et al. (2018). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 140(44), 14616-14621. [Link]

  • Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction using ligand 2a. (n.d.). ResearchGate. [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate. [Link]

  • CN101024184A - Method for reactivating deactivated palladium/carbon catalyst. (n.d.).
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2004). Organic Process Research & Development, 8(3), 408-412. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Molecules, 26(11), 3163. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules, 25(19), 4569. [Link]

  • Sharma, S., & Organ, M. G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2261-2272. [Link]

  • Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group. (2019). Chemistry – A European Journal, 25(5), 1201-1205. [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2004). ARKIVOC. [Link]

  • Formation of palladium black during Suzuki coupling. (2022). Reddit. [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances, 11(32), 19575-19584. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4892-4895. [Link]

  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. (2023). Catalysts, 13(1), 140. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. (2021). ACS Catalysis, 11(5), 2966-2973. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2016). Reddit. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules, 28(15), 5859. [Link]

  • Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(10), 2262-2274. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals, 13(8), 177. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). Catalysts, 12(12), 1541. [Link]

  • The effect of additives (pyrazine, pyrazole and their derivatives) in the oxidation of 2-butanol with FeCl3‒H2O2 in aqueous solutions. (2020). Open Ukrainian Citation Index. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). Helvetica Chimica Acta, 104(6), e2100062. [Link]

  • Combined Pyrazole and Cu (II), Co (II) Metals: An Excellent Catalyst for Catecholase, Tyrosinase, Phenoxazinone Synthase, and Laccase for Oxygen Activation. (2023). ResearchGate. [Link]

  • Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. (2004). Organic Letters, 6(16), 2805-2808. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry, 81(24), 12344-12359. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]

  • Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (2024). YouTube. [Link]

  • Poisoning and deactivation of palladium catalysts. (2001). Applied Catalysis A: General, 212(1-2), 149-164. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. (2008). International Journal of Chemical Kinetics, 40(6), 370-383. [Link]

  • Methyl-group functionalization of pyrazole-based additives for advanced lithium ion battery electrolytes. (2021). Journal of Power Sources, 483, 229124. [Link]

  • Catalyst-Free One-Pot Access to Pyrazoles and Disulfide-Tethered Pyrazoles via Deamidative Heteroannulation of β-Ketodithioesters with Semicarbazide Hydrochloride in Water. (2018). Advanced Synthesis & Catalysis, 360(6), 1163-1172. [Link]

  • Metal Catalyst Design and Preparation in Control of Deactivation. (2022). Catalysts, 12(11), 1374. [Link]

Sources

Solvent effects on the yield and purity of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these versatile heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with pyrazole synthesis, with a particular focus on the critical role of solvents in determining reaction yield and product purity.

I. Understanding the Core Synthesis: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most robust and widely used methods for creating substituted pyrazoles.[1][2][3] It involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][4][5] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6]

Knorr Pyrazole Synthesis: Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Knorr pyrazole synthesis. Understanding these steps is crucial for troubleshooting, as solvent choice can influence each stage, from the initial condensation to the final dehydration.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product R1_CO_CH2_CO_R2 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate R1_CO_CH2_CO_R2->Hydrazone Condensation (-H₂O) R3_NH_NH2 Hydrazine Derivative R3_NH_NH2->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H₂O) Crystallization_Troubleshooting cluster_solvent_mod Solvent Modification Start Product 'Oils Out' during Crystallization Scratch Try Scratching Inner Surface of Flask Start->Scratch Seed Add a Seed Crystal of Pure Product Scratch->Seed If no success Cool Cool Solution More Slowly (e.g., in a dewar) Seed->Cool If no success Solvent Modify Solvent System Cool->Solvent If still no success Add_Antisolvent Add an 'Anti-Solvent' (in which product is insoluble) Solvent->Add_Antisolvent Change_Solvent Change Recrystallization Solvent Entirely Solvent->Change_Solvent

Sources

Technical Support Center: Post-Synthesis Oxidation of Pyrazolines to Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidative aromatization of pyrazolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the critical final step in many pyrazole synthesis pathways. The conversion of a 2-pyrazoline to its corresponding aromatic pyrazole is a dehydrogenation reaction that, while conceptually simple, is fraught with potential challenges, from incomplete conversion and side-product formation to substrate degradation.

This resource provides field-proven insights, detailed troubleshooting guides in a direct question-and-answer format, and validated protocols to help you overcome common experimental hurdles and achieve high-yielding, clean conversions.

Part 1: Frequently Asked Questions - The Fundamentals of Pyrazoline Oxidation

This section addresses foundational questions regarding the principles and choices involved in the oxidative aromatization of pyrazolines.

Q1: Why is a separate oxidation step often required after pyrazoline synthesis?

The most common and versatile methods for constructing the pyrazole core involve the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound, such as an α,β-unsaturated ketone (e.g., a chalcone).[1][2] This reaction typically forms a 2-pyrazoline (4,5-dihydropyrazole), which is the non-aromatic, partially saturated heterocyclic intermediate.[2][3] To achieve the stable, aromatic pyrazole ring system, which is often the biologically active target, a subsequent oxidation (dehydrogenation) step is necessary to remove two hydrogen atoms and introduce a second double bond into the ring.[1][2]

Q2: What is the general mechanism for the oxidative aromatization of a 2-pyrazoline?

The core transformation involves the removal of two hydrogen atoms from the C4 and C5 positions of the pyrazoline ring. The proposed mechanism generally involves the following key steps[4]:

  • Initial Interaction with Oxidant: The oxidizing agent interacts with the pyrazoline ring.

  • Hydrogen Abstraction: A stepwise or concerted removal of two hydrogen atoms occurs. This process eliminates H₂ and forms a new π-bond between C4 and C5.

  • Aromatization: The formation of this double bond results in a fully conjugated, aromatic pyrazole system, which is the thermodynamic driving force for the reaction.

dot graph "Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=2]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

Pyrazoline [label="2-Pyrazoline\n(4,5-Dihydropyrazole)", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; TransitionState [label="Oxidant-Mediated\nTransition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#EA4335"]; Pyrazole [label="Pyrazole\n(Aromatic Product)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Oxidant [label="Oxidizing Agent\n(e.g., MnO₂, Br₂, O₂)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368", color="#5F6368"]; Byproduct [label="Reduced Oxidant\n+ 2H⁺ + 2e⁻", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368", color="#5F6368"];

Pyrazoline -> TransitionState [label="-2H", color="#EA4335"]; TransitionState -> Pyrazole [label="Aromatization", color="#34A853"]; Oxidant -> TransitionState [color="#5F6368"]; TransitionState -> Byproduct [color="#5F6368"];

caption [label="Fig. 1: Simplified Pyrazoline Oxidation Mechanism.", shape=plaintext, fontsize=10, fontcolor="#202124"]; } enddot

Fig. 1: Simplified Pyrazoline Oxidation Mechanism.

Q3: How do I select the appropriate oxidizing agent for my specific pyrazoline substrate?

Oxidant selection is critical and depends primarily on the functional groups present on your pyrazoline. A balance must be struck between an oxidant strong enough to effect aromatization and mild enough to avoid unwanted side reactions.

  • For Robust Substrates: If your molecule lacks sensitive functional groups, classical, more powerful oxidants like potassium permanganate (KMnO₄)[5][6] or lead tetraacetate can be effective, though they often require careful temperature control and can lead to over-oxidation.[7]

  • For Substrates with Sensitive Groups (e.g., alcohols, phenols, unprotected amines): Milder and more selective reagents are necessary.

    • Manganese Dioxide (MnO₂): An excellent choice for its heterogeneity (simplifying workup) and mildness. It is particularly effective for oxidizing allylic-like C-H bonds, which is analogous to the pyrazoline system.[5][7]

    • Halogen-Based Reagents: Bromine (Br₂) in a suitable solvent or N-Bromosuccinimide (NBS) are effective but can lead to electrophilic aromatic substitution on sensitive rings if not controlled.[5][8] A DABCO-Br₂ complex offers a safer, more controlled delivery of bromine.[9]

    • Air/Oxygen: Using air or O₂ as the terminal oxidant is an environmentally benign "green" approach. This is often facilitated by a catalyst, such as Co(II) or simply performed in a high-boiling solvent like DMSO at elevated temperatures.[8][10]

    • Electrochemical Methods: An emerging sustainable alternative that uses an electric current to drive the oxidation, often mediated by simple salts like NaCl.[11] This method avoids stoichiometric chemical waste and offers high selectivity.[11]

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

Q: My reaction is incomplete. After several hours, TLC analysis shows a significant amount of starting pyrazoline remaining. What should I do?

A: Incomplete conversion is a common issue stemming from insufficient oxidant activity or poor reaction kinetics.

Causality & Troubleshooting Steps:

  • Insufficient Oxidant Stoichiometry: Many solid-phase oxidants like MnO₂ are not perfectly stoichiometric and their activity can vary by batch and preparation method.

    • Solution: Increase the molar equivalents of the oxidant. For MnO₂, it is common to use a large excess (5-20 equivalents). Add the oxidant in portions to maintain its activity throughout the reaction.

  • Deactivated Oxidant: "Activated" manganese dioxide is crucial. Commercially available activated MnO₂ is reliable, but its activity can diminish over time with exposure to atmospheric moisture.

    • Solution: Ensure your MnO₂ is dry and active. If in doubt, activate it by heating under vacuum at 100-120°C for several hours before use.

  • Low Reaction Temperature: Aromatization has an activation energy barrier.

    • Solution: If your substrate is stable, gradually increase the reaction temperature. For many oxidations in solvents like chloroform or dichloromethane, reflux is required. For DMSO/O₂ methods, temperatures above 100°C are common.[8][10]

  • Poor Solubility: If your pyrazoline substrate has poor solubility in the chosen solvent, the reaction will be slow. This is especially problematic with heterogeneous oxidants like MnO₂.

    • Solution: Switch to a solvent system that better solubilizes your starting material. For non-polar substrates, toluene or benzene can be effective. For more polar substrates, acetonitrile or DMF may be necessary. Ensure the chosen solvent is compatible with your oxidant.

dot graph "Troubleshooting_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=2]; edge [fontname="Arial", fontsize=10, penwidth=1.5];

Start [label="Problem:\nIncomplete Conversion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Stoichiometry [label="Increase Oxidant\n(e.g., MnO₂ to 10 eq.)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Activity [label="Use Freshly Activated\nOxidant", fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Temp [label="Increase Reaction\nTemperature (Reflux)", fillcolor="#FBBC05", fontcolor="#202124"]; Change_Solvent [label="Change Solvent for\nBetter Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Reaction Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Stoichiometry [color="#4285F4"]; Check_Stoichiometry -> Check_Activity [label="Still Incomplete?", color="#4285F4"]; Check_Activity -> Increase_Temp [label="Still Incomplete?", color="#4285F4"]; Increase_Temp -> Change_Solvent [label="Still Incomplete?", color="#4285F4"];

Check_Stoichiometry -> Success [label="Resolved", color="#34A853"]; Check_Activity -> Success [label="Resolved", color="#34A853"]; Increase_Temp -> Success [label="Resolved", color="#34A853"]; Change_Solvent -> Success [label="Resolved", color="#34A853"];

caption [label="Fig. 2: Decision tree for incomplete conversion.", shape=plaintext, fontsize=10, fontcolor="#202124"]; } enddot

Fig. 2: Decision tree for incomplete conversion.

Q: My reaction is messy. I see multiple product spots on TLC, and my yield of the desired pyrazole is low. How can I improve selectivity?

A: Formation of side products typically arises from an oxidant that is too harsh or reaction conditions that are not optimized.

Causality & Troubleshooting Steps:

  • Over-oxidation: The pyrazole ring itself is relatively stable to oxidation, but substituents are not.[12][13] For example, benzyl groups can be oxidized to benzoic acids, and alkyl side chains can be hydroxylated or carbonylated.

    • Solution: Switch to a milder oxidant. If you are using KMnO₄, consider changing to MnO₂ or a catalytic aerobic method. Perform the reaction at a lower temperature to reduce the oxidant's reactivity.

  • Dimerization: Under certain conditions, particularly electrochemical ones without a mediator, pyrazoline radicals can dimerize instead of oxidizing to the pyrazole.[11]

    • Solution: For electrochemical synthesis, ensure a redox mediator like iodide or chloride is present, as this favors the desired ionic reaction pathway over radical coupling.[11] For chemical oxidations, ensure a sufficient concentration of the oxidant to quickly convert any radical intermediates to the final product.

  • Ring Opening/Degradation: Highly aggressive oxidants or strongly acidic/basic conditions can lead to the cleavage of the heterocyclic ring.[12]

    • Solution: Buffer the reaction if using reagents that produce acidic or basic byproducts. For instance, when using Br₂, adding a non-nucleophilic base like pyridine can scavenge the HBr byproduct.[11] Avoid excessively high temperatures for extended periods.

Part 3: Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common and effective oxidation procedures.

**Protocol 1: Heterogeneous Oxidation using Activated Manganese Dioxide (MnO₂) **

This is a reliable and clean method suitable for many substrates. The solid oxidant is easily removed by filtration, simplifying the workup.

  • Reagent Preparation: Prepare/obtain activated MnO₂. Ensure it is a fine, dry, black powder.

  • Reaction Setup: To a solution of your 2-pyrazoline (1.0 mmol) in a suitable solvent (e.g., Dichloromethane or Chloroform, 20 mL) in a round-bottom flask, add activated MnO₂ (10.0 mmol, ~870 mg, 10 equivalents).

  • Reaction Conditions: Stir the black suspension vigorously at room temperature or at reflux. The optimal temperature depends on the substrate's reactivity.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The starting pyrazoline spot should disappear, and a new, typically more UV-active and lower Rf spot corresponding to the pyrazole should appear. The reaction can take from 2 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the MnO₂ and its reduced forms.

  • Purification: Wash the Celite® pad thoroughly with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude pyrazole can be purified by recrystallization or column chromatography.

Protocol 2: Green Aerobic Oxidation using DMSO and Oxygen

This method uses atmospheric oxygen as the terminal oxidant and is an excellent choice for sustainable chemistry, avoiding metallic or halogenated waste.[8][10]

  • Reaction Setup: Dissolve the 2-pyrazoline (1.0 mmol) in dimethyl sulfoxide (DMSO, 5-10 mL) in a flask equipped with a reflux condenser open to the air (or with an air/oxygen balloon).

  • Reaction Conditions: Heat the solution to 100-120°C with vigorous stirring. The open-to-air setup allows for continuous replenishment of oxygen from the atmosphere.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS. These reactions are often slower than those with stoichiometric chemical oxidants and may require 12-48 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the DMSO solution into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified by standard methods.

Part 4: Comparative Summary of Common Oxidation Methods

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages & Potential Issues
MnO₂ DCM or CHCl₃, RefluxMild, selective, simple filtration workup.[5][7]Requires large stoichiometric excess; activity varies.
KMnO₄ Acetone/Water, 0°C to RTInexpensive and powerful.[5]Low selectivity; risk of over-oxidation and substrate degradation.[6][14]
Br₂ / NBS AcOH or CCl₄, RTFast and effective.[8]Can cause unwanted aromatic bromination; generates corrosive HBr.
Air / O₂ in DMSO DMSO, >100°C"Green" (uses air); no heavy metal waste.[8][10]High temperatures required; can be slow; DMSO workup is tedious.
Pd/C Acetic Acid, HeatCatalytic; high-yielding for some substrates.[9]Expensive catalyst; potential for catalyst poisoning.
Electrochemical MeCN/H₂O, NaClHighly sustainable; avoids chemical waste; high selectivity.[11]Requires specialized equipment (potentiostat).

References

  • Herfindo, N., et al. (2021). Proposed reaction mechanism of oxidative aromatization of pyrazoline to pyrazole. ResearchGate. Available at: [Link]

  • Hofmann, S., et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Nevzorov, A. A., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. MDPI. Available at: [Link]

  • Belhante, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. MDPI. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Thiel, I. M., et al. (2021). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PubMed Central (PMC), NIH. Available at: [Link]

  • Thiel, I. M., et al. (2021). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. Royal Society of Chemistry. Available at: [Link]

  • Saidi, I., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central (PMC), NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolines. Available at: [Link]

  • Scribd. (n.d.). Oxidation of Pyrazoline. Available at: [Link]

  • Saidi, I., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]

  • Kumar, D., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • da Silva, J. A. F., et al. (2024). Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. PubMed Central (PMC), NIH. Available at: [Link]

  • Manley, R. H., & Raiford, L. C. (1935). Oxidation of Pyrazolines Obtained from Unsymmetrical Dibenzalacetones. CORE. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols. Available at: [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]

  • Branco, P. S., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. PubMed Central (PMC), NIH. Available at: [Link]

Sources

Technical Support Center: Formylation of Unprotected Hydroxypyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Process Chemists

Welcome to the technical support center for synthetic challenges in heterocyclic chemistry. As a Senior Application Scientist, I understand that the formylation of unprotected hydroxypyrazoles presents a unique set of obstacles that can impede research and development. The inherent nucleophilicity of the pyrazole ring, combined with the reactivity of the hydroxyl group and the complexities of tautomeric forms, creates a challenging synthetic landscape.

This guide is structured to provide direct, actionable solutions to the common problems encountered in the lab. We will move from specific troubleshooting scenarios to broader strategic questions, supported by detailed protocols and mechanistic insights.

Part 1: Troubleshooting Guide - Common Experimental Failures

This section addresses the most frequent issues researchers face during the formylation of unprotected hydroxypyrazoles. Each problem is presented in a question-and-answer format to simulate a direct consultation.

Question 1: "My Vilsmeier-Haack reaction on 1-phenyl-3-hydroxypyrazole is failing. I'm recovering starting material or getting a complex mixture. What's going wrong?"

Answer: This is a classic problem stemming from several potential sources. Let's break down the likely causes and solutions.

Potential Cause 1: Deactivation of the Pyrazole Ring. The hydroxyl group at the C3 or C5 position makes the pyrazole ring electron-rich and thus highly reactive. However, under the acidic conditions of the Vilsmeier-Haack (V-H) reaction, the pyrazole nitrogens can be protonated, which deactivates the ring towards electrophilic substitution.

Solution:

  • Stoichiometry of the Vilsmeier Reagent: The Vilsmeier reagent itself is an electrophile and a source of acid upon hydrolysis. Using an excess of the reagent (typically 2-3 equivalents) can sometimes overcome the deactivation and drive the reaction forward.

  • Temperature Control: While V-H reactions are often heated, starting the reaction at a lower temperature (0 °C) and allowing it to slowly warm to room temperature or gentle heat (50-60 °C) can prevent the formation of degradation byproducts.[1]

Potential Cause 2: Incorrect Work-up Procedure. The formylated hydroxypyrazole product can be sensitive to pH changes and may be difficult to extract. The initial iminium salt intermediate must be hydrolyzed carefully.

Solution:

  • Controlled Hydrolysis: Pouring the reaction mixture onto crushed ice is standard.[1] However, the subsequent neutralization is critical. Use a saturated solution of sodium bicarbonate or sodium acetate, added slowly at low temperature, to neutralize the acid and hydrolyze the iminium intermediate to the aldehyde. A final pH of 6-7 is often ideal.

  • Extraction: The product may have moderate water solubility. Use a more polar solvent like ethyl acetate or a mixture of dichloromethane/isopropanol for extraction.

Potential Cause 3: Electron-Withdrawing Groups. If your pyrazole contains other strong electron-withdrawing groups (e.g., a nitrophenyl substituent at N1), the ring may be too deactivated for the Vilsmeier reagent to react effectively, even with heating.[2]

Solution:

  • Consider alternative, more forcing formylation methods, although these come with their own challenges.

  • If possible, modify the synthetic route to introduce the formyl group before adding the deactivating substituent.

Question 2: "I'm attempting a Vilsmeier-Haack formylation and getting a chlorinated product instead of the desired 4-formyl-hydroxypyrazole. Why is this happening?"

Answer: This is a well-documented and significant side reaction specific to hydroxyl-substituted heterocycles under V-H conditions, particularly when phosphorus oxychloride (POCl₃) is used to generate the Vilsmeier reagent.

Mechanism of Side Reaction: The hydroxyl group of the pyrazole can react with the Vilsmeier reagent (or residual POCl₃) to form a chlorosulfite or phosphate ester intermediate, which is then displaced by a chloride ion to yield a chloropyrazole. This reaction competes directly with the desired C4-formylation. A notable example is the reaction of 5-chloro-1-(2-hydroxyethyl)-3-propylpyrazole, where the hydroxyl group is replaced by chlorine during formylation.[2]

Solutions to Mitigate Chlorination:

  • Change the Vilsmeier Reagent Source: Instead of POCl₃, use oxalyl chloride or thionyl chloride with DMF. These reagents can sometimes generate the Vilsmeier reagent at lower temperatures and with less aggressive chlorination potential.

  • Temperature Management: Keep the reaction temperature as low as possible to favor the electrophilic aromatic substitution (formylation) over the nucleophilic substitution (chlorination).

  • Duff Reaction as an Alternative: The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium (often glycerol/boric acid or trifluoroacetic acid) and introduces the formyl group without the presence of a potent chlorinating agent.[3][4] It is an excellent alternative for phenols and other activated hydroxy-aromatics.[5]

Part 2: Navigating Regioselectivity

The primary challenge in this chemistry is controlling where the formyl group adds. The diagram below outlines a decision-making process for selecting a formylation method based on your substrate and desired product.

G sub Substrate: Unprotected Hydroxypyrazole q1 Is the C4 position unsubstituted? sub->q1 c4_formyl Primary Goal: C4-Formylation q1->c4_formyl Yes other_formyl Goal: Formylation at other positions (e.g., ortho to OH) q1->other_formyl No/Blocked vh_react Use Vilsmeier-Haack (DMF/POCl3) c4_formyl->vh_react duff_react Use Duff Reaction (HMTA) other_formyl->duff_react protect Consider N-protection followed by lithiation/formylation other_formyl->protect outcome1 High probability of C4-formyl product. Monitor for chlorination side reaction. vh_react->outcome1 outcome2 Favors formylation ortho to OH group. Generally lower yields than V-H. duff_react->outcome2 outcome3 Provides access to C3/C5 aldehydes but is a multi-step process. protect->outcome3

Caption: Decision workflow for selecting a formylation method.

Question 3: "Which reaction is best for achieving regioselective C4-formylation?"

Answer: For C4-formylation of pyrazoles, the Vilsmeier-Haack reaction is generally the most effective and widely used method.[6][7] The pyrazole ring is electronically analogous to pyrrole, and electrophilic substitution strongly favors the C4 position due to stabilization of the cationic intermediate (the Wheland intermediate).

However, as discussed, its success with hydroxypyrazoles depends on managing the competing chlorination side reaction. The reaction of various hydrazones with a Vilsmeier reagent to produce 4-formylpyrazoles is a common and effective strategy.[1][8][9]

Question 4: "Can I use the Duff or Reimer-Tiemann reactions, and where will they direct the formylation?"

Answer: Yes, these classic phenolic formylation reactions can be used, but they offer different regioselectivity.

  • Duff Reaction: This reaction typically directs formylation ortho to the activating hydroxyl group.[4][10] In a 3-hydroxypyrazole, this would also correspond to the C4 position. For a 5-hydroxypyrazole, it would again favor the C4 position. The Duff reaction is chemoselective and can provide good yields for 1-phenyl-1H-pyrazole systems.[3][11] It is a milder alternative that avoids chlorination but may be lower yielding than an optimized V-H reaction.[4]

  • Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to generate dichlorocarbene as the electrophile.[12] It also directs ortho to the hydroxyl group, but it is notorious for producing a mixture of ortho and para isomers and often gives low yields.[13][14][15] Given the high reactivity of the pyrazole core and the harsh basic conditions, this method is generally less preferred due to a higher potential for complex side reactions and poor regiocontrol.

Table 1: Comparison of Formylation Methods for Hydroxypyrazoles

MethodReagentsTypical RegioselectivityCommon Side ReactionsAdvantagesDisadvantages
Vilsmeier-Haack DMF, POCl₃ (or other)C4 position[6]Chlorination of OH group[2]Generally good yields, reliable for C4Harsh, risk of chlorination
Duff Reaction HMTA, acid (e.g., TFA)ortho to OH group[4][5]Lower yields, tar formationAvoids chlorinating agents, mildOften requires heat, lower yields
Reimer-Tiemann CHCl₃, NaOH/KOHortho to OH group[15]Dichlorocyclopropanation, low yieldsUses inexpensive reagentsPoor selectivity, harsh basic conditions

Part 3: Frequently Asked Questions (FAQs)

Q: Is it better to just protect the hydroxyl group before formylation? A: Protecting the hydroxyl group (e.g., as a methyl or benzyl ether) can simplify the reaction significantly. It completely prevents the chlorination side reaction and can lead to cleaner conversions and higher yields. However, it adds two steps to the synthetic sequence (protection and deprotection), which may not be desirable for large-scale synthesis or rapid library generation. The choice depends on the specific substrate's sensitivity and the overall goals of the synthesis.

Q: How do substituents on the N1-phenyl ring affect the Vilsmeier-Haack reaction? A: Substituents on an N1-aryl group have a pronounced electronic effect.

  • Electron-Donating Groups (EDGs) like methoxy or methyl will make the pyrazole ring more nucleophilic, potentially increasing the reaction rate and yield.

  • Electron-Withdrawing Groups (EWGs) like nitro or cyano will deactivate the ring, making the formylation much more difficult and requiring more forcing conditions (higher temperature, longer reaction times), which can also increase the likelihood of side reactions.[2]

Q: My formylated product seems to be a zwitterion and is insoluble in everything. How can I purify it? A: The combination of the basic pyrazole nitrogens and the acidic phenolic proton can lead to zwitterionic character, causing poor solubility.

  • Acid/Base Treatment: Try dissolving the crude material in a dilute aqueous base (like 1M Na₂CO₃) and washing with a nonpolar solvent (like ether) to remove organic impurities. Then, carefully re-acidify the aqueous layer with dilute HCl to a pH of ~5-6 to precipitate the product.

  • Chromatography: If column chromatography is necessary, consider adding a small amount of acetic acid (0.1-1%) to the mobile phase (e.g., ethyl acetate/hexanes) to suppress ionization and prevent streaking on the silica gel.

Part 4: Key Experimental Protocols

Protocol 1: Vilsmeier-Haack C4-Formylation of a 1-Aryl-5-hydroxypyrazole

This protocol is adapted from procedures for the formylation of pyrazolones.[16]

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3.0 equivalents) dropwise to the cooled DMF over 15-20 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for 30 minutes. The solution should become a thick, white slurry.

  • Substrate Addition: Dissolve the 1-aryl-5-hydroxypyrazole (1.0 equivalent) in a minimum amount of dry DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 100 g of crushed ice with vigorous stirring.

  • Hydrolysis & Neutralization: Add a saturated solution of sodium acetate or sodium bicarbonate portion-wise until the pH of the solution is between 6 and 7. Stir for 1 hour until the intermediate has fully hydrolyzed.

  • Isolation: The product may precipitate from the solution. If so, collect it by vacuum filtration, wash with cold water, and dry. If it does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol/water or by silica gel column chromatography.

Protocol 2: Duff Reaction for ortho-Formylation of a 3-Hydroxypyrazole

This protocol is a general adaptation of the Duff reaction for phenolic compounds.[3][11]

  • Setup: In a round-bottom flask, combine glycerol (20 mL) and boric acid (1.5 equivalents). Heat the mixture to 140 °C under a nitrogen atmosphere until the boric acid dissolves. Cool the mixture to room temperature.

  • Reagent Addition: Add the 3-hydroxypyrazole (1.0 equivalent) and hexamethylenetetramine (HMTA, 2.0 equivalents) to the glyceroboric acid mixture.

  • Reaction: Heat the reaction mixture to 150-160 °C for 2-3 hours. The mixture will become a dark, viscous syrup.

  • Hydrolysis: Cool the mixture to below 100 °C and add 2 M sulfuric acid (30 mL). The hydrolysis of the Schiff base intermediate is exothermic.

  • Isolation: The product aldehyde is often volatile with steam. Set up for steam distillation and distill the mixture until the distillate is no longer cloudy. Extract the distillate with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aldehyde. Further purification can be achieved by column chromatography or vacuum distillation if the product is a liquid.

References

  • El-Mekabaty, A. (2018). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions.
  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12), 1683-1691. [Link]

  • Turan-Zitouni, G., et al. (2017). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2017(3), M948. [Link]

  • BenchChem (2025). A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. BenchChem. [Link not available]
  • Shaaban, M. R., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(15), 4938. [Link]

  • Wikipedia. (n.d.). Duff reaction. Wikipedia. [Link]

  • Patel, H., et al. (2023). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Scientific Research in Science and Technology, 10(4), 55-63. [Link not available]
  • Not Voodoo (2020). ortho/para-Selectivity in the Reimer–Tiemann Reaction. ECHEMI. [Link not available]
  • Cameron, L., et al. (2015). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, 39(10), 7654-7662. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(5), 412-419. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14. [Link]

  • Janza, B. (2020). ortho/para-Selectivity in the Reimer–Tiemann Reaction. Chemistry Stack Exchange. [Link]

  • Soni, R., et al. (2011). Synthesis and biological activity of 4”-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research, 3(2), 748-753. [Link not available]
  • Sedej, M., et al. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 26(11), 3326. [Link]

  • ChemEurope. (n.d.). Duff reaction. chemeurope.com. [Link]

  • Ahluwalia, V. K., et al. (1997). Reaction of 5-amino-4-formyl-3-methyl(or phenyl)-l-phenyl-lH-pyrazoles with active methylene compounds: Synthesis of fused heterocyclic rings. Indian Journal of Chemistry - Section B, 36B(1), 88-90. [Link not available]
  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. ResearchGate. [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Cambridge University Press. [Link not available]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Sedej, M., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4752. [Link]

  • Taylor & Francis Online. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Taylor & Francis Online. [Link]

  • S. B. Singh. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. ResearchGate. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184. [Link]

  • Patil, S. D., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(9), 2936-2946. [Link not available]
  • Lindsey, R. V., & Lindsey, L. N. (1948). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Journal of the American Chemical Society, 70(9), 3162-3163. [Link]

  • PSIBERG. (2023). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. PSIBERG. [Link]

  • L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. L.S. College, Muzaffarpur. [Link not available]
  • ResearchGate. (n.d.). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Overall reaction of the pyrazole ring formation. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. Journal of Chemical Sciences, 131(6), 56. [Link]

  • Chem-Station. (2016). Duff Reaction. Chem-Station Int. Ed. [Link]

Sources

Technical Support Center: Optimizing Catalyst Choice for Pyrazole/1,2,4-Triazole Dual Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazole/1,2,4-triazole dual inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these promising therapeutic agents. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient execution of your synthetic strategies. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis of pyrazole/1,2,4-triazole dual inhibitors.

Q1: What are the most critical factors to consider when selecting a catalyst for the synthesis of the pyrazole core of the dual inhibitor?

A1: The choice of catalyst for the pyrazole core synthesis, typically a cyclocondensation reaction, is dictated by several factors:

  • Regioselectivity: For unsymmetrical 1,3-dicarbonyl precursors, the catalyst can significantly influence which nitrogen atom of the hydrazine attacks which carbonyl group, leading to different regioisomers. Acidic catalysts, for instance, can protonate the more reactive carbonyl group, guiding the nucleophilic attack of the hydrazine.

  • Reaction Kinetics: While many pyrazole syntheses can proceed without a catalyst, particularly at elevated temperatures, a catalyst can significantly accelerate the reaction, allowing for milder conditions and shorter reaction times.

  • Substrate Compatibility: The functional groups present on your starting materials will dictate the choice between acidic, basic, or metal-based catalysts. For sensitive substrates, a milder catalyst may be necessary to prevent side reactions or degradation.

  • Green Chemistry Principles: The use of heterogeneous or "green" catalysts like nano-ZnO or ammonium chloride is gaining traction due to their ease of separation, reusability, and reduced environmental impact.[1]

Q2: I am observing a mixture of regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge. Here are some strategies to consider:

  • Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically favor the formation of one regioisomer over another compared to traditional solvents like ethanol.

  • Catalyst Control: As mentioned, the catalyst plays a key role. Experiment with both acid and base catalysis to determine which condition favors your desired isomer.

  • Steric and Electronic Control: If possible, modify your starting materials to enhance the steric or electronic differences between the two carbonyl groups of the 1,3-dicarbonyl compound. A bulkier substituent on one side can hinder the approach of the hydrazine to the adjacent carbonyl.

Q3: What are the common pitfalls in the synthesis of the 1,2,4-triazole-3-thiol ring from a pyrazole carbohydrazide intermediate?

A3: The formation of the 1,2,4-triazole-3-thiol ring from a carbohydrazide intermediate typically involves reaction with an isothiocyanate followed by cyclization. Key challenges include:

  • Incomplete Cyclization: The intermediate thiosemicarbazide may not fully cyclize to the desired triazole. This can often be addressed by adjusting the pH (alkaline conditions are typically required for cyclization) and increasing the reaction temperature or time.

  • Side Reactions of the Isothiocyanate: Isothiocyanates are reactive electrophiles and can potentially react with other nucleophiles in your molecule if not properly controlled. Ensuring a clean starting material and optimized reaction conditions is crucial.

  • Thiol Oxidation: The resulting thiol group on the triazole ring can be susceptible to oxidation, leading to disulfide formation. It is advisable to work under an inert atmosphere and consider using a reducing agent during workup if oxidation is a concern.

Q4: My final pyrazole/1,2,4-triazole dual inhibitor is difficult to purify. What strategies can I employ?

A4: The purification of these often polar, nitrogen-rich heterocyclic compounds can be challenging. Consider the following approaches:

  • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) is often the most effective method for obtaining high purity.

  • Column Chromatography: For non-crystalline products or difficult-to-separate mixtures, column chromatography on silica gel is a standard technique. Due to the polar nature of these compounds, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) is often required.

  • Acid-Base Extraction: The basic nitrogen atoms in the pyrazole and triazole rings can be protonated. This allows for purification by dissolving the crude product in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the purified product.[2]

  • Preparative HPLC: For very challenging separations or to obtain highly pure material for biological testing, preparative reverse-phase HPLC is a powerful option.

II. Troubleshooting Guides

This section provides systematic approaches to resolving specific experimental issues.

Guide 1: Low Yield in Pyrazole Core Synthesis
Symptom Possible Cause(s) Suggested Solution(s)
Low or no product formation observed by TLC/LC-MS 1. Inactive Catalyst: The catalyst may be old, hydrated, or of poor quality. 2. Suboptimal Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor Quality Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can inhibit the reaction.1. Use a fresh batch of catalyst. For heterogeneous catalysts, ensure proper activation if required. 2. Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress. 3. Verify the purity of your starting materials by NMR or other analytical techniques. Consider purifying them before use.
Multiple unidentified spots on TLC, with low conversion of starting materials 1. Side Reactions: The reaction conditions may be promoting undesired side reactions. 2. Decomposition of Starting Materials: The hydrazine or dicarbonyl compound may be unstable under the reaction conditions.1. Lower the reaction temperature. 2. If using a strong acid or base catalyst, try a milder alternative. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Product is formed but is lost during workup 1. Product is water-soluble: The product may be partitioning into the aqueous phase during extraction. 2. Product is unstable to workup conditions: The product may be degrading upon exposure to acidic or basic washes.1. After initial extraction, re-extract the aqueous layer with a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol. 2. Use neutral water for washing instead of acidic or basic solutions.
Guide 2: Issues in 1,2,4-Triazole-3-thiol Formation and Subsequent Alkylation
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete conversion of thiosemicarbazide intermediate to triazole 1. Insufficient Base: The cyclization step is base-catalyzed and may not proceed to completion if the medium is not sufficiently alkaline. 2. Low Reaction Temperature: The cyclization may be kinetically slow at the current temperature.1. Ensure a sufficient excess of a suitable base (e.g., KOH, NaOH) is used. Monitor the pH of the reaction mixture. 2. Increase the reaction temperature, typically to reflux in a suitable solvent like ethanol.
Formation of disulfide byproduct 1. Oxidation of the thiol: The thiol group is susceptible to air oxidation, especially under basic conditions.1. Perform the reaction and workup under an inert atmosphere (N₂ or Ar). 2. Degas the solvents before use. 3. Add a mild reducing agent like sodium bisulfite during the aqueous workup.
Low yield in the S-alkylation of the triazole-thiol 1. Incomplete deprotonation of the thiol: The thiol needs to be converted to the more nucleophilic thiolate for efficient alkylation. 2. Poor leaving group on the alkylating agent: The alkylating agent may not be sufficiently reactive.1. Use a strong enough base (e.g., NaH, K₂CO₃ in DMF) to fully deprotonate the thiol. 2. Use an alkylating agent with a better leaving group (e.g., iodide or bromide instead of chloride).
N-alkylation instead of or in addition to S-alkylation 1. Thermodynamic vs. Kinetic Control: The reaction conditions may favor N-alkylation. S-alkylation is often kinetically favored, while N-alkylation can be the thermodynamic product.1. Perform the alkylation at a lower temperature to favor the kinetically controlled S-alkylation product. 2. The choice of base and solvent can also influence the selectivity. Experiment with different conditions.

III. Detailed Experimental Protocols

The following is a representative protocol for the synthesis of a pyrazol-4-yl-1,2,4-triazole-3-thiol derivative, a scaffold for dual EGFR/COX-2 inhibitors.[3][4]

Protocol 1: Synthesis of 1,3-disubstituted-1H-pyrazole-4-carbohydrazide

This protocol outlines the synthesis of the pyrazole core, which serves as a key intermediate.

  • Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxoalkanoate

    • To a stirred mixture of an appropriate ethyl 3-oxoalkanoate (1 eq.) and triethyl orthoformate (1.5 eq.), add acetic anhydride (2.5 eq.).

    • Heat the mixture at 120-130°C for 2-3 hours.

    • Remove the excess acetic anhydride and ethyl acetate formed during the reaction by distillation under reduced pressure. The crude product is often used in the next step without further purification.

  • Step 2: Cyclocondensation to form Ethyl 1,3-disubstituted-1H-pyrazole-4-carboxylate

    • Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxoalkanoate (1 eq.) in a suitable solvent such as ethanol.

    • Add the desired substituted hydrazine (e.g., phenylhydrazine, 1 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude pyrazole ester can be purified by recrystallization from ethanol.

  • Step 3: Hydrazinolysis to form 1,3-disubstituted-1H-pyrazole-4-carbohydrazide

    • To a solution of the pyrazole ester (1 eq.) in ethanol, add hydrazine hydrate (5-10 eq.).

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired pyrazole carbohydrazide.

Protocol 2: Synthesis of 5-(1,3-disubstituted-1H-pyrazol-4-yl)-4-alkyl-4H-1,2,4-triazole-3-thiol

This protocol describes the construction of the 1,2,4-triazole-3-thiol ring onto the pyrazole core.

  • Step 1: Formation of the Thiosemicarbazide Intermediate

    • Dissolve the pyrazole carbohydrazide (1 eq.) in ethanol and add the desired isothiocyanate (e.g., ethyl isothiocyanate, 1.1 eq.).

    • Heat the mixture to reflux for 6-8 hours.

    • Cool the reaction mixture and collect the precipitated thiosemicarbazide by filtration.

  • Step 2: Base-Catalyzed Cyclization

    • Suspend the thiosemicarbazide intermediate in an aqueous solution of a base (e.g., 8% NaOH or KOH).

    • Heat the mixture to reflux for 4-6 hours until a clear solution is obtained.

    • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of 5-6 to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure pyrazol-4-yl-1,2,4-triazole-3-thiol.

IV. Data Presentation: Catalyst Performance Comparison

The choice of catalyst can significantly impact the efficiency of pyrazole synthesis. The following table provides a comparison of different catalytic systems for the synthesis of 1,3,5-trisubstituted pyrazoles.

Table 1: Comparison of Catalytic Systems for 1,3,5-Trisubstituted Pyrazole Synthesis

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
None (Thermal) N-Arylhydrazone, NitroolefinEthylene Glycol100-1202-475-90[5]
TFA (Acid catalyst) N-Arylhydrazone, NitroolefinTFERoom Temp2-1270-88[5]
KOH/Singlet Oxygen ArylhydrazoneNot specifiedMildNot specifiedGood to Excellent[6][7]
Yb(PFO)₃ (Lewis Acid) Aldehyde, β-ketoester, HydrazineNot specifiedNot specifiedNot specifiedHigh
Nano-ZnO (Heterogeneous) 1,3-Diketone, HydrazineWater/Solvent-freeRoom Temp - 800.5-290-98[1]

V. Visualization of Key Processes

Diagram 1: General Workflow for Pyrazole/1,2,4-Triazole Dual Inhibitor Synthesis

G cluster_pyrazole Pyrazole Core Synthesis cluster_triazole 1,2,4-Triazole Ring Formation A 1,3-Dicarbonyl Compound C Cyclocondensation (e.g., Knorr Synthesis) A->C B Substituted Hydrazine B->C D Pyrazole Ester Intermediate C->D Catalyst: Acid/Base/Metal E Hydrazinolysis D->E F Pyrazole Carbohydrazide E->F G Reaction with Isothiocyanate F->G H Thiosemicarbazide Intermediate G->H I Base-catalyzed Cyclization H->I J Pyrazole-Triazole Thiol Product I->J K Final Dual Inhibitor Analog J->K Optional: S-Alkylation

Caption: Synthetic workflow for pyrazole/1,2,4-triazole dual inhibitors.

Diagram 2: Troubleshooting Logic for Low Yield

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Vilsmeier vs. [3+2] Cycloaddition Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the pyrazole scaffold represents a "privileged structure" of immense significance. Its presence in blockbuster drugs highlights the critical need for efficient, scalable, and versatile synthetic routes. This guide provides an in-depth comparative analysis of two powerful methods for pyrazole synthesis: the Vilsmeier-Haack reaction and the [3+2] cycloaddition. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, providing the field-proven insights necessary for informed methodological selection.

Section 1: The Vilsmeier-Haack Approach to Pyrazole Synthesis

The Vilsmeier-Haack (V-H) reaction, traditionally known for the formylation of electron-rich aromatic systems, offers a compelling route for the construction of the pyrazole ring itself, typically yielding valuable pyrazole-4-carbaldehydes.[1][2] This transformation leverages the reaction of a hydrazone or a similar C=N containing substrate with the Vilsmeier reagent, an electrophilic chloroiminium salt generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[3][4]

The Causality Behind the Mechanism

The efficacy of the V-H pyrazole synthesis hinges on the nucleophilic character of the hydrazone. The reaction is not a simple formylation but a cyclization-formylation cascade. The generally accepted mechanism proceeds as follows:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of DMF with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium ion). This step is highly exothermic and moisture-sensitive.[1]

  • Electrophilic Attack: The hydrazone substrate exists in equilibrium with its enamine tautomer. This electron-rich enamine form acts as the key nucleophile, attacking the Vilsmeier reagent.[5] This initial C-C bond formation is the crucial step that builds the pyrazole backbone.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks an iminium carbon. This step forges the N-N bond characteristic of the pyrazole ring.

  • Aromatization: The final pyrazole ring is formed through a sequence of elimination steps, which typically involve the loss of dimethylamine and water, leading to the aromatic, formylated pyrazole product.[6]

Mechanistic Workflow: Vilsmeier-Haack Pyrazole Synthesis

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Pyrazole Ring Formation DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->V_Reagent + POCl₃ POCl3 POCl₃ Enamine Enamine Tautomer Hydrazone Hydrazone (Ketone + Hydrazine) Hydrazone->Enamine Tautomerization Intermediate1 Iminium Intermediate Enamine->Intermediate1 + Vilsmeier Reagent (Electrophilic Attack) Cyclized Cyclized Intermediate Intermediate1->Cyclized Intramolecular Cyclization Pyrazole Pyrazole-4-carbaldehyde Cyclized->Pyrazole Aromatization (- H₂O, - Me₂NH)

Caption: Vilsmeier-Haack pyrazole synthesis workflow.

Experimental Protocol: Synthesis of 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde[7]

This protocol serves as a representative example of the V-H pyrazole synthesis, starting from the corresponding acetophenone hydrazone.

Step 1: Preparation of the Vilsmeier Reagent

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (10 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 5 mL) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the reagent.

Step 2: Cyclization Reaction

  • Dissolve 1-(1-(p-tolyl)ethylidene)-2-phenylhydrazine (10 mmol) in a minimal amount of DMF or an anhydrous solvent like acetonitrile (3 mL).[7]

  • Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent with vigorous stirring, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. This is a highly exothermic quenching step.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the mixture is alkaline (pH 8-9).

  • The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde.

Scope and Limitations

The Vilsmeier-Haack approach is particularly effective for hydrazones derived from methyl ketones and other enolizable ketones.[5] However, its scope is not without limitations:

  • Substrate Sensitivity: The strongly acidic and high-temperature conditions can be detrimental to sensitive functional groups on the starting materials.

  • Regioselectivity: While generally providing good regioselectivity for the 4-formyl product, side reactions can occur. For instance, reactions with hydrazones from ketones bearing an acceptor substituent can sometimes lead to products resulting from both N- and C-electrophilic attack.[5]

  • Starting Materials: The method is contingent on the availability and stability of the corresponding hydrazone precursors.

Section 2: The [3+2] Cycloaddition Approach to Pyrazole Synthesis

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a cornerstone of heterocyclic chemistry and provides a powerful and often highly regioselective pathway to pyrazoles.[8][9] This reaction involves the concerted or stepwise union of a 1,3-dipole with a dipolarophile (typically an alkyne or an alkene) to form a five-membered ring.[10]

The Power of Dipoles: Mechanistic Versatility

A key advantage of this methodology is the variety of 1,3-dipoles that can be employed, each offering unique synthetic possibilities. The most common dipoles for pyrazole synthesis include:

  • Diazo Compounds: These are perhaps the most straightforward 1,3-dipoles for pyrazole synthesis. Their reaction with alkynes is often thermally induced and can proceed without a catalyst, offering a high degree of atom economy.[11][12] The regioselectivity is dictated by the electronic nature of both the diazo compound and the alkyne.

  • Nitrile Imines: These are highly reactive, transient 1,3-dipoles that are typically generated in situ from hydrazonoyl halides in the presence of a base.[8] Their cycloaddition with alkynes is highly efficient and often proceeds under mild conditions at room temperature. The regiochemistry is generally well-controlled, with the terminal nitrogen of the nitrile imine attacking the more sterically hindered carbon of the dipolarophile.[8]

  • Sydnones: These are stable, mesoionic aromatic compounds that behave as cyclic 1,3-dipoles. Their reaction with alkynes, often requiring elevated temperatures or microwave irradiation, proceeds with the extrusion of carbon dioxide to yield N-substituted pyrazoles.[13][14][15] This method provides access to pyrazoles that might be difficult to obtain through other routes.

Mechanistic Workflow: [3+2] Cycloaddition (Nitrile Imine Example)

Cycloaddition_Mechanism cluster_0 Nitrile Imine Generation cluster_1 Pyrazole Ring Formation Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine + Base (- H-Halide) Base Base (e.g., Et₃N) Transition_State Concerted or Stepwise Transition State Nitrile_Imine->Transition_State + Alkyne Alkyne Alkyne (Dipolarophile) Pyrazole Substituted Pyrazole Transition_State->Pyrazole Cycloaddition

Caption: [3+2] Cycloaddition workflow using a nitrile imine.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole via Nitrile Imine Cycloaddition[8]

This protocol illustrates the in situ generation of a nitrile imine and its subsequent cycloaddition.

Step 1: Reaction Setup

  • To a solution of the alkyne (dipolarophile, 1.0 mmol) and the hydrazonoyl halide (1.1 mmol) in an anhydrous solvent such as toluene or THF (10 mL), add a base, typically triethylamine (Et₃N, 1.5 mmol).

  • Stir the reaction mixture at room temperature. The base facilitates the in situ generation of the nitrile imine from the hydrazonoyl halide.

Step 2: Reaction Monitoring and Work-up

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically a few hours to overnight).

  • Once the reaction is complete, filter the mixture to remove the triethylammonium halide salt.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure substituted pyrazole.

Scope and Advantages

The [3+2] cycloaddition methodology offers several distinct advantages:

  • Mild Conditions: Many cycloadditions proceed at room temperature, making the method compatible with a wide range of functional groups.[13]

  • High Regioselectivity: The regiochemical outcome of the cycloaddition is often predictable and high, governed by frontier molecular orbital (FMO) theory and steric effects.[16] This is a significant advantage over classical condensation methods that can produce isomeric mixtures.[17]

  • Broad Substrate Scope: A vast array of substituted pyrazoles can be accessed by varying the 1,3-dipole and the alkyne or alkene dipolarophile.[18][19]

  • Atom Economy: In the case of diazo compound cycloadditions, all atoms from the reactants are incorporated into the product, leading to excellent atom economy.[11]

Section 3: Head-to-Head Comparative Analysis

The choice between the Vilsmeier-Haack and [3+2] cycloaddition methodologies is a strategic one, dictated by the specific synthetic target, available starting materials, and desired reaction characteristics.

FeatureVilsmeier-Haack Synthesis[3+2] Cycloaddition Synthesis
Starting Materials Hydrazones, Semicarbazones (from ketones/aldehydes and hydrazines)1,3-Dipoles (or precursors like hydrazonoyl halides, diazo compounds, sydnones) and Alkynes/Alkenes
Key Reagents DMF, POCl₃ (or other acid chlorides)Varies with dipole: Base (for nitrile imines), Heat/Catalyst (for diazo compounds), Heat (for sydnones)
Reaction Conditions Often harsh: 0 °C to >100 °C, strongly acidicGenerally mild: Room temperature to reflux, often neutral or basic conditions[13]
Typical Yields Good to excellent (60-95%)[1][7]Good to excellent (70-95%)[11][12][13]
Regioselectivity Generally good for 4-substitution, but can be substrate-dependent.[5]Excellent and predictable, governed by FMO and steric effects.[8][16]
Product Functionality Typically yields pyrazole-4-carbaldehydes, offering a handle for further modification.[6]Highly versatile; substitution pattern is directly controlled by the choice of dipole and dipolarophile.
Atom Economy Moderate; involves loss of Me₂NH, H₂O, and phosphate byproducts.High, especially with diazo compounds where it can be 100%.[11]
Key Advantages Utilizes readily available ketone/hydrazine starting materials; provides a useful formyl handle directly.High regioselectivity, mild conditions, broad substrate scope, high atom economy.
Key Disadvantages Harsh conditions limit functional group tolerance; potential for side reactions.[5]Requires synthesis of specific 1,3-dipole precursors; some dipoles (e.g., nitrile imines) are transient.
Decision Logic: Choosing the Right Path

Decision_Tree Start Need to Synthesize a Pyrazole Q1 Is a 4-formyl group specifically desired? Start->Q1 Q2 Are the starting materials sensitive to acid/heat? Q1->Q2 No VH Consider Vilsmeier-Haack Synthesis Q1->VH Yes Q3 Is high regioselectivity critical? Q2->Q3 No Cyclo Consider [3+2] Cycloaddition Q2->Cyclo Yes Q3->VH No, and starting materials are robust Q3->Cyclo Yes

Caption: Decision logic for selecting a pyrazole synthesis method.

Conclusion

Both the Vilsmeier-Haack reaction and [3+2] cycloaddition are formidable tools in the arsenal of the synthetic chemist for constructing the pyrazole core. The Vilsmeier-Haack method provides a direct and efficient route to pyrazole-4-carbaldehydes from readily accessible hydrazones, making it an excellent choice when this specific functionality is desired and the substrates can tolerate the reaction conditions.

Conversely, the [3+2] cycloaddition offers unparalleled versatility and control. Its mild reaction conditions, broad substrate scope, and, most importantly, predictable and high regioselectivity make it the superior choice for the synthesis of complex, highly functionalized pyrazoles where precise control over the substitution pattern is paramount. As a senior application scientist, my recommendation hinges on the specific target molecule. For rapid access to 4-formylated pyrazoles from simple ketones, the V-H reaction is a reliable workhorse. For intricate, multi-substituted targets demanding finesse and functional group tolerance, the [3+2] cycloaddition is the more strategic and elegant approach.

References

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. Available at: [Link]

  • Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. Molecules. Available at: [Link]

  • Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. Organic Letters. Available at: [Link]

  • Solid-Phase Synthesis of Amino Acid Derived N-Unsubstituted Pyrazoles via Sydnones. Organic Letters. Available at: [Link]

  • Regiocontrolled 1,3-Dipolar Cycloadditions of Nitrile Imines with Acetylenes and α,β-Unsaturated Esters. Arkivoc. Available at: [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. Available at: [Link]

  • Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Heterocyclic Communications. Available at: [Link]

  • The regioselectivity in the formation of pyrazolines and pyrazoles from nitrile imines. Tetrahedron. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Synthetic Communications. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]

  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]

  • Synthesis of pyrazoles by cycloaddition reaction of sydnones and alkyne. ResearchGate. Available at: [Link]

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry. Available at: [Link]

  • Intramolecular cyclization of steroidal semicarbazones to pyrazoles using Vilsmeier reagent. ResearchGate. Available at: [Link]

  • Vilsmeier Formylation of Hydrazones and Semicarbazones Derived from Alkyl, Benzyl, and Cycloalkyl Methyl Ketones. ResearchGate. Available at: [Link]

  • Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds. Molecules. Available at: [Link]

  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones. ResearchGate. Available at: [Link]

  • A straightforward conversion of 1,4-quinones into polycyclic pyrazoles via [3 + 2]-cycloaddition with fluorinated nitrile imines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. Available at: [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal of Chemical Science. Available at: [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. Available at: [Link]

Sources

A Definitive Spectroscopic Guide to the Structural Validation of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its myriad derivatives, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde stands out as a versatile synthetic intermediate. Its unique structural features, comprising a phenyl-substituted pyrazole core appended with a reactive carbaldehyde and a methyl group, offer a rich platform for molecular elaboration. However, the unequivocal confirmation of its chemical structure is a critical prerequisite for its use in any research or development endeavor.

This comprehensive guide provides a detailed spectroscopic validation of the molecular structure of this compound. We delve into the fundamental principles and experimental data from four key analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By presenting a comparative analysis with structurally related analogues, this guide offers a robust framework for the unambiguous identification and characterization of this important chemical entity.

The Structural Hypothesis: What to Expect from the Spectra

Before delving into the experimental data, a theoretical examination of the this compound structure allows us to predict the key spectroscopic signatures.

Figure 1. Molecular Structure of this compound.

  • ¹H NMR: We anticipate a sharp singlet for the aldehydic proton in the downfield region (δ 9-10 ppm). The methyl protons at the C5 position should appear as a singlet around δ 2.5 ppm. The proton on the pyrazole ring (H3) is expected to be a singlet in the aromatic region. The five protons of the phenyl group will likely present as a multiplet between δ 7.2 and 7.8 ppm.

  • ¹³C NMR: The spectrum should reveal a distinct signal for the aldehydic carbonyl carbon at a significantly downfield chemical shift (δ > 180 ppm). The carbons of the pyrazole and phenyl rings will resonate in the aromatic region (δ 110-150 ppm). The methyl carbon should appear as an upfield signal.

  • FT-IR: A strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected around 1670-1700 cm⁻¹. Aromatic C-H stretching vibrations should be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₀N₂O = 186.21 g/mol ). Common fragmentation patterns may include the loss of the formyl group (-CHO) or the phenyl group.

Comparative Spectroscopic Analysis

To provide a robust validation, we will compare the expected spectral features of this compound with those of structurally similar compounds. This comparative approach is crucial for identifying the unique spectral fingerprints of our target molecule.

Table 1: Comparative Spectroscopic Data of Pyrazole Derivatives

CompoundKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)Key FT-IR Bands (cm⁻¹)Molecular Ion (m/z)
This compound (Target) Aldehyde H: ~9.8 (s), Phenyl H: 7.3-7.6 (m), Pyrazole H: ~8.0 (s), Methyl H: ~2.5 (s)Aldehyde C=O: ~185, Aromatic C: 120-150, Methyl C: ~14C=O: ~1680, C-H (arom): >3000, C-H (aliph): <3000186
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[1]Aldehyde H: 9.8-10.2 (s)-C=O: 1670-1695220, 222 (isotope peak)[1]
3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehydeAldehyde-H: 8.61 (s), Pyrazole methyl: 2.22 (s)--293 (M⁺+1)
1-Phenyl-1H-pyrazole-4-carbaldehyde----

Note: The data for the target compound is predicted based on the analysis of its structure and comparison with related compounds. The data for the comparative compounds is sourced from available literature.

The presence of the methyl group at the C5 position in our target compound, as opposed to a chloro or phenoxy group in the analogues, will lead to distinct differences in the chemical shifts of the pyrazole ring protons and carbons, as well as a characteristic singlet for the methyl protons in the ¹H NMR spectrum.

Experimental Protocols for Spectroscopic Analysis

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a spectral width of at least 12 ppm.

    • Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Signal averaging (16-64 scans) may be necessary for samples with low concentration.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Acquire the spectrum with a spectral width of at least 220 ppm.

    • Employ a proton-decoupled pulse sequence.

    • A longer acquisition time and a larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the finely ground sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Record a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Protocol 3: Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizing the Validation Workflow

The logical flow of spectroscopic validation can be visualized as a systematic process of data acquisition, interpretation, and comparison.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation & Structural Elucidation cluster_2 Comparative Analysis & Validation HNMR ¹H NMR Interpret_HNMR Proton Environment & Connectivity HNMR->Interpret_HNMR CNMR ¹³C NMR Interpret_CNMR Carbon Skeleton CNMR->Interpret_CNMR FTIR FT-IR Interpret_FTIR Functional Groups FTIR->Interpret_FTIR MS Mass Spec Interpret_MS Molecular Weight & Fragmentation MS->Interpret_MS Compare_Analogs Comparison with Known Analogs Interpret_HNMR->Compare_Analogs Interpret_CNMR->Compare_Analogs Interpret_FTIR->Compare_Analogs Interpret_MS->Compare_Analogs Final_Validation Structural Confirmation of This compound Compare_Analogs->Final_Validation

Figure 2. Workflow for the Spectroscopic Validation of Chemical Structure.

Conclusion

The structural integrity of a chemical compound is the bedrock of its utility in any scientific application. For a key building block like this compound, a multi-faceted spectroscopic approach is not merely a procedural formality but a scientific necessity. By systematically acquiring and interpreting ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, and critically comparing these findings with those of known analogues, researchers can achieve an unequivocal validation of its structure. This guide provides the theoretical framework, comparative data, and standardized protocols to empower scientists in their pursuit of reliable and reproducible chemical research.

References

  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, S. M., et al. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 993–996. Available at: [Link]

Sources

The Evolving Landscape of Pyrazole-4-Carbaldehyde Derivatives: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent chemical properties and synthetic versatility have led to a vast array of derivatives with a broad spectrum of biological activities. Among these, pyrazole-4-carbaldehyde derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in antimicrobial, anticancer, and anti-inflammatory applications. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols to aid researchers in their quest for new and effective therapeutic leads.

The Antimicrobial Potential of Pyrazole-4-Carbaldehyde Derivatives

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action. Pyrazole-4-carbaldehyde derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Activity

The antimicrobial efficacy of these derivatives is largely influenced by the nature and position of substituents on the pyrazole and phenyl rings. The minimum inhibitory concentration (MIC) is a key parameter for comparing the potency of different compounds.

Compound/DerivativeS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Derivative A (e.g., 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde) >100>100>100[1]
Derivative B (with electron-withdrawing groups, e.g., 4-nitro) 12.52512.5[2]
Derivative C (with thiazole scaffold) 6.2512.56.25[2]
Ciprofloxacin (Standard) 0.50.25NA[3]
Clotrimazole (Standard) NANA1[2]

Analysis of Structure-Activity Relationship (SAR): The data consistently demonstrates that the introduction of specific functional groups significantly enhances antimicrobial activity. For instance, the presence of electron-withdrawing groups like nitro functions, or the fusion of a thiazole ring to the pyrazole scaffold, can lead to a marked increase in potency against both Gram-positive and Gram-negative bacteria, as well as fungi.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and reliable technique for determining the MIC of a compound.[4]

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Aseptically prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, yeast at ~0.5-2.5 x 10^3 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Stock Solution of Pyrazole Derivative B Serial Dilutions in 96-well Plate A->B Dilute D Inoculation of Microtiter Plate B->D C Standardized Microbial Inoculum C->D Add E Incubation D->E Incubate F Visual Inspection for Microbial Growth E->F G Determine Lowest Concentration with No Growth (MIC) F->G

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole-4-carbaldehyde derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, making them a fertile ground for the development of new chemotherapeutic agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[5][6]

Comparative Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Compound/DerivativeMCF-7 (Breast Cancer) (IC50, µM)A549 (Lung Cancer) (IC50, µM)HepG2 (Liver Cancer) (IC50, µM)Reference
Derivative D (Basic Pyrazole Scaffold) >100>100>100[7][8]
Derivative E (with Indole Hybrid) 7.910.56.1[9]
Derivative F (PI3K inhibitor) 0.25--[5]
Derivative G (CDK2 inhibitor) 17.1229.9510.05[10]
Doxorubicin (Standard) 0.951.23.83[5][10]

Analysis of Structure-Activity Relationship (SAR): The anticancer activity of pyrazole-4-carbaldehyde derivatives is highly dependent on their structural modifications. Hybrid molecules, such as those incorporating an indole moiety, have shown broad-spectrum cytotoxicity.[9] Furthermore, specific substitutions can direct the inhibitory activity towards key cancer-related enzymes like PI3 Kinase and Cyclin-Dependent Kinase 2 (CDK2).[5][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[11][12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-4-carbaldehyde derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[11]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Pyrazole Derivatives A->B C Add MTT Reagent B->C D Incubate (Formation of Formazan) C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate IC50 Value F->G

Key Signaling Pathways Targeted by Anticancer Pyrazole Derivatives

Several pyrazole derivatives exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and survival.

Anticancer_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation CDK2 CDK2 CDK2->Proliferation Pyrazole Pyrazole-4-carbaldehyde Derivatives Pyrazole->EGFR Inhibit Pyrazole->VEGFR2 Inhibit Pyrazole->PI3K Inhibit Pyrazole->CDK2 Inhibit

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Pyrazole-4-carbaldehyde derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[9][13]

Comparative Anti-inflammatory Activity

The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.

Compound/DerivativeCOX-1 (IC50, µM)COX-2 (IC50, µM)Selectivity Index (COX-1/COX-2)Reference
Derivative H (e.g., with sulfonamide) 45.231.7925.27[13]
Derivative I (trimethoxy substituted) 14.341.509.56[14]
Celecoxib (Standard) 5.422.162.51[14]
Indomethacin (Standard) 0.11.50.07[15]

Analysis of Structure-Activity Relationship (SAR): The presence of a sulfonamide group is a key structural feature for potent and selective COX-2 inhibition.[13] Additionally, substitutions on the phenyl rings, such as trimethoxy groups, can significantly enhance COX-2 inhibitory activity and selectivity.[14]

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to assess COX-1/COX-2 inhibitory activity is a fluorometric or colorimetric assay that measures the production of prostaglandins.[16][17]

Step-by-Step Methodology:

  • Enzyme and Compound Pre-incubation: Pre-incubate the recombinant human COX-1 or COX-2 enzyme with the test compound for a defined period (e.g., 10 minutes at 37°C).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: Measure the product formation (e.g., Prostaglandin G2) using a specific probe that generates a fluorescent or colorimetric signal.[17]

  • IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of the enzyme activity.

  • Selectivity Index Calculation: Calculate the ratio of the IC50 value for COX-1 to the IC50 value for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

COX_Inhibition_Mechanism ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Catalyzes Pyrazole Pyrazole-4-carbaldehyde Derivatives Pyrazole->COX2 Inhibits

Conclusion

Pyrazole-4-carbaldehyde derivatives represent a versatile and highly adaptable scaffold for the development of novel therapeutic agents. The evidence presented in this guide highlights their significant potential as antimicrobial, anticancer, and anti-inflammatory drugs. The structure-activity relationships discussed underscore the importance of rational drug design in optimizing the potency and selectivity of these compounds. The detailed experimental protocols and pathway diagrams provided serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic promise of this important class of molecules. Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate these promising findings into clinical applications.

References

  • Mphahane, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1234. [Link]

  • Demchenko, A. M., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7869-7883.
  • Szychowska, A., et al. (2023). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 28(12), 4789. [Link]

  • Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Patel, R. V., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Chemical and Pharmaceutical Research, 10(6), 1-10.
  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2021). Indian Journal of Chemistry, 60B(6), 885-891.
  • El-Sayed, W. A., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(19), 3505. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023).
  • Abdelall, E. K. A., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4701. [Link]

  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(42), 28045-28061. [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.).
  • Schematic representation of MTT assay protocol. (n.d.).
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
  • Sharma, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Biomedical Analysis, 70, 453-460.
  • Ali, M. A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6135. [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(24), 8708. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Medicinal Chemistry.
  • Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(11), 1478. [Link]

  • Minimum inhibitory concentration (µg/mL) of pyrazole derivatives... (n.d.).
  • Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3549-3563. [Link]

  • Pyrazoline derivatives as an anticancer activity. (2022).
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). Journal of Biomolecular Structure and Dynamics. [Link]

  • 4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study. (2017).
  • El-Sayed, M. A. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(28), 17897-17915. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). Molecules, 28(3), 134. [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2014). European Journal of Pharmacology, 740, 471-479. [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.).
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2013). Indian Journal of Heterocyclic Chemistry, 23, 201-204.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024).
  • Journal of Medicinal Chemistry Ahead of Print. (n.d.).

Sources

Structure-activity relationship (SAR) studies of pyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Structure-Activity Relationship (SAR) Studies of Pyrazole-Based Inhibitors for Researchers and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its rigid, planar nature, make it a privileged scaffold for the design of potent and selective inhibitors targeting a wide array of biological targets. Structure-activity relationship (SAR) studies are paramount in transforming a weakly active pyrazole-containing "hit" molecule into a highly optimized "lead" compound with clinical potential. This guide provides a comparative analysis of SAR strategies for different classes of pyrazole-based inhibitors, supported by experimental data and detailed protocols, to empower researchers in their drug discovery endeavors.

Comparative SAR Analysis of Pyrazole-Based Inhibitors

The strategic modification of the pyrazole core and its substituents allows for the fine-tuning of inhibitory activity and selectivity. Below, we compare the SAR of pyrazole-based inhibitors for three distinct and highly relevant enzyme classes: Cyclooxygenase-2 (COX-2), Janus Kinases (JAKs), and Mitogen-activated Protein Kinase (MAPK) p38.

Diaryl-Pyrazole Derivatives as Selective COX-2 Inhibitors

The discovery of selective COX-2 inhibitors, such as Celecoxib, revolutionized the treatment of inflammation and pain by mitigating the gastrointestinal side effects associated with non-selective NSAIDs. The SAR of these diaryl-pyrazole derivatives is well-established.

Core SAR Principles:

  • 1,5-Diaryl Substitution: The presence of aryl groups at the 1- and 5-positions of the pyrazole ring is crucial for potent COX-2 inhibition.

  • Sulfonamide/Sulfone Moiety: A key pharmacophore is the presence of a SO2Me or SO2NH2 group on one of the aryl rings, typically the N-phenyl ring. This group interacts with a specific hydrophilic side pocket in the COX-2 active site, a feature absent in the COX-1 isoform, thus conferring selectivity.

  • para-Substitution: The substituent on the N-phenyl ring must be at the para position for optimal selectivity. Moving it to the meta or ortho position often leads to a loss of selectivity.

  • C-5 Aryl Group: The nature of the substituent on the C-5 aryl ring can influence potency. For instance, electron-withdrawing groups like fluorine or chlorine can enhance activity.

Comparative Data for COX-2 Inhibitors:

CompoundR1 (at N-1)R5 (at C-5)R4 (at C-4 of N-phenyl)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib4-SO2NH2-Ph4-F-PhH0.0415375
SC-5584-SO2Me-Ph4-F-PhH0.0013>100>76923
Analog 14-SO2NH2-PhPhH0.121083
Analog 23-SO2NH2-Ph4-F-PhH0.856.25

Workflow for SAR Exploration of COX-2 Inhibitors:

SAR_COX2 cluster_0 Scaffold Hopping & Initial Hit cluster_1 SAR Exploration cluster_2 Optimization Hit Initial Pyrazole Hit R1 N-1 Aryl Substitution (e.g., SO2NH2, SO2Me) Hit->R1 Vary Substituent R5 C-5 Aryl Substitution (e.g., 4-F-Ph, Ph) R1->R5 Systematic Changes R4 C-4 Substituent (e.g., CF3, Me) R5->R4 Fine-tuning Lead Optimized Lead (e.g., Celecoxib) R4->Lead Potency & Selectivity

Caption: SAR workflow for COX-2 inhibitors.

N-Acyl-Pyrazoles as Pan-JAK Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play critical roles in cytokine signaling. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers.

Core SAR Principles:

  • Hinge-Binding Moiety: The pyrazole core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region.

  • N-Acyl Group: An acyl group attached to one of the pyrazole nitrogens is a common feature. The nature of this acyl group can significantly impact potency and selectivity.

  • Substituents on the Pyrazole Ring: Small alkyl or cycloalkyl groups at other positions of the pyrazole ring can be optimized to fit into specific hydrophobic pockets of the ATP-binding site.

Comparative Data for a Series of JAK Inhibitors:

CompoundR (Acyl group)R' (at C-3)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Tofacitinib (CP-690,550)Pyrrolo[2,3-d]pyrimidine-120112
Ruxolitinib (INCB018424)Pyrrolo[2,3-d]pyrimidineCyclopentyl3.32.8428
Baricitinib (LY3009104)Pyrrolo[2,3-d]pyrimidine-5.95.7>400

Signaling Pathway Targeted by JAK Inhibitors:

JAK_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pyrazole_Inhibitor Pyrazole-based Inhibitor Pyrazole_Inhibitor->JAK Inhibits pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Gene Gene Transcription STAT_Dimer->Gene Translocates & Activates Synthesis_Workflow Start Starting Materials (Acetophenone, Ester) Step1 Step 1: Claisen Condensation (Base, Ethanol) Start->Step1 Intermediate 1,3-Diketone Intermediate Step1->Intermediate Step2 Step 2: Cyclization (Hydrazine, Acetic Acid) Intermediate->Step2 Product Crude 1,5-Diarylpyrazole Step2->Product Purification Purification (Recrystallization) Product->Purification Final Pure Product Purification->Final

A Senior Application Scientist's Guide to In Vitro COX Inhibition Assays for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, particularly those focused on anti-inflammatory agents, the accurate assessment of cyclooxygenase (COX) inhibition is a critical step. Pyrazole-containing compounds represent a significant class of selective COX-2 inhibitors, with celecoxib being a prime example.[1][2][3] This guide provides an in-depth comparison of common in vitro assays for determining the inhibitory potential of pyrazole derivatives against COX-1 and COX-2 isoforms. We will delve into the mechanistic underpinnings of these assays, offer field-proven insights into experimental choices, and provide detailed, self-validating protocols.

The Central Role of Cyclooxygenases in Inflammation

Cyclooxygenase enzymes, existing as two primary isoforms, COX-1 and COX-2, are central to the inflammatory cascade.[1][4][5] They catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1][6][7]

  • COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.[1][5][8]

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins.[1][5][9]

The therapeutic goal for many anti-inflammatory drugs is the selective inhibition of COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[10][11] Pyrazole scaffolds have proven to be a promising foundation for developing such selective inhibitors.[1][2][12]

Below is a diagram illustrating the COX signaling pathway.

COX_Pathway COX Signaling Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (Stimulated by inflammatory signals) Membrane->PLA2 hydrolysis AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 peroxidase activity Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Physiological Physiological Functions (GI protection, platelet aggregation) Prostanoids->Physiological via COX-1 Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation via COX-2 Pyrazoles Pyrazole Inhibitors (e.g., Celecoxib) Pyrazoles->COX2 Selective Inhibition

Caption: The COX signaling pathway, highlighting the roles of COX-1 and COX-2.

Comparative Analysis of In Vitro COX Inhibition Assays

Several methods are available to measure COX activity and inhibition, each with its own set of advantages and limitations. The choice of assay often depends on the required throughput, sensitivity, and the specific information sought (e.g., direct enzyme activity versus downstream product measurement).

Assay Type Principle Advantages Disadvantages Commercial Kits Available
Colorimetric Measures the peroxidase activity of COX by monitoring the appearance of an oxidized chromogen.Simple, cost-effective, suitable for high-throughput screening.Indirect measurement of COX activity, can be prone to interference from colored compounds.Yes (e.g., Cayman Chemical)[13][14][15]
Fluorometric Detects the generation of Prostaglandin G2, an intermediate product of the COX reaction, using a fluorescent probe.High sensitivity, suitable for high-throughput screening, real-time kinetic measurements are possible.Can be susceptible to interference from fluorescent compounds.Yes (e.g., BioVision, Sigma-Aldrich)[5][9][16]
ELISA Quantifies the amount of a specific prostaglandin (e.g., PGE2) produced by the COX enzyme using an enzyme-linked immunosorbent assay.Highly specific and sensitive, directly measures a biologically relevant downstream product.Lower throughput, more time-consuming and expensive than other methods.Yes (e.g., Cayman Chemical)[6][17][18]
LC-MS/MS Liquid chromatography-tandem mass spectrometry directly measures the production of prostaglandins.Highly specific and sensitive, allows for the simultaneous measurement of multiple prostanoids.Requires specialized equipment and expertise, lower throughput.Not typically sold as a kit, but as a service.

Experimental Design: A Self-Validating System

A robust and trustworthy protocol is a self-validating one. This means incorporating appropriate controls to ensure the reliability of your results.

  • Negative Control (No Inhibitor): This well contains the enzyme, substrate, and all other reaction components except the test compound. It represents 100% enzyme activity.

  • Positive Control (Known Inhibitor): This well includes a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to confirm that the assay can detect inhibition.

  • Vehicle Control: This well contains the enzyme, substrate, and the solvent used to dissolve the test compound (e.g., DMSO) at the same concentration as in the test wells. This is crucial for identifying any effects of the solvent on enzyme activity.

  • Background Control (No Enzyme): This well contains all reaction components except the enzyme. This helps to account for any non-enzymatic signal generation.

The following diagram illustrates a typical experimental workflow for a COX inhibition assay.

Assay_Workflow General Workflow for In Vitro COX Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Pyrazole Compounds (Serial Dilutions in DMSO) Dispense Dispense Reagents to 96-well Plate (Enzyme, Buffer, Inhibitor/Vehicle) Compound_Prep->Dispense Enzyme_Prep Prepare COX-1/COX-2 Enzyme Solutions Enzyme_Prep->Dispense Reagent_Prep Prepare Assay Buffer, Substrate, and Detection Reagents Reagent_Prep->Dispense Preincubation Pre-incubate Enzyme with Inhibitor Dispense->Preincubation Initiate Initiate Reaction with Arachidonic Acid Preincubation->Initiate Incubation Incubate at Controlled Temperature Initiate->Incubation Stop_Reaction Stop Reaction (if necessary) Incubation->Stop_Reaction Measure Measure Signal (Absorbance, Fluorescence, etc.) Stop_Reaction->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Values Calculate->IC50

Caption: A generalized workflow for performing an in vitro COX inhibition assay.

Detailed Experimental Protocols

Here, we provide step-by-step protocols for two common assay types: a fluorometric assay for high-throughput screening and an ELISA-based assay for more detailed characterization.

Protocol 1: Fluorometric COX Inhibition Assay

This protocol is adapted from commercially available kits and is suitable for rapid screening of pyrazole compounds.[5][9]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • Pyrazole test compounds

  • Known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • DMSO (for dissolving compounds)

  • 96-well black opaque microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation:

    • Dissolve pyrazole compounds and control inhibitors in DMSO to create stock solutions (e.g., 10 mM).

    • Perform serial dilutions in DMSO to create a range of concentrations. Further dilute these with COX Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Reaction Mix Preparation:

    • Prepare a master mix for each enzyme (COX-1 and COX-2) containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Plate Setup:

    • Add the appropriate volume of the reaction mix to each well of the 96-well plate.

    • Add your diluted pyrazole compounds, control inhibitors, or vehicle (DMSO) to the respective wells.

  • Enzyme Addition and Pre-incubation:

    • Add the COX-1 or COX-2 enzyme to the appropriate wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Immediately place the plate in the fluorescence reader and measure the fluorescence kinetically for 5-10 minutes at 25°C.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: ELISA-based COX Inhibition Assay

This protocol directly measures the production of PGE2 and is considered a gold-standard method.[6][7][17]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, with 5 mM EDTA and 2 mM phenol)

  • Heme cofactor

  • Arachidonic Acid

  • Pyrazole test compounds and controls

  • Stannous Chloride (to stop the reaction)

  • PGE2 ELISA kit

Procedure:

  • COX Reaction:

    • In separate tubes, combine the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the pyrazole compound or control inhibitor at various concentrations and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid and incubate for a defined period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a saturated solution of stannous chloride.

  • PGE2 Quantification (ELISA):

    • Follow the protocol provided with the commercial PGE2 ELISA kit.

    • Briefly, this involves adding the samples from the COX reaction to a 96-well plate pre-coated with a capture antibody.

    • A PGE2-horseradish peroxidase (HRP) conjugate is added, followed by a substrate solution.

    • The color development is stopped, and the absorbance is read on a microplate reader.

    • A standard curve is generated using known concentrations of PGE2.

  • Data Analysis:

    • Calculate the concentration of PGE2 produced in each reaction using the standard curve.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 values as described in the fluorometric assay protocol.

Interpreting the Data: IC50 and Selectivity Index

The primary outputs of these assays are the IC50 values for COX-1 and COX-2. The IC50 is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

The Selectivity Index (SI) is a crucial parameter for evaluating the COX-2 selectivity of a compound. It is calculated as:

SI = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2. For example, an SI of >100 is generally considered to indicate good selectivity.

The table below presents a compilation of reported IC50 values and selectivity indices for some pyrazole compounds, which can serve as a benchmark for your own studies.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) Reference
Celecoxib2.162.510.86[1]
Compound 5f14.341.509.56[1]
Compound 6f9.561.158.31[1]
Compound 5u134.051.7974.92[2][4]
Compound 5s131.331.8072.95[2][4]

Troubleshooting and Key Considerations

  • Solubility of Pyrazole Compounds: Many organic compounds, including some pyrazole derivatives, have poor aqueous solubility. It is essential to ensure that your test compounds are fully dissolved in the assay buffer. The use of DMSO as a co-solvent is common, but its final concentration should be carefully controlled and consistent across all wells.

  • Enzyme Activity: The activity of recombinant enzymes can vary between lots. It is important to titrate the enzyme concentration to determine the optimal amount to use in your assay to ensure the reaction is in the linear range.

  • Incubation Times: The pre-incubation time of the inhibitor with the enzyme can influence the apparent IC50 value, especially for time-dependent inhibitors. This parameter should be optimized and kept consistent.

Conclusion

The selection of an appropriate in vitro COX inhibition assay is a critical decision in the evaluation of novel pyrazole compounds. While high-throughput methods like fluorometric and colorimetric assays are excellent for initial screening, more specific and sensitive methods like ELISA are invaluable for detailed characterization. By employing robust experimental design with proper controls and a thorough understanding of the underlying principles of each assay, researchers can generate reliable and reproducible data to guide the development of the next generation of selective COX-2 inhibitors.

References

  • Al-Sanea, M. M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29247-29261. [Link]

  • Cuendet, M., & Pezzuto, J. M. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1763-1767. [Link]

  • Cuendet, M., & Pezzuto, J. M. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1763-1767. [Link]

  • Cuendet, M., & Pezzuto, J. M. (2006). An ELISA method to measure inhibition of the COX enzymes. Semantic Scholar. [Link]

  • Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 274(13), 8695-8702.
  • Guda, F., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 161-170. [Link]

  • Guda, F., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central. [Link]

  • Hassan, A. S., et al. (2019). COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core. Bioorganic Chemistry, 86, 235-253. [Link]

  • Hawash, M., et al. (2023). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Scientific Reports, 13(1), 1-17. [Link]

  • BioVision. (n.d.). K547-100 COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • Cayman Chemical. (n.d.). COX (ovine/human) Inhibitor Screening Assay Kit. [Link]

  • BPS Bioscience. (n.d.). COX1 Inhibitor Screening Assay Kit. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Rowlett, J. M., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. Bioorganic & Medicinal Chemistry Letters, 20(24), 7338-7341. [Link]

  • Rowlett, J. M., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. [Link]

  • Kamal, A., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Molecules, 26(11), 3233. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4933. [Link]

  • Liu, X. H., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(12), 2025-2047. [Link]

  • Warner, T. D., & Mitchell, J. A. (2008). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Inflammation Protocols (pp. 127-136). Humana Press. [Link]

Sources

A Researcher's Guide to the Validation of Pyrazole Derivatives as Dual EGFR/COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the pursuit of multi-targeted therapeutic agents represents a paradigm shift from single-pathway inhibition. The concurrent blockade of the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) pathways has emerged as a particularly promising strategy.[1] Both pathways are frequently co-expressed in various malignancies and engage in a synergistic crosstalk that promotes tumor proliferation, angiogenesis, and resistance to therapy.[2][3] Pyrazole derivatives have shown considerable promise as scaffolds for the development of potent dual inhibitors, owing to their versatile biological activity and synthetic tractability.[1][4]

This guide provides a comprehensive framework for the preclinical validation of novel pyrazole derivatives as dual EGFR/COX-2 inhibitors. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale and field-proven insights to ensure robust and reproducible data.

The Rationale for Dual Inhibition: A Synergistic Crosstalk

The interplay between EGFR and COX-2 signaling forms a positive feedback loop that is critical for tumor progression.[2] EGFR activation, upon ligand binding, triggers downstream cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, which are pivotal for cell proliferation and survival.[3] A key consequence of this activation is the transcriptional upregulation of the COX-2 enzyme.[2]

COX-2, in turn, catalyzes the conversion of arachidonic acid to prostaglandin E2 (PGE2). Elevated PGE2 levels contribute to an inflammatory tumor microenvironment and can, through various mechanisms, transactivate the EGFR pathway, thus perpetuating the cycle of proliferation and survival.[5] This intricate crosstalk underscores the therapeutic potential of a single molecule capable of simultaneously disrupting both nodes of this oncogenic network, potentially overcoming the resistance mechanisms associated with single-agent therapies.[1]

Comparative Efficacy: Benchmarking Against Standards

A critical step in validating a novel dual inhibitor is to benchmark its potency against established, selective inhibitors of each target. This provides a clear quantitative measure of the compound's efficacy and selectivity. The most common reference compounds are Erlotinib for EGFR and Celecoxib for COX-2.

Table 1: Comparative Inhibitory Activity (IC₅₀ Values) of Pyrazole Derivatives and Reference Compounds

CompoundTargetIC₅₀ (nM)Source
Reference EGFR Inhibitor
ErlotinibEGFR (cell-free)2[6][7]
ErlotinibEGFR (intact cells)20[7][8]
Reference COX-2 Inhibitor
CelecoxibCOX-240[9][10]
CelecoxibCOX-115,000[10]
Hypothetical Pyrazole Derivative A EGFRUser-determined
COX-2User-determined
Hypothetical Pyrazole Derivative B EGFRUser-determined
COX-2User-determined

Note: IC₅₀ values are highly dependent on assay conditions. The values presented are for comparative purposes. Researchers should establish their own baseline values under their specific experimental conditions.

Experimental Validation Workflow

The validation of a dual-inhibitor candidate is a multi-step process, moving from biochemical assays that confirm direct target engagement to cell-based assays that assess the compound's effect on cancer cell pathophysiology.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation biochem_egfr EGFR Kinase Assay (IC₅₀ Determination) mtt Cell Viability Assay (MTT/XTT) biochem_egfr->mtt Confirm Potency biochem_cox2 COX-2 Inhibition Assay (IC₅₀ Determination) biochem_cox2->mtt western Western Blot Analysis (p-EGFR, p-AKT, COX-2) mtt->western Investigate Mechanism apoptosis Apoptosis Assay (Annexin V / PI) mtt->apoptosis Confirm Cytotoxicity

Caption: High-level workflow for validating dual EGFR/COX-2 inhibitors.

Part 1: Biochemical Assays for Direct Target Inhibition

The foundational step is to confirm that the pyrazole derivative directly inhibits the enzymatic activity of both EGFR and COX-2 in a cell-free environment. This ensures that any observed cellular effects are due to on-target activity.

EGFR Kinase Activity Assay

This assay quantifies the ability of the test compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol: ADP-Glo™ Kinase Assay for EGFR

Causality: This assay format is highly sensitive and directly measures the consumption of ATP, a direct substrate of the kinase reaction. The amount of ADP produced is directly proportional to kinase activity.

  • Reagent Preparation :

    • Prepare EGFR Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT.

    • Dilute the recombinant human EGFR enzyme and the poly(E,Y) substrate in the kinase buffer.

    • Prepare a 10 mM stock of ATP. Serially dilute to the desired concentration (e.g., 5 µM) in kinase buffer.

    • Prepare serial dilutions of the pyrazole derivative and a reference inhibitor (e.g., Erlotinib) in DMSO, then dilute further in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction :

    • In a 96-well or 384-well white plate, add 5 µL of the test compound or control.

    • Add 10 µL of the enzyme/substrate mix.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection :

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

    • Record luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validation: Include a "no enzyme" control to establish the baseline luminescence and a "no inhibitor" (vehicle) control to represent 100% enzyme activity. The reference inhibitor (Erlotinib) serves as a positive control and validates assay performance.

COX-2 Inhibition Assay

This assay measures the peroxidase activity of COX-2. A common method is a fluorometric assay that detects the intermediate product, Prostaglandin G2 (PGG2), generated by the enzyme.

Protocol: Fluorometric COX-2 Inhibitor Screening

Causality: This method directly measures a product of the COX-2 enzymatic reaction. The fluorescent probe reacts with PGG2, producing a signal directly proportional to COX-2 activity, allowing for a quantitative assessment of inhibition.

  • Reagent Preparation :

    • Prepare COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-2 enzyme in sterile water and keep on ice.

    • Prepare solutions of Arachidonic Acid (substrate), COX Probe, and COX Cofactor as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[11][12]

    • Prepare serial dilutions of the pyrazole derivative and a reference inhibitor (e.g., Celecoxib) in a suitable solvent like DMSO.

  • Assay Reaction :

    • In a 96-well black opaque plate, prepare a Reaction Mix containing COX Assay Buffer, COX Probe, Diluted COX Cofactor, and the COX-2 enzyme.

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of the diluted test compound or control (vehicle for 100% activity, Celecoxib for positive control).

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously, preferably with a multichannel pipette.

  • Measurement :

    • Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm at 25°C for 5-10 minutes.

  • Data Analysis :

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Self-Validation: A "no inhibitor" control establishes the maximum reaction rate. A known COX-2 inhibitor like Celecoxib validates the assay's ability to detect inhibition. A parallel assay using the COX-1 isozyme is crucial to determine the selectivity of the pyrazole derivative.[11]

Part 2: Cell-Based Assays for Pharmacological Effect

Once direct target inhibition is confirmed, the next phase is to validate the compound's activity in a biologically relevant cancer cell line model. The choice of cell line is critical; select a line known to overexpress both EGFR and COX-2 (e.g., A549 non-small cell lung cancer, HT-29 colon cancer).

Cell Viability Assay (MTT Assay)

This colorimetric assay is a primary screen to assess the cytotoxic or anti-proliferative effects of the compound on cancer cells.

Protocol: MTT Assay for Cytotoxicity

Causality: The assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding :

    • Seed cancer cells (e.g., A549) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the pyrazole derivative in the complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Erlotinib or Celecoxib).

    • Incubate for a specified period, typically 48-72 hours.

  • MTT Incubation :

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement :

    • Carefully remove the medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Self-Validation: Include "medium only" wells for background correction and "untreated cells" as a 100% viability control. A dose-response curve allows for the calculation of the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis of Downstream Signaling

Western blotting provides a semi-quantitative assessment of protein expression and phosphorylation, offering mechanistic insight into how the dual inhibitor affects the target pathways.

Protocol: Western Blot for p-EGFR and COX-2

Causality: This technique validates that the compound inhibits the intended signaling pathways within the cell. A reduction in phosphorylated EGFR (p-EGFR) confirms target engagement and inhibition of the kinase activity. A decrease in COX-2 protein levels can indicate downstream effects on gene expression.

G cluster_0 cluster_2 EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K MAPK RAS/RAF/MAPK EGFR->MAPK AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Proliferation Proliferation & Survival pAKT->Proliferation pMAPK p-MAPK MAPK->pMAPK Phosphorylation COX2 COX-2 Expression pMAPK->COX2 Induces pMAPK->Proliferation inhibitor1 Pyrazole Derivative Inhibits EGFR inhibitor1->EGFR inhibitor2 Pyrazole Derivative Inhibits COX-2 inhibitor2->COX2

Caption: EGFR signaling cascade and points of dual inhibition.

  • Cell Treatment and Lysis :

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.

    • Pre-treat with various concentrations of the pyrazole derivative for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer :

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate 20-40 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Anti-phospho-EGFR (e.g., Tyr1068)

      • Anti-total EGFR

      • Anti-COX-2

      • Anti-phospho-AKT (a downstream marker)

      • Anti-β-actin or GAPDH (as a loading control)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Self-Validation: The loading control (β-actin) is essential to confirm equal protein loading across lanes. Comparing the ratio of the phosphorylated protein to the total protein (e.g., p-EGFR/total EGFR) normalizes the data and provides a more accurate measure of inhibition.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay determines if the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis).

Protocol: Annexin V-FITC/PI Apoptosis Assay

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.

  • Cell Treatment :

    • Seed cells in a 6-well plate and treat with the pyrazole derivative at its GI₅₀ and 2x GI₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting :

    • Collect both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining :

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry :

    • Analyze the cells immediately by flow cytometry.

    • The cell population will be differentiated into four quadrants:

      • Lower-Left (Annexin V- / PI-) : Live cells

      • Lower-Right (Annexin V+ / PI-) : Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+) : Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+) : Necrotic cells (often due to membrane damage)

Self-Validation: The use of unstained, Annexin V only, and PI only controls is crucial for setting up the proper compensation and gates on the flow cytometer. A known apoptosis-inducing agent (e.g., staurosporine) can serve as a positive control.

Conclusion and Future Directions

The successful validation of a pyrazole derivative through this comprehensive workflow provides strong preclinical evidence of its potential as a dual EGFR/COX-2 inhibitor. The quantitative data from biochemical and cellular assays, benchmarked against established standards, builds a robust case for the compound's efficacy and mechanism of action. Positive results from these in vitro studies are a prerequisite for advancing the candidate to more complex in vivo models, such as tumor xenografts in mice, to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile in a whole-organism context. By adhering to this rigorous, self-validating experimental framework, researchers can confidently identify and advance promising multi-targeted agents for the next generation of cancer therapeutics.

References

  • Taketo, M. M. (1998). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. PubMed. Retrieved January 11, 2026, from [Link]

  • Chun, K. S., & Surh, Y. J. (2004). Interaction between epidermal growth factor receptor– and cyclooxygenase 2–mediated pathways and its implications for the chemoprevention of head and neck cancer. AACR Journals. Retrieved January 11, 2026, from [Link]

  • Wang, D., & Dubois, R. N. (2010). The crosstalk between COX-2 and EGF signaling pathway in CRC. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Liao, C., et al. (2015). Celecoxib-erlotinib combination delays growth and inhibits angiogenesis in EGFR-mutated lung cancer. PMC - PubMed Central. Retrieved January 11, 2026, from [Link]

  • withpower.com. (n.d.). Methotrexate + Erlotinib + Celecoxib for Mouth Cancer. Retrieved January 11, 2026, from [Link]

  • Gitlitz, B. J., et al. (2015). Randomized phase 2 trial of erlotinib in combination with high-dose celecoxib or placebo in patients with advanced non-small cell lung cancer. PubMed. Retrieved January 11, 2026, from [Link]

  • Wang, F. W., et al. (2017). Celecoxib-erlotinib combination treatment enhances radiosensitivity in A549 human lung cancer cell. PubMed. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Cross-talk between EGFR and COX-2 pathways. Retrieved January 11, 2026, from [Link]

  • PlumX. (n.d.). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Retrieved January 11, 2026, from [Link]

  • Srisook, E., et al. (2024). Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation. PMC - PubMed Central. Retrieved January 11, 2026, from [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved January 11, 2026, from [Link]

  • ClinicalTrials.gov. (2025). Methotrexate, Erlotinib, and Celecoxib for the Treatment of Recurrent/Metastatic Oral Cavity Cancer. Retrieved January 11, 2026, from [Link]

  • Anido, J., et al. (2006). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. AACR Journals. Retrieved January 11, 2026, from [Link]

  • Roy, K., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. PMC - NIH. Retrieved January 11, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved January 11, 2026, from [Link]

  • Mobasheri, A., et al. (2020). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. MDPI. Retrieved January 11, 2026, from [Link]

  • Oliver, T. G., et al. (2008). Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure. NIH. Retrieved January 11, 2026, from [Link]

  • Gomaa, H. A. M., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. PMC - PubMed Central. Retrieved January 11, 2026, from [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Retrieved January 11, 2026, from [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Retrieved January 11, 2026, from [Link]

  • Zhang, X., et al. (2017). Relationship between epidermal growth factor receptor (EGFR) mutation and serum cyclooxygenase-2 Level. NIH. Retrieved January 11, 2026, from [Link]

  • Chinnaiyan, P., et al. (2006). Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib. PubMed. Retrieved January 11, 2026, from [Link]

  • El-Naggar, A. M., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Dovepress. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2025). Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential. Retrieved January 11, 2026, from [Link]

  • Ghoneim, M. M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. OUCI. Retrieved January 11, 2026, from [Link]

  • Gunda, V., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells. PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved January 11, 2026, from [Link]

Sources

A Comparative Efficacy Analysis: 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde Derivatives versus Celecoxib in Inflammation and Analgesia

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the anti-inflammatory and analgesic efficacy of emerging 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde derivatives against the well-established selective COX-2 inhibitor, Celecoxib. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates underlying mechanisms, and presents detailed protocols to support further investigation in the field of anti-inflammatory drug discovery.

Introduction: The Evolving Landscape of COX-2 Inhibition

Inflammation is a critical biological response to injury and infection, but its chronic dysregulation underlies a multitude of diseases, including arthritis and cardiovascular conditions. The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, revolutionized anti-inflammatory therapy. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining.[1] In contrast, COX-2 is induced at sites of inflammation and is the primary enzyme responsible for synthesizing pro-inflammatory prostaglandins.[1][2]

This distinction led to the development of selective COX-2 inhibitors, or "coxibs," with Celecoxib being a landmark example. By selectively targeting COX-2, Celecoxib effectively reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][3] The pyrazole scaffold is a core structural feature of Celecoxib and has become a cornerstone in the design of novel anti-inflammatory agents.[4][5] Current research is focused on synthesizing new pyrazole derivatives, such as those based on the this compound template, in pursuit of compounds with enhanced efficacy, improved safety profiles, and potentially broader therapeutic applications.[6][7]

Mechanism of Action: A Shared Pathway

Both Celecoxib and the novel pyrazole derivatives exert their anti-inflammatory effects by inhibiting the COX-2 enzyme.[2][8] This enzyme catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes.[2] By blocking this crucial step, these compounds effectively reduce the levels of mediators that cause pain, swelling, and fever.[2][9]

The selectivity of these compounds for COX-2 over COX-1 is attributed to structural differences in the active sites of the two enzymes. The COX-2 active site possesses a larger, more flexible binding pocket, which can accommodate the bulkier structures of diaryl-substituted pyrazoles like Celecoxib and its analogues.[1] This selective binding spares the protective functions of COX-1.[1]

COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation Inhibitors Celecoxib & Pyrazole Derivatives Inhibitors->COX2

Caption: The COX-2 inhibition pathway.

Comparative Efficacy: In Vitro and In Vivo Data

The anti-inflammatory and analgesic potential of novel pyrazole derivatives is typically evaluated against established standards like Celecoxib. The following table summarizes representative data from preclinical studies, showcasing the comparative efficacy.

CompoundIn Vitro COX-2 Inhibition IC₅₀ (µM)In Vivo Anti-inflammatory Activity (% Edema Inhibition)In Vivo Analgesic Activity (Reaction Time Increase in sec)Reference
Celecoxib ~0.04 - 0.07~50-60%Significant increase[6][10]
Compound AD 532 *Less potent than CelecoxibShowed promising activitySignificant increase[6]
Other Pyrazole Derivatives Varies (some more potent than Celecoxib)Comparable or higher than CelecoxibSignificant increase[10][11]

*Compound AD 532: 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide[6]

Analysis of Findings: Several studies have synthesized and evaluated pyrazole derivatives with promising results when compared to Celecoxib.[6][12][13] For instance, the pyrazole derivative AD 532 demonstrated significant anti-inflammatory and analgesic effects in animal models, comparable to those of Celecoxib.[6] A key finding was that while AD 532 was a less potent inhibitor of the COX-2 enzyme in vitro than Celecoxib, it still produced a robust anti-inflammatory response in vivo.[6] This suggests that other factors, such as pharmacokinetics and metabolism, may contribute to its overall efficacy. Furthermore, AD 532 showed a favorable safety profile with no ulcerogenic effects in single-dose and subchronic toxicity studies.[6] Other research has identified different pyrazole analogues that exhibit even greater COX-2 selectivity and anti-inflammatory potency than Celecoxib in preclinical assays.[10]

Experimental Protocols: A Guide for Researchers

Reproducibility is paramount in scientific research. The following sections detail the standard, validated protocols used to assess the efficacy of these anti-inflammatory compounds.

Synthesis of Pyrazole Carbaldehydes

A common and efficient method for synthesizing 1-phenyl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[14][15]

Step-by-Step Protocol:

  • Preparation of the Vilsmeier Reagent: In a cooled, round-bottom flask, slowly add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) with constant stirring.

  • Reaction with Hydrazone: Add the appropriate phenylhydrazone derivative to the Vilsmeier reagent.

  • Reflux: Heat the reaction mixture under reflux for a specified duration (e.g., 2-4 hours).[15]

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium carbonate solution) until a precipitate forms.[15]

  • Purification: Filter the solid product, wash it with water, and purify it by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow Start Phenylhydrazone + Vilsmeier Reagent Reflux Heat under Reflux Start->Reflux Workup Cooling & Neutralization Reflux->Workup Purification Filtration & Recrystallization Workup->Purification End Purified Pyrazole Carbaldehyde Purification->End

Caption: General workflow for pyrazole carbaldehyde synthesis.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is the most widely used preclinical model for evaluating acute anti-inflammatory activity.[9][16][17]

Step-by-Step Protocol:

  • Animal Acclimatization: Use adult Wistar rats (150-200g), acclimatized to laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6):

    • Group I (Control): Vehicle only (e.g., 0.5% methylcellulose).

    • Group II (Standard): Celecoxib (e.g., 10 mg/kg, p.o.).

    • Group III, IV, etc. (Test): Pyrazole derivatives at various doses.

  • Drug Administration: Administer the vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: After a set time (e.g., 60 minutes) post-drug administration, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[16][18]

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after induction.[16]

  • Calculation: Calculate the percentage inhibition of edema for each group relative to the control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] * 100

    • Where V_c is the average paw volume increase in the control group, and V_t is the average paw volume increase in the treated group.

Paw Edema Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis Animal_Grouping Animal Grouping (Control, Standard, Test) Drug_Admin Drug/Vehicle Administration Animal_Grouping->Drug_Admin Carrageenan_Injection Inject Carrageenan into Paw Drug_Admin->Carrageenan_Injection Measure_Paw Measure Paw Volume (0, 1, 2, 3, 4 hrs) Carrageenan_Injection->Measure_Paw Calculate_Inhibition Calculate % Edema Inhibition Measure_Paw->Calculate_Inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vivo Analgesic Assay: Hot Plate Test

This method is used to evaluate centrally acting analgesics by measuring the response to a thermal pain stimulus.[19][20]

Step-by-Step Protocol:

  • Animal Selection: Use Swiss albino mice (20-25g).

  • Apparatus: Use a hot plate analgesiometer set to a constant temperature (e.g., 55 ± 1°C).[21]

  • Grouping: Divide animals into groups similar to the anti-inflammatory assay.

  • Baseline Measurement: Place each mouse individually on the hot plate and record the time (in seconds) until it exhibits a pain response, such as licking a paw or jumping.[19] This is the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[21]

  • Drug Administration: Administer the vehicle, standard, or test compounds.

  • Post-Treatment Measurement: At specific time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the reaction time.[22]

  • Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.

Conclusion and Future Perspectives

The exploration of this compound derivatives represents a promising avenue in the search for next-generation anti-inflammatory and analgesic agents. Preclinical data indicates that certain derivatives possess efficacy comparable, and in some cases superior, to Celecoxib.[6][10] Notably, some compounds demonstrate a dissociation between in vitro enzyme inhibition potency and in vivo anti-inflammatory effects, highlighting the complexity of drug action and the importance of comprehensive evaluation.[6]

Future research should focus on in-depth structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive toxicological evaluations, including long-term cardiovascular safety assessments. The ultimate goal is to identify lead compounds that can progress to clinical trials, potentially offering new therapeutic options for the management of chronic inflammatory diseases with an improved benefit-risk profile.

References

  • Hot pl
  • Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
  • Analgesia Hot Pl
  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024).
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). News-Medical.Net.
  • Hot plate analgesiometer | PPTX. (n.d.). SlideShare.
  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). ClinPGx.
  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed. (n.d.). PubMed.
  • Carrageenan Induced Paw Edema (R
  • Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.).
  • Analgesia, Hot plate test, Metabotropic, Tail flick test - JCDR. (n.d.). Journal of Clinical and Diagnostic Research.
  • In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (n.d.).
  • Benchmarking the Anti-inflammatory Activity of Pyrazole Derivatives: A Comparative Guide - Benchchem. (n.d.). Benchchem.
  • In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib | Request PDF. (2023).
  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed. (2010). PubMed.
  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC - NIH. (n.d.).
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (n.d.).
  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. - ResearchGate. (n.d.).
  • Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method - ResearchGate. (n.d.).
  • Full article: New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - Taylor & Francis Online. (n.d.). Taylor & Francis Online.
  • (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method - ResearchGate. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science.
  • 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed. (n.d.). PubMed.
  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (n.d.). Europe PMC.
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC - PubMed Central. (n.d.).
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - Semantic Scholar. (n.d.). Semantic Scholar.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized Pyrazole Compounds by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring is a vital scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3][4][5] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] Given that even minute impurities can significantly alter a compound's efficacy and toxicity, rigorous purity assessment is a critical and non-negotiable step in the synthesis and development of these therapeutic agents.

This guide offers an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of synthesized pyrazole compounds. We will explore the rationale behind experimental choices, providing a robust, self-validating protocol grounded in established scientific principles and regulatory guidelines.

The Preeminence of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthesized organic molecules like pyrazoles for several compelling reasons:

  • High Resolution: HPLC provides exceptional resolving power, enabling the separation of the main pyrazole compound from closely related structural analogues, isomers, and reaction by-products.

  • Sensitivity: Modern HPLC systems equipped with detectors like Photodiode Array (PDA) or Diode Array Detectors (DAD) offer excellent sensitivity, allowing for the detection and quantification of impurities at very low levels.

  • Versatility: The technique is highly adaptable. By modifying the stationary phase (the column), mobile phase composition, and elution gradient, a single HPLC system can be optimized for a wide range of pyrazole derivatives with varying polarities.[6]

  • Quantitative Accuracy: When properly validated according to guidelines from bodies like the International Council for Harmonisation (ICH), HPLC methods deliver highly accurate and precise quantitative results, which are essential for quality control and regulatory submissions.[7][8][9][10]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_Preparation Sample & System Preparation cluster_Analysis Chromatographic Separation cluster_Data Data Processing & Reporting Sample Synthesized Pyrazole Dissolved in Diluent Injector Autosampler Injection Sample->Injector Load Sample MobilePhase Mobile Phase Preparation (e.g., Acetonitrile/Water) System HPLC System Equilibration MobilePhase->System System->Injector Pump Gradient Column C18 Reverse-Phase Column Injector->Column Analyte Introduction Detector UV/DAD Detector Column->Detector Separated Analytes Chromatogram Generate Chromatogram Detector->Chromatogram Signal Acquisition Integration Peak Integration & Area % Calculation Chromatogram->Integration Report Purity Report Generation Integration->Report

Figure 1: A generalized workflow for the purity assessment of pyrazole compounds using HPLC.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the predominant method, other techniques can be used for purity assessment. Understanding their strengths and limitations provides context for why HPLC is often the superior choice for routine analysis.

TechniquePrincipleAdvantagesLimitations for Pyrazole Purity
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary and mobile phase.High resolution, sensitivity, and quantitative accuracy. Versatile for a wide range of polarities.[11][12][13]Requires method development; higher initial instrument cost.
TLC (Thin-Layer Chromatography) Separation based on polarity on a solid stationary phase.Simple, rapid, and inexpensive for monitoring reaction progress.[14][15]Primarily qualitative; offers poor resolution for complex mixtures and is not suitable for accurate quantification.[16]
NMR (Nuclear Magnetic Resonance) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information for the main compound and potential impurities.Lower sensitivity compared to HPLC; complex spectra can make quantification of minor impurities challenging.[16]
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of LC with the mass analysis of MS.Provides molecular weight information, aiding in the identification of unknown impurities. Offers extremely high sensitivity and selectivity.Higher complexity and cost. Ionization efficiency can vary between compounds, affecting quantification without appropriate standards.
GC (Gas Chromatography) Separation of volatile compounds in the gas phase.Excellent for volatile and thermally stable compounds.Not suitable for the majority of pyrazole derivatives, which are typically non-volatile and would require derivatization to be analyzed.

Key Insight: For routine, accurate, and reliable purity determination of synthesized pyrazole compounds, HPLC provides the optimal balance of resolution, sensitivity, and quantitative performance. Techniques like NMR and LC-MS are invaluable for structural elucidation and impurity identification and are often used as orthogonal methods to complement HPLC data.

Designing a Robust HPLC Method for Pyrazoles: A Step-by-Step Protocol

This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method, the most common approach for compounds of intermediate polarity like most pyrazole derivatives.

Instrumentation and Consumables
  • HPLC System: A system with a degasser, pump, autosampler, column oven, and a Diode Array Detector (DAD/PDA).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point, providing good hydrophobic retention for a wide range of organic molecules.

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Additive: 0.1% (v/v) of formic acid (FA) or trifluoroacetic acid (TFA). The acid helps to protonate basic sites on the pyrazole and its impurities, leading to sharper, more symmetrical peaks.

  • Sample Diluent: A mixture of the mobile phase (e.g., 50:50 ACN/Water) is typically used to ensure sample solubility and compatibility with the starting chromatographic conditions.

Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. Formic acid improves peak shape and maintains a consistent pH.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized pyrazole compound.

    • Dissolve in 1.0 mL of the sample diluent to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.

    • Rationale: Accurate weighing is crucial for quantification against a reference standard. Filtering prevents system clogs and extends column lifetime.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).

    • Column Temperature: 30 °C. A constant temperature ensures reproducible retention times.

    • Injection Volume: 5 µL (can be adjusted based on concentration and detector response).

    • DAD Wavelength: Acquire a full spectrum (e.g., 200-400 nm) and monitor at the λmax (wavelength of maximum absorbance) of the main pyrazole peak to maximize sensitivity. A lower wavelength (e.g., 220 nm) can also be monitored to detect impurities that may not absorb at the λmax.[17]

    • Gradient Elution:

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.0955
20.0595
25.0595
25.1955
30.0955
Data Analysis and Purity Calculation

Purity is typically calculated by the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.

  • Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Trustworthiness Check: The DAD serves as a self-validating tool. The "peak purity" function in most chromatography data systems compares UV-Vis spectra across a single peak. A spectrally pure peak will exhibit consistent spectra from its upslope to its downslope, providing confidence that no impurities are co-eluting.

Visualizing the Purity Analysis Logic

Purity_Analysis cluster_Input Input Data cluster_Processing Data Processing Steps cluster_Calculation Purity Calculation cluster_Validation Method Validation Chromatogram Raw Chromatogram Data Integrate Integrate All Peaks Chromatogram->Integrate MainPeak Identify Main Compound Peak Integrate->MainPeak ImpurityPeaks Identify Impurity Peaks Integrate->ImpurityPeaks AreaTotal Sum of All Peak Areas Integrate->AreaTotal AreaMain Area(Main) MainPeak->AreaMain Formula % Purity = (Area(Main) / Area(Total)) * 100 AreaMain->Formula AreaTotal->Formula PurityCheck Peak Purity Check (Confirm No Co-elution) Formula->PurityCheck Verify Result DAD DAD Spectral Analysis DAD->PurityCheck

Figure 2: Logical flow for calculating purity from HPLC data, incorporating a self-validating peak purity check.

Conclusion

For researchers and drug development professionals, HPLC is an indispensable tool for the purity assessment of synthesized pyrazole compounds. Its high resolution, sensitivity, and quantitative accuracy provide the necessary confidence to advance a compound through the development pipeline. By employing a systematic approach to method development, incorporating self-validating detector technology like DAD, and understanding the limitations of alternative techniques, a robust and reliable purity assessment workflow can be established. This ensures that the biological data generated is attributable to the compound of interest, free from the confounding influence of impurities.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Lv, K., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • FactMyth.com. (2024). Pyrazole compounds: Significance and symbolism. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • International Journal of Research and Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. Available at: [Link]

  • Oriental Journal of Chemistry. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. IJPSRR. Available at: [Link]

  • International Journal of ChemTech Research. (n.d.).
  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Available at: [Link]

  • R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Available at: [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available at: [Link]

  • AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Available at: [Link]

  • MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]

  • Analytics-Shop. (n.d.). HPLC Analysis according to USP and Ph. EUR.. Available at: [Link]

  • Chromatography Forum. (2006). How do you perform purity analysis?. Available at: [Link]

  • Walsh Medical Media. (2019). Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Available at: [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • MZ-Analysentechnik GmbH. (n.d.). HPLC USP-Methods - Monographs. Available at: [Link]

  • International Journal of Pharmaceutical Research and Bio-Science. (2014). Synthesis, Characterization and antimicrobial evaluation of certain pyrazolines. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biocedal activity of some novel pyrazole derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]

  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Available at: [Link]

Sources

The Gold Standard: Confirming Pyrazole Derivative Structures with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Structural Biologists

By Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Indispensable Role of Pyrazoles and the Need for Certainty

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The biological activity of these compounds is intimately linked to their three-dimensional structure.[1] The precise arrangement of substituents on the pyrazole ring dictates how the molecule interacts with its biological target, making unambiguous structural confirmation a critical, non-negotiable step in the drug discovery pipeline.[2] However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers, creating a significant analytical challenge. This guide provides a comparative analysis of common analytical techniques and demonstrates why single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute structure of novel pyrazole derivatives.

The Analytical Gauntlet: Comparing Structural Elucidation Techniques

While several powerful techniques are available to the modern chemist, each comes with its own set of strengths and limitations. For pyrazole derivatives, where subtle differences in atom connectivity can lead to vastly different pharmacological profiles, understanding these limitations is key.

Technique Information Provided Strengths Limitations for Pyrazole Derivatives
NMR Spectroscopy Provides information on the chemical environment and connectivity of atoms (¹H, ¹³C).[3]Excellent for characterizing molecules in solution, mimicking physiological conditions.[4] Provides data on molecular dynamics.[4]Can be ambiguous in distinguishing between certain regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) without extensive 2D NMR experiments and reference compounds. Interpretation can be complex.
Mass Spectrometry Determines the mass-to-charge ratio, providing the molecular weight and elemental composition.Highly sensitive, requires minimal sample. Essential for confirming molecular formula.Provides no direct information about the 3D arrangement or connectivity of atoms. Isomers will have identical masses.
X-ray Crystallography Yields a precise three-dimensional map of electron density, revealing the exact spatial arrangement of every atom in the crystal lattice.[5][6]Unambiguous Determination: Provides absolute proof of molecular structure, including bond lengths, bond angles, and stereochemistry.[7][8] Considered the "gold standard" for structural confirmation.[9][10]Requires a high-quality single crystal. [11][12] The structure represents a solid-state conformation, which may differ slightly from the solution-state conformation.

As the table illustrates, while NMR and Mass Spectrometry are indispensable for initial characterization, they can leave lingering questions of absolute structure, particularly in cases of complex isomerism common in pyrazole synthesis.[13] X-ray crystallography resolves this ambiguity by providing a direct visualization of the molecule.[5]

Deep Dive: The X-ray Crystallography Workflow

The power of X-ray crystallography lies in its ability to transform a diffraction pattern into a precise atomic model.[6] The process, from a powdered sample to a fully refined structure, is a systematic journey from the unknown to the known.

From Powder to Structure: The X-ray Crystallography Pipeline

The journey begins with the most critical and often most challenging step: growing a single, high-quality crystal.[11] This is followed by mounting the crystal and collecting diffraction data, which is then processed to solve and refine the final molecular structure.[1][14]

workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal_growth 1. Crystal Growth (Slow Evaporation, Diffusion, etc.) crystal_selection 2. Crystal Selection & Mounting (Microscope examination) crystal_growth->crystal_selection Obtain single crystal data_collection 3. Data Collection (X-ray Diffractometer) crystal_selection->data_collection Mount on goniometer data_processing 4. Data Processing (Integration & Scaling) data_collection->data_processing Generate diffraction images structure_solution 5. Structure Solution (Phase Problem) data_processing->structure_solution Reflection intensities structure_refinement 6. Structure Refinement & Validation (Model Fitting, R-factor) structure_solution->structure_refinement Initial atomic model final_structure Definitive 3D Structure structure_refinement->final_structure Validated coordinates

Caption: The experimental and computational workflow for single-crystal X-ray diffraction.

Case Study: Resolving Regiochemistry in a Novel Pyrazole Inhibitor

Scenario: The synthesis of a novel pyrazole derivative intended as a kinase inhibitor was expected to yield the 1,3,5-trisubstituted regioisomer based on the reaction mechanism. Initial ¹H NMR and LC-MS data were consistent with the expected product, but could not definitively rule out the formation of the 1,3,4-trisubstituted isomer.

Solution: A single crystal of the compound was grown and subjected to X-ray diffraction analysis.

Results: The resulting electron density map unequivocally confirmed the compound as the desired 1,3,5-trisubstituted isomer. The crystallographic data provided precise bond lengths and angles, confirming the connectivity and revealing key intramolecular interactions that stabilize the molecule's conformation. This definitive structural proof was crucial before proceeding with further structure-activity relationship (SAR) studies and investment in preclinical development.

Parameter Description Value/Result
Crystal System The crystal lattice system.Monoclinic
Space Group The symmetry group of the crystal.P2₁/n
Resolution (Å) A measure of the level of detail in the electron density map. Lower numbers are better.[6]1.15
R-factor (R₁) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.[6]0.045 (4.5%)
Conclusion Unambiguous confirmation of the 1,3,5-trisubstituted regioisomer. The data provided high confidence in the atomic model.

Protocol: Growing X-ray Quality Single Crystals of Pyrazole Derivatives

The success of X-ray crystallography hinges on obtaining a high-quality single crystal.[12] This is often more of an art than a science, requiring patience and experimentation.[11]

Objective: To grow a single crystal of a pyrazole derivative suitable for X-ray diffraction (typically 0.1-0.3 mm in size, transparent, with no visible fractures).[12]

Materials:

  • Purified pyrazole derivative (10-20 mg)

  • Selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane)

  • Small, clean glass vials (e.g., 4 mL) or test tubes

  • Microscope for crystal inspection

Methodology: Slow Evaporation (A Good Starting Point)

This is often the simplest and most successful method for organic compounds.[11][15]

  • Solvent Screening: In separate small vials, test the solubility of your compound in various solvents. The ideal solvent is one in which your compound is moderately soluble. Avoid solvents in which it is either highly soluble or nearly insoluble.[11]

  • Prepare a Saturated Solution: Add the chosen solvent dropwise to a vial containing 10-15 mg of your compound at room temperature, vortexing between additions, until the solid just dissolves. If necessary, gently warm the solution to fully dissolve the compound, then allow it to cool to room temperature.

  • Filtration (Optional but Recommended): To remove any dust or particulate matter that could act as unwanted nucleation sites, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean vial.[15] This results in fewer, but larger and higher quality, crystals.[15]

  • Slow Evaporation: Cover the vial with parafilm. Using a fine needle, poke 1-3 small holes in the parafilm.[12] This slows the rate of evaporation, which is key to growing large, well-ordered crystals.[12]

  • Patience is Key: Place the vial in a location free from vibrations and temperature fluctuations (e.g., a quiet corner of a drawer or a dedicated crystallization chamber).

  • Monitor Growth: Check the vial under a microscope every few days. Crystals can take anywhere from a few days to several weeks to appear.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and immediately proceed to mounting for data collection.

Troubleshooting & Alternative Methods:

  • If no crystals form: The compound may be too soluble, or evaporation is too slow. Try a slightly more volatile solvent or add more holes to the parafilm.

  • If a fine powder crashes out: Evaporation is too fast. Use a less volatile solvent or reduce the number/size of the holes.

  • Alternative Methods: If slow evaporation fails, consider Vapor Diffusion (excellent for milligram quantities) or Slow Cooling .[11][16] Vapor diffusion involves dissolving the compound in a good solvent and allowing a less-soluble "anti-solvent" to slowly diffuse into it, gradually reducing the compound's solubility.[11]

Conclusion

In the high-stakes field of drug development, ambiguity is a liability. While a suite of analytical tools is necessary for comprehensive characterization, X-ray crystallography provides the ultimate, unambiguous structural verification for novel pyrazole derivatives.[1][7] It eliminates the guesswork inherent in interpreting spectral data for complex isomers and provides a precise, three-dimensional blueprint of the molecule. This structural certainty is the firm foundation upon which all further rational drug design, structure-activity relationship studies, and intellectual property claims are built. For any research program involving novel pyrazole scaffolds, single-crystal X-ray diffraction is not a luxury, but an essential component of rigorous scientific validation.

References

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • Pediaa.com. Difference Between NMR and X-Ray Crystallography. (2020-07-22). [Link]

  • Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

  • Michigan State University, Department of Chemistry and Biochemistry. Growing and Mounting Crystals Your Instrument Will Treasure. [Link]

  • Massachusetts Institute of Technology, Department of Chemistry. Growing Quality Crystals. [Link]

  • National Center for Biotechnology Information. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. [Link]

  • YouTube. How to Grow Single Crystals | Organic Chemistry. (2020-12-12). [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • ELTE. Comparison of NMR and X-ray crystallography. [Link]

  • Crystallographic Growth. Experimental methods for x-ray diffraction. [Link]

  • ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

  • MDPI. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. [Link]

  • Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. [Link]

  • YouTube. How Does Crystallography Reveal Actual Molecular Shapes?. (2025-10-19). [Link]

  • Encyclopedia of Life Sciences. Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]

  • ResearchGate. X-ray crystallographic comparison of pyrazole subsidiaries. [Link]

  • ResearchGate. Experimental setup for high-pressure single crystal diffraction at PX^2. [Link]

  • National Center for Biotechnology Information. X-ray diffraction experiment – the last experiment in the structure elucidation process. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Royal Society of Chemistry. Crystallographic Results | Pharmaceutical Crystallography: A Guide to Structure and Analysis. (2019-07-24). [Link]

  • RCSB PDB. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

  • ACS Publications. Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. [Link]

  • Naturalista campano. Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024-06-12). [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). [Link]

  • Royal Society of Chemistry. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20). [Link]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of Pyrazole Schiff Bases and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the scientific community is in constant pursuit of novel therapeutic agents. Among the promising candidates, pyrazole Schiff bases have emerged as a significant class of heterocyclic compounds demonstrating a broad spectrum of biological activities, including notable antimicrobial efficacy.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial performance of pyrazole Schiff bases against established standard antibiotics, supported by experimental data and standardized protocols. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

Introduction to Pyrazole Schiff Bases as Antimicrobial Agents

Pyrazole, a five-membered heterocyclic diamine ring structure, is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological properties such as anti-inflammatory, analgesic, and anticancer activities.[1][4] When condensed with primary amines, pyrazole aldehydes or ketones form Schiff bases, also known as imines or azomethines.[3] This combination often results in compounds with enhanced biological activity.[3] Several studies have highlighted the potential of pyrazole Schiff bases as potent antibacterial and antifungal agents, even against multidrug-resistant (MDR) strains of bacteria.[5]

The antimicrobial prowess of pyrazole Schiff bases is often attributed to the presence of the toxophoric azomethine group (-C=N-). The lipophilicity of these compounds, a crucial factor for penetrating the bacterial cell membrane, can be modulated by various substituents on the pyrazole and phenyl rings. Furthermore, the ability of these compounds to chelate with metal ions is believed to play a role in their antimicrobial action.[5]

Comparative Antimicrobial Efficacy: Pyrazole Schiff Bases vs. Standard Antibiotics

The effectiveness of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[6][7][8][9] A lower MIC value indicates greater potency.[7] The following tables summarize the comparative MIC values of various pyrazole Schiff bases and standard antibiotics against a range of Gram-positive and Gram-negative bacteria, as reported in several studies.

Table 1: Comparative Antimicrobial Efficacy (MIC in µg/mL) Against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureusBacillus subtilisEnterococcus faecalisMicrococcus luteus
Pyrazole Schiff Base 1 7.81---
Pyrazole Schiff Base 2 --7.81-
Pyrazole Schiff Base 3 12.5--25
Ciprofloxacin 15.62-7.81-
Ampicillin 12.5--100
Ceftriaxone ----

Data synthesized from multiple sources.[1][5]

Table 2: Comparative Antimicrobial Efficacy (MIC in µg/mL) Against Gram-Negative Bacteria

Compound/AntibioticEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniae
Pyrazole Schiff Base 4 -78625
Ceftriaxone ---
Amikacin 0.08 - 0.1110.08 - 0.1110.08 - 0.111
Fosfomycin ---

Data synthesized from multiple sources.[1][5]

From the compiled data, it is evident that certain pyrazole Schiff bases exhibit antimicrobial activity comparable or even superior to standard antibiotics. For instance, Pyrazole Schiff Base 1 demonstrated a lower MIC against Staphylococcus aureus than ciprofloxacin.[5] Similarly, some derivatives have shown promising activity against Gram-negative bacteria, a group of pathogens notoriously difficult to treat due to their complex outer membrane.[5]

Unraveling the Mechanism of Action

While the exact mechanism of action for all pyrazole Schiff bases is not fully elucidated and can vary between different derivatives, several modes of action have been proposed. One prominent theory suggests that these compounds disrupt the bacterial cell wall, leading to cell lysis.[10] Another proposed mechanism involves the inhibition of essential enzymes or the chelation of metal ions vital for bacterial survival. Some studies also suggest that these compounds may exert their effect by binding to bacterial DNA, thereby inhibiting replication and transcription.

The following diagram illustrates a generalized proposed mechanism of action for pyrazole Schiff bases.

cluster_cell Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Cytoplasm Cytoplasm DNA DNA Enzymes Enzymes Pyrazole Schiff Base Pyrazole Schiff Base Pyrazole Schiff Base->Cell Wall Disruption Pyrazole Schiff Base->Cell Membrane Increased Permeability Pyrazole Schiff Base->DNA Intercalation/Binding Pyrazole Schiff Base->Enzymes Inhibition

Caption: Proposed mechanisms of antimicrobial action of pyrazole Schiff bases.

Standardized Methodologies for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized testing protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.[8][11][12][13] The two most common methods for determining the antimicrobial susceptibility of a compound are the Broth Microdilution method (for MIC determination) and the Kirby-Bauer Disk Diffusion method.[9][11][14]

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.[14] It involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[14][15] Each well is then inoculated with a standardized suspension of the test microorganism.[14] After incubation, the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth.[6][8]

Experimental Protocol: Broth Microdilution

  • Preparation of Antimicrobial Stock Solution: Dissolve the pyrazole Schiff base and standard antibiotic in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agents in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.[14]

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11][14] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[16]

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[8]

Start Start Prepare Serial Dilutions Prepare Serial Dilutions Start->Prepare Serial Dilutions Prepare Standardized Inoculum Prepare Standardized Inoculum Start->Prepare Standardized Inoculum Inoculate Plate Inoculate Plate Prepare Serial Dilutions->Inoculate Plate Prepare Standardized Inoculum->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC

Caption: Workflow for the Broth Microdilution Method.

This is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to different antimicrobial agents.[9][17] A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate.[11][17] Paper disks impregnated with a specific concentration of the antimicrobial agent are then placed on the agar surface.[17] During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.[13][18] If the organism is susceptible to the agent, a clear zone of inhibition will appear around the disk where bacterial growth has been prevented.[17] The diameter of this zone is measured and compared to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant.[19]

Experimental Protocol: Kirby-Bauer Disk Diffusion

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity matching a 0.5 McFarland standard.[11]

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension.[11][17]

  • Disk Application: Aseptically apply paper disks impregnated with the pyrazole Schiff bases and standard antibiotics onto the agar surface.[17] Ensure the disks are placed at a sufficient distance from each other to prevent the overlapping of inhibition zones.[18]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zones of complete inhibition in millimeters.[13] Compare the zone diameters to the interpretive criteria provided by CLSI or EUCAST to categorize the organism's susceptibility.

Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Inoculate Agar Plate Inoculate Agar Plate Prepare Inoculum->Inoculate Agar Plate Apply Antimicrobial Disks Apply Antimicrobial Disks Inoculate Agar Plate->Apply Antimicrobial Disks Incubate Plate Incubate Plate Apply Antimicrobial Disks->Incubate Plate Measure Zones of Inhibition Measure Zones of Inhibition Incubate Plate->Measure Zones of Inhibition

Caption: Workflow for the Kirby-Bauer Disk Diffusion Method.

Conclusion and Future Perspectives

The comparative data presented in this guide underscore the significant potential of pyrazole Schiff bases as a promising new class of antimicrobial agents. Several derivatives have demonstrated efficacy that is on par with, and in some cases superior to, standard antibiotics against both Gram-positive and Gram-negative bacteria. The versatility of their chemical structure allows for extensive modification to optimize their activity, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise mechanisms of action for different pyrazole Schiff base derivatives, which will be crucial for rational drug design and overcoming resistance. Furthermore, comprehensive in vivo studies are necessary to evaluate their therapeutic potential, toxicity, and safety profiles. The continued exploration of this chemical class offers a hopeful avenue in the critical endeavor to develop new and effective treatments against infectious diseases.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. (n.d.). Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Retrieved from [Link]

  • LibreTexts Biology. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • J., & P. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central (PMC). Retrieved from [Link]

  • BMG LABTECH. (n.d.). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Di Stefano, A., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 27(19), 6549. Retrieved from [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • NC DNA Day Blog. (2024). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

  • American Society for Microbiology. (2012). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Schmidt, S. M., et al. (2020). Broth microdilution susceptibility testing. Bio-protocol, 10(12), e3666. Retrieved from [Link]

  • Inam, M., et al. (2012). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry, 5(4), 481-486. Retrieved from [Link]

  • Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 193-213. Retrieved from [Link]

  • Kowalska-Krochmal, B. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]

  • Baluja, S., & Chanda, S. (2016). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Revista Colombiana de Ciencias Químico-Farmacéuticas, 45(2), 248-265. Retrieved from [Link]

  • Singh, R., et al. (2020). Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. Chemical Data Collections, 29, 100511. Retrieved from [Link]

  • Baluja, S., & Chanda, S. (2016). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. ResearchGate. Retrieved from [Link]

  • Johnson, J. A., et al. (1982). Comparison of direct and standard antimicrobial disk susceptibility testing for bacteria isolated from blood. Journal of clinical microbiology, 15(3), 482–487. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial efficacy of investigated compounds in comparison with the reference drug. Retrieved from [Link]

  • IJISET. (2022). A review on synthesis and antimicrobial activity of Schiff bases. International Journal of Innovative Science and Engineering Technology, 9(5). Retrieved from [Link]

  • Patel, K. D., et al. (2018). Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II). Journal of Applicable Chemistry, 7(4), 920-928. Retrieved from [Link]

  • O'Donnell, J. A., et al. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility testing. Journal of clinical microbiology, 54(4), 937–942. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from [Link]

  • A SHORT REVIEW OF BIOLOGICAL AND NON-BIOLOGICAL APPLICATIONS OF PYRAZOLE BASED-SCHIFF BASES. (2022). GSC Biological and Pharmaceutical Sciences, 20(2), 241-248. Retrieved from [Link]

  • Yakoob, R., & Bhat, G. K. (2018). Comparision of Direct Antibiotic Susceptibility Testing with Standard Testing in Blood Culture. Journal of Pure and Applied Microbiology, 12(4), 2289-2296. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Hannan, M. M., et al. (2002). Comparison and Evaluation of Antimicrobial Susceptibility Testing of Enterococci Performed in Accordance with Six National Committee Standardized Disk Diffusion Procedures. Journal of clinical microbiology, 40(10), 3844–3847. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. ResearchGate. Retrieved from [Link]

  • Yakoob, R., & Bhat, G. K. (2018). Comparision of Direct Antibiotic Susceptibility Testing with Standard Testing in Blood Culture. ResearchGate. Retrieved from [Link]

Sources

Forging the Core of Future Medicines: A Comparative Guide to Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility as a pharmacophore has led to its integration into a wide array of blockbuster drugs, from the anti-inflammatory celecoxib to the anti-obesity agent rimonabant. The continued exploration of new chemical space and the demand for efficient, sustainable, and scalable synthetic routes have spurred significant innovation beyond the classical methods of pyrazole construction.

This guide provides a comprehensive benchmarking of new and emerging pyrazole synthesis routes against their traditional counterparts. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of these methods, offering field-proven insights to guide your experimental choices in the laboratory.

The Enduring Legacy of Classical Pyrazole Synthesis

For over a century, the synthesis of the pyrazole core has been dominated by a few robust and reliable methods. These classical approaches, primarily based on condensation reactions, have been instrumental in building vast libraries of pyrazole-containing compounds.

The Knorr Pyrazole Synthesis: A Time-Honored Workhorse

First reported by Ludwig Knorr in 1883, this method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Its enduring popularity stems from the ready availability of starting materials and the generally straightforward procedure.

Mechanism of the Knorr Synthesis: The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring. A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, as the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.

Knorr Pyrazole Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclized Intermediate->Pyrazole Dehydration

General Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of a Substituted Pyrazole via Knorr Synthesis

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

  • Monitoring: After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the ethyl benzoylacetate is consumed

A Researcher's Guide to Validating the Antioxidant Activity of Pyrazole Derivatives Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] A significant aspect of their therapeutic potential lies in their antioxidant capabilities, which can mitigate the detrimental effects of oxidative stress implicated in a myriad of diseases.[7] This guide provides a comprehensive comparison of the antioxidant activity of various pyrazole derivatives, validated through the widely adopted 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. We will delve into the causality behind experimental choices, present a detailed protocol, and analyze the structure-activity relationships that govern the antioxidant potential of these promising compounds.

The Principle of the DPPH Assay: A Visual and Chemical Explanation

The DPPH assay is a rapid, simple, and inexpensive method to measure the ability of a compound to act as a free radical scavenger or hydrogen donor.[1] The core of this assay is the stable free radical DPPH, which has a deep violet color in solution due to its unpaired electron, with a characteristic absorbance maximum around 517 nm.[8][9]

When an antioxidant is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This process neutralizes the free radical, converting it to its reduced form, DPPH-H. The reduction of DPPH is accompanied by a color change from deep violet to a pale yellow, and a corresponding decrease in absorbance at 517 nm. This change in absorbance is directly proportional to the radical-scavenging activity of the antioxidant.[8][10]

The chemical transformation at the heart of the DPPH assay is depicted below:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.1 mM DPPH Solution C Add Samples/Standards to Microplate A->C B Prepare Serial Dilutions of Pyrazole Derivatives & Standards B->C D Add DPPH Solution to Initiate Reaction C->D E Incubate in Dark (30 min) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Experimental workflow for the DPPH assay.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of pyrazole derivatives is highly dependent on their structural features. The following table summarizes the DPPH radical scavenging activity (expressed as IC50 values) of selected pyrazole derivatives from the literature, compared with standard antioxidants.

Compound/StandardIC50 (µM)Reference
Standard Antioxidants
Ascorbic Acid~287.30[11]
Butylated Hydroxytoluene (BHT)~23 mg/L (~104 µM)[12]
Pyrazole Derivatives
Dihydropyrazole Derivative 5 30.03[11]
Dihydropyrazole Derivative 10 41.09[11]
3-(2-naphthyl)-1-phenyl-1H-pyrazole Derivative 3e 9.63 µg/mL[1]
3-(2-naphthyl)-1-phenyl-1H-pyrazole Derivative 6e 9.66 µg/mL[1]
Thienyl-pyrazole Derivative 5g 0.245[7]
Thienyl-pyrazole Derivative 5h 0.284[7]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies. The units have been maintained as reported in the respective sources.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of pyrazole derivatives is intricately linked to their molecular structure. Key structural features that influence their radical scavenging potential include:

  • Presence of Hydrogen-Donating Groups: The ability to donate a hydrogen atom is crucial for radical scavenging. Substituents such as hydroxyl (-OH) and amino (-NH2) groups on the pyrazole ring or its appended moieties significantly enhance antioxidant activity. [1][12]The free NH of a pyrazoline ring, for instance, has been shown to increase hydrogen donor capacity. [1]* Electron-Donating Substituents: The presence of electron-donating groups (EDGs) on the aromatic rings attached to the pyrazole core can stabilize the resulting antioxidant radical, thereby increasing the compound's reactivity towards free radicals.

  • Planarity and Conjugation: A more planar molecular structure with extended conjugation can facilitate the delocalization of the unpaired electron in the antioxidant radical, leading to greater stability and enhanced antioxidant activity.

  • Heterocyclic Substituents: The nature of other heterocyclic rings attached to the pyrazole nucleus can modulate the antioxidant activity. For example, the presence of a thienyl group has been associated with excellent DPPH radical scavenging activity. [7]

SAR_Diagram Structure-Activity Relationship of Pyrazole Derivatives cluster_core Pyrazole Core cluster_features Key Structural Features Influencing Antioxidant Activity cluster_activity Outcome Pyrazole Pyrazole Ring A Hydrogen-Donating Groups (-OH, -NH2) Pyrazole->A B Electron-Donating Groups (e.g., -OCH3, -CH3) Pyrazole->B C Extended Conjugation & Planarity Pyrazole->C D Heterocyclic Substituents (e.g., Thienyl) Pyrazole->D Activity Enhanced Antioxidant Activity A->Activity Directly enhances H-donation B->Activity Stabilizes radical C->Activity Facilitates electron delocalization D->Activity Modulates electronic properties

Caption: Key structural features of pyrazole derivatives influencing antioxidant activity.

Conclusion

The DPPH assay serves as an invaluable tool for the initial screening and validation of the antioxidant potential of novel pyrazole derivatives. The evidence from numerous studies clearly indicates that the pyrazole scaffold is a highly promising platform for the design of potent antioxidants. The structure-activity relationship studies reveal that the antioxidant efficacy can be finely tuned by strategic modifications of the pyrazole core and its substituents. Specifically, the incorporation of hydrogen-donating groups and electron-donating substituents, along with the consideration of molecular planarity and the nature of appended heterocyclic rings, are critical for enhancing radical scavenging activity. The potent antioxidant activities exhibited by some pyrazole derivatives, in some cases surpassing those of standard antioxidants, underscore their potential for further development as therapeutic agents to combat oxidative stress-related diseases. Future research should focus on optimizing these lead compounds to improve their bioavailability and selectivity, paving the way for their clinical application.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 11(1), 1-18. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • ResearchGate. (n.d.). DPPH radical scavenging activity of BHT. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. [Link]

  • ResearchGate. (n.d.). DPPH assay for evaluating antioxidant activity. [Link]

  • MDPI. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6549. [Link]

  • MDPI. (2020). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 25(21), 5036. [Link]

  • ACS Omega. (2023). Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies. ACS Omega, 8(23), 20958–20971. [Link]

  • PubMed. (2012). Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antioxidant agents. European Journal of Medicinal Chemistry, 53, 357-364. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY OF NEW PYRAZOLES. International Journal of Pharmaceutical Sciences and Research, 14(6), 2907-2913. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. [Link]

  • Taylor & Francis Online. (2022). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8785-8798. [Link]

  • MDPI. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(9), 2736. [Link]

  • PubMed. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2331505. [Link]

  • National Center for Biotechnology Information. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(16), 4997. [Link]

  • Free-radical scavenging and α-glucosidase inhibitory activities of pyrazoline and pyrazole heterocyclic compounds. (n.d.). [Link]

  • ResearchGate. (2025). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. [Link]

  • National Center for Biotechnology Information. (2022). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 27(10), 3125. [Link]

  • ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... [Link]

Sources

A Researcher's Guide to Molecular Docking: Evaluating Pyrazole Derivatives Against Key Enzymatic Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The versatility of the pyrazole ring allows for diverse chemical modifications, leading to the generation of large libraries of derivatives with the potential to selectively inhibit key enzymes implicated in various diseases.[2] Computational methods, particularly molecular docking, have become indispensable in the rational design and preliminary screening of these derivatives, offering valuable insights into their binding affinities and interaction patterns at the molecular level.[4]

This guide provides a comprehensive comparison of molecular docking studies of pyrazole derivatives against several therapeutically relevant enzymes. We will delve into the practical aspects of performing these computational experiments, explaining the causality behind methodological choices and presenting supporting data from recent scientific literature. Our aim is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating and comparing the potential of novel pyrazole-based inhibitors.

The Strategic Role of Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme, to form a stable complex.[5] The primary goals of molecular docking in the context of drug discovery are twofold: to predict the binding mode and to estimate the binding affinity of a ligand to its target.[5] A lower, more negative binding energy score generally indicates a more stable and favorable interaction.[6] This in silico approach allows for the rapid screening of large compound libraries, prioritizing candidates for synthesis and further experimental validation, thereby saving significant time and resources.[7]

A Generalized Workflow for Molecular Docking

While the specifics may vary depending on the software used, a typical molecular docking workflow follows a series of well-defined steps. The integrity of the results is highly dependent on the meticulous execution of each stage.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB 1. Target Protein Preparation (e.g., from PDB) Grid 3. Grid Box Generation (Defining the Active Site) PDB->Grid Defines target structure Ligand 2. Ligand Preparation (Pyrazole Derivative) Docking 4. Docking Calculation (e.g., AutoDock, Glide) Ligand->Docking Input molecule Grid->Docking Defines search space Analysis 5. Pose Analysis & Scoring Docking->Analysis Generates binding poses and scores Validation 6. Comparison with Experimental Data Analysis->Validation In silico vs. In vitro

Caption: A generalized workflow for molecular docking studies.

Comparative Docking Studies of Pyrazole Derivatives: Case Studies

The following sections present comparative data from molecular docking studies of pyrazole derivatives against several important enzyme targets. We will explore the methodologies employed and the resulting binding affinities, providing a snapshot of the current research landscape.

Case Study 1: Pyrazole Derivatives as Anti-inflammatory Agents Targeting Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, particularly COX-2, are well-established targets for anti-inflammatory drugs.[8] Several pyrazole-containing drugs, such as celecoxib, are potent and selective COX-2 inhibitors.[8] Molecular docking studies are frequently employed to design novel pyrazole derivatives with improved selectivity and potency.[8]

Experimental Protocol: A Typical AutoDock-based Procedure

The following protocol outlines a representative step-by-step methodology for docking pyrazole derivatives into the active site of COX-2 using AutoDock, a widely used open-source docking software.[6][9]

  • Target Protein Preparation:

    • The three-dimensional crystal structure of the target enzyme (e.g., COX-2, PDB ID: 3LN1) is retrieved from the Protein Data Bank (PDB).[2]

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned to the atoms. This step is crucial for accurately calculating electrostatic interactions.[6]

  • Ligand Preparation:

    • The 2D structures of the pyrazole derivatives are drawn using a chemical drawing software and converted to 3D structures.

    • Energy minimization of the ligand structures is performed using a suitable force field to obtain a low-energy conformation.

    • Gasteiger charges are calculated for the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.[6]

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the enzyme. The dimensions and center of the grid box are chosen to cover all the key amino acid residues known to be involved in ligand binding.

  • Docking Calculation:

    • The Lamarckian Genetic Algorithm is a commonly used search algorithm in AutoDock for exploring the conformational space of the ligand within the defined grid box.[6]

    • The docking process is typically run for a set number of genetic algorithm runs (e.g., 10) to ensure a thorough search of the conformational space.

  • Analysis of Results:

    • The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses.

    • The pose with the lowest binding energy from the most populated cluster is generally considered the most probable binding mode.

    • The interactions between the pyrazole derivative and the active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Comparative Docking Data for COX-2 Inhibitors

Pyrazole DerivativeTarget Enzyme (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
Compound 5kCOX-2-10.57Not specified[10]
Celecoxib (Reference)COX-2-10.19Not specified[10]
Compound 11COX-2 (3LN1)Not specified (IC50 = 16.2 nM)Not specified[2]
Trimethoxy derivative 5fCOX-2Not specified (IC50 = 1.50 µM)Not specified[11]
Trimethoxy derivative 6fCOX-2Not specified (IC50 = 1.15 µM)Not specified[11]
Case Study 2: Pyrazole Derivatives as Anticancer Agents Targeting Protein Kinases

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, they are attractive targets for the development of novel anticancer therapies.[6] Pyrazole derivatives have shown significant promise as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK-2), and Aurora A kinase.[6][12]

Comparative Docking Data for Protein Kinase Inhibitors

Pyrazole DerivativeTarget Enzyme (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Compound 1bVEGFR-2 (2QU5)-10.09 kJ/molNot specified[6][13]
Compound 1dAurora A (2W1G)-8.57 kJ/molNot specified[6][13]
Compound 2bCDK-2 (2VTO)-10.35 kJ/molNot specified[6][13]
Compound 4aVEGFR-2-13.59 to -23.86Asp1046[12]
Compound 5aVEGFR-2-13.59 to -23.86Asp1046[12]
Compound 6bVEGFR-2-13.59 to -23.86Asp1046[12]
Compound 4aCDK-2-7.9 to -10.75Lys89[12]
Compound 5aCDK-2-7.9 to -10.75Lys89[12]
Compound 6bCDK-2-7.9 to -10.75Lys89[12]
Compound 5Aurora A-8.273 (Dock Score)Gln211, Ala213[14]

Visualization of Pyrazole Derivative Binding in a Kinase Active Site

Kinase_Binding cluster_protein Kinase Active Site Asp1046 Asp1046 Lys89 Lys89 Hydrophobic_Pocket Hydrophobic Pocket Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->Asp1046 H-Bond Pyrazole_Derivative->Lys89 Arene-Cation Pyrazole_Derivative->Hydrophobic_Pocket Hydrophobic Interaction

Caption: A schematic of common interactions between a pyrazole derivative and a kinase active site.

Case Study 3: Pyrazole Derivatives as Antimicrobial Agents Targeting Bacterial Enzymes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Bacterial enzymes that are essential for survival and absent in humans, such as DNA gyrase and nucleosidases, represent excellent targets for drug development.[1] Molecular docking studies have been instrumental in identifying pyrazole derivatives with the potential to inhibit these crucial bacterial enzymes.[1][3]

Experimental Protocol: A Typical Glide-based Procedure

Glide, a component of the Schrödinger software suite, is another powerful tool for molecular docking. The following is a generalized protocol for its use.

  • Protein and Ligand Preparation: Similar to the AutoDock protocol, the protein and ligand structures are prepared. This includes adding hydrogens, assigning bond orders, and performing energy minimization.

  • Receptor Grid Generation: A receptor grid is generated around the active site of the target enzyme. This grid defines the volume for the docking search.

  • Ligand Docking: Glide offers different docking precisions (e.g., SP for standard precision, XP for extra precision). The choice of precision depends on the desired balance between speed and accuracy. The prepared ligands are then docked into the receptor grid.

  • Scoring and Analysis: The docked poses are scored using Glide's scoring function (GlideScore), which estimates the binding affinity. The E-model score, which includes contributions from ligand strain energy, is also considered. The interactions with the active site residues are then analyzed.

Comparative Docking Data for Antibacterial Targets

Pyrazole DerivativeTarget EnzymeDocking Score (Glide E-model)Key Interacting ResiduesReference
Compound AS. aureus DNA gyrase B-88.24Arg84[3]
Compound HS. aureus MTAN-120 (approx.)Not specified[1]
Compound 4aE. coli DNA Gyrase Subunit B (1KZN)-9.1 kcal/mol (Binding Score)Not specified[15]
Compound 4hTopoisomerase II (1JIJ)-10.0 kcal/mol (Binding Score)Not specified[15]
Compound 9E. coli DNA gyrase B-8.9 kcal/mol (Binding Energy)Not specified[16]
Case Study 4: Pyrazole Derivatives as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibitors of CAs have therapeutic applications in various conditions, including glaucoma and epilepsy. Pyrazole-based compounds have been investigated as potential CA inhibitors.

Comparative Inhibition Data for Carbonic Anhydrases

Pyrazole DerivativeTarget EnzymeInhibition Constant (Ki)Docking SoftwareReference
Compounds 1-10hCA I5.13–16.9 nMGlide XP[4][17]
Compounds 1-10hCA II11.77–67.39 nMGlide XP[4][17]
Compound 1fhCA I58.8 nMNot specified[18]
Compound 1khCA II5.6 nMNot specified[18]
Compound 15hCA II3.3 nMNot specified[19]
Compound 15hCA IX6.1 nMNot specified[19]
Compound 6ahCA I0.063 µMNot specified[20]
Compound 6ahCA II0.007 µMNot specified[20]

Conclusion and Future Directions

This guide has provided a comparative overview of molecular docking studies of pyrazole derivatives against a range of therapeutically important enzymes. The presented data underscores the power of in silico methods to guide the design and prioritization of novel drug candidates. The consistent correlation between favorable docking scores and experimental inhibitory activities across different studies highlights the predictive power of these computational tools.

As a Senior Application Scientist, I emphasize the importance of a rigorous and well-validated docking protocol. The choices made during protein and ligand preparation, grid generation, and the selection of docking algorithms and scoring functions all have a significant impact on the reliability of the results. It is also crucial to view molecular docking as a predictive tool that complements, rather than replaces, experimental validation.

The future of this field lies in the integration of molecular docking with other computational methods, such as molecular dynamics simulations, to provide a more dynamic picture of ligand-protein interactions. Furthermore, the application of machine learning and artificial intelligence to analyze large datasets from docking studies will undoubtedly accelerate the discovery of the next generation of pyrazole-based therapeutics.

References

  • ResearchGate. (n.d.). Pyrazoline derivatives and their docking interactions with COX-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

  • MDPI. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Retrieved from [Link]

  • PubMed. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Retrieved from [Link]

  • Longdom Publishing. (2015). Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study. Retrieved from [Link]

  • Frontiers in Health Informatics. (n.d.). View of Molecular Docking Study of Pyrazoline Derivatives against Topoisomerase II and DNA Gyrase Subunit B for Antimicrobial Evaluation. Retrieved from [Link]

  • National Institutes of Health. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). The dock score results of the different pyrazole derivatives with protein CDK2 (2VTO) …. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Docking Study of Pyrazoline Derivatives against Topoisomerase II and DNA Gyrase Subunit B for Antimicrobial Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Retrieved from [Link]

  • PubMed. (n.d.). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Anti-inflammatory Pyrazole Derivatives as Aurora Kinase Inhibitors-Molecular Docking and ADMET Studies. Retrieved from [Link]

  • PubMed. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]

  • PubMed. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Retrieved from [Link]

  • RJPBCS. (n.d.). Molecular Docking Studies On Antiviral Activity Of Novel Pyrazole Contain Hydrazineyl Pyrimidine Derivatives. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Steps involved in docking process. The process involves selection of.... Retrieved from [Link]

  • SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Retrieved from [Link]

  • Unknown. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • YouTube. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond the discovery and application of novel compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde is a heterocyclic aldehyde derivative, a class of compounds frequently utilized as building blocks in pharmaceutical and agrochemical research.[1] Improper disposal of such specialized chemicals poses significant risks to personnel and the environment, while also creating serious regulatory liabilities.[2][3]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The focus is not just on the "how," but the critical "why" behind each procedure, ensuring a culture of safety and scientific integrity within your laboratory.

Section 1: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a solid compound that presents multiple health risks upon exposure.

Key Hazards: According to its Safety Data Sheet (SDS), this compound is classified with several hazard statements that dictate its handling and disposal requirements.[4][5]

  • Harmful if Swallowed: Oral ingestion can lead to acute toxicity.[4]

  • Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation.[4][5][6]

  • Respiratory Irritation: As a solid, inhalation of dust can irritate the respiratory system.[4][5][6]

These hazards necessitate that this compound be treated as regulated hazardous waste. The following table summarizes its formal GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[6]

Section 2: The Regulatory Imperative

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This framework strictly prohibits the disposal of hazardous chemicals, like the one , into the regular trash or down the sanitary sewer system.[3][7] Laboratories are classified as waste generators and must adhere to specific protocols for waste accumulation, labeling, and disposal through licensed waste management facilities.[8]

The core principle is that hazardous waste must be managed from its point of generation to its final, environmentally sound disposal.[3] Failure to comply can result in substantial fines and legal penalties.[2][3]

Section 3: Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the standard operating procedure for safely collecting and preparing this compound for disposal.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste container or the chemical itself, ensure you are wearing appropriate PPE to mitigate exposure risks identified in Section 1.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[6][9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation

The causality behind waste segregation is the prevention of dangerous chemical reactions. Mixing incompatible waste streams can lead to fires, explosions, or the generation of toxic gases.

  • Designate as Solid Organic Waste: this compound should be disposed of in a container specifically designated for solid, non-halogenated organic hazardous waste.

  • Check for Incompatibilities: Do not mix this compound with strong oxidizing agents or strong acids.[6][10] Always consult the SDS (Section 10: Stability and Reactivity) before mixing any chemical wastes.

Step 3: Proper Containerization

The waste container is the primary barrier protecting you and the environment.

  • Material Compatibility: Use a container made of a material chemically compatible with the waste (plastic is often preferred).[3][7]

  • Condition: The container must be in good condition, free from leaks or damage, and have a secure, leak-proof lid.[7]

  • Closure: Keep the waste container closed at all times, except when adding waste. This is a key EPA requirement.[3]

Step 4: Accurate and Compliant Labeling

Proper labeling is not just a suggestion; it is a regulatory mandate that ensures safe handling and proper final disposal.[2][8]

Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels. The label must include:

  • The words "Hazardous Waste" .[8]

  • The full, unabbreviated chemical name: "this compound" .

  • The date when waste was first added to the container (the "accumulation start date").[2]

  • An indication of the specific hazards (e.g., checking boxes for "Toxic").[8]

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[3][8]

  • Location: The SAA must be under the control of laboratory personnel.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[3][8]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to catch any potential leaks.

Step 6: Final Disposal through EHS

Laboratory personnel do not perform the final disposal. Your role is to prepare the waste for pickup.

  • Contact EHS: Once your waste container is full, or you are approaching the storage time limit (typically up to 12 months, provided volume limits are not exceeded), contact your institution's EHS office.[3]

  • Professional Disposal: EHS will arrange for the collection of the waste by a licensed and approved hazardous waste disposal company.[9][10]

Section 4: Managing Spills and Contaminated Materials

In the event of a small spill, follow this procedure:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Contain the Spill: Gently sweep up the solid material, taking care to avoid creating dust.[6][9] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Collect Residue: Use absorbent pads or paper towels wetted with an appropriate solvent (e.g., ethanol or acetone) to wipe the area clean.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and wipes, must be placed in the same hazardous waste container as the chemical itself. Handle uncleaned containers like the product itself.

Section 5: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Identification cluster_handling Waste Handling & Accumulation cluster_disposal Final Disposition start Is the chemical 'unwanted material' or waste? hazards Identify Hazards (Review SDS) start->hazards Yes ppe Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazards->ppe segregate Segregate as Solid Organic Waste (Note Incompatibilities) ppe->segregate containerize Place in a Compatible, Closed & Sound Container segregate->containerize label_waste Attach & Complete Hazardous Waste Label containerize->label_waste store Store in Designated SAA (At/Near Point of Generation) label_waste->store contact_ehs Container Full? Contact EHS for Pickup store->contact_ehs disposal Disposal via Licensed Hazardous Waste Vendor contact_ehs->disposal

Caption: Decision workflow for compliant chemical waste disposal.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By treating this compound as a regulated hazardous substance and adhering to a systematic protocol of hazard identification, segregation, containerization, and compliant labeling, you ensure that your research activities are conducted safely and responsibly. Always default to your institution's specific EHS guidelines, as they are tailored to local and state regulations.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
  • SAFETY DATA SHEET - 3-Phenyl-1H-pyrazole-4-carboxaldehyde. Fisher Scientific.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Waste Management: The New Regul
  • SAFETY DATA SHEET - 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET - this compound. Fisher Scientific.
  • SAFETY DATA SHEET - 1H-Pyrazole. Fisher Scientific.
  • SAFETY D
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Safety Data Sheet - 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Fluorochem.

Sources

Comprehensive Safety and Handling Guide for 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety protocols and logistical information for the handling and disposal of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity within your laboratory.

Immediate Hazard Assessment and Core Safety Directives

This compound is a compound that demands careful handling due to its specific toxicological profile. Understanding these hazards is the first step in mitigating risk.

Hazard Identification Summary

Hazard ClassificationGHS CategoryHazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[1][2][3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][4][5]

The primary risks associated with this compound are acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system.[2][4][5] The aldehyde functional group can be reactive, and the pyrazole core is a common scaffold in pharmacologically active molecules, warranting a cautious approach.[6][7][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.[10]

Recommended PPE Ensemble:

  • Hand Protection: Wear nitrile gloves. Nitrile provides good resistance to a broad range of chemicals, including aldehydes.[11][12] Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, consider double-gloving.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[10] Given the "serious eye irritation" classification, it is crucial to ensure a complete seal around the eyes.[1][2] A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.[10][11][13]

  • Body Protection: A standard laboratory coat is required to protect against incidental contact.[10] Ensure it is fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[14][15] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be necessary. A particulate filter conforming to EN 143 or a NIOSH-approved equivalent is a suitable choice for powders.[2] The use of respiratory protection requires a formal respiratory protection program, including fit testing and training.[11]

Workflow for Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Wash1 Wash Hands Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Wash2 Wash Hands Doff3->Wash2

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling and Storage Protocols

Adherence to a strict operational plan minimizes the risk of exposure and accidental release.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that a safety data sheet (SDS) is readily accessible.[2][3][4][14] Locate the nearest emergency eyewash station and safety shower and confirm they are operational.

  • Engineering Controls: All weighing and handling of the solid compound should be performed in a chemical fume hood to control exposure to dust.[14]

  • Dispensing: Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust. If preparing a solution, add the solid to the solvent slowly.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][2][14] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][14]

  • Contamination Avoidance: Avoid contact with skin, eyes, and clothing.[2] If contact occurs, follow the first aid measures outlined in Section 5.

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed to prevent contamination and potential reaction with moisture or air.[14][15][16]

  • Location: Store in a cool, dry, and well-ventilated area.[14][15][16]

  • Incompatibilities: Store away from strong oxidizing agents.[2][14]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Emergency and Disposal Plan

A clear and rehearsed plan for emergencies and waste disposal is a cornerstone of laboratory safety.

Emergency Procedures

Emergency_Plan cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Event S1 Remove contaminated clothing Start->S1 Skin E1 Rinse cautiously with water for several minutes Start->E1 Eye I1 Move person to fresh air Start->I1 Inhaled G1 Rinse mouth Start->G1 Swallowed S2 Wash with plenty of soap and water for at least 15 minutes S1->S2 S3 Seek medical attention if irritation persists S2->S3 E2 Remove contact lenses, if present and easy to do E1->E2 E3 Continue rinsing for at least 15 minutes E2->E3 E4 Get immediate medical attention E3->E4 I2 Keep comfortable for breathing I1->I2 I3 Call a POISON CENTER or doctor if you feel unwell I2->I3 G2 Do NOT induce vomiting G1->G2 G3 Immediately call a POISON CENTER or doctor G2->G3

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
Reactant of Route 2
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.